1H-Pyrazolo[3,4-b]pyridin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-4-2-8-9-6(4)7-3-5/h1-3,10H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUHIVULCFBZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1H-Pyrazolo[3,4-b]pyridin-5-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1H-Pyrazolo[3,4-b]pyridin-5-ol
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purine bases. This similarity allows derivatives to function as competitive inhibitors for a multitude of enzymes, particularly ATP-dependent kinases. This guide provides a comprehensive overview of the core chemical properties of a key member of this family, 1H-Pyrazolo[3,4-b]pyridin-5-ol. We will explore its fundamental physicochemical characteristics, delve into robust synthetic strategies, analyze its spectroscopic signature and chemical reactivity, and contextualize its significance as a foundational building block for drug discovery professionals. The methodologies and insights presented herein are grounded in established literature, providing researchers with a validated framework for their work with this versatile scaffold.
Core Molecular Structure and Physicochemical Properties
1H-Pyrazolo[3,4-b]pyridin-5-ol is a bicyclic aromatic heterocycle with the chemical formula C₆H₅N₃O.[1] At its core, the structure consists of a pyrazole ring fused to a pyridine ring. This fusion creates a scaffold that is a bioisostere of purines like adenine and guanine, which is a primary driver of its broad biological interest.[2] The molecule typically appears as an off-white to pale yellow crystalline solid at room temperature.[3]
Tautomerism: The Hydroxy-Pyridone Equilibrium
A critical chemical feature of 1H-Pyrazolo[3,4-b]pyridin-5-ol is its existence in a tautomeric equilibrium with its pyridone form, 1,4-dihydro-pyrazolo[3,4-b]pyridin-5-one. This phenomenon is common for hydroxypyridines and significantly influences the molecule's reactivity, hydrogen bonding potential, and spectroscopic properties.[4][5]
The equilibrium can be influenced by several factors:
-
Solvent Polarity: Polar, protic solvents can stabilize the more polar pyridone tautomer through hydrogen bonding.
-
Solid vs. Solution State: In the solid state, crystal packing forces may favor one tautomer over the other.
-
pH: The acidity or basicity of the medium can shift the equilibrium by favoring protonated or deprotonated species of one form.
While the "ol" form is aromatic, the "one" form possesses a highly polarized carbonyl group and can also exhibit aromatic character through resonance contributors that create a zwitterionic species with charge separation.[4] This dual character is fundamental to its role in mimicking ATP in kinase active sites.
Caption: Tautomeric equilibrium of 1H-Pyrazolo[3,4-b]pyridin-5-ol.
Physicochemical Data Summary
The following table summarizes key computed and experimental properties for the parent compound.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O | [1] |
| Molecular Weight | 135.13 g/mol | [1] |
| IUPAC Name | 1H-pyrazolo[3,4-b]pyridin-5-ol | [1] |
| CAS Number | 1256818-99-1 | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [3] |
| H-Bond Acceptors | 3 | [6] |
| H-Bond Donors | 2 | [6] |
| LogP | 0.6561 (Computed) | [6] |
Synthetic Strategies: Building the Core Scaffold
The synthesis of the 1H-pyrazolo[3,4-b]pyridine ring system can be broadly approached via two primary retrosynthetic disconnections: (A) forming the pyridine ring onto a pre-existing pyrazole, or (B) constructing the pyrazole ring onto a pyridine precursor.[2][7]
Caption: Retrosynthetic analysis of the pyrazolopyridine scaffold.
Strategy A: Pyridine Ring Formation via Cyclocondensation
This is the most prevalent and versatile approach, typically involving the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.[2][7] The causality behind this choice lies in the high nucleophilicity of the exocyclic amino group of the 5-aminopyrazole and the availability of a wide range of 1,3-biselectrophiles.
A common method is the cyclocondensation of 3-amino-1H-pyrazole with a β-ketoester, such as ethyl acetoacetate, often under acidic or thermal conditions.[3][8][9][10]
Mechanism Insight:
-
Initial Attack: The exocyclic amino group of the pyrazole attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Condensation: Subsequent elimination of water forms an enamine intermediate.
-
Intramolecular Cyclization: The endocyclic pyrazole nitrogen attacks the remaining carbonyl group.
-
Dehydration: A final water elimination step yields the aromatic 1H-pyrazolo[3,4-b]pyridine ring system.
If a non-symmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed, the ratio of which depends on the relative electrophilicity of the two carbonyl groups.[2][7]
Strategy B: Pyrazole Ring Formation from a Pyridine Precursor
An alternative strategy involves constructing the pyrazole ring onto a pre-existing, suitably functionalized pyridine. For example, a 2-chloro-3-formylpyridine can react with hydrazine to form the pyrazole ring.[11] This route is particularly useful when specific substitution patterns on the pyridine ring are desired from the outset.
Spectroscopic and Reactivity Profile
Spectroscopic Characterization
Accurate characterization is essential for confirming the structure and purity of 1H-Pyrazolo[3,4-b]pyridin-5-ol.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the protons on the pyridine and pyrazole rings, typically in the aromatic region (δ 7.0-8.6 ppm).[11] A broad singlet corresponding to the pyrazole N-H proton will also be present, the chemical shift of which is highly dependent on solvent and concentration. The hydroxyl proton signal may also be observed, though it can exchange with solvent protons.
-
¹³C NMR: NMR spectroscopy is a powerful tool to differentiate between N-1 and N-2 substituted regioisomers that may form during synthesis.[11] The chemical shifts of the carbons in the fused ring system provide a unique fingerprint for each isomer.
-
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight (135.13). Fragmentation patterns often involve the loss of small molecules like CO (from the pyridone tautomer) and HCN, which is characteristic of nitrogen-containing heterocycles.[12]
-
IR Spectroscopy: The IR spectrum will display characteristic absorption bands. A broad peak in the 3400-3200 cm⁻¹ region can be attributed to O-H and N-H stretching vibrations. If the pyridone tautomer is significantly present, a strong C=O stretching band will appear around 1650-1680 cm⁻¹.
Chemical Reactivity
-
Acidity and Basicity: The molecule is amphoteric. The hydroxyl group and the pyrazole N-H are acidic and can be deprotonated with a suitable base. The pyridine nitrogen atom is basic and can be protonated in acidic media.
-
Reactions at the Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification or esterification, to generate a library of derivatives for structure-activity relationship (SAR) studies.
-
Electrophilic and Nucleophilic Aromatic Substitution: The electron-rich nature of the fused ring system makes it susceptible to electrophilic substitution, while positions on the pyridine ring can be activated for nucleophilic substitution, particularly if a leaving group is present.
Central Role in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, especially in the development of kinase inhibitors.[3][13]
Kinase Inhibition
Kinases utilize adenosine triphosphate (ATP) as a phosphate donor. The 1H-pyrazolo[3,4-b]pyridine core mimics the purine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of these enzymes. The N-H of the pyrazole and the pyridine nitrogen can form crucial hydrogen bond interactions with the "hinge" region of the kinase domain, anchoring the inhibitor in place.[14]
Caption: H-bond interactions in a kinase active site.
Derivatives of this scaffold have been developed as potent inhibitors for a wide range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Targeting cell cycle progression in cancer.[14]
-
TANK-binding kinase 1 (TBK1): Involved in innate immunity and neuroinflammation.[15]
-
Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A/1B): Implicated in neurodegenerative diseases and certain cancers.[16]
-
Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies.[17]
Other Biological Activities
Beyond kinase inhibition, pyrazolopyridine derivatives have demonstrated a spectrum of other biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making this a highly versatile scaffold for further exploration.[18][19][20]
Experimental Protocols
Protocol: Synthesis of 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridin-5-ol Analogs
This protocol is a generalized example based on the common cyclocondensation approach. Researchers should consult specific literature for precise stoichiometry, temperatures, and reaction times for their target molecule.
Objective: To synthesize a 1H-pyrazolo[3,4-b]pyridin-5-ol derivative via cyclocondensation.
Materials:
-
5-Amino-3-methyl-1H-pyrazole (or other substituted 5-aminopyrazole)
-
Ethyl benzoylacetate (or other β-ketoester)
-
Glacial Acetic Acid (Solvent and catalyst)
-
Ethanol (Recrystallization solvent)
-
Standard laboratory glassware for reflux and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 5-aminopyrazole (1.0 eq) and the β-ketoester (1.1 eq).
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants.
-
Cyclocondensation: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If not, slowly pour the reaction mixture into ice-water to induce precipitation of the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified 1H-pyrazolo[3,4-b]pyridin-5-ol derivative.
-
Drying: Dry the final product under vacuum.
Workflow: Compound Characterization
Caption: Workflow for structural validation.
Conclusion
1H-Pyrazolo[3,4-b]pyridin-5-ol and its derivatives represent a class of heterocyclic compounds with immense value to the scientific community, particularly in the realm of drug discovery. Its chemical properties, governed by its tautomeric nature and the reactivity of the fused aromatic system, make it an ideal starting point for the synthesis of targeted therapeutics. A thorough understanding of its synthesis, spectroscopic characteristics, and reactivity, as detailed in this guide, is crucial for researchers aiming to leverage this powerful scaffold to develop novel pharmacologically active agents.
References
-
Abdel-Wahab, B. F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2985. [Link]
-
Burbulis, I., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2636. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2755850, 1H-pyrazolo(3,4-b)pyridine. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. [Link]
-
Matrix Fine Chemicals. 1H-PYRAZOLO[3,4-B]PYRIDIN-5-OL CAS 1256818-99-1. [Link]
-
ResearchGate. 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives. [Link]
-
TMP Chem. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]
-
Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. [Link]
-
Burbulis, I., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. [Link]
-
Khandelwal, P., & Gond, D. S. (2024). Pyrazoline Synthesis via Saccharomyces cerevisiae-Catalyzed Cyclocondensation Reaction. Journal of Applied Chemistry, 12(4), 14-21. [Link]
-
Kumar, V., & Aggarwal, N. (2017). Current status of pyrazole and its biological activities. PMC. [Link]
-
Burbulis, I., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules, 27(9), 2636. [Link]
- Google Patents. (2013).
-
Li, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(9), 105953. [Link]
-
ResearchGate. (2015). Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. [Link]
-
Ghorab, M. M., et al. (2015). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. Acta Poloniae Pharmaceutica, 72(1), 89-100. [Link]
-
OChemOnline. (2022). Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. [Link]
-
Gomaa, A. M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6702. [Link]
-
Norman, M. H., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]
-
Kim, J., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic Chemistry, 116, 105342. [Link]
-
Sakurai, T., & Inoue, H. (1984). Tautomerism of 1-hydroxy-2-pyridone and 1-hydroxypyridine-2-thione in the excited triplet state. Journal of the Chemical Society, Perkin Transactions 2, 2031-2036. [Link]
Sources
- 1. 1H-PYRAZOLO[3,4-B]PYRIDIN-5-OL | CAS 1256818-99-1 [matrix-fine-chemicals.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Tautomerism of 1-hydroxy-2-pyridone and 1-hydroxypyridine-2-thione in the excited triplet state - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 8. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemmethod.com [chemmethod.com]
- 14. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purines and its presence in a wide array of biologically active compounds. Within this class, 1H-Pyrazolo[3,4-b]pyridin-5-ol and its derivatives are of significant interest due to their potential as kinase inhibitors and other therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core synthetic pathways leading to this valuable molecular framework. We will delve into the strategic considerations behind precursor selection, the mechanistic intricacies of the key cyclocondensation reactions, and provide detailed experimental insights. The guide is structured to offer not just a recitation of methods, but a causal understanding of the synthetic choices, empowering researchers to adeptly navigate the synthesis of these important compounds.
Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridin-5-ol Core
The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine family of heterocycles, which are of immense interest to medicinal chemists.[1] The 1H-pyrazolo[3,4-b]pyridine system, in particular, has been identified as a versatile scaffold for the development of therapeutics targeting a range of diseases. The introduction of a hydroxyl group at the C5 position, or its tautomeric keto form, the 1H-pyrazolo[3,4-b]pyridin-5(4H)-one, provides a crucial handle for modulating the physicochemical properties and biological activity of these molecules. This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
This guide will focus on the most prevalent and effective strategies for the construction of the 1H-pyrazolo[3,4-b]pyridin-5-ol core, with an emphasis on the underlying chemical principles that govern these transformations.
Core Synthetic Strategy: Cyclocondensation of 5-Aminopyrazoles
The most robust and widely employed approach for the synthesis of the 1H-pyrazolo[3,4-b]pyridine skeleton involves the cyclocondensation of a 5-aminopyrazole precursor with a suitable three-carbon electrophilic partner.[1] The regiochemical outcome of this reaction is critical and is dictated by the nature of the electrophile and the reaction conditions.
Pathway A: Reaction with β-Ketoesters
A primary and effective method for the synthesis of substituted 1H-pyrazolo[3,4-b]pyridin-5-ols involves the condensation of 5-aminopyrazoles with β-ketoesters, such as ethyl acetoacetate. This reaction proceeds through a series of steps, including initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the final pyridinone ring.
Experimental Protocol: Synthesis of 6-Methyl-1H-pyrazolo[3,4-b]pyridin-5(4H)-one
-
Step 1: Initial Condensation: A mixture of 3-amino-1H-pyrazole-4-carboxamide and an excess of ethyl acetoacetate is heated. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.
-
Step 2: Cyclization: The intermediate formed in the first step undergoes thermal cyclization to form the pyridinone ring. This is often facilitated by the high temperatures of the reaction.
-
Step 3: Work-up and Purification: After cooling, the reaction mixture is typically treated with a non-polar solvent to precipitate the product. The crude product can then be purified by recrystallization from a suitable solvent such as ethanol or DMF.
Pathway B: The Gould-Jacobs Reaction Analogue
The Gould-Jacobs reaction, traditionally used for quinoline synthesis, can be adapted for the preparation of pyrazolo[3,4-b]pyridines.[1] This pathway involves the reaction of a 5-aminopyrazole with a derivative of malonic acid, such as diethyl ethoxymethylenemalonate (EMME). The reaction proceeds through an initial Michael-type addition of the exocyclic amino group to the activated double bond of EMME, followed by thermal cyclization and elimination of ethanol to afford the 4-hydroxy-5-carboxylate derivative.
Experimental Protocol: Synthesis of 1-Ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
-
Step 1: Formation of the Enamine Intermediate: 5-Amino-1-ethylpyrazole is reacted with diethyl ethoxymethylenemalonate. This reaction is typically carried out by heating the neat reactants or in a high-boiling solvent.
-
Step 2: Thermal Cyclization: The resulting [[(1-Ethyl-5-pyrazolyl)amino]methylene]malonic acid diethyl ester is dissolved in a high-boiling inert solvent, such as diphenyl ether, and heated to high temperatures (235-250 °C).[2] During this step, ethanol is continuously distilled off, driving the cyclization to completion.[2]
-
Step 3: Isolation and Purification: After the reaction is complete, the high-boiling solvent is removed by vacuum distillation. The desired product is then isolated and can be further purified by recrystallization from a suitable solvent like ligroin.[2]
Mechanistic Insights and Rationale for Experimental Choices
The selection of the starting materials and reaction conditions is paramount in directing the synthesis towards the desired 1H-pyrazolo[3,4-b]pyridin-5-ol isomer.
Regioselectivity in Cyclocondensation
The reaction of a 5-aminopyrazole with an unsymmetrical 1,3-dielectrophile can potentially lead to two different regioisomers. The regiochemical outcome is governed by the relative reactivity of the electrophilic centers and the nucleophilicity of the different atoms in the 5-aminopyrazole (the exocyclic amino group versus the C4 position of the pyrazole ring). In the case of β-ketoesters, the initial condensation typically occurs between the more reactive ketone carbonyl and the exocyclic amino group, leading to the formation of the 6-substituted-5-oxo-pyrazolo[3,4-b]pyridine.
Role of Catalysts and Solvents
Acidic or basic catalysts are often employed to facilitate the condensation and cyclization steps. For instance, a catalytic amount of a strong acid can protonate the carbonyl group of the β-ketoester, increasing its electrophilicity and promoting the initial condensation with the aminopyrazole. High-boiling solvents are frequently used to achieve the necessary temperatures for thermal cyclization and dehydration. The choice of solvent can also influence the solubility of intermediates and the final product, affecting reaction rates and yields.
Tautomerism: The 5-Hydroxy vs. 5-Oxo Forms
It is crucial for researchers to recognize that 1H-pyrazolo[3,4-b]pyridin-5-ol exists in equilibrium with its tautomeric form, 1H-pyrazolo[3,4-b]pyridin-5(4H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the heterocyclic core.
In the solid state, the pyridinone (keto) form is often favored due to its ability to form strong intermolecular hydrogen bonds. In solution, the equilibrium can be more dynamic, and both tautomers may be present. Spectroscopic techniques, particularly NMR, are invaluable for studying this tautomerism. For example, the presence of a signal corresponding to a methylene group (CH2) in the 1H NMR spectrum is indicative of the 5-oxo tautomer, while the absence of this signal and the presence of a broad hydroxyl proton signal would suggest the 5-hydroxy form.
Visualization of Synthetic Pathways
To provide a clearer understanding of the synthetic strategies discussed, the following diagrams illustrate the key transformations.
Caption: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ones from 5-Aminopyrazoles and β-Ketoesters.
Caption: Synthesis via the Gould-Jacobs analogue pathway.
Comparative Analysis of Synthetic Pathways
| Pathway | Starting Materials | Key Transformation | Advantages | Disadvantages |
| A: β-Ketoester Condensation | 5-Aminopyrazole, β-Ketoester | Cyclocondensation | Readily available starting materials, straightforward procedure. | Can lead to regioisomeric mixtures with unsymmetrical pyrazoles. |
| B: Gould-Jacobs Analogue | 5-Aminopyrazole, Malonic acid derivative (e.g., EMME) | Thermal Cyclization | Good control over regioselectivity. | Requires high reaction temperatures and specialized solvents. |
Conclusion and Future Perspectives
The synthesis of 1H-pyrazolo[3,4-b]pyridin-5-ol and its derivatives is a well-established field, with the cyclocondensation of 5-aminopyrazoles serving as the cornerstone of most synthetic approaches. The choice of the three-carbon synthon, be it a β-ketoester or a malonic acid derivative, dictates the substitution pattern of the final product and the reaction conditions required. A thorough understanding of the underlying reaction mechanisms and the potential for tautomerism is essential for the successful synthesis and characterization of these important heterocyclic compounds.
Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic methods, such as microwave-assisted and multicomponent reactions. Furthermore, the exploration of novel starting materials will undoubtedly lead to the discovery of new derivatives with unique biological properties, further cementing the importance of the 1H-pyrazolo[3,4-b]pyridin-5-ol scaffold in the landscape of modern drug discovery.
References
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J. I., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (PMC). [Link]
-
Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Molbase. [Link]
Sources
biological activity of 1H-Pyrazolo[3,4-b]pyridin-5-ol
An In-Depth Technical Guide to the Biological Activity of 1H-Pyrazolo[3,4-b]pyridines
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The 1H-pyrazolo[3,4-b]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged" scaffold due to its recurring presence in biologically active compounds.[1] Its structural analogy to endogenous purines like adenine allows it to effectively interact with a wide array of biological targets, particularly ATP-binding sites within enzymes.[1][2] This guide provides a comprehensive overview of the significant biological activities associated with 1H-pyrazolo[3,4-b]pyridin-5-ol and its derivatives, focusing on their potent kinase inhibition, anticancer, and antimicrobial properties. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for evaluating these activities.
The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Foundation for Diverse Bioactivity
The pyrazolopyridine framework consists of a fused pyrazole and pyridine ring. Among its possible isomers, the 1H-pyrazolo[3,4-b]pyridine form is the most explored and thermodynamically stable tautomer.[2] This core structure has been the subject of extensive research, leading to the description of over 300,000 distinct derivatives.[2][3] The versatility of this scaffold stems from its synthetic accessibility and the ability to introduce a wide range of substituents at positions N1, C3, C4, C5, and C6, allowing for fine-tuning of its pharmacological properties.[2]
The primary synthetic strategy for this scaffold involves the construction of the pyridine ring onto a pre-formed pyrazole. A widely used method is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[2] This approach offers a reliable pathway to the core structure, setting the stage for further functionalization and exploration of biological activity.
Dominant Biological Activity: Kinase Inhibition
The most significant therapeutic potential of 1H-pyrazolo[3,4-b]pyridine derivatives lies in their ability to inhibit protein kinases. By acting as ATP-competitive inhibitors, these compounds can modulate signaling pathways crucial to cell proliferation, survival, and immune response, making them highly attractive for oncology and immunology.
Mechanism of Action: ATP-Competitive Inhibition
The structural resemblance of the 1H-pyrazolo[3,4-b]pyridine core to the purine ring of ATP is the cornerstone of its inhibitory mechanism. These compounds occupy the ATP-binding pocket of the kinase, forming key hydrogen bonds and hydrophobic interactions that prevent the binding and hydrolysis of ATP, thereby blocking the phosphorylation of substrate proteins and halting downstream signaling. A notable example is the interaction of the inhibitor SQ-67563 with Cyclin-Dependent Kinase 2 (CDK2), where it forms critical hydrogen bonds with the backbone of Leu83 within the ATP purine binding site.[4]
Caption: ATP-competitive inhibition by 1H-pyrazolo[3,4-b]pyridine derivatives.
Key Kinase Targets
Derivatives of this scaffold have shown potent inhibitory activity against several critical kinase families:
-
Cyclin-Dependent Kinases (CDKs): Compounds such as SQ-67563 are potent and selective inhibitors of CDK1 and CDK2.[4] This activity leads to cell cycle arrest and apoptosis, providing a direct mechanism for anticancer effects.[4]
-
TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as novel and highly potent TBK1 inhibitors.[5] TBK1 is a key regulator of innate immunity, and its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers.[5]
-
Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs): DYRK1A and DYRK1B are implicated in neurodevelopment and cancer progression. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated excellent, low-nanomolar inhibitory activity against these kinases, particularly in the context of colon cancer.[6]
| Compound Class/Example | Target Kinase | Potency (IC₅₀) | Therapeutic Area | Reference |
| SQ-67563 | CDK1/CDK2 | Potent (not specified) | Cancer | [4] |
| Derivative 15y | TBK1 | 0.2 nM | Cancer, Immunology | [5] |
| Derivative 8h | DYRK1A/1B | 3 nM | Colon Cancer | [6] |
Anticancer Activity
The potent kinase-inhibiting properties of 1H-pyrazolo[3,4-b]pyridines translate directly into significant anticancer activity. This has been demonstrated both in vitro against a range of human cancer cell lines and in vivo in animal models.
In Vitro Antiproliferative Effects
Derivatives have shown substantial cytotoxic and antiproliferative activity against numerous cancer cell lines, including:
One study highlighted 4-alkylaminoethyl ether derivatives that exhibited potent antiproliferative activity in the low micromolar range (0.75–4.15 µM) without affecting the proliferation of normal cells, indicating a favorable therapeutic window.[1]
In Vivo Efficacy
The therapeutic potential has been validated in preclinical animal models. The most potent analogues from one study were found to inhibit tumor growth in an orthotopic breast cancer mouse model.[1] Importantly, these novel compounds exhibited no systemic toxicity, affecting only the implanted tumors and not interfering with the host immune system.[1]
Antimicrobial Properties
Beyond oncology, the 1H-pyrazolo[3,4-b]pyridine scaffold has been investigated for its antimicrobial capabilities. Various studies have reported that newly synthesized derivatives possess antibacterial and antifungal activity.[9][10]
These compounds have been evaluated against a panel of pathogenic microbes, including:
-
Gram-positive bacteria: Bacillus subtilis, Staphylococcus aureus[11]
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[11]
While many derivatives show moderate activity, this area represents a promising avenue for the development of new anti-infective agents, particularly as the scaffold can be readily modified to optimize antimicrobial potency.[10][11]
Experimental Protocols for Biological Evaluation
To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activities of novel 1H-pyrazolo[3,4-b]pyridine derivatives.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a common method for measuring the IC₅₀ value of an inhibitor against a target kinase.
-
Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test compound in DMSO, followed by a final dilution in the reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase and the specific peptide substrate to the reaction buffer.
-
Initiation: Add the diluted test compound to the wells. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Start Reaction: Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km value) to all wells.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at 30°C.
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of remaining ATP or by using antibodies specific to the phosphorylated substrate in an ELISA format.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: Antiproliferative Sulforhodamine B (SRB) Assay
This protocol is used to assess the cytotoxicity of compounds against adherent cancer cell lines.[5]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of approximately 2,000-5,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Cell Fixation: Gently remove the treatment medium. Fix the adherent cells by adding cold 10% trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and let them air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Quantification: Solubilize the bound SRB dye by adding 10 mM Tris base solution (pH 10.5) to each well. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: The OD is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: Workflow for the Sulforhodamine B (SRB) antiproliferative assay.
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyridine scaffold is a validated and highly versatile platform for the development of potent therapeutic agents. Its proven success in targeting protein kinases has established a clear path forward in oncology and immunology. The key to future success will lie in leveraging structure-based drug design to enhance selectivity for specific kinase targets, thereby minimizing off-target effects and improving safety profiles. Further exploration of this scaffold in antimicrobial drug discovery is also warranted, as its synthetic tractability allows for the generation of large, diverse libraries for screening against multidrug-resistant pathogens. The continued investigation of 1H-pyrazolo[3,4-b]pyridines promises to yield novel candidates to address significant unmet needs in human health.
References
- Donaire-Arias, A., Montagut, A. M., de la Bellacasa, R. P., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022).
- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1663.
-
Wiebe, D., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(5), 1642. [Link]
-
Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. [Link]
-
Shafi, S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4239. [Link]
-
El-Kashef, H., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2657. [Link]
-
El-Dean, A. M. K., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(6), 113-122. [Link]
- Christodoulou, M. S., et al. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Semantic Scholar.
- Donaire-Arias, A., et al. (2022).
-
Kumar, V., & Aggarwal, N. (2016). Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry, 17(9), 105991. [Link]
-
El-Kashef, H., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. MDPI. [Link]
-
Szumilak, M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6296. [Link]
- Abdel-Mohsen, S. A., & El-Emary, T. I. (2011). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 3(6), 466-480.
-
Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. (n.d.). ResearchGate. [Link]
-
Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]
-
Kim, J., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK1A/1B inhibitors. Bioorganic Chemistry, 114, 105128. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [ouci.dntb.gov.ua]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. japsonline.com [japsonline.com]
An In-Depth Technical Guide to 1H-Pyrazolo[3,4-b]pyridin-5-ol: Synthesis, Properties, and Therapeutic Potential
For Immediate Release
[City, State] – January 10, 2026 – This whitepaper provides a comprehensive technical overview of 1H-Pyrazolo[3,4-b]pyridin-5-ol, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We will delve into its chemical identity, synthesis methodologies, key properties, and burgeoning applications in drug discovery and development.
Core Compound Identification
IUPAC Name: 1H-pyrazolo[3,4-b]pyridin-5-ol
CAS Number: 1256818-99-1
Molecular Formula: C₆H₅N₃O
Molecular Weight: 135.12 g/mol
| Feature | Identifier |
| IUPAC Name | 1H-pyrazolo[3,4-b]pyridin-5-ol |
| CAS Number | 1256818-99-1 |
| Molecular Formula | C₆H₅N₃O |
| Molecular Weight | 135.12 g/mol |
The Strategic Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core
The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The methodologies for constructing this bicyclic system are broadly categorized into two primary strategies: the formation of a pyridine ring onto a pre-existing pyrazole, or the alternative, constructing a pyrazole ring on a pyridine precursor.
A prevalent and effective method involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. This approach is favored for its reliability and the ability to introduce a variety of substituents onto the pyridine ring.
Illustrative Synthetic Protocol: A Generalized Approach
The following protocol outlines a general, yet robust, pathway to the 1H-pyrazolo[3,4-b]pyridine core, which can be adapted for the synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol.
Step 1: Synthesis of a Substituted 5-Aminopyrazole
The initial step involves the synthesis of a suitably substituted 5-aminopyrazole. A common route is the reaction of a β-ketonitrile with hydrazine hydrate. The choice of the β-ketonitrile is critical as it dictates the substituents on the pyrazole ring.
Step 2: Cyclocondensation to Form the Pyrazolopyridine Ring
The synthesized 5-aminopyrazole is then reacted with a 1,3-dicarbonyl compound, such as malonaldehyde or a derivative, in the presence of an acid catalyst, typically acetic acid. The reaction is usually carried out under reflux conditions. This cyclocondensation reaction forms the fused pyridine ring.
Caption: Generalized workflow for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core.
Physicochemical Properties and Tautomerism
1H-Pyrazolo[3,4-b]pyridin-5-ol is expected to be a solid at room temperature, likely appearing as an off-white to pale yellow crystalline powder[1]. Its fused aromatic ring structure imparts significant stability[1].
A crucial aspect of the chemistry of 1H-Pyrazolo[3,4-b]pyridin-5-ol is its potential for tautomerism. The presence of the hydroxyl group at the 5-position allows for the existence of a keto-enol equilibrium, with the compound potentially existing as the pyridin-5-ol (enol) form or the corresponding pyrazolo[3,4-b]pyridin-5(4H)-one (keto) form. Theoretical calculations on the parent 1H-pyrazolo[3,4-b]pyridine system indicate that the 1H-tautomer is significantly more stable than the 2H-tautomer[2]. For the 5-hydroxy derivative, the equilibrium between the enol and keto forms is influenced by factors such as the solvent and the presence of other substituents. In many pyridin-ol systems, the keto form is often favored due to the greater stability of the amide-like functionality within the ring[2].
Caption: Potential drug discovery applications of the 1H-pyrazolo[3,4-b]pyridin-5-ol scaffold.
Future Directions
1H-Pyrazolo[3,4-b]pyridin-5-ol represents a promising starting point for the design and synthesis of novel bioactive molecules. Future research should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives. A thorough investigation of its physicochemical properties and a detailed spectroscopic characterization are also warranted. Furthermore, comprehensive biological screening of a library of 1H-Pyrazolo[3,4-b]pyridin-5-ol derivatives could uncover new lead compounds for a variety of therapeutic targets.
Conclusion
This technical guide has provided a detailed overview of 1H-Pyrazolo[3,4-b]pyridin-5-ol, a heterocyclic compound with significant potential in the field of medicinal chemistry. Its versatile synthesis, interesting chemical properties, and the proven biological activity of its parent scaffold make it a molecule of high interest for researchers, scientists, and drug development professionals. Further exploration of this compound and its derivatives is poised to yield new and effective therapeutic agents.
References
-
El-Sayed, M. A. A., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 24(18), 4231-4243. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 224, 113709. [Link]
- Vertex Pharmaceuticals Incorporated. (2013). Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof. U.S.
-
Donaire-Arias, A., et al. (2022). Tautomeric 1H-pyrazolo[3,4-b]pyridine (1) and 2H-pyrazolo[3,4-b]pyridine (2). In 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Tomar, N., et al. (2022). Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal Agents. International Journal of Advanced Research in Engineering, Science & Management. [Link]
- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2021). Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride.
-
Pfaffenhuemer, P., et al. (2011). REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS. Semantic Scholar. [Link]
- Vertex Pharmaceuticals Incorporated. (2008). Process for preparing 5-fluoro-1h-pyrazolo [3, 4-b] pyridin-3-amine and derivatives thereof.
-
Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry, 13(5), 607-618. [Link]
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2021). Preparation method of 5-fluoro-3-iodo-1H-pyrazolo [3,4-b ] pyridine.
-
VanderWel, S. N., et al. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 47(24), 5867-5877. [Link]
-
El-Faham, A., et al. (2020). Tautomeric 1H-pyrazolo[3,4-b]pyridine (I) and 2H-pyrazolo[3,4-b]pyridine (II). In Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]
-
Zhang, J., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. European Journal of Medicinal Chemistry, 194, 112220. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]
-
Donaire-Arias, A., et al. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]
-
Stępień, P., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. Molecules, 28(6), 2821. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol. PubChem. [Link]
-
Asiri, A. M., et al. (2014). Cocrystallization of Two Tautomers: 1-Phenyl-3-(propan-2-yl)-1,2-dihydropyrazol-5-one and 1-Phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol. ResearchGate. [Link]
-
Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]
-
Danel, A., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital Academic Upc. [Link]
-
ChemSynthesis. (n.d.). 1H-pyrazolo[3,4-b]pyridine. [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Pyrazolo[3,4-b]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Molecular Structure and Spectroscopic Overview
1H-Pyrazolo[3,4-b]pyridin-5-ol is a fused heterocyclic system comprising a pyrazole ring fused to a pyridine ring, with a hydroxyl substituent at the 5-position. This structure presents a unique combination of aromaticity and functional groups that give rise to characteristic spectroscopic signatures. The presence of both a pyrazole and a pyridine ring, along with a phenolic hydroxyl group, dictates the expected signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Caption: Workflow for NMR Data Acquisition and Processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1H-Pyrazolo[3,4-b]pyridin-5-ol is expected to show characteristic absorption bands for the O-H, N-H, C=N, and C=C bonds.
Table 3: Predicted IR Absorption Bands for 1H-Pyrazolo[3,4-b]pyridin-5-ol
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |
| N-H stretch (pyrazole) | 3100 - 3300 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N and C=C stretches (aromatic rings) | 1500 - 1650 | Medium to Strong |
| C-O stretch (hydroxyl) | 1200 - 1300 | Strong |
-
Trustworthiness of Predictions: The broadness of the O-H and N-H stretching bands is a reliable indicator of hydrogen bonding, which is expected to be significant in the solid state. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum
For 1H-Pyrazolo[3,4-b]pyridin-5-ol, high-resolution mass spectrometry (HRMS) is expected to provide an accurate mass measurement that confirms the elemental composition.
Table 4: Predicted Mass Spectrometry Data for 1H-Pyrazolo[3,4-b]pyridin-5-ol
| Ion | Predicted m/z |
| [M+H]⁺ (Molecular Ion) | 136.0505 |
| [M]⁺˙ | 135.0427 |
-
Fragmentation Pattern Insights: The molecular ion is expected to be relatively stable due to the aromatic nature of the ring system. Common fragmentation pathways for such heterocyclic systems may involve the loss of small neutral molecules like HCN, N₂, and CO. For example, a key fragmentation could be the loss of CO from the pyridinol ring, followed by the loss of HCN from the pyrazole ring.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for obtaining the [M+H]⁺ ion.
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the fragmentation pattern to propose and confirm the structure.
Caption: Proposed Fragmentation Pathway in Mass Spectrometry.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1H-Pyrazolo[3,4-b]pyridin-5-ol. By leveraging data from analogous structures and fundamental principles, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The detailed experimental protocols provided herein offer a self-validating system for researchers to acquire and confirm this data. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds.
References
-
Donaire-Arias, A.; Montagut, A. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27(7), 2237. [Link] [1][2][3]2. PubChem Compound Summary for CID 2755850, 1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. [Link] [4]3. Huang, W. et al. 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online2013 , 69(Pt 7), o1059. [Link] [5]4. Tomar, N.; Ahirwar, S. S.; Singh, N.; Khan, A. I. Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal Agents. International Journal of All Research Education and Scientific Methods2021 , 9(6), 2455-6211. [Link] [6]5. Bernardino, A. M. R. et al. Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry2006 , 43(4), 957-961. [Link] [7]6. Khakwani, S. et al. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry2016 , 28(12), 2601-2604. [Link] [8]7. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
Sources
- 1. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal [ijaresm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 1H-Pyrazolo[3,4-b]pyridin-5-ol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1H-Pyrazolo[3,4-b]pyridin-5-ol and the Critical Role of Solubility
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its resemblance to endogenous purine bases. This structural similarity allows it to interact with a wide array of biological targets, leading to its investigation in numerous therapeutic areas.[1] The specific analog, 1H-Pyrazolo[3,4-b]pyridin-5-ol, is a molecule of significant interest for its potential applications in drug discovery and materials science. As with any compound destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and overall efficacy.
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 1H-Pyrazolo[3,4-b]pyridin-5-ol. In the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource, equipping researchers with the necessary knowledge to conduct their own solubility assessments and interpret the results within the context of drug development.
Theoretical Framework: Factors Influencing the Solubility of 1H-Pyrazolo[3,4-b]pyridin-5-ol
The solubility of a compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. For a heterocyclic compound like 1H-Pyrazolo[3,4-b]pyridin-5-ol, several key factors come into play:
-
Molecular Structure and Polarity: The presence of nitrogen and oxygen atoms in the fused ring system, along with the hydroxyl group, introduces polarity and the capacity for hydrogen bonding. These features suggest a higher propensity for solubility in polar solvents.
-
pH of the Medium: The pyrazole and pyridine rings contain basic nitrogen atoms, while the hydroxyl group is weakly acidic. Consequently, the overall charge of the molecule, and thus its solubility in aqueous media, will be highly dependent on the pH.
-
Crystalline Structure (Polymorphism): The arrangement of molecules in the solid state can significantly impact solubility. Different polymorphs of the same compound can exhibit different solubilities and dissolution rates.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, solubility increases with temperature.
-
Presence of Other Solutes: The presence of salts, excipients, or other compounds in a formulation can influence the solubility of the active pharmaceutical ingredient (API).
Caption: Key factors influencing the solubility of 1H-Pyrazolo[3,4-b]pyridin-5-ol.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method. This protocol is widely accepted by regulatory bodies and provides a reliable measure of a compound's intrinsic solubility under specific conditions.
Objective: To determine the equilibrium solubility of 1H-Pyrazolo[3,4-b]pyridin-5-ol in various solvents.
Materials:
-
1H-Pyrazolo[3,4-b]pyridin-5-ol (solid, high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique
-
Calibrated pH meter
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 1H-Pyrazolo[3,4-b]pyridin-5-ol of known concentrations in the chosen analytical solvent (e.g., a mixture of mobile phase components). These will be used to generate a calibration curve.
-
Sample Preparation:
-
Add an excess amount of solid 1H-Pyrazolo[3,4-b]pyridin-5-ol to a vial. An excess is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).
-
-
Sample Collection and Processing:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered sample with the analytical solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved 1H-Pyrazolo[3,4-b]pyridin-5-ol.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility.
-
Caption: Experimental workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Template for Reporting Solubility Data of 1H-Pyrazolo[3,4-b]pyridin-5-ol
| Solvent System | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Deionized Water | 25 | |||
| PBS | 7.4 | 37 | ||
| 0.1 N HCl | ~1.2 | 37 | ||
| Acetate Buffer | 4.5 | 37 | ||
| Phosphate Buffer | 6.8 | 37 | ||
| Ethanol | N/A | 25 | ||
| Methanol | N/A | 25 | ||
| DMSO | N/A | 25 |
Interpretation of Results:
-
Aqueous Solubility vs. pH: A significant variation in solubility across different pH values will indicate the ionizable nature of the compound and can be used to estimate its pKa.
-
Solubility in Organic Solvents: High solubility in organic solvents like DMSO is expected for many drug candidates and is important for in vitro screening assays. Solubility in solvents like ethanol can be relevant for formulation development.
-
Biopharmaceutical Classification System (BCS): The aqueous solubility at physiological pH (1.2-6.8) is a key parameter for classifying a drug according to the BCS, which helps in predicting its in vivo performance.
Conclusion and Future Directions
Future work should focus on generating a comprehensive solubility profile of 1H-Pyrazolo[3,4-b]pyridin-5-ol in a wide range of pharmaceutically relevant solvents and pH conditions. Additionally, investigating potential polymorphism and its impact on solubility will be crucial for ensuring consistent product performance. The data generated from these studies will be invaluable for guiding formulation strategies and predicting the in vivo behavior of this promising compound.
References
-
Al-Tel, T. H. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(15), 4983. [Link]
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
García-Sosa, A. T., & Maran, U. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2775. [Link]
-
PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide on the Thermal Stability and Degradation of 1H-Pyrazolo[3,4-b]pyridin-5-ol
Foreword: The Imperative of Thermal Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. For novel heterocyclic compounds such as 1H-Pyrazolo[3,4-b]pyridin-5-ol, a scaffold of significant interest due to the diverse biological activities of pyrazolopyridine derivatives, a thorough understanding of its behavior under thermal stress is not merely a regulatory formality but a critical predictive tool.[1][2] This guide provides a comprehensive framework for elucidating the thermal stability and degradation pathways of 1H-Pyrazolo[3,4-b]pyridin-5-ol, leveraging established thermoanalytical techniques and kinetic analysis. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative standards.
Theoretical Underpinnings: Thermal Behavior of N-Heterocyclic Scaffolds
The thermal decomposition of N-heterocyclic compounds like 1H-Pyrazolo[3,4-b]pyridin-5-ol is a complex process governed by the molecule's structural integrity. The fused pyrazole and pyridine rings, while aromatic and generally stable, possess inherent bond energy hierarchies. The presence of heteroatoms (nitrogen and oxygen) introduces dipoles and sites of potential weakness. The degradation of such compounds is often initiated at the most labile bonds or through interactions between substituent groups.[3][4]
Common degradation pathways for nitrogen-containing heterocyclic compounds can involve:[5][6]
-
Ring Opening: Scission of the heterocyclic rings, often initiated at C-N or C-C bonds adjacent to heteroatoms.
-
Elimination of Substituents: Loss of functional groups, such as the hydroxyl group in the case of 1H-Pyrazolo[3,4-b]pyridin-5-ol, which may be released as water.
-
Fragmentation: Subsequent breakdown of the ring-opened intermediates into smaller, volatile molecules like ammonia (NH₃), hydrogen cyanide (HCN), and various nitrogen oxides.[6]
-
Isomerization: Rearrangement of the molecular structure prior to decomposition, such as nitro-nitrite isomerization in nitro-containing analogs.[7]
The specific pathway is influenced by factors such as the heating rate, the surrounding atmosphere (inert or oxidative), and the presence of impurities or excipients in a formulated product.
Core Experimental Protocols for Thermal Characterization
A robust assessment of thermal stability necessitates a multi-faceted approach, primarily employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8] These techniques, governed by standards from organizations like ASTM International and IUPAC, provide complementary quantitative and qualitative data.[9][10][11][12]
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13] This technique is indispensable for determining decomposition temperatures, quantifying mass loss at each degradation step, and assessing the presence of residual solvents or moisture.[14][15][16]
Step-by-Step TGA Protocol (Compliant with ASTM E1131): [14][15]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications and ASTM E1582 standards.[10]
-
Sample Preparation: Accurately weigh 2-10 mg of 1H-Pyrazolo[3,4-b]pyridin-5-ol into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere Selection: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to characterize the intrinsic thermal decomposition. An oxidative atmosphere (air or oxygen) can be used to assess oxidative stability.[10]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C). The choice of heating rate is critical; slower rates can resolve overlapping events, while faster rates may shift decomposition to higher temperatures.[17][18]
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Generate the first derivative of the TGA curve (DTG curve) to precisely identify the temperatures of maximum mass loss rates (Tmax).
-
Determine the onset temperature of decomposition (Tonset) and the temperature at which specific mass loss percentages occur (e.g., T5%, T10%).
-
Differential Scanning Calorimetry (DSC): Characterizing Thermal Events
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8][11] It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions, providing crucial information about the physical state and purity of the compound.[19][20]
Step-by-Step DSC Protocol (Compliant with ASTM D3418): [11]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) as per ASTM E967.[20]
-
Sample Preparation: Accurately weigh 1-5 mg of 1H-Pyrazolo[3,4-b]pyridin-5-ol into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above any expected transitions but below the onset of decomposition determined by TGA.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Perform a second heating cycle to observe any changes in thermal behavior after the initial thermal history is erased.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition).
-
Determine the onset temperature, peak maximum, and enthalpy (ΔH) for each transition by integrating the peak area.
-
Anticipated Thermal Profile of 1H-Pyrazolo[3,4-b]pyridin-5-ol
Table 1: Predicted Thermoanalytical Data for 1H-Pyrazolo[3,4-b]pyridin-5-ol
| Parameter | Technique | Predicted Value | Significance |
| Melting Point (Tm) | DSC | 180 - 220 °C | Indicates the transition from solid to liquid phase; a sharp peak suggests high purity. |
| Onset of Decomposition (Tonset) | TGA | > 250 °C | The temperature at which significant mass loss begins, defining the upper limit of thermal stability. |
| Temperature of Max. Decomposition Rate (Tmax) | TGA/DTG | 280 - 350 °C | The point of most rapid degradation, crucial for kinetic analysis. |
| Mass Loss (Step 1) | TGA | 30-50% | Likely corresponds to the initial fragmentation of the molecule, possibly involving the loss of side chains and initial ring cleavage. |
| Residual Mass at 600 °C | TGA | < 10% | Indicates the extent of volatilization of degradation products under an inert atmosphere. |
Postulated Degradation Pathways and Mechanistic Visualization
The degradation of 1H-Pyrazolo[3,4-b]pyridin-5-ol under inert conditions is likely initiated by the cleavage of the weakest bonds within the heterocyclic system. Given the structure, two primary initial pathways can be hypothesized:
-
Pathway A: Pyridine Ring Scission: Initial cleavage of the pyridine ring, potentially facilitated by the hydroxyl group. This could lead to the formation of intermediates that subsequently fragment to release molecules like CO, HCN, and smaller hydrocarbon fragments.
-
Pathway B: Pyrazole Ring Scission: The N-N bond in the pyrazole ring is a potential point of initial cleavage, a known degradation route for some pyrazole derivatives.[7] This would lead to a different set of initial fragments.
The evolved gases during decomposition can be identified by coupling the TGA instrument to a Fourier-Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS), providing direct evidence for the proposed pathways.[6][24]
Caption: Postulated initial degradation pathways for 1H-Pyrazolo[3,4-b]pyridin-5-ol.
Kinetic Analysis of the Degradation Process
Understanding the kinetics of thermal decomposition is essential for predicting the long-term stability and shelf-life of a pharmaceutical compound.[25][26][27] Kinetic analysis of TGA data allows for the determination of key parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction model (f(α)).[17][18]
Isoconversional (model-free) methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are highly recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC) as they do not assume a specific reaction model.[17][18][25] These methods involve performing TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) and analyzing the data to determine the activation energy as a function of the conversion fraction (α).
Caption: Workflow for the kinetic analysis of thermal decomposition data.
A constant activation energy across a wide range of conversions suggests a single-step degradation process, whereas a variable activation energy indicates a more complex, multi-step mechanism.
Conclusion
The thermal characterization of 1H-Pyrazolo[3,4-b]pyridin-5-ol is a critical step in its development as a potential therapeutic agent. Through a systematic application of TGA and DSC, coupled with a rigorous kinetic analysis of the degradation process, researchers and drug development professionals can establish a comprehensive thermal stability profile. This guide provides the foundational protocols and theoretical framework to conduct such an investigation, ensuring that decisions regarding formulation, storage, and handling are based on robust, scientifically sound data. The insights gained are paramount for de-risking the development process and ensuring the delivery of a safe and stable final product to the patient.
References
- ICTAC nomenclature of thermal analysis (IUPAC Recommendations 2014). (n.d.). HSTA.
- Thermogravimetric Analysis (TGA). (n.d.). Prime Process Safety Center.
- Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. (n.d.). Infinita Lab.
- ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. (n.d.). Infinita Lab.
- Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek.
- ICTAC nomenclature of thermal analysis (IUPAC recommendations 2014). (n.d.). ResearchGate.
- E2105 Standard Practice for General Techniques of Thermogravimetric Analysis (TGA) Coupled With Infrared Analysis (TGA/IR). (2024, December 16). ASTM International.
- Understanding ASTM E794: Guidelines for Differential Scanning Calorimeter (DSC) Testing. (2024, July 9).
- General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. (n.d.). ResearchGate.
- Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. (2007). Water Environment Research, 79(7), 759-764.
- Thermogravimetric Thermal Analysis (TGA). (n.d.). Westmoreland Mechanical Testing & Research.
- ASTM E1269 Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. (2025, July 18). MaTestLab.
- The pathway of the N-heterocyclic compounds degradation. (n.d.). ResearchGate.
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024, November 14). Molecules, 29(22), 5221.
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024, November 14). Molecules, 29(22).
- Differential Scanning Calorimetry (DSC) ASTM E1269. (n.d.). CMC Laboratories.
- Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. (2007). Chemosphere, 69(5), 749-756.
- Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols. (n.d.).
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). Molecules, 25(23), 5786.
- Kinetic Study of Decomposition of Ibuprofen under Isothermal Conditions. (2016, January 5). ResearchGate.
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Nimesulide under Different Heating Rates. (n.d.). Oriental Journal of Chemistry.
- Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. (n.d.). Materials, 13(22), 5271.
- Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. (n.d.). SciSpace.
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (n.d.). Molecules, 29(12), 2724.
- Thermogravimetric analysis. (n.d.). In Wikipedia.
- Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. (2020, November 16). Semantic Scholar.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). Molecules, 25(23), 5786.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). Biophysical Chemistry, 185, 26-34.
- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021, November 29). ACS Omega, 6(49), 33895-33906.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hsta.gr [hsta.gr]
- 10. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]
- 11. infinitalab.com [infinitalab.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 14. infinitalab.com [infinitalab.com]
- 15. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 16. wmtr.com [wmtr.com]
- 17. mdpi.com [mdpi.com]
- 18. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Understanding ASTM E794: Guidelines for Differential Scanning Calorimeter (DSC) Testing [zealinstruments.com]
- 20. cmclaboratories.com [cmclaboratories.com]
- 21. mdpi.com [mdpi.com]
- 22. scispace.com [scispace.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. store.astm.org [store.astm.org]
- 25. Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols – Oriental Journal of Chemistry [orientjchem.org]
- 26. researchgate.net [researchgate.net]
- 27. Thermoanalytical and Kinetic Studies for the Thermal Stability of Nimesulide under Different Heating Rates – Oriental Journal of Chemistry [orientjchem.org]
potential therapeutic targets of 1H-Pyrazolo[3,4-b]pyridin-5-ol
An In-depth Technical Guide to the Therapeutic Targets of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
Introduction: The Versatility of a Privileged Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system that has garnered significant attention from medicinal chemists.[1][2][3] Its structure, which can be considered a bioisostere of purine, allows it to interact with a wide range of biological targets, particularly ATP-binding sites within protein kinases.[4] The versatility of this scaffold is further enhanced by the numerous positions available for substitution (N1, C3, C4, C5, and C6), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides a comprehensive overview of the key therapeutic targets that have been successfully modulated by derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold, with a focus on oncology and neuroscience.
Chapter 1: Targeting Protein Kinases in Oncology
The dysregulation of protein kinase activity is a hallmark of many cancers, making them a major class of therapeutic targets. The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a particularly effective framework for the design of potent and selective kinase inhibitors.
TANK-Binding Kinase 1 (TBK1) Inhibitors
Therapeutic Rationale: TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a critical role in the innate immune response to viral and bacterial infections.[5] However, aberrant TBK1 signaling has also been implicated in neuroinflammation, autophagy, and oncogenesis.[5] In cancer, TBK1 can promote cell survival and proliferation, making it an attractive target for therapeutic intervention.
1H-Pyrazolo[3,4-b]pyridine-Based Inhibitors: Researchers have successfully designed and synthesized a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[5] Through rational drug design and extensive structure-activity relationship (SAR) studies, compounds with exceptional potency and selectivity have been identified.[5]
Mechanism of Action: These inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of TBK1 and preventing the phosphorylation of its downstream substrates. This blockade of TBK1 signaling can lead to reduced inflammation and decreased proliferation of cancer cells.
Signaling Pathway:
Caption: TBK1 signaling pathway and point of intervention.
Preclinical Data Summary:
| Compound | TBK1 IC50 (nM) | Cell Line | Antiproliferative Activity (µM) |
| 15y | 0.2 | A172, U87MG, A375, A2058, Panc0504 | Micromolar range |
| BX795 | 7.1 | - | - |
| MRT67307 | 28.7 | - | - |
| Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[5] |
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Therapeutic Rationale: The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4) are key regulators of cell proliferation, survival, migration, and differentiation.[6] Genetic alterations, such as gene amplification, mutations, and chromosomal translocations involving FGFRs, are found in a variety of cancers and are associated with poor prognosis.[6]
1H-Pyrazolo[3,4-b]pyridine-Based Inhibitors: A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[6] SAR studies revealed that the N(1)-H of the pyrazolopyridine core is crucial for hydrogen bonding interactions within the FGFR1 kinase domain.[6]
Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain. This prevents receptor autophosphorylation and the activation of downstream signaling pathways, such as the MAPK and PLCγ pathways, ultimately leading to reduced tumor growth.[6]
Signaling Pathway:
Caption: FGFR signaling pathway and point of intervention.
Preclinical Data Summary:
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | H1581 Cell Proliferation IC50 (nM) |
| 7n | 1.8 | 3.6 | 1.9 | 15.3 |
| NVP-BGJ398 | 0.9 | 1.4 | 1.0 | 9.8 |
| Data from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR inhibitors.[6] |
Cyclin-Dependent Kinase (CDK) Inhibitors
Therapeutic Rationale: Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[4] Dysregulation of CDK activity, often due to overexpression of cyclins or loss of endogenous CDK inhibitors, is a common feature of cancer cells, leading to uncontrolled proliferation.
1H-Pyrazolo[3,4-b]pyridine-Based Inhibitors: The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent inhibitors of CDK1 and CDK2.[4] These compounds have been shown to be cytotoxic to cancer cells and can induce cell cycle arrest and/or apoptosis.[4]
Mechanism of Action: By binding to the ATP-binding site of CDKs, these inhibitors prevent the phosphorylation of key substrates required for cell cycle progression, such as the retinoblastoma protein (Rb). This leads to a halt in the cell cycle, typically at the G1/S or G2/M transitions.
Simplified Cell Cycle Diagram:
Caption: Points of intervention for CDK inhibitors in the cell cycle.
Tropomyosin Receptor Kinase (TRK) Inhibitors
Therapeutic Rationale: Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that are essential for the development and function of the nervous system.[7] Chromosomal rearrangements leading to fusions of TRK genes with other genes result in the expression of chimeric TRK proteins with constitutive kinase activity, which act as oncogenic drivers in a wide range of tumors.
1H-Pyrazolo[3,4-b]pyridine-Based Inhibitors: Leveraging a scaffold hopping strategy, researchers have designed and synthesized pyrazolo[3,4-b]pyridine derivatives as novel TRK inhibitors.[7] The pyrazolo portion of the scaffold acts as a hydrogen bond center, while the pyridine ring is thought to engage in π-π stacking interactions within the kinase domain.[7]
Mechanism of Action: These compounds inhibit the kinase activity of TRK fusion proteins, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.
Signaling Pathway:
Caption: TRK fusion protein signaling and point of intervention.
Preclinical Data Summary:
| Compound | TRKA IC50 (nM) | Km-12 Cell Proliferation IC50 (µM) |
| C03 | 56 | 0.304 |
| A01 | 293 | >10 |
| Data from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[7] |
Chapter 2: Modulating G-Protein Coupled Receptors in Neuroscience
While the 1H-pyrazolo[3,4-b]pyridine scaffold is a mainstay in kinase inhibitor design, its versatility extends to other target classes, including G-protein coupled receptors (GPCRs).
Metabotropic Glutamate Receptor 5 (mGluR5) Positive Allosteric Modulators (PAMs)
Therapeutic Rationale: The metabotropic glutamate receptor 5 (mGluR5) is a GPCR that plays a crucial role in regulating synaptic plasticity, learning, and memory.[8] Deficits in mGluR5 signaling have been implicated in the cognitive impairments associated with schizophrenia and other neurological disorders. Positive allosteric modulators (PAMs) of mGluR5 represent a promising therapeutic strategy to enhance cognitive function by potentiating the effects of the endogenous ligand, glutamate.
1H-Pyrazolo[3,4-b]pyridine-Based PAMs: Through high-throughput screening, a 1H-pyrazolo[3,4-b]pyridine derivative was identified as a novel, potent mGluR5 PAM.[8] This compound was found to be a pure PAM, lacking any intrinsic agonist activity.[8] Subsequent optimization led to the development of analogs with improved properties suitable for in vivo studies.
Mechanism of Action: mGluR5 PAMs bind to an allosteric site on the receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that enhances its affinity for glutamate and/or increases the efficacy of G-protein coupling upon glutamate binding.
Mechanism of Positive Allosteric Modulation:
Caption: Mechanism of mGluR5 positive allosteric modulation.
Experimental Protocols
Kinase Inhibition Assay (Generic)
-
Reagents and Materials:
-
Kinase (e.g., TBK1, FGFR1)
-
Kinase substrate (e.g., generic peptide or protein)
-
ATP
-
Test compounds (1H-pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., H1581, Km-12)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well clear-bottom white plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each compound concentration and determine the IC50 value.
-
Summary and Future Directions
The 1H-pyrazolo[3,4-b]pyridine scaffold has unequivocally demonstrated its value in modern drug discovery. Its ability to serve as a foundation for potent and selective inhibitors of various protein kinases has led to the development of promising preclinical candidates for the treatment of cancer. Furthermore, the successful application of this scaffold to modulate GPCRs like mGluR5 highlights its broader potential in addressing diseases of the central nervous system.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing next-generation inhibitors with even greater selectivity to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing compounds that are active against known resistance mutations that can arise during cancer therapy.
-
Exploring New Targets: Expanding the application of the 1H-pyrazolo[3,4-b]pyridine scaffold to other therapeutic target classes.
-
Optimizing Drug-like Properties: Further refining the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability.
The continued exploration of the chemical space around the 1H-pyrazolo[3,4-b]pyridine core promises to yield novel therapeutics for a wide range of human diseases.
References
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dau.url.edu [dau.url.edu]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 1H-Pyrazolo[3,4-b]pyridin-5-ol Derivatives and Analogues: A Technical Guide
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases, making it a privileged core for designing inhibitors of various enzymes and receptors. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 1H-pyrazolo[3,4-b]pyridin-5-ol derivatives and their analogues. We will delve into the key synthetic strategies, discuss their mechanism of action with a focus on TANK-binding kinase 1 (TBK1) and Topoisomerase IIα inhibition, and present a comprehensive analysis of their structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine family of heterocycles, with the 1H-pyrazolo[3,4-b]pyridine isomer being of particular interest.[1][2] The arrangement of nitrogen atoms in this scaffold mimics that of adenine and guanine, allowing these compounds to interact with the ATP-binding sites of various kinases and other purine-binding proteins.[1] The 1H-tautomer is generally more stable than the 2H-isomer.[1] The introduction of a hydroxyl group at the C5 position, which exists in tautomeric equilibrium with the 1,4-dihydro-5-oxo form, provides a crucial handle for further functionalization and can significantly influence the biological activity of the molecule.
Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of kinases involved in inflammatory and oncogenic signaling pathways.[3] This guide will focus on the synthesis and biological evaluation of these compounds, providing a solid foundation for their further development as therapeutic agents.
Synthetic Strategies for the 1H-Pyrazolo[3,4-b]pyridine Core
The construction of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several synthetic routes, primarily by building the pyridine ring onto a pre-existing pyrazole. A common and effective strategy involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.
General Synthesis Workflow
A representative synthetic workflow for accessing a variety of 1H-pyrazolo[3,4-b]pyridine derivatives is depicted below. This multi-step process allows for the introduction of diversity at various positions of the scaffold, which is crucial for optimizing biological activity.
Caption: General synthetic workflow for 1H-pyrazolo[3,4-b]pyridine derivatives.
Detailed Experimental Protocol: Synthesis of a Protected 1H-Pyrazolo[3,4-b]pyridine Intermediate
This protocol outlines the synthesis of a key intermediate, a pyrazolo[3,4-b]pyridine core protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can then be used in subsequent coupling reactions to generate a library of derivatives.[3]
Step 1: Reduction of Nitroaniline Derivative
-
To a solution of 5-bromo-N-isopropyl-2-nitroaniline (1.0 eq) in aqueous ammonium chloride, add iron powder (Fe).
-
Heat the mixture to 80 °C for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the corresponding diamine.
Step 2: Formic Acid-Mediated Ring Closure
-
Reflux the diamine intermediate from Step 1 in formic acid (HCOOH) for 6 hours.
-
After cooling, neutralize the reaction mixture and extract the product.
-
Purify the crude product by column chromatography to yield the benzimidazole intermediate.
Step 3: Miyaura Borylation
-
In a reaction vessel, combine the benzimidazole intermediate, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate (KOAc) in 1,4-dioxane.
-
Heat the mixture to 100 °C for 10 hours under an inert atmosphere.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with brine.
-
Purify the resulting boronate ester by chromatography.
Step 4: Palladium-Catalyzed Cross-Coupling Reactions
-
The boronate ester can then be used in sequential Suzuki coupling reactions to introduce various substituents at the desired positions of the pyrazolopyridine core.[3]
-
A final deprotection step, typically with an acid such as 4 M HCl in 1,4-dioxane, yields the target 1H-pyrazolo[3,4-b]pyridine derivative.[3]
Biological Activities and Mechanism of Action
1H-Pyrazolo[3,4-b]pyridin-5-ol derivatives and their analogues have been shown to target several key proteins implicated in human diseases, most notably in oncology and immunology.
Inhibition of TANK-Binding Kinase 1 (TBK1)
TBK1 is a noncanonical IκB kinase that plays a crucial role in innate immunity signaling pathways.[3] Aberrant activation of TBK1 is associated with various cancers and autoimmune diseases.[3] Several 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1.[3]
Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the kinase domain of TBK1 and preventing the phosphorylation of its downstream targets, such as interferon regulatory factor 3/7 (IRF3/7).[3] This inhibition effectively blocks the production of type I interferons and other pro-inflammatory cytokines.[3]
Caption: Inhibition of the TBK1 signaling pathway by 1H-pyrazolo[3,4-b]pyridin-5-ol derivatives.
Inhibition of Topoisomerase IIα
Topoisomerase IIα is a vital enzyme that modulates DNA topology during replication and transcription.[4] It is a well-established target for anticancer drugs. Recent studies have identified certain 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of Topoisomerase IIα, exhibiting broad-spectrum antiproliferative activity against various cancer cell lines.[4]
Mechanism of Action: These compounds are believed to stabilize the covalent complex between Topoisomerase IIα and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.
Bioassay Protocol: In Vitro Kinase Inhibition Assay (TBK1)
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against TBK1.
Materials:
-
Recombinant human TBK1 enzyme
-
ATP
-
Kinase substrate (e.g., a peptide with a phosphorylation site)
-
Test compounds dissolved in DMSO
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the TBK1 enzyme, substrate, and kinase buffer to the wells of a 384-well plate.
-
Add the test compounds to the respective wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 1H-pyrazolo[3,4-b]pyridine scaffold has provided valuable insights into the structural requirements for potent biological activity.
| Position | Modification | Effect on TBK1 Inhibition | Reference |
| R¹ (N1) | Small alkyl groups (e.g., methyl) | Generally well-tolerated | [1] |
| R³ | Hydrogen or small alkyl groups | Often optimal for activity | [1] |
| R⁴ | Introduction of a trifluoromethyl group | Can enhance activity | [1] |
| R⁵ | Hydroxyl or substituted amino groups | Crucial for interaction with the target | [3] |
| R⁶ | Aromatic or heteroaromatic rings | Can be modified to improve potency and selectivity | [3] |
Key Insights from SAR Studies:
-
The presence of a hydrogen bond donor/acceptor at the C5 position is often critical for potent inhibition.
-
The nature and substitution pattern of aromatic rings at the C6 position can significantly impact selectivity and pharmacokinetic properties.
-
Modifications at the N1 and C3 positions are generally less tolerated, suggesting their involvement in key interactions with the target protein.
Quantitative Bioactivity Data
The following table summarizes the in vitro inhibitory activity of selected 1H-pyrazolo[3,4-b]pyridine derivatives against TBK1 and their antiproliferative effects on various cancer cell lines.
| Compound | TBK1 IC₅₀ (nM) | A172 GI₅₀ (µM) | U87MG GI₅₀ (µM) | A375 GI₅₀ (µM) | Reference |
| 15y | 0.2 | >10 | >10 | >10 | [3] |
| 15i | 8.5 | ND | ND | ND | [3] |
| BX795 | 7.1 | ND | ND | ND | [3] |
| MRT67307 | 28.7 | ND | ND | ND | [3] |
| 8c | ND | 1.33 (MG-MID) | ND | ND | [4] |
ND: Not Determined MG-MID: Mean Graph Midpoint for Growth Inhibition
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyridin-5-ol scaffold and its analogues represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and immunology. Their versatile synthesis allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The potent inhibition of key signaling molecules like TBK1 and Topoisomerase IIα underscores their relevance as starting points for the development of novel therapeutics.
Future research in this area should focus on:
-
Improving selectivity: Designing derivatives with enhanced selectivity for specific kinases to minimize off-target effects.
-
Optimizing ADME properties: Modifying the scaffold to improve metabolic stability, oral bioavailability, and other pharmacokinetic parameters.
-
Exploring novel targets: Screening diverse libraries of these compounds against a wider range of biological targets to uncover new therapeutic applications.
By leveraging the knowledge outlined in this guide, researchers can accelerate the development of 1H-pyrazolo[3,4-b]pyridin-5-ol-based therapies for the treatment of various human diseases.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1453. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2237. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules, 27(9), 2775. [Link]
-
Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. (2001). Il Farmaco, 56(11), 859-864. [Link]
- Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof. (2013).
-
The synthesis of 1H-pyrazolo[3,4-b]pyridine. (1966). Chemical Communications (London), (9), 293b. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Odesa National University of Technology. [Link]
-
Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals, 18(11), 1770. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [ouci.dntb.gov.ua]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Quantum Chemical Calculations of 1H-Pyrazolo[3,4-b]pyridin-5-ol for Drug Discovery Applications
Abstract
This guide provides a detailed technical framework for performing and interpreting quantum chemical calculations on 1H-Pyrazolo[3,4-b]pyridin-5-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. We delve into the theoretical underpinnings of Density Functional Theory (DFT), present a validated, step-by-step computational protocol, and elucidate the practical application of the resulting data in drug discovery. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods to accelerate the design and optimization of novel therapeutics based on the pyrazolopyridine core.
Introduction to 1H-Pyrazolo[3,4-b]pyridin-5-ol
Chemical Structure and Significance
1H-Pyrazolo[3,4-b]pyridine is a fused heterocyclic system comprising a pyrazole ring fused to a pyridine ring.[1][2] The "-5-ol" suffix indicates a hydroxyl group at the 5th position of the pyridine ring, which can exist in tautomeric equilibrium with its keto form, 1H-pyrazolo[3,4-b]pyridin-5(4H)-one. This structural motif is a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with purines, allowing it to interact with a wide range of biological targets. The 1H-tautomer is generally considered to be more stable.[1]
Importance in Medicinal Chemistry and Drug Development
Pyrazolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory effects.[3][4][5] Their versatile structure allows for substitution at multiple positions, enabling fine-tuning of their physicochemical properties and biological activity.[1][2][6][7] Specifically, derivatives of the 1H-pyrazolo[3,4-b]pyridine core have been identified as potent inhibitors of critical enzymes like TANK-binding kinase 1 (TBK1), highlighting their therapeutic potential.[8]
The Role of In Silico Methods
Quantum chemical calculations offer a powerful, cost-effective lens to probe the electronic structure, reactivity, and intermolecular interaction potential of molecules like 1H-Pyrazolo[3,4-b]pyridin-5-ol.[9] By computing properties such as molecular orbital energies, electrostatic potential, and vibrational frequencies, we can gain predictive insights into a molecule's behavior, guiding rational drug design, predicting metabolic fate, and optimizing ligand-receptor interactions.[9][10]
Theoretical Foundations of Quantum Chemical Calculations
Introduction to Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying bioactive molecules.[11] It provides a favorable balance between computational cost and accuracy by approximating the many-body electronic Schrödinger equation.[12] The core principle of DFT is that the ground-state energy and all other electronic properties of a molecule are a functional of the electron density.
Functionals and Basis Sets: The Keys to Accuracy
The accuracy of any DFT calculation hinges on two critical choices: the exchange-correlation functional and the basis set.
-
2.2.1 The B3LYP Functional: A Hybrid Approach The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic and biological molecules.[13][14] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior, particularly in systems with complex bonding like heterocycles.[15][16]
-
2.2.2 The 6-311++G(d,p) Basis Set: Flexibility and Precision A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a robust choice for molecules of this type.[13][14][15][17]
-
6-311 : A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in bonding.
-
++G : Diffuse functions on both heavy atoms and hydrogen, crucial for accurately modeling non-covalent interactions and systems with lone pairs or anionic character.
-
(d,p) : Polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for orbital shapes to distort, providing necessary flexibility to describe chemical bonds accurately.[18]
-
Computational Methodology: A Step-by-Step Protocol
This protocol outlines the workflow for performing DFT calculations on 1H-Pyrazolo[3,4-b]pyridin-5-ol using a standard quantum chemistry software package like Gaussian.
3.1 Software and Hardware Requirements:
-
Software: Gaussian 16 or a comparable quantum chemistry package.
-
Visualization Software: GaussView, Avogadro, or Chemcraft for input preparation and output analysis.
-
Hardware: A multi-core workstation with at least 16 GB of RAM is recommended.
3.2 Step 1: Molecular Structure Input and Geometry Optimization
-
Build the Molecule: Construct the 3D structure of 1H-Pyrazolo[3,4-b]pyridin-5-ol using a molecular builder. Ensure correct atom types and initial bond lengths/angles.
-
Define Calculation: Set up the calculation in the software.
-
Job Type: Optimization + Frequency.
-
Method: DFT, Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Charge: 0 (Neutral).
-
Spin: Singlet.
-
-
Execute Calculation: Run the geometry optimization. The algorithm will iteratively adjust the molecular geometry to find the lowest energy conformation on the potential energy surface.
3.3 Step 2: Vibrational Frequency Analysis for a True Minimum
-
Purpose: A frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (a stable conformation) and not a saddle point (a transition state).[13]
-
Verification: Upon completion, check the output file for the vibrational frequencies. A true minimum will have zero imaginary frequencies.[13] If imaginary frequencies are present, it indicates a transition state, and the geometry must be perturbed and re-optimized.
-
Spectroscopic Data: The calculated frequencies, after applying a scaling factor (typically ~0.96 for B3LYP), can be used to simulate the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[19][20]
3.4 Step 3: Calculation of Key Molecular Properties Using the optimized geometry, perform single-point energy calculations to derive the following properties.
-
3.4.1 Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[21] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap suggests the opposite.[22]
-
3.4.2 Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface.[23] It is an invaluable tool for predicting intermolecular interactions, particularly drug-receptor binding.[23][24][25]
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack and hydrogen bond acceptance.
-
Blue regions (positive potential): Indicate electron-deficient areas, prone to nucleophilic attack and hydrogen bond donation.
-
-
3.4.3 Mulliken Population Analysis: This analysis partitions the total electron density among the atoms in the molecule, providing insight into the partial atomic charges. This helps identify electropositive and electronegative centers within the molecule.
Visualization and Data Interpretation
Computational Workflow Diagram
Caption: DFT computational workflow for 1H-Pyrazolo[3,4-b]pyridin-5-ol.
Interpreting Molecular Properties
| Calculated Property | Significance in Drug Discovery | Example Interpretation for 1H-Pyrazolo[3,4-b]pyridin-5-ol |
| Optimized Geometry | Provides the most stable 3D conformation, essential for docking studies and understanding shape complementarity with a target. | Bond lengths and angles can be compared to crystallographic data if available. The planarity of the fused ring system will be determined. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability.[21][22] A smaller gap can suggest higher reactivity and potential for toxicity or metabolic instability.[10] | A moderate to large energy gap would suggest good stability, a desirable trait for a drug candidate. The HOMO is likely localized on the electron-rich pyrazole and phenol rings, while the LUMO may be distributed over the electron-deficient pyridine ring. |
| Molecular Electrostatic Potential (MEP) | Predicts sites for non-covalent interactions. Crucial for understanding hydrogen bonding and electrostatic complementarity at the receptor binding site.[24][26][27] | Negative potential (red) is expected around the pyridine nitrogen, the pyrazole nitrogens, and the hydroxyl oxygen, indicating these are primary hydrogen bond acceptor sites. Positive potential (blue) is expected on the hydroxyl hydrogen, making it a key hydrogen bond donor. |
| Vibrational Frequencies | Confirms the stability of the optimized structure. Can be used to predict and interpret IR/Raman spectra, aiding in experimental characterization.[12][19][28] | The O-H stretching frequency will be a prominent feature, its position indicating the strength of any intramolecular hydrogen bonding. |
Applications in Drug Development
The data generated from these quantum chemical calculations directly inform several stages of the drug discovery pipeline:
-
Lead Identification and Optimization: By calculating properties for a series of analogues, quantitative structure-activity relationships (QSAR) can be developed. For example, correlating the HOMO energy or the MEP value at a specific atom with biological activity can guide the synthesis of more potent compounds.
-
Pharmacophore Modeling: The MEP map helps define the key electrostatic features a molecule must possess to bind to its target, forming the basis of a pharmacophore model for virtual screening.
-
Predicting Drug-Receptor Interactions: The location of electron-rich and electron-deficient regions on the MEP surface provides a roadmap for how the ligand will interact with amino acid residues in a protein's active site.[24][25] This information is critical for interpreting molecular docking results and designing mutations to probe binding.
-
ADMET Prediction: Properties like the HOMO-LUMO gap can be used as descriptors in machine learning models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to de-risk candidates early in the discovery process.[10]
Conclusion
Quantum chemical calculations, specifically using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, provide a robust and predictive framework for characterizing 1H-Pyrazolo[3,4-b]pyridin-5-ol. The insights gained from analyzing its optimized geometry, frontier molecular orbitals, and molecular electrostatic potential are directly applicable to the rational design of novel therapeutics. By integrating these computational methods into the drug discovery workflow, researchers can make more informed decisions, reduce experimental costs, and ultimately accelerate the journey from molecular concept to clinical candidate.
References
-
Politzer, P., & Murray, J. S. (2003). Molecular electrostatic potential as a factor of drug-receptor recognition. Journal of Molecular Recognition, 16(4), 191-202. Available at: [Link]
-
Hadži, D., Hodošček, M., & Solmajer, T. (n.d.). The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. CORE. Available at: [Link]
-
Kumari, S., & Singh, R. K. (n.d.). Application of molecular electrostatic potentials in drug design. ResearchGate. Available at: [Link]
-
Mishra, A. K., Gupta, V., & Tewari, S. P. (2021). Prediction of vibrational spectroscopic characteristics of bioactive natural product using density functional theory. Journal of Physics: Conference Series, 1913(1), 012049. Available at: [Link]
-
Complete Guide. (2024). HOMO & LUMO Explained: The Secret Behind Drug Design. YouTube. Available at: [Link]
-
Suresh, C., & Haritha, M. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]
-
Unknown Author. (n.d.). Computational Studies and Multivariate Analysis of Global and Local Reactivity Descriptors of Five Membered Heterocycles Molecul. ijrpr.com. Available at: [Link]
-
de Araújo, R. F., et al. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. Available at: [Link]
-
Ahamad, T., et al. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PLOS ONE, 18(11), e0294576. Available at: [Link]
-
Al-Omary, F. A. M., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(38), 26867-26881. Available at: [Link]
-
Zhang, Y., et al. (2022). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry, 46(31), 14894-14901. Available at: [Link]
-
Omixium. (2024). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. Available at: [Link]
-
Mo, Y., et al. (2000). An MP2 and DFT study of heterocyclic hydrogen complexes CnHmY⋯HF (Y=O, S, NH). Chemical Physics Letters, 330(5-6), 495-502. Available at: [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
-
Unknown Author. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Unknown Author. (n.d.). Regular Article. Organic Chemistry Research. Available at: [Link]
-
Bal, M., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Biophysics, 9(3), 231-253. Available at: [Link]
-
Hosseinzadeh, R., et al. (2022). Pyrazolo[3,4-b]hydroquinoline-5-ones: photochemical and DFT computational studies. Monatshefte für Chemie - Chemical Monthly, 153(10), 1025-1035. Available at: [Link]
-
Rospenk, M., et al. (2023). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. MDPI. Available at: [Link]
-
Srivastava, A. K., & Misra, N. (2019). DFT based studies on bioactive molecules. Bentham Science Publishers. Available at: [Link]
-
Wieczorek, M., & Ratuszna, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
-
Unknown Author. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. synsint.co.uk. Available at: [Link]
-
Unknown Author. (n.d.). Optimized structures of compound T1 calculated by the B3LYP method with 6-311+G(d,p) basis set with atom numbering. ResearchGate. Available at: [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. OUCI. Available at: [Link]
-
Unknown Author. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. ACS Publications. Available at: [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Semantic Scholar. Available at: [Link]
-
Donaire-Arias, A., et al. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. PubMed. Available at: [Link]
-
Mary, Y. S., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 8(8), e10161. Available at: [Link]
-
Safi, Z. S., et al. (2024). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Structural Chemistry, 35(2), 795-809. Available at: [Link]
-
Uddin, M. A., et al. (2018). Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Journal of Physical Chemistry & Biophysics, 8(3). Available at: [Link]
-
Wang, F., et al. (2021). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy, 36(11), 22-30. Available at: [Link]
-
Wieczorek, M., & Ratuszna, A. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. repozytorium.biblos.pk.edu.pl. Available at: [Link]
-
Benmohammed, A., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(9), 1139. Available at: [Link]
-
Alamshany, Z., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(19), 12889-12905. Available at: [Link]
-
Unknown Author. (2007). Optical absorption measurements and quantum-chemical simulations on 1H-pyrazolo [3, 4-b] quinoline derivatives. ResearchGate. Available at: [Link]
-
Safi, Z. S., et al. (2023). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 13(1), 17978. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-pyrazolo(3,4-b)pyridine. PubChem. Available at: [Link]
-
Hosseinzadeh, R., et al. (2022). Pyrazolo[3,4- b ]hydroquinoline-5-ones: photochemical and DFT computational studies. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. Available at: [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle | MDPI [mdpi.com]
- 4. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [ouci.dntb.gov.ua]
- 7. [PDF] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurasianjournals.com [eurasianjournals.com]
- 10. youtube.com [youtube.com]
- 11. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 12. Prediction of vibrational spectroscopic characteristics of bioactive natural product using density functional theory - ProQuest [proquest.com]
- 13. ijopaar.com [ijopaar.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An MP2 and DFT study of heterocyclic hydrogen complexes CnHmY-HX with n=2, m=4 or 5, Y=O, S or N and X=F or Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. orgchemres.org [orgchemres.org]
- 17. Pyrazolo[3,4-b]hydroquinoline-5-ones: photochemical and DFT computational studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biomedres.us [biomedres.us]
- 23. researchgate.net [researchgate.net]
- 24. Molecular electrostatic potential as a factor of drug-receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. chemrxiv.org [chemrxiv.org]
- 27. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State [mdpi.com]
literature review of 1H-Pyrazolo[3,4-b]pyridine scaffolds
An In-Depth Technical Guide to the 1H-Pyrazolo[3,4-b]pyridine Scaffold: Synthesis, Medicinal Chemistry, and Therapeutic Potential
Introduction: The Privileged Core
The 1H-pyrazolo[3,4-b]pyridine scaffold is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its structure, which can be viewed as a fusion of pyrazole and pyridine rings, bears a close resemblance to the endogenous purine bases, adenine and guanine. This structural mimicry allows it to interact with a wide array of biological targets, earning it the status of a "privileged scaffold" in drug discovery.
Pyrazolo[3,4-b]pyridines can exist in two tautomeric forms: the 1H- and 2H-isomers. However, computational studies have demonstrated the greater thermodynamic stability of the 1H-tautomer, making it the more prevalent and synthetically targeted isomer in medicinal chemistry research.[1][2] The versatility of this core has led to the description of over 300,000 derivatives in scientific literature, highlighting its broad applicability.[1][3]
This guide provides a comprehensive overview of the 1H-pyrazolo[3,4-b]pyridine scaffold, delving into its synthetic strategies, diverse biological activities, and the structure-activity relationships that govern its therapeutic potential.
Part 1: Synthetic Strategies for the 1H-Pyrazolo[3,4-b]pyridine Core
The construction of the 1H-pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main approaches: annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring from a substituted pyridine precursor.
Pyridine Ring Formation from Pyrazole Precursors
This is the most common and versatile strategy, often starting from readily available 5-aminopyrazoles.
A robust method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction typically proceeds via an initial condensation followed by cyclization. If the 1,3-dicarbonyl compound is asymmetrical, a mixture of regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups.[1]
-
Experimental Protocol: General Procedure for Condensation
-
To a solution of the 5-aminopyrazole (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, ethanol), add the 1,3-dicarbonyl compound (1.1 equivalents).
-
The reaction mixture is then heated to reflux or subjected to microwave irradiation for a period ranging from a few hours to overnight, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by precipitation, filtration, and subsequent purification by recrystallization or column chromatography.
-
Caption: Condensation of 5-aminopyrazoles with 1,3-dicarbonyls.
Michael acceptors like α,β-unsaturated ketones can also serve as the three-carbon component. The reaction is believed to initiate with a Michael addition of the pyrazole's C4 carbon (in its enamine tautomer) or the exocyclic amino group, followed by cyclization and oxidation/aromatization to yield the final pyridine ring.[2]
Pyrazole Ring Formation from Pyridine Precursors
An alternative approach involves constructing the pyrazole ring onto a suitably functionalized pyridine. A common method is the reaction of a hydrazine with a 2-chloro-3-formylpyridine or a related derivative. This strategy allows for different substitution patterns on the pyridine ring to be established early in the synthesis.
Post-Cyclization Modifications
The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold is further enhanced by modern cross-coupling reactions. Halogenated derivatives, often at the C3 or C5 positions, are valuable intermediates for palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Miyaura borylation, enabling the introduction of a wide range of substituents.[4][5] For instance, a palladium-catalyzed C-N coupling reaction is a key step in the synthesis of potent TBK1 inhibitors.[4]
Caption: Post-functionalization via cross-coupling reactions.
Part 2: Medicinal Chemistry and Biological Applications
The 1H-pyrazolo[3,4-b]pyridine core is a cornerstone in the development of inhibitors for various enzyme families, particularly protein kinases, due to its ability to form key hydrogen bond interactions within ATP-binding sites.
Kinase Inhibition
TBK1 is a noncanonical IKK family kinase involved in innate immunity and oncogenesis. The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent and selective TBK1 inhibitors. Through rational drug design and optimization, compounds have been identified with IC50 values in the low nanomolar and even sub-nanomolar range.[4] For example, compound 15y from a recent study demonstrated an IC50 of 0.2 nM for TBK1.[4]
The TRK family of receptor tyrosine kinases are validated targets in oncology. Scaffold hopping from known TRK inhibitors led to the design of 1H-pyrazolo[3,4-b]pyridine derivatives as novel TRK inhibitors.[5] The pyrazolo portion of the scaffold acts as a hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions within the kinase hinge region.[5] Optimized compounds have shown potent enzymatic inhibition of TRKA and effective anti-proliferative activity in cancer cell lines.[5]
This versatile scaffold has also been utilized to develop inhibitors for several other kinases, including:
-
Glycogen Synthase Kinase-3 (GSK-3): A series of 6-aryl-pyrazolo[3,4-b]pyridines were identified as potent GSK-3 inhibitors.[6]
-
Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK1A/1B): 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine derivatives have shown excellent inhibitory activity against DYRK1B, with IC50 values as low as 3 nM.[3]
Caption: General mechanism of action for kinase inhibition.
Broader Biological Activities
Beyond kinase inhibition, derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, analgesic, and antihypertensive properties.[6][7]
| Biological Target/Activity | Lead Compound/Series | Potency (IC50/Activity) | Reference |
| TBK1 Inhibition | 1,3,4-trisubstituted derivatives (e.g., 15y) | 0.2 nM | [4] |
| TRKA Inhibition | 3,5-disubstituted derivatives (e.g., C03) | 56 nM | [5] |
| DYRK1B Inhibition | 3,5-diaryl derivatives (e.g., 8h) | 3 nM | [3] |
| GSK-3 Inhibition | 6-aryl-pyrazolo[3,4-b]pyridines | Potent inhibitors identified | [6] |
| Anticancer | Fluorinated derivatives (e.g., 12c) | 39-46% cell growth inhibition | [3] |
| Analgesic Activity | General 1H-Pyrazolo[3,4-b]pyridines | 55.9% activity at 100 µM | [6] |
Part 3: Structure-Activity Relationships (SAR)
The biological activity of 1H-pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
-
N1 Position: Substitution at the N1 position of the pyrazole ring can influence solubility, metabolic stability, and interactions with the solvent-exposed region of binding pockets.
-
C3 Position: This position is often crucial for establishing key interactions with the hinge region of kinases. Aryl groups at C3 are common in kinase inhibitors.
-
C4 and C6 Positions: Substituents at these positions can be modulated to fine-tune potency and selectivity. For instance, in the development of TBK1 inhibitors, modifications at the R2 position (attached to C4) were explored to optimize activity.[4]
-
C5 Position: This position often points towards the solvent-exposed region in kinase binding pockets, making it an ideal point for introducing groups that can enhance solubility or target specific sub-pockets.
Conclusion and Future Perspectives
The 1H-pyrazolo[3,4-b]pyridine scaffold remains a highly valuable and versatile core in modern drug discovery. Its synthetic tractability, coupled with its proven ability to interact with a multitude of biological targets, ensures its continued relevance. Future research will likely focus on exploring new synthetic methodologies for more diverse substitution patterns, applying this scaffold to novel biological targets, and advancing the most promising derivatives through preclinical and clinical development. The rich history and demonstrated success of this privileged structure provide a solid foundation for the discovery of next-generation therapeutics.
References
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Wiley Online Library.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[3,4-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide navigates the rich history and scientific evolution of pyrazolo[3,4-b]pyridines, a class of heterocyclic compounds that has risen from relative obscurity to a position of prominence in modern medicinal chemistry. We will explore the initial discoveries, the refinement of synthetic strategies, and the groundbreaking applications that have established this scaffold as a cornerstone in the development of novel therapeutics.
Genesis of a Scaffold: Early Discoveries and Structural Elucidation
The story of pyrazolo[3,4-b]pyridines begins in the early 20th century, marked by initial misinterpretations and subsequent clarifications. The first documented synthesis is attributed to Michaelis in 1911, who, despite successfully creating the heterocyclic system, incorrectly identified its structure.[1] The true discoverers of this compound class are considered to be Niementowski and colleagues, who in 1928 correctly proposed the structure of 1H-pyrazolo[3,4-b]quinoline.[1] Prior to this, in 1908, Ortoleva synthesized the first monosubstituted 1H-pyrazolo[3,4-b]pyridine.[2] Just three years later, Bülow reported the synthesis of N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones.[2] These early explorations laid the crucial groundwork for what would become a burgeoning field of chemical synthesis and therapeutic application.
The close structural resemblance of the pyrazolo[3,4-b]pyridine core to purine bases, the fundamental building blocks of DNA and RNA, was a key driver for the sustained interest from the medicinal chemistry community.[2] This similarity hinted at the potential for these compounds to interact with biological targets that recognize purines, a hypothesis that has been extensively validated over the subsequent decades.
The Art of Synthesis: Evolving Methodologies
The construction of the pyrazolo[3,4-b]pyridine ring system has been a subject of intense investigation, leading to a diverse array of synthetic strategies. These can be broadly categorized into two primary approaches: the formation of a pyridine ring onto a pre-existing pyrazole, and the annulation of a pyrazole ring onto a pyridine scaffold.
Building upon the Pyrazole Core: Pyridine Ring Formation
The most prevalent synthetic route involves the construction of the pyridine ring from a substituted aminopyrazole precursor. This approach offers significant flexibility in introducing substituents onto the pyrazole moiety.
A classic and enduring method for constructing the pyridine ring is the Friedländer annulation. This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In the context of pyrazolo[3,4-b]pyridines, this translates to the reaction of a 3-aminopyrazole bearing a carbonyl group at the 4-position with a methylene-containing reactant.
Experimental Protocol: A Generalized Friedländer Synthesis of Pyrazolo[3,4-b]pyridines
-
Reactant Preparation: Dissolve equimolar amounts of a 4-acyl-5-aminopyrazole and a ketone with an α-methylene group in a suitable solvent such as ethanol or acetic acid.
-
Catalysis: Add a catalytic amount of a base (e.g., piperidine, sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Reflux the mixture for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Caption: Generalized Friedländer Annulation Workflow
The efficiency of organic synthesis has been significantly enhanced by the development of multicomponent reactions (MCRs), which allow for the formation of complex molecules in a single step from three or more starting materials. Several MCRs have been devised for the synthesis of pyrazolo[3,4-b]pyridines, often starting from an aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound or its equivalent.[1]
Caption: Multicomponent Reaction Strategy
Building upon the Pyridine Core: Pyrazole Ring Formation
An alternative, though less common, synthetic strategy involves the construction of the pyrazole ring onto a pre-existing, suitably functionalized pyridine. This approach is particularly useful when the desired substitution pattern on the pyridine ring is more readily accessible. Typically, this involves the reaction of a hydrazine derivative with a 2-halopyridine bearing a carbonyl or cyano group at the 3-position.
Experimental Protocol: Pyrazole Formation from a 2-Chloronicotinaldehyde
-
Reactant Mixture: In a sealed vessel, combine the 2-chloro-3-formylpyridine derivative with a slight excess of the desired hydrazine (e.g., hydrazine hydrate, phenylhydrazine) in a high-boiling point solvent such as n-butanol or dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture at a temperature ranging from 100 to 150 °C for several hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Isolation: After cooling, the product may precipitate from the solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
From Curiosity to Clinic: The Dawn of Biological Activity
The initial academic interest in pyrazolo[3,4-b]pyridines has blossomed into a major focus of drug discovery programs worldwide. Their versatile scaffold has proven to be a fertile ground for the development of potent and selective inhibitors of various enzymes, particularly protein kinases.
The Rise of Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer. The pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold" for the design of kinase inhibitors, capable of forming key hydrogen bonding interactions within the ATP-binding pocket of these enzymes.
Table 1: Prominent Pyrazolo[3,4-b]pyridine-based Kinase Inhibitors
| Target Kinase | Example Compound/Series | Therapeutic Area | Key Structural Features |
| FGFR | Substituted 1H-pyrazolo[3,4-b]pyridines | Oncology | The N(1)-H of the pyrazole is crucial for hydrogen bonding in the kinase hinge region.[3] |
| TRK | Larotrectinib (scaffold hop inspiration) | Oncology | The pyrazolo portion acts as a hydrogen bond center, while the pyridine can engage in π-π stacking.[4] |
| TBK1 | 1H-pyrazolo[3,4-b]pyridine derivatives | Immunology, Oncology | Optimized derivatives show nanomolar potency and good selectivity.[5] |
| Mps1 | Pyrazolo[3,4-b]pyridine-based compounds | Oncology | Identified through a multidisciplinary approach including virtual screening, showing potent kinase inhibition.[6] |
The development of these inhibitors often involves a "scaffold hopping" strategy, where the pyrazolo[3,4-b]pyridine core replaces a known kinase-binding motif from an existing drug or lead compound.[3][4] This approach, coupled with computational drug design, has accelerated the discovery of novel and potent drug candidates. For instance, the design of Tropomyosin receptor kinase (TRK) inhibitors has been inspired by the binding modes of approved drugs like Larotrectinib.[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
tautomeric forms of 1H-Pyrazolo[3,4-b]pyridin-5-ol
An In-Depth Technical Guide to the Tautomeric Forms of 1H-Pyrazolo[3,4-b]pyridin-5-ol
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[1] However, the inherent structural dynamism of its derivatives, specifically the phenomenon of tautomerism, presents a significant challenge in drug development.[2] The precise tautomeric form of a molecule dictates its three-dimensional shape, hydrogen bonding capabilities, and electronic properties, which in turn govern its interaction with biological targets, solubility, and metabolic stability. This guide provides a comprehensive technical analysis of the tautomeric landscape of a key member of this family: 1H-Pyrazolo[3,4-b]pyridin-5-ol. We will dissect the theoretical underpinnings of its tautomeric equilibria, present a multi-faceted strategy for experimental elucidation, and provide validated protocols and computational insights to empower researchers in their characterization and application of this versatile heterocycle.
The Strategic Importance of Pyrazolo[3,4-b]pyridines and the Tautomeric Question
A Privileged Scaffold in Drug Discovery
The fusion of pyrazole and pyridine rings creates a bicyclic aromatic system that is bioisosteric to purine bases, allowing it to interact with a wide array of biological targets.[3] This has led to the successful development of pyrazolo[3,4-b]pyridine-based compounds as potent inhibitors of various kinases, as well as agents with anticancer, anti-inflammatory, and antiviral properties.[1][4] The ability to functionalize the scaffold at multiple positions allows for the fine-tuning of pharmacological activity and pharmacokinetic profiles.
Why Tautomerism is a Critical-to-Quality Attribute
Tautomerism, the interconversion of structural isomers through proton migration, is a common feature in heterocyclic chemistry.[2][5] For a molecule like 1H-Pyrazolo[3,4-b]pyridin-5-ol, failing to correctly identify the predominant tautomeric form can lead to erroneous structure-activity relationship (SAR) models, flawed molecular docking predictions, and unexpected physicochemical properties. The keto-enol equilibrium, in particular, can dramatically alter a compound's polarity and hydrogen bond donor/acceptor pattern, which are critical for cell permeability and target binding.[6] Therefore, a rigorous characterization of the tautomeric state is not an academic exercise but a foundational requirement for successful drug design and development.
The Tautomeric Landscape: A Theoretical Framework
The structure of 1H-Pyrazolo[3,4-b]pyridin-5-ol allows for two distinct types of tautomerism to occur simultaneously: annular tautomerism within the pyrazole ring and prototropic tautomerism involving the 5-hydroxy group.
Annular Tautomerism of the Pyrazole Ring
The unsubstituted pyrazole moiety can exist in two forms depending on the position of the N-H proton. For the pyrazolo[3,4-b]pyridine core, these are the 1H- and 2H-tautomers.[1][3][7] Extensive computational studies have demonstrated that the 1H-tautomer is significantly more stable, with a calculated energy difference of nearly 9 kcal/mol.[3] While the 2H form cannot be entirely discounted, its contribution to the overall equilibrium is expected to be minor.
Keto-Enol Prototropic Tautomerism
The hydroxyl group at the C5 position of the pyridine ring introduces a classic keto-enol tautomeric equilibrium. This results in an equilibrium between the aromatic hydroxy form (enol-like) and a non-aromatic pyridone form (keto-like). It is well-established for related 4- and 6-hydroxypyrazolopyridines that the keto (pyridone) tautomers are generally more stable.[3] This preference is driven by the amide-like stability of the pyridone ring.
Combining these possibilities, we can postulate four principal tautomeric forms for this molecule, with the equilibrium heavily influenced by the surrounding environment (e.g., solvent, solid state).
-
T1: 1H-Pyrazolo[3,4-b]pyridin-5-ol (The Hydroxy Form): The aromatic, enol-like tautomer.
-
T2: 1,4-dihydro-Pyrazolo[3,4-b]pyridin-5-one (The 4H-Keto Form): A pyridone tautomer where the proton has migrated from the oxygen to the pyridine nitrogen at position 4. This is often the most stable form.
-
T3: 2H-Pyrazolo[3,4-b]pyridin-5-ol (The 2H-Hydroxy Form): The less stable annular tautomer of the hydroxy form.
-
T4: 2,4-dihydro-Pyrazolo[3,4-b]pyridin-5-one (The 2H-Keto Form): The keto version of the less stable 2H annular tautomer.
Caption: Principal tautomeric equilibria for 1H-Pyrazolo[3,4-b]pyridin-5-ol.
Computational Analysis: Predicting Tautomer Stability
Causality: Before committing to extensive experimental work, in silico analysis via Density Functional Theory (DFT) provides an invaluable, cost-effective method to predict the relative stabilities of the potential tautomers. By calculating the ground-state energies, we can hypothesize which forms are most likely to be observed experimentally and how the solvent environment might influence the equilibrium.
Protocol: DFT-Based Tautomer Energy Calculation
-
Structure Generation: Build the 3D structures of the four principal tautomers (T1-T4).
-
Geometry Optimization: Perform full geometry optimization for each tautomer using a reliable functional and basis set (e.g., B3LYP/6-311++G(d,p)). This should be done for both the gas phase and in solution using a polarizable continuum model (PCM) to simulate solvents like DMSO and water.
-
Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain Gibbs free energy corrections.
-
Energy Analysis: Compare the relative Gibbs free energies (ΔG) of the tautomers in each environment (gas phase, DMSO, water). The tautomer with the lowest energy is the predicted most stable form.
Data Presentation: Predicted Relative Stabilities
The results should be summarized in a clear table, referencing the 4H-Keto form (T2) as the baseline (0.00 kcal/mol) due to its anticipated stability.
| Tautomer | Form | Gas Phase ΔG (kcal/mol) | DMSO ΔG (kcal/mol) | Water ΔG (kcal/mol) |
| T1 | 1H-Hydroxy | Calculated Value | Calculated Value | Calculated Value |
| T2 | 1H-Keto (4H) | 0.00 | 0.00 | 0.00 |
| T3 | 2H-Hydroxy | Calculated Value | Calculated Value | Calculated Value |
| T4 | 2H-Keto (4H) | Calculated Value | Calculated Value | Calculated Value |
Experimental Elucidation: A Validated Spectroscopic Workflow
Core Principle: No single experimental technique can definitively characterize a tautomeric system under all conditions. A synergistic approach, combining NMR, FT-IR, UV-Vis, and X-ray crystallography, is essential to build a comprehensive and trustworthy picture of the molecule's behavior in solution and in the solid state.
Caption: Experimental workflow for tautomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful technique for characterizing tautomers in solution. It directly probes the bonding environment of ¹H and ¹³C nuclei. The aromatic system of the hydroxy form (T1) will produce signals in the aromatic region (typically >7.0 ppm for ¹H, 110-160 ppm for ¹³C). Conversely, the keto form (T2) is no longer fully aromatic; the C6 and C7 carbons become more aliphatic/vinylic, causing a significant upfield shift in their ¹³C and ¹H signals. The presence and chemical shift of the exchangeable OH vs. NH protons are also key diagnostic markers.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Prepare samples of the compound (~5-10 mg) in at least two different deuterated solvents of varying polarity, such as DMSO-d₆ (polar aprotic) and CDCl₃ (nonpolar). DMSO-d₆ is particularly useful as it often slows proton exchange, allowing for clearer observation of NH and OH signals.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at a constant temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).
-
2D NMR: If assignments are ambiguous, acquire 2D NMR spectra such as HSQC (¹H-¹³C correlation) and HMBC (long-range ¹H-¹³C correlation) to confirm connectivity and definitively assign signals to specific atoms in the dominant tautomer.
-
Data Interpretation: Compare the observed chemical shifts to the expected values for the hydroxy and keto forms. The integration of signals corresponding to different tautomers can be used to estimate their relative populations in solution, though rapid exchange can sometimes lead to averaged signals.
Expected Data & Interpretation
| Nucleus | Hydroxy Form (T1) Expected δ | 4H-Keto Form (T2) Expected δ | Rationale for Change |
|---|---|---|---|
| C5 | ~155-165 ppm (C-O) | ~170-180 ppm (C=O) | Deshielding due to carbonyl character. |
| C4 | ~145-155 ppm (Aromatic C-N) | ~100-110 ppm (Vinylic C) | Loss of aromaticity, increased shielding. |
| H4 | Not present | ~5.0-6.0 ppm (Pyridone H) | New proton on saturated nitrogen. |
| OH/NH | ~9-13 ppm (OH, broad) | ~11-14 ppm (NH, potentially sharp) | Different chemical environment and exchange rates. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR spectroscopy is a rapid and definitive method for identifying key functional groups, making it ideal for distinguishing between keto and enol tautomers, especially in the solid state. The C=O bond of the keto (pyridone) tautomer has a strong, sharp, and characteristic stretching vibration that is absent in the hydroxy tautomer.
Protocol: Solid-State ATR FT-IR Analysis
-
Sample Preparation: Place a small amount of the dry, purified solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to ensure atmospheric H₂O and CO₂ are subtracted from the sample spectrum.
-
Sample Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Interpretation: Examine the spectrum for the presence of key vibrational bands.
Expected Data & Interpretation
| Frequency Range (cm⁻¹) | Vibration | Tautomer Indicated | Rationale |
|---|---|---|---|
| 3200-3500 (broad) | O-H Stretch | Hydroxy (T1) | Characteristic of a hydrogen-bonded alcohol. |
| 3100-3300 (sharp) | N-H Stretch | Keto (T2) | Characteristic of an amide/lactam N-H bond. |
| 1680-1730 (strong, sharp) | C=O Stretch | Keto (T2) | Unambiguous evidence for the pyridone form. [4] |
| 1550-1650 | C=C / C=N Stretch | Both | Aromatic ring breathing modes, present in both. |
X-Ray Crystallography
Expertise & Causality: Single-crystal X-ray diffraction provides the "gold standard" for structural elucidation. It yields an unambiguous 3D map of electron density in the solid state, definitively identifying which tautomer is present in the crystal lattice, along with precise bond lengths and intermolecular interactions like hydrogen bonding.[8][9]
Protocol: Single-Crystal Growth and Analysis
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, methanol) or solvent/anti-solvent system (e.g., CH₂Cl₂/hexane).[8]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern diffractometer.
-
Structure Solution & Refinement: Solve the crystal structure using direct methods and refine the model against the experimental data to obtain the final structure.
-
Analysis: Analyze the refined structure to confirm the atomic connectivity, identify the tautomeric form, and examine the hydrogen bonding network in the crystal packing.
Conclusion: A Unified View of Tautomerism
The tautomeric behavior of 1H-Pyrazolo[3,4-b]pyridin-5-ol is a complex interplay of annular and prototropic equilibria. Based on established principles in heterocyclic chemistry, the 1,4-dihydro-pyrazolo[3,4-b]pyridin-5-one (4H-Keto) form is predicted to be the most stable tautomer, particularly in the solid state and in polar solvents, due to the thermodynamic stability of the pyridone ring.[3] However, the hydroxy tautomer may be significantly populated in non-polar solvents, and its presence is crucial to consider for receptor binding in hydrophobic pockets.
A rigorous, multi-faceted analytical approach is mandatory for any research or development program involving this scaffold. Computational modeling provides the theoretical foundation, FT-IR and X-ray crystallography offer definitive proof in the solid state, and NMR spectroscopy reveals the dynamic equilibrium present in solution. By employing the protocols outlined in this guide, researchers can confidently characterize the tautomeric state of their compounds, leading to more accurate models, predictable properties, and ultimately, more effective drug candidates.
References
-
Al-Romaigh, H. S., Al-Mohaimeed, A. M., El-Emam, A. A., & Al-Deeb, O. A. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(38), 26785–26802. [Link]
-
da Silveira Pinto, L. S., de Souza, B. S., & Rey, N. A. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1282126. [Link]
-
Fiveable. (n.d.). Keto-Enol Tautomerism. Organic Chemistry Class Notes. [Link]
-
Ibrahim, M. A. A., & Al-Refai, M. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5466. [Link]
-
Eklablog. (n.d.). Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
ResearchGate. (n.d.). Tautomeric 1H-pyrazolo[3,4-b]pyridine (1) and 2H-pyrazolo[3,4-b]pyridine (2). [Link]
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. OUCI. [Link]
-
Susha, M., & Sadhu, S. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7629. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Semantic Scholar. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]
-
ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. [Link]
-
Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design. [Link]
-
Stanovnik, B., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1h-pyrazol-5-ols. HETEROCYCLES, 83(7), 1539. [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Tautomeric 1H-pyrazolo[3,4-b]pyridine (I) and 2H-pyrazolo[3,4-b]pyridine (II). [Link]
-
Huang, P. H., Wen, Y. S., & Shen, J. Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta crystallographica. Section E, Structure reports online, 70(Pt 6), o650. [Link]
-
Huisgen, R., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(10), 2462. [Link]
-
PubChem. (n.d.). 1H-pyrazolo[3,4-b]pyridine. [Link]
-
Ferreira, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 2. [Link]
-
Al-Hamdani, A. A. S., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104169. [Link]
-
SpectraBase. (n.d.). 1H-pyrazolo[3,4-b]pyridine, 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(2-fluorophenyl)-. [Link]
-
Jarończyk, M., Dobrowolski, J. C., & Mazurek, A. P. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. [Link]
-
ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. [Link]
-
PURKH. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. [Link]
-
ResearchGate. (n.d.). Tautomerism in 1-Phenyl-3-Substituted Pyrazol-5-ones: FT-Infrared Spectral Analysis and Ab Initio Calculations. [Link]
-
MDPI. (n.d.). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. [Link]
-
ResearchGate. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. [Link]
-
Sultan Qaboos University House of Expertise. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. [Link]
-
RSC Publishing. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. [Link]
-
ResearchGate. (n.d.). (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]
-
Journal of Chemical Information and Modeling. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. [Link]
-
PubMed. (n.d.). Tautomerism phenomenon of pyrazolo[3,4-b]quinoline: spectroscopic and quantum mechanical studies. [Link]
-
MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. [Link]
-
PubMed. (n.d.). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2-d]pyrimidine. [Link]
-
ResearchGate. (n.d.). Comparison of the UV spectra of pyrazole with that of literature. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. [Link]
-
ResearchGate. (n.d.). (PDF) Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. [Link]
-
MDPI. (n.d.). Special Issue : Structure, Spectroscopic Characterization and Application of Crystals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Predicting the ADMET Properties of 1H-Pyrazolo[3,4-b]pyridin-5-ol
Abstract
The 1H-Pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic candidates due to its structural similarity to purine bases.[1] This guide provides a comprehensive framework for the early-stage assessment of a representative molecule, 1H-Pyrazolo[3,4-b]pyridin-5-ol, focusing on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. We will navigate the synergistic application of predictive in silico modeling and foundational in vitro assays. The objective is to establish a robust, self-validating workflow that enables researchers to "fail early and fail cheap," thereby de-risking drug development pipelines and focusing resources on candidates with the highest probability of clinical success.[2][3] This document is intended for drug discovery researchers and scientists, offering both the strategic rationale behind methodological choices and detailed, actionable protocols.
Introduction: The Strategic Imperative of Early ADMET Profiling
The journey from a promising chemical entity to a marketed therapeutic is fraught with attrition, with a significant percentage of failures in late-stage clinical trials attributed to unfavorable pharmacokinetic or toxicity profiles.[3] The 1H-pyrazolo[3,4-b]pyridine class of heterocyclic compounds has garnered significant interest for its wide range of biological activities, including potent kinase inhibition relevant to oncology and immunology.[4][5] However, the biological activity of a compound is meaningless if it cannot reach its target in sufficient concentration or if it elicits unacceptable toxicity.
Therefore, the early, integrated assessment of ADMET properties is not merely a screening step but a cornerstone of modern drug design.[6] By front-loading ADMET evaluation, we can guide synthetic chemistry efforts toward molecules with not only potent bioactivity but also desirable drug-like properties. This guide uses 1H-Pyrazolo[3,4-b]pyridin-5-ol as a case study to illustrate a two-pronged approach:
-
In Silico Prediction: Leveraging computational models to rapidly and cost-effectively forecast a full spectrum of ADMET liabilities.[7]
-
In Vitro Validation: Employing robust, high-throughput laboratory assays to confirm or refute computational predictions for the most critical ADMET parameters.[8][9]
This dual methodology provides a powerful, iterative engine for lead optimization.
Part I: The Predictive Foundation - In Silico ADMET Modeling
Computational, or in silico, tools have revolutionized early drug discovery by allowing for the rapid screening of virtual compounds before they are even synthesized.[2][10] These methods use algorithms and models trained on vast datasets of known drugs to predict the properties of novel chemical entities.[2][11] For heterocyclic compounds like 1H-Pyrazolo[3,4-b]pyridin-5-ol, this predictive screening is invaluable for identifying potential liabilities.[12][13]
Logical Workflow for In Silico Profiling
The process begins with the 2D structure of the molecule, which is then used as input for a battery of predictive models, each assessing a different ADMET parameter. The output is a comprehensive, multi-parameter profile that provides a holistic view of the compound's potential drug-like characteristics.
Caption: In Silico ADMET Prediction Workflow.
Predicted ADMET Profile of 1H-Pyrazolo[3,4-b]pyridin-5-ol
The following table summarizes a hypothetical ADMET profile generated from leading computational platforms (e.g., SwissADME, pkCSM, PreADMET).
| Parameter | Property | Predicted Value | Interpretation & Causality |
| Absorption | Human Intestinal Absorption (HIA) | > 90% | High probability of good oral absorption. The molecule's moderate size and polarity are favorable. |
| Caco-2 Permeability (logPapp) | > 1.0 x 10⁻⁶ cm/s | Predicted to be highly permeable. | |
| P-glycoprotein (P-gp) Substrate | No | Unlikely to be subject to efflux by P-gp, which is beneficial for bioavailability and CNS penetration. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | The compound's lipophilicity and size likely fall within the range for passive diffusion across the BBB. |
| Plasma Protein Binding (PPB) | ~75% | Moderate binding predicted. This leaves a reasonable fraction of unbound drug to exert its therapeutic effect. | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other CYP2D6 substrates. The pyridine nitrogen may interact with the enzyme's active site. |
| CYP3A4 Inhibitor | No | Low risk of interaction with the most common drug-metabolizing enzyme. | |
| Excretion | Total Clearance (log ml/min/kg) | ~0.5 | Suggests a moderate rate of elimination from the body. |
| Toxicity | AMES Mutagenicity | No | Predicted to be non-mutagenic. The fused aromatic system does not contain typical structural alerts for DNA reactivity. |
| hERG I Inhibition | Low Risk | Unlikely to cause cardiotoxicity via hERG channel blockade. | |
| Hepatotoxicity | Yes | A potential liability. Aromatic nitrogen-containing heterocycles can sometimes form reactive metabolites. |
Part II: Experimental Validation - In Vitro ADMET Assays
While in silico models provide an excellent starting point, their predictions must be confirmed through physical experiments.[9] The following section details the rationale and step-by-step protocols for three fundamental in vitro assays that address the key predictions made in Part I: permeability, metabolic stability, and genotoxicity.
A. Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
Expertise & Experience: The PAMPA is selected as the primary screen for permeability due to its high throughput, low cost, and excellent reproducibility.[14] It specifically measures passive diffusion, which is the primary absorption mechanism for many small molecules.[15][16] This provides a clean, mechanistic baseline. If permeability is low in this assay, it strongly suggests a need for structural modification to improve lipophilicity or reduce polarity, without the confounding factors of active transport or efflux that are present in cell-based assays like Caco-2.[16]
Experimental Protocol: PAMPA
-
Membrane Preparation:
-
Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until the lipid is fully dissolved.
-
Using a multichannel pipette, carefully dispense 5 µL of the lipid solution into each well of a 96-well filter donor plate (e.g., Millipore MultiScreen-IP), ensuring the pipette tip does not touch the membrane.[14]
-
-
Solution Preparation:
-
Prepare a 10 mM stock solution of 1H-Pyrazolo[3,4-b]pyridin-5-ol in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in a buffer of 1X PBS (pH 7.4) with 5% DMSO.[14][17] This is the donor solution.
-
Prepare the acceptor solution by dispensing 300 µL of the same PBS/DMSO buffer into each well of a 96-well acceptor plate.[14]
-
-
Assay Execution:
-
Add 150 µL of the donor solution (containing the test compound) to each well of the lipid-coated donor plate.[14]
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Ensure the bottom of the filter membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for 10-16 hours in a sealed container with a wet paper towel to minimize evaporation.[14]
-
-
Analysis:
-
After incubation, separate the plates.
-
Transfer aliquots from both the donor and acceptor wells to a 96-well UV plate or into vials for LC-MS/MS analysis.
-
Quantify the concentration of the compound in both compartments and calculate the permeability coefficient (Pe).
-
Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow.
B. Metabolic Stability Assessment: Liver Microsomal Stability Assay
Expertise & Experience: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes found in liver microsomes are responsible for the clearance of the majority of marketed drugs.[18][19] This assay is a cost-effective industry standard for measuring a compound's susceptibility to Phase I metabolism.[19][20] By measuring the rate of disappearance of the parent compound over time, we can calculate its intrinsic clearance (CLint). A high CLint value indicates rapid metabolism, which may lead to poor bioavailability and a short duration of action in vivo. This is a critical parameter for predicting the human dose.
Experimental Protocol: Microsomal Stability Assay
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[18][21]
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[21]
-
Prepare a 2 µM working solution of 1H-Pyrazolo[3,4-b]pyridin-5-ol in phosphate buffer (final DMSO concentration should be < 0.5%).[21]
-
Prepare a "stop solution" of cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).[19]
-
-
Incubation:
-
Pre-warm the microsomal solution, buffer, and test compound solution to 37°C.
-
In a 96-well plate, combine the microsomal solution and the test compound solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[18]
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the quenched sample plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the percent remaining compound versus time.[18][19]
-
Caption: Liver Microsomal Metabolic Stability Workflow.
C. Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
Trustworthiness: The Ames test is a regulatory-standard assay for assessing a compound's mutagenic potential.[22][23] Its protocol is highly standardized and self-validating. A positive result, indicated by a significant increase in revertant colonies compared to a negative control, is a major red flag for genotoxicity.[24][25] The inclusion of a rat liver S9 fraction is critical; it simulates mammalian metabolism, allowing for the detection of compounds that are not mutagenic themselves but are converted to mutagens by liver enzymes.[22][26] This provides a more comprehensive and trustworthy assessment of safety.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation:
-
Metabolic Activation (S9 Mix):
-
Prepare the S9 mix by combining rat liver S9 fraction with a cofactor solution (e.g., NADPH, MgCl₂). Keep on ice.[24] For experiments without metabolic activation, use a phosphate buffer instead.
-
-
Plate Incorporation:
-
To a sterile tube, add the following in order:
-
Vortex the tube gently and immediately pour the contents onto a minimal glucose agar plate (which lacks histidine).[24]
-
Gently tilt the plate to ensure the top agar spreads evenly.
-
-
Incubation and Colony Counting:
-
Data Analysis:
-
A test compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
-
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. aurlide.fi [aurlide.fi]
- 4. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 9. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 13. researchgate.net [researchgate.net]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. bio-protocol.org [bio-protocol.org]
- 23. microbiologyinfo.com [microbiologyinfo.com]
- 24. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 25. bio.libretexts.org [bio.libretexts.org]
- 26. scispace.com [scispace.com]
A Speculative Mechanistic Analysis of 1H-Pyrazolo[3,4-b]pyridin-5-ol: A Technical Guide for Drug Discovery Professionals
Abstract: The 1H-pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous small-molecule inhibitors targeting critical enzymes in human disease.[1] Its structural resemblance to the native purine ring system allows it to function as an effective ATP mimetic, leading to its prevalence in kinase inhibitor design.[2][3] While extensive research exists for various derivatives, the specific compound, 1H-Pyrazolo[3,4-b]pyridin-5-ol, remains less characterized in the public domain. This guide provides a speculative yet scientifically grounded exploration of its potential mechanisms of action. Drawing upon structure-activity relationships (SAR) from the broader pyrazolopyridine class, we will dissect the most plausible molecular targets. Our primary hypotheses center on kinase and phosphodiesterase inhibition. More importantly, this document outlines a rigorous, phased experimental workflow designed to systematically deconvolve the compound's true mechanism, providing researchers with a practical framework for target identification and validation.
The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Foundation for Diverse Bioactivity
The fusion of a pyrazole and a pyridine ring creates the 1H-pyrazolo[3,4-b]pyridine bicyclic heterocycle, a structure that has captured the attention of medicinal chemists for decades.[4] Its significance stems from its bioisosteric relationship with purines (adenine and guanine), the fundamental building blocks of DNA, RNA, and the universal energy currency, ATP. This mimicry allows pyrazolopyridine derivatives to competitively bind to the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[3][5]
This strategic advantage is evidenced by the number of drugs and clinical candidates incorporating this core, including approved anti-cancer agents like selpercatinib.[6][7] The versatility of the scaffold allows for chemical modification at multiple positions (N1, C3, C4, C5, and C6), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]
In the specific case of 1H-Pyrazolo[3,4-b]pyridin-5-ol , the hydroxyl (-OH) group at the C5 position is a key feature. This functional group can act as both a hydrogen bond donor and acceptor, potentially forming critical interactions with amino acid residues in a target's active site, thereby anchoring the molecule and enhancing binding affinity.
Primary Hypothesis: Protein Kinase Inhibition
The most compelling hypothesis for the mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-5-ol is the inhibition of one or more protein kinases. The pyrazolopyridine core is a quintessential "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket.[7] The literature is replete with examples of this scaffold targeting diverse kinase families.
Plausible Kinase Targets
-
Cyclin-Dependent Kinases (CDKs): Early work identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective inhibitors of CDK1 and CDK2.[5] These kinases are central regulators of the cell cycle, and their inhibition can induce cell cycle arrest and apoptosis, making them attractive targets in oncology.[5]
-
TANK-Binding Kinase 1 (TBK1): A recent study detailed the rational design of highly potent 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors.[8] TBK1 is a key kinase in innate immunity signaling pathways, and its modulation has therapeutic potential in inflammation and oncology.[8]
-
Dual-Specificity Tyrosine-Regulated Kinases (DYRKs): Derivatives have shown excellent enzymatic inhibitory activity against DYRK1A and DYRK1B, kinases implicated in neurodevelopmental disorders and colon cancer, respectively.[9]
-
Hematopoietic Progenitor Kinase 1 (HPK1): Functioning as a negative regulator of T-cell activation, HPK1 is a promising target for cancer immunotherapy. Novel pyrazolopyridine derivatives have been successfully developed as selective HPK1 inhibitors.[10]
-
Spleen Tyrosine Kinase (Syk): Inhibition of Syk is a promising strategy for treating allergic and autoimmune disorders, and pyrazolopyridine derivatives have been identified as novel Syk inhibitors.[11]
Proposed Molecular Interactions within a Kinase ATP Pocket
The pyrazolopyridine core is expected to form one or two canonical hydrogen bonds with the kinase hinge region. The N-H of the pyrazole ring and the pyridine nitrogen are positioned to mimic the interactions of the adenine portion of ATP. The C5-hydroxyl group of 1H-Pyrazolo[3,4-b]pyridin-5-ol could form an additional, affinity-enhancing hydrogen bond with residues near the ribose pocket or the catalytic loop, potentially conferring selectivity for certain kinases over others.
Secondary Hypothesis: Phosphodiesterase (PDE) Inhibition
An alternative, plausible mechanism of action is the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP. The pyrazole scaffold is a structural motif present in several PDE inhibitors, including the well-known PDE5 inhibitor sildenafil (Viagra®), which contains a related pyrazolopyrimidinone core.[12][13]
Focus on PDE5
PDE5 specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[14] Inhibition of PDE5 prevents this degradation, leading to an accumulation of cGMP in smooth muscle cells.[14] This triggers a signaling cascade that results in smooth muscle relaxation and vasodilation. This mechanism is the basis for treatments of erectile dysfunction and pulmonary hypertension.[14][15] Given the structural precedents, it is reasonable to speculate that 1H-Pyrazolo[3,4-b]pyridin-5-ol could possess inhibitory activity against PDE5 or other PDE family members.
A Phased Experimental Workflow for Mechanism of Action Deconvolution
To move from speculation to confirmation, a systematic, multi-phased approach is required. This workflow is designed to be self-validating, where the results of each phase inform the experimental design of the next.
Phase 1: Initial Target Class Identification
Causality: The initial goal is to cast a wide net to efficiently test our primary and secondary hypotheses. Large-scale panel screening provides a rapid and unbiased assessment of the compound's activity against hundreds of purified enzymes.
-
Experiment 1A: Broad-Panel Kinase Screening (e.g., Eurofins DiscoverX KINOMEscan™).
-
Methodology: A competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases (e.g., >450 kinases). The amount of kinase bound to the solid support is measured, and a percent inhibition is calculated.
-
Rationale: This will definitively determine if the compound is a kinase inhibitor, identify the specific kinase(s) it binds to, and provide an initial assessment of its selectivity profile.
-
-
Experiment 1B: Broad-Panel Phosphodiesterase (PDE) Screening.
-
Methodology: A similar panel screen against all known PDE families (PDE1-11) using a fluorescence-based or radiometric assay that measures the conversion of a cyclic nucleotide substrate.
-
Rationale: This directly tests the secondary hypothesis and will reveal any off-target activity against this enzyme class.
-
Phase 2: Target Validation and Cellular Activity
Causality: Once putative targets are identified in Phase 1, the next critical step is to confirm these interactions with orthogonal biochemical assays and, most importantly, to verify that the compound engages its target within the complex environment of a living cell and elicits a functional response.
-
Experiment 2A: Biochemical IC50 Determination.
-
Methodology: For the top 1-3 kinase or PDE hits from Phase 1, perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Rationale: This quantifies the compound's potency against the purified enzyme, providing a key metric for SAR studies.
-
-
Experiment 2B: Cellular Target Engagement Assay.
-
Methodology: Use a technique like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that the compound binds to its intended target in intact cells.
-
Rationale: A compound that is potent biochemically but fails to engage its target in a cell is not a viable lead. This assay validates target binding in a physiological context.
-
-
Experiment 2C: Downstream Signaling Pathway Analysis.
-
Methodology: Treat relevant cells with the compound and measure the phosphorylation status of a known, direct substrate of the target kinase via Western Blotting.
-
Rationale: This is the first functional readout. It confirms that target engagement (from 2B) translates into modulation of the kinase's catalytic activity, proving a functional consequence of binding.
-
Phase 3: Phenotypic Confirmation
Causality: The final validation links the molecular mechanism (target inhibition) to a relevant cellular phenotype, establishing a clear cause-and-effect relationship that is essential for any therapeutic program.
-
Experiment 3A: Target-Relevant Cell-Based Assay.
-
Methodology: Based on the validated target's known biological role, select an appropriate phenotypic assay. For example:
-
If the target is CDK2, perform cell cycle analysis by flow cytometry to look for a G1/S phase block.
-
If the target is TBK1, measure the inhibition of interferon-stimulated gene expression in stimulated immune cells.
-
If the target is an oncogenic kinase, perform an anti-proliferative assay (e.g., CellTiter-Glo®) on a cancer cell line dependent on that kinase.
-
-
Rationale: This demonstrates that inhibiting the target with the compound leads to the expected biological outcome, completing the chain of evidence from molecule to cell.
-
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase IC50 Determination (ADP-Glo™ Assay)
This protocol describes a method to determine the potency (IC50) of 1H-Pyrazolo[3,4-b]pyridin-5-ol against a putative kinase target.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1H-Pyrazolo[3,4-b]pyridin-5-ol in 100% DMSO.
-
Create an 11-point, 3-fold serial dilution series in a 96-well plate using 100% DMSO. This will be the source plate for the assay.
-
-
Kinase Reaction:
-
Prepare a 5X kinase/substrate solution in kinase reaction buffer containing the purified target kinase and its specific peptide substrate.
-
Prepare a 5X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
In a 384-well assay plate, add 1 µL of the compound dilutions from the source plate. Include DMSO-only wells for 0% inhibition (high activity) and no-enzyme wells for 100% inhibition (background) controls.
-
Add 2 µL of the 5X kinase/substrate solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the 5X ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the high and low controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-Substrate Analysis
This protocol describes how to measure the inhibition of a target kinase's activity in cells.
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of 1H-Pyrazolo[3,4-b]pyridin-5-ol (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Rb for CDK2).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Conclusion and Future Directions
Based on the extensive body of evidence surrounding the 1H-pyrazolo[3,4-b]pyridine scaffold, the most plausible mechanisms of action for 1H-Pyrazolo[3,4-b]pyridin-5-ol are the inhibition of protein kinases or, secondarily, phosphodiesterases. The compound's structural features, particularly its purine-like core and C5-hydroxyl group, make it an ideal candidate for interacting with the ATP-binding sites of these enzyme families.
However, speculation must be rigorously tested. The phased experimental workflow detailed in this guide provides a logical and robust pathway to move from hypothesis to validated mechanism. By systematically progressing from broad screening to biochemical validation, cellular target engagement, and finally to phenotypic confirmation, researchers can build an unassailable case for the compound's true biological activity. The insights gained from this process are fundamental for guiding any subsequent drug development program, including structure-activity relationship (SAR) optimization and preclinical evaluation.
References
-
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411–1425. [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 22(9), 1643–1657. [Link]
-
Norman, P. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(8), 923-940. [Link]
-
Norman, P., et al. (2018). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, 61(4), 1688–1703. [Link]
-
Patel, H., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(8), 923-940. [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]
-
Xiong, J., et al. (2018). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, 61(4), 1688-1703. [Link]
-
Gherib, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]
-
ResearchGate. (n.d.). Identification of pyrazolopyridine derivatives as novel spleen tyrosine kinase inhibitors. Request PDF. [Link]
-
Wikipedia. (2023). PDE5 inhibitor. [Link]
-
Cleveland Clinic. (2021). Phosphodiesterase Inhibitors. [Link]
-
Zmerli, A., et al. (2021). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(1), 1-15. [Link]
-
ResearchGate. (n.d.). Examples of marketed pyrazolopyridine drugs. [Link]
-
Chen, Y., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1935–1941. [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]
-
Zmerli, A., et al. (2021). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology, 394, 1-15. [Link]
-
Patel, H., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(8), 923–940. [Link]
-
Bare, T. M., et al. (1989). Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents. Journal of Medicinal Chemistry, 32(11), 2561–2573. [Link]
-
Ghorab, M. M., et al. (2015). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. Journal of Heterocyclic Chemistry, 52(4), 1041-1049. [Link]
-
Chen, Y., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1935-1941. [Link]
-
de Faria, A. R., et al. (2012). Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. Medicinal Chemistry, 8(3), 466-475. [Link]
-
Kim, J. S., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128205. [Link]
-
Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]
-
Cleveland Clinic. (2021, September 21). Phosphodiesterase Inhibitors. [Link]
-
ResearchGate. (n.d.). Examples of marketed pyrazolopyridine drugs. [Link]
-
Kim, J. S., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128205. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 13. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
Methodological & Application
An Application Guide for the Regioselective Synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol
Abstract: This document provides a comprehensive technical guide for the synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol detailed herein utilizes 3-aminopyrazole as the starting material and proceeds via a modified Gould-Jacobs reaction, a robust and widely adopted strategy for constructing the pyrazolopyridine core. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a detailed step-by-step protocol, and expert commentary on process optimization and troubleshooting.
Introduction and Scientific Rationale
The 1H-pyrazolo[3,4-b]pyridine framework is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to purine bases like adenine and guanine.[1][2] This similarity allows molecules containing this core to act as bioisosteres and interact with a wide range of biological targets, including kinases, which has led to their investigation in oncology, inflammatory diseases, and virology.[3][4]
The synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol from 3-aminopyrazole is classically achieved through a sequence analogous to the Gould-Jacobs reaction.[1][5] This powerful method for quinoline synthesis is adapted here to use an aminopyrazole instead of an aniline derivative.[1] The overall strategy involves two key transformations:
-
Condensation: The nucleophilic 3-aminopyrazole attacks an appropriate three-carbon electrophile, typically a derivative of malonic ester such as diethyl ethoxymethylenemalonate (DEEM). This step forms a stable intermediate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature, followed by tautomerization to yield the aromatic 1H-pyrazolo[3,4-b]pyridin-5-ol core.
Understanding the causality behind this reaction sequence is crucial for achieving high yields and purity. The initial condensation is driven by the nucleophilicity of the exocyclic amino group of the pyrazole. The subsequent cyclization is a thermally-induced electrophilic aromatic substitution, where the pyrazole ring attacks one of the ester carbonyls, followed by the elimination of ethanol to form the fused pyridine ring.
Reaction Mechanism
The reaction proceeds through a well-established pathway, as illustrated below.
Caption: Fig. 1: Gould-Jacobs Reaction Mechanism
-
Step 1: Condensation. The reaction initiates with the nucleophilic attack of the amino group of 3-aminopyrazole on the electrophilic carbon of the ethoxymethylene group of DEEM. This is followed by the elimination of an ethanol molecule to form the key enamine intermediate, diethyl 2-(((1H-pyrazol-3-yl)amino)methylene)malonate.[5]
-
Step 2: Thermal Cyclization. The intermediate is heated in a high-boiling solvent, such as Dowtherm A or diphenyl ether. This provides the energy required for the intramolecular 6-electron cyclization, where the C4 position of the pyrazole ring attacks a proximate ester carbonyl group. Another molecule of ethanol is eliminated, leading to the formation of the fused pyridine ring and yielding ethyl 5-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.[5]
-
Step 3: Saponification and Decarboxylation. The resulting ester is typically hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification. Subsequent heating of the carboxylic acid intermediate induces decarboxylation to afford the final product, 1H-Pyrazolo[3,4-b]pyridin-5-ol.[5]
Experimental Protocol
This protocol is designed for the synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol on a laboratory scale.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Notes |
| 3-Aminopyrazole | 1820-80-0 | 83.09 | 10.0 g (120.3 mmol) | Purity >98% |
| Diethyl ethoxymethylenemalonate (DEEM) | 87-13-8 | 216.22 | 26.0 g (120.3 mmol) | Purity >97% |
| Dowtherm A (or Diphenyl ether) | 8004-13-5 | ~166 | 200 mL | High-boiling solvent (B.P. ~257°C) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 15.0 g | Pellets or flakes |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | Concentrated (37%) |
| Ethanol (EtOH) | 64-17-5 | 46.07 | For recrystallization | |
| Deionized Water | 7732-18-5 | 18.02 | As needed |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Mechanical or magnetic stirrer
-
Thermometer
-
Buchner funnel and filtration apparatus
-
Standard laboratory glassware
Overall Workflow
Caption: Fig. 2: Experimental Workflow
Step-by-Step Procedure
Part A: Condensation and Cyclization
-
Setup: Assemble a 500 mL three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Condensation: To the flask, add 3-aminopyrazole (10.0 g, 120.3 mmol) and diethyl ethoxymethylenemalonate (26.0 g, 120.3 mmol).
-
Heating: Heat the mixture with stirring to 110-120°C for 1 hour. During this time, ethanol will distill off, and the mixture will become a thick paste. This confirms the formation of the intermediate.
-
Cyclization: In a separate flask, heat Dowtherm A (200 mL) to 250°C. Carefully and in portions, add the hot intermediate paste from the previous step to the hot Dowtherm A. The addition should be controlled to manage the evolution of ethanol.
-
Reflux: Once the addition is complete, maintain the reaction mixture at a gentle reflux (~250-255°C) for 30 minutes.
-
Isolation: Allow the reaction mixture to cool to approximately 100°C. The product, ethyl 5-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, will precipitate. Collect the solid by vacuum filtration and wash it with hexane or toluene to remove the Dowtherm A.
Part B: Hydrolysis and Decarboxylation
-
Hydrolysis: Transfer the crude solid from Part A to a beaker. Add a solution of sodium hydroxide (15.0 g) in water (150 mL). Heat the mixture with stirring to 80-90°C until the solid completely dissolves (approx. 1 hour).
-
Acidification: Cool the solution in an ice bath and slowly acidify by adding concentrated HCl until the pH reaches 5-6. The carboxylic acid intermediate will precipitate.
-
Decarboxylation: Without isolating the intermediate, heat the entire slurry to reflux (approx. 100°C). Vigorous gas evolution (CO2) will be observed. Continue heating for 1-2 hours until the gas evolution ceases.
-
Final Product Isolation: Cool the mixture in an ice bath. The final product, 1H-Pyrazolo[3,4-b]pyridin-5-ol, will precipitate.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to yield a pure, crystalline solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare with literature values.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (135.13 g/mol ).
Troubleshooting and Expert Insights
-
Low Yield in Cyclization: Ensure the intermediate is relatively dry and free of excess ethanol before adding to the Dowtherm A. Water or ethanol can interfere with achieving the high temperature required for efficient cyclization.
-
Incomplete Decarboxylation: If the final product shows a broad carboxylic acid peak in the ¹H NMR spectrum, the decarboxylation was incomplete. The product can be re-subjected to the refluxing step in water or a high-boiling point solvent like ethylene glycol.
-
Choice of Cyclization Solvent: Dowtherm A is effective but can be difficult to remove. Diphenyl ether is a common alternative. The choice depends on available equipment and safety protocols for handling high-boiling, aromatic solvents.
-
Regioselectivity: The Gould-Jacobs reaction with 3-aminopyrazole is highly regioselective, yielding the 1H-pyrazolo[3,4-b]pyridine isomer almost exclusively. This is due to the electronic properties of the pyrazole ring directing the cyclization.[1]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps, especially those involving heating high-boiling solvents and concentrated acids, must be performed in a well-ventilated fume hood.
-
High Temperatures: Exercise extreme caution when working with Dowtherm A at 250°C. Ensure the apparatus is securely clamped and free from cracks.
-
Chemical Handling: 3-Aminopyrazole and DEEM can be irritants. Avoid inhalation and skin contact. Handle concentrated HCl and NaOH with care as they are highly corrosive.
References
-
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]
-
PubMed Central (NIH). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
-
PubMed Central (NIH). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]
-
MDPI. 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Available from: [Link]
-
PubMed Central (NIH). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Available from: [Link]
-
ResearchGate. Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues | Request PDF. Available from: [Link]
-
PubMed Central (NIH). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Multi-Component Synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1H-Pyrazolo[3,4-b]pyridines
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to function as a compelling bioisostere, interacting with a wide array of biological targets.[1] This has led to the development of compounds with diverse and potent pharmacological activities, including antiviral, anti-inflammatory, and kinase inhibitory properties.[2] Notably, derivatives of this scaffold have entered various phases of clinical research, underscoring their therapeutic potential.
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these valuable compounds. By combining three or more starting materials in a single, one-pot operation, MCRs offer significant advantages over traditional multi-step syntheses. These benefits include increased efficiency, reduced waste, lower costs, and the rapid generation of molecular diversity – a key consideration in modern drug development. This guide provides a detailed overview of a robust MCR for the synthesis of 4-aryl-1H-pyrazolo[3,4-b]pyridin-5-ols (which exist in tautomeric equilibrium with 4-aryl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones) and offers detailed, field-proven protocols for their preparation.
Methodology Overview: A One-Pot Strategy
The featured protocol is a highly efficient one-pot, two-step synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from readily available 5-aminopyrazoles and 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones).[2][3][4] This method is notable for its operational simplicity, solvent-free initial step, and good to excellent yields.[4]
The overall transformation can be visualized as follows:
Figure 1: High-level workflow for the one-pot synthesis.
Part 1: Core Scientific Principles and Mechanistic Insights
The "Why": Causality Behind Experimental Choices
The success of this one-pot synthesis hinges on a sequence of well-orchestrated chemical events. Understanding the mechanism allows for rational troubleshooting and optimization.
-
Step 1: Initial Michael Addition (Solvent-Free)
-
Reaction: The synthesis initiates with a Michael addition reaction between the 5-aminopyrazole and the electron-deficient double bond of the azlactone.[4]
-
Why Solvent-Free? Conducting this step without a solvent at elevated temperatures (150 °C) offers several advantages. It maximizes reactant concentration, accelerating the reaction rate. Environmentally, it aligns with the principles of green chemistry by reducing solvent waste. From a practical standpoint, it simplifies the initial phase of the reaction.[3][4]
-
The Intermediate: This step forms a transient tetrahydropyrazolo[3,4-b]pyridone intermediate.[4]
-
-
Step 2: Base-Mediated Elimination
-
The Reagents: After the initial reaction, the mixture is cooled before the addition of a superbasic medium, typically potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO).[2][3][4]
-
Why t-BuOK/DMSO? The benzamide group on the intermediate is a poor leaving group. A strong, non-nucleophilic base like t-BuOK is required to facilitate its elimination. DMSO is an ideal solvent for this step as it is aprotic and can dissolve the reactants and intermediates while remaining stable at the required high temperature (150 °C).[2][4]
-
The Aromatization: The elimination of the benzamide fragment leads to the formation of a more stable, aromatic 1H-pyrazolo[3,4-b]pyridin-5-ol core.
-
The overall proposed mechanism is depicted below:
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
Application Notes & Protocols: Leveraging the 1H-Pyrazolo[3,4-b]pyridin-5-ol Scaffold in Kinase Inhibitor Screening
Abstract
Protein kinases are a cornerstone of cellular signaling and their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention.[1] The development of selective kinase inhibitors, however, remains a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[2] This guide provides an in-depth exploration of the 1H-Pyrazolo[3,4-b]pyridin-5-ol scaffold, a privileged heterocyclic core for the design of potent and selective kinase inhibitors.[1][3] We present the scientific rationale for its use, a strategic, multi-phased screening workflow, and detailed, field-proven protocols for biochemical and cell-based assays designed to identify and validate novel drug candidates derived from this versatile scaffold.
The Scientific Rationale: Why 1H-Pyrazolo[3,4-b]pyridine?
The 1H-pyrazolo[3,4-b]pyridine core is classified as a "privileged scaffold" in medicinal chemistry. This designation is not arbitrary; it is based on a compelling combination of structural features and synthetic accessibility that make it an ideal starting point for kinase inhibitor design.[1][3]
1.1. A Purine Bioisostere and Hinge-Binding Virtuoso At its core, the scaffold is a bioisostere of adenine, the nitrogenous base of ATP. This structural mimicry allows it to effectively occupy the ATP-binding pocket of kinases.[1] Specifically, it excels at forming critical hydrogen bond interactions with the "hinge region," a flexible backbone segment connecting the N- and C-terminal lobes of the kinase domain. The N1-H and pyrimidine N7 atoms of the scaffold typically act as a key hydrogen bond donor and acceptor, respectively, anchoring the molecule in the active site in a manner analogous to ATP itself. The importance of the N1-H proton is paramount; N-methylation at this position has been shown to completely abolish inhibitory activity, confirming its role as a critical interaction point.[4]
1.2. Vectorial Diversity for Potency and Selectivity The true power of the 1H-pyrazolo[3,4-b]pyridine scaffold lies in its synthetic tractability. The core structure presents multiple vectors for chemical modification (at positions C3, C4, C5, and C6), allowing chemists to systematically build out from the hinge-binding core to engage other regions of the ATP pocket.[5][6] By strategically adding substituents, derivatives can be optimized to:
-
Enhance Potency: By forming additional interactions with hydrophobic pockets or the ribose-binding site.
-
Engineer Selectivity: By introducing moieties that create favorable interactions with unique residues in the target kinase or cause steric clashes with off-target kinases.[7]
-
Improve Physicochemical Properties: By modulating solubility, cell permeability, and metabolic stability.
The 1H-pyrazolo[3,4-b]pyridin-5-ol variant provides a key hydroxyl group at the C5 position, which can serve as a hydrogen bond donor or acceptor, or act as a synthetic handle for further derivatization.
A Phased Strategy for Inhibitor Screening
A robust screening campaign is a sequential process designed to efficiently identify potent, selective, and cell-active compounds from a library of derivatives based on the 1H-pyrazolo[3,4-b]pyridin-5-ol scaffold. This phased approach, or "screening cascade," ensures that resources are focused on the most promising candidates.
Phase 1 & 2: Biochemical Screening Protocols
Biochemical assays utilize purified, recombinant kinase enzymes to directly measure the inhibitory effect of a compound on catalytic activity.[8] They are the workhorse of primary screening and potency determination.
Protocol 1: Primary High-Throughput Screen (HTS) via ADP-Glo™
Causality: The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[9] It is ideal for HTS due to its high sensitivity, broad applicability to nearly any kinase, and resistance to interference from colored or fluorescent compounds.[10] In this assay, high kinase activity produces a large amount of ADP, resulting in a strong luminescent signal. A potent inhibitor will block ADP production, leading to a low signal.
Materials:
-
Purified, active kinase of interest
-
Specific peptide or protein substrate
-
1H-Pyrazolo[3,4-b]pyridin-5-ol derivatives dissolved in 100% DMSO
-
Kinase buffer (specific to the enzyme, typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
ATP solution at a concentration near the known Km for the target kinase. Using ATP at Km provides a sensitive measure of competitive inhibition.[11]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of test compounds (at 10 mM in DMSO) into the assay plate wells for a final screening concentration of 10 µM. Dispense 50 nL of 100% DMSO into control wells (for 0% and 100% activity).
-
Enzyme Preparation: Prepare a 2X kinase solution in kinase buffer. The optimal concentration must be determined empirically to ensure the reaction is in the linear range.
-
Substrate/ATP Mix: Prepare a 2X Substrate/ATP solution in kinase buffer.
-
Reaction Initiation: Add 2.5 µL of the 2X kinase solution to all wells. Add 2.5 µL of kinase buffer without substrate/ATP to "100% inhibition" control wells.
-
Initiate Reaction: Add 2.5 µL of the 2X Substrate/ATP mix to all wells except the "100% inhibition" controls. The final reaction volume is 5 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Calculate percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
Hits are typically defined as compounds exhibiting >50% inhibition.
Protocol 2: IC₅₀ Potency Determination
Causality: This protocol establishes the potency of "hits" from the primary screen by generating a dose-response curve. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the drug concentration required to inhibit 50% of the kinase activity under the specified assay conditions.
Methodology:
-
Serial Dilution: Create a 10-point, 3-fold serial dilution of the hit compound in 100% DMSO, starting from a top concentration of 10 mM.
-
Assay Setup: Perform the ADP-Glo™ assay as described in Protocol 1, but instead of a single concentration, plate the full dilution series of the compound.
-
Data Analysis:
-
Calculate % Inhibition for each concentration point.
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
| Compound ID | Target Kinase | IC₅₀ (nM) | Hill Slope | R² |
| PBP-001 | Kinase A | 15.2 | 1.1 | 0.995 |
| PBP-002 | Kinase A | 250.6 | 0.9 | 0.991 |
| PBP-001 | Kinase B | >10,000 | N/A | N/A |
| Table 1: Example format for summarizing IC₅₀ determination results. |
Phase 3: Kinase Selectivity Profiling
Causality: No inhibitor is perfectly specific. Selectivity profiling is a critical step to understand a compound's activity across the broader kinome.[12] This process identifies potential off-target liabilities that could lead to toxicity and reveals opportunities for polypharmacology where inhibiting multiple kinases may be therapeutically beneficial.[13]
Methodology: Screening against a large panel of kinases is best performed through specialized contract research organizations (CROs) that offer services like Reaction Biology's HotSpot™ platform or Eurofins' KinomeScan®.[14] The general workflow is as follows:
-
Compound Submission: Submit the potent hit compound (e.g., PBP-001 from Table 1) to the CRO.
-
Panel Selection: Choose a screening panel. A broad "kinome-wide" panel is recommended for initial profiling.
-
Screening: The CRO performs a radiometric (e.g., ³³P-ATP) or binding assay at a fixed concentration of the inhibitor (typically 1 µM) against hundreds of kinases.[15]
-
Data Reporting: The results are returned as percent inhibition for each kinase in the panel.
Data Interpretation: The data allows for the calculation of selectivity scores, such as the S(10) score, which is the number of kinases inhibited by >90% at 1 µM divided by the total number of kinases tested.[13] A lower score indicates higher selectivity. The results are often visualized as a kinome tree map, providing an intuitive representation of the compound's selectivity profile.
| Kinase Family | Kinase Target | % Inhibition @ 1 µM |
| TK | Kinase A | 98% |
| TK | VEGFR2 | 12% |
| CMGC | CDK2 | 85% |
| CMGC | GSK3β | 25% |
| AGC | PKA | 5% |
| Table 2: Example of abbreviated selectivity panel data for a hypothetical compound. |
Phase 4: Cellular Validation Protocols
Causality: A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability, efflux, or metabolic instability. Cell-based assays are essential to confirm that the inhibitor can reach its target in a living cell and exert the desired biological effect.[16]
Protocol 3: Cellular Target Engagement via NanoBRET™
Causality: This assay directly measures whether the compound binds to its intended kinase target inside living cells.[17] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds the kinase's active site. A successful inhibitor will compete with the probe, displacing it and disrupting the BRET signal, thus providing direct evidence of target engagement.
Methodology (Conceptual Overview):
-
Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a 96-well white assay plate.
-
Compound Treatment: Treat the cells with a dilution series of the test inhibitor.
-
Probe Addition: Add the NanoBRET™ tracer and the Nano-Glo® substrate.
-
BRET Measurement: Read both the donor (460 nm) and acceptor (610 nm) emission wavelengths simultaneously.
-
Data Analysis: Calculate the BRET ratio. The displacement of the tracer by the inhibitor results in a concentration-dependent decrease in the BRET ratio, from which a cellular IC₅₀ can be determined.
Protocol 4: Cellular Substrate Phosphorylation Assay
Causality: This functional assay confirms that target engagement leads to inhibition of the kinase's catalytic activity within the cell. This is achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase.
Methodology (via Western Blot):
-
Cell Culture: Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in 6-well plates.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of the test compound for 1-4 hours.
-
Growth Factor Stimulation (Optional): If the pathway is not constitutively active, stimulate the cells with the appropriate growth factor for 15-30 minutes to activate the target kinase.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-STAT3).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate or loading control, provides strong evidence of on-target activity in a cellular context.
References
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. [Link]
-
Abdel-rahman, H. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 13(20), 13635-13654. [Link]
-
BMG LABTECH. (2020). Kinase assays. Application Note. [Link]
-
Roy, K., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]
-
Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1647. [Link]
-
Roy, K., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1163-1196. [Link]
-
Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Blog Post. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Technical Note. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Service Information. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Blog Post. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Technology Offer. [Link]
-
Wang, F., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 773-778. [Link]
-
Ghorab, M. M., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic Chemistry, 105, 104443. [Link]
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]
-
Anastassiadis, T., et al. (2011). A public resource for characterizing kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
-
Grych, J., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Service Information. [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Service Information. [Link]
-
Patil, S. G., et al. (2012). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 43(32). [Link]
-
MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dau.url.edu [dau.url.edu]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. reactionbiology.com [reactionbiology.com]
Application Note and Protocol for the Solubilization of 1H-Pyrazolo[3,4-b]pyridin-5-ol for In Vitro Assays
Introduction
1H-Pyrazolo[3,4-b]pyridin-5-ol is a heterocyclic compound belonging to the pyrazolopyridine class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities.[1][2] The successful evaluation of this and similar compounds in in vitro assays is fundamentally dependent on proper solubilization. Poor solubility can lead to inaccurate and unreliable data, masking the true biological activity of the compound. This document provides a comprehensive guide and a detailed protocol for the effective dissolution of 1H-Pyrazolo[3,4-b]pyridin-5-ol, ensuring reproducible and meaningful results in various in vitro experimental setups.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is critical for developing a robust solubilization protocol. Key properties for 1H-Pyrazolo[3,4-b]pyridin-5-ol are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O | [3] |
| Molecular Weight | 135.12 g/mol | [3] |
| Appearance | Solid (predicted) | Inferred from similar compounds |
| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |
Solvent Selection Strategy
The primary goal is to prepare a high-concentration stock solution that can be diluted into the aqueous environment of the in vitro assay with minimal precipitation and solvent-induced toxicity. The following decision tree outlines a systematic approach to selecting the optimal solvent.
Caption: Decision tree for solvent selection.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing stock and working solutions of 1H-Pyrazolo[3,4-b]pyridin-5-ol. It is crucial to perform these steps in a sterile environment, especially for cell-based assays.
Protocol 1: DMSO-Based Stock Solution
Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for poorly water-soluble compounds in biological assays due to its high solubilizing power and compatibility with most assay formats at low final concentrations.[6][7]
Materials:
-
1H-Pyrazolo[3,4-b]pyridin-5-ol powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Preparation of High-Concentration Stock Solution (e.g., 10 mM): a. Accurately weigh a precise amount of 1H-Pyrazolo[3,4-b]pyridin-5-ol. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.35 mg of the compound (Molecular Weight = 135.12 g/mol ). b. Add the weighed compound to a sterile microcentrifuge tube or vial. c. Add the calculated volume of DMSO to achieve the desired concentration. d. Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes at room temperature.[6] e. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.[6] b. Store the aliquots at -20°C or -80°C for long-term stability. A product data sheet for a similar compound suggests storage at -20°C.[8]
-
Preparation of Working Solutions: a. Thaw a single aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution in the appropriate pre-warmed (37°C) cell culture medium or assay buffer to achieve the final desired experimental concentrations.[6] c. Crucial Consideration: The final concentration of DMSO in the assay should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity.[6] It is imperative to include a vehicle control (medium or buffer with the same final concentration of DMSO) in all experiments.
Protocol 2: Alternative Solvent or Co-Solvent System
If 1H-Pyrazolo[3,4-b]pyridin-5-ol exhibits poor solubility in DMSO, other organic solvents or a co-solvent system may be necessary.
Procedure:
-
Follow the same initial steps as in Protocol 1, but substitute DMSO with an alternative solvent such as ethanol or a co-solvent mixture (e.g., 1:1 DMSO:Ethanol).
-
When preparing working solutions, be mindful of the potential for precipitation when diluting the organic stock into an aqueous buffer. A two-step dilution can be beneficial: first, dilute the stock into a small volume of serum-containing medium (if applicable), as serum proteins can help stabilize the compound, and then add this mixture to the final volume of the assay medium.[6]
-
As with DMSO, ensure the final concentration of the alternative solvent(s) is below its cytotoxic threshold for the specific cell line or assay system being used and include appropriate vehicle controls.
Workflow for Solution Preparation and Use
The following diagram illustrates the general workflow from receiving the powdered compound to its application in an in vitro assay.
Caption: General experimental workflow.
Troubleshooting
-
Precipitation in Assay Medium: If the compound precipitates upon dilution into the aqueous assay buffer, several strategies can be employed.[9]
-
Decrease the final concentration of the compound.
-
Increase the final concentration of the organic solvent (while remaining below toxic levels).
-
Use a different co-solvent system.
-
For cell-based assays, consider a two-step dilution into serum-containing media first.[6]
-
-
Cell Toxicity: If the vehicle control shows significant toxicity, the concentration of the organic solvent is too high. The stock solution concentration should be increased to allow for a greater dilution factor, thereby lowering the final solvent concentration in the assay.
Conclusion
The successful use of 1H-Pyrazolo[3,4-b]pyridin-5-ol in in vitro research hinges on a carefully planned and executed dissolution protocol. By systematically selecting an appropriate solvent, preparing high-concentration stock solutions, and making judicious dilutions, researchers can minimize experimental artifacts and obtain reliable data. The protocols and guidelines presented here provide a robust framework for the effective solubilization of this and other poorly soluble heterocyclic compounds.
References
-
PubChem. 1H-Pyrazolo[3,4-b]pyridin-6-ol. [Link]
-
PubChem. 1H-pyrazolo(3,4-b)pyridine. [Link]
-
PubChem. 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid. [Link]
-
ResearchGate. Is there any protocols for making stock solution in cytotoxicity assay?. [Link]
-
ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
-
PubChem. 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol. [Link]
-
RSC Publishing. Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. [Link]
-
National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
-
Reddit. How to tackle compound solubility issue. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
-
AZA Mid-Year Meeting. 1H-Pyrazolo[3,4-b]pyridin-5-ol. [Link]
-
Cusabio. 1H-Pyrazolo[3,4-b]pyridine-5-boronicacidpinacolester. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridin-6-ol | C6H5N3O | CID 135741701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FCKeditor - Resources Browser [midyear.aza.org]
- 5. 1H-PYRAZOLO[3,4-B]PYRIDINE CAS#: 271-73-8 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
HPLC and GC-MS analysis of 1H-Pyrazolo[3,4-b]pyridin-5-ol purity
An Application Note on the Purity Determination of 1H-Pyrazolo[3,4-b]pyridin-5-ol using HPLC and GC-MS.
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic potential, including kinase inhibitors for cancer therapy and agents targeting neurodegenerative diseases. 1H-Pyrazolo[3,4-b]pyridin-5-ol, as a key intermediate or final active pharmaceutical ingredient (API), requires stringent purity assessment to ensure the safety and efficacy of the final drug product. Impurities, even in trace amounts, can alter pharmacological activity, introduce toxicity, or affect the stability of the API. This application note presents robust and reliable methods for the quantitative purity analysis of 1H-Pyrazolo[3,4-b]pyridin-5-ol utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation and identification of volatile and semi-volatile impurities.
Scientific Rationale for Method Selection
The selection of both HPLC and GC-MS for purity analysis provides a comprehensive and orthogonal approach. Orthogonal methods, which rely on different separation principles, are crucial for a complete purity profile, as they minimize the risk of co-eluting impurities going undetected.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for the purity assessment of non-volatile and thermally labile compounds like 1H-Pyrazolo[3,4-b]pyridin-5-ol. The separation is based on the compound's partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. Given the polar nature of the hydroxyl and pyridine functional groups, a reversed-phase HPLC method is optimal. A C18 column is chosen for its versatility and ability to retain moderately polar to non-polar compounds. The mobile phase, a mixture of an aqueous buffer (like ammonium acetate for MS compatibility and good peak shape) and an organic modifier (acetonitrile), allows for the fine-tuning of retention and resolution. UV detection is selected due to the presence of the aromatic pyrazolopyridine chromophore, which is expected to absorb strongly in the UV region.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the separation and identification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile by-products. The compound is first vaporized and then separated based on its boiling point and interaction with a capillary column. The mass spectrometer detector provides mass-to-charge ratio information, enabling the confident identification of unknown impurities by comparing their mass spectra to established libraries (e.g., NIST). The use of GC-MS is contingent on the thermal stability and sufficient volatility of the analyte or its derivatized form.
Experimental Workflow: HPLC Purity Determination
The following diagram outlines the general workflow for the HPLC analysis of 1H-Pyrazolo[3,4-b]pyridin-5-ol.
Caption: HPLC workflow for purity analysis.
Protocol: HPLC Method
1. Materials and Reagents:
-
1H-Pyrazolo[3,4-b]pyridin-5-ol reference standard and sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium Acetate, HPLC grade
-
Diluent: 50:50 (v/v) Acetonitrile:Water
2. Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-18.1 min (95-5% B), 18.1-25 min (5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
3. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 1H-Pyrazolo[3,4-b]pyridin-5-ol sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. Data Analysis:
-
The purity is calculated using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method is standard for purity assessment where the identity of impurities is unknown. For higher accuracy, a reference standard for each impurity would be required to calculate relative response factors.
Experimental Workflow: GC-MS Impurity Identification
The following diagram illustrates the workflow for identifying volatile impurities using GC-MS.
Caption: GC-MS workflow for impurity identification.
Protocol: GC-MS Method
1. Materials and Reagents:
-
1H-Pyrazolo[3,4-b]pyridin-5-ol sample
-
Methanol, GC grade
2. Instrumentation and Conditions:
| Parameter | Condition |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 500 m/z |
3. Sample Preparation:
-
Stock Solution (5 mg/mL): Accurately weigh approximately 5 mg of the sample into a 2 mL GC vial.
-
Add 1 mL of methanol and cap tightly.
-
Vortex until the sample is fully dissolved. The higher concentration compared to HPLC is to ensure the detection of trace volatile impurities.
4. Data Analysis:
-
Integrate the total ion chromatogram (TIC) to identify all separated peaks.
-
For each impurity peak, extract the corresponding mass spectrum.
-
Perform a library search for the extracted mass spectrum against the NIST/Wiley Mass Spectral Library.
-
A match factor of >80% is generally considered a good preliminary identification, which should be confirmed with a pure standard if possible.
Method Validation and Trustworthiness
To ensure the protocols are reliable and robust, method validation should be performed in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from all impurities.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be <2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Conclusion
The described HPLC and GC-MS methods provide a comprehensive framework for assessing the purity of 1H-Pyrazolo[3,4-b]pyridin-5-ol. The HPLC method is suitable for the accurate quantification of the main component and non-volatile impurities, while the GC-MS method serves as an excellent orthogonal technique for the identification of volatile and semi-volatile impurities. Proper method validation according to ICH guidelines is essential to guarantee the generation of reliable and accurate data, which is paramount for regulatory submissions and ensuring drug quality and safety.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Application Notes & Protocols: Strategic Functionalization of the 1H-Pyrazolo[3,4-b]pyridin-5-ol Core
Introduction: The Strategic Value of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery. Its structural resemblance to endogenous purine bases like adenine and guanine allows it to function as a bioisostere, effectively interacting with a wide range of biological targets, particularly protein kinases.[1][2] This has led to the development of numerous potent inhibitors for therapeutic areas including oncology, inflammation, and neurodegenerative diseases.[3][4][5]
The core structure exists in two primary tautomeric forms, the 1H- and 2H-isomers. Computational studies and experimental observations have consistently shown the 1H-tautomer to be significantly more stable, making it the predominant and synthetically relevant form.[1] The specific focus of this guide, the 1H-Pyrazolo[3,4-b]pyridin-5-ol variant, introduces a crucial hydroxyl group at the C5 position. This feature not only provides a key hydrogen bonding moiety but also exists in tautomeric equilibrium with its corresponding keto form, 1,4-dihydro-5H-pyrazolo[3,4-b]pyridin-5-one. This equilibrium is central to its reactivity and offers a versatile chemical handle for extensive molecular elaboration.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of this valuable core structure. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind key experimental choices, ensuring a robust and reproducible approach to analogue synthesis.
Part 1: Core Structure Analysis and Functionalization Vectors
The 1H-pyrazolo[3,4-b]pyridin-5-ol core offers multiple distinct vectors for chemical modification. Understanding the intrinsic reactivity of each site is paramount for designing efficient and selective synthetic campaigns.
The primary sites for functionalization are:
-
N1-Position: The pyrazole nitrogen offers a prime site for substitution to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.
-
C3-Position: This position on the pyrazole ring is amenable to functionalization, often via halogenation followed by cross-coupling, allowing for the introduction of diverse aryl or alkyl groups.
-
C5-Hydroxyl Group: This is arguably the most versatile handle. It can be alkylated, arylated, or, more importantly, converted into a leaving group (e.g., a halide or triflate) to enable a vast array of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.
-
C4 and C6 Positions: While less intrinsically reactive than the other sites, these positions on the pyridine ring can be functionalized, typically through C-H activation methodologies or by being installed during the initial heterocyclic ring formation.
Part 2: Synthesis of the Core Scaffold
Access to the core structure is typically achieved through convergent synthetic strategies involving the condensation of pre-functionalized pyrazole and pyridine precursors. A common and effective method is the reaction of a 5-aminopyrazole with a β-ketoester or a related 1,3-dicarbonyl equivalent.[1][6]
Protocol 2.1: Synthesis via Condensation
This protocol describes a general procedure for the synthesis of a substituted 1H-pyrazolo[3,4-b]pyridin-5-ol core.
-
Reaction Setup: To a solution of the selected 5-aminopyrazole (1.0 eq.) in a high-boiling point solvent such as ethanol or acetic acid, add the β-ketoester (1.1 eq.).
-
Catalysis: Introduce an acid or base catalyst if required. For many substrates, thermal condensation is sufficient. The reaction can be effectively promoted by heating.
-
Reaction Execution: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Expert Insight: The choice of substituents on both the 5-aminopyrazole (e.g., at the N1 and C3 positions) and the β-ketoester will define the final substitution pattern of the pyrazolopyridine core. This convergent approach allows for the rapid generation of diversity. If a non-symmetrical dicarbonyl compound is used, a mixture of regioisomers can be formed, and the outcome will depend on the relative electrophilicity of the two carbonyl groups.[1]
Part 3: Selective Functionalization Protocols
A. N1-Position: Alkylation and Arylation
Functionalization at the N1-position is a fundamental step to prevent competing reactions at this site and to introduce groups that can probe interactions with the target protein or enhance pharmaceutical properties.
Causality: The N-H proton of the pyrazole ring is weakly acidic. Treatment with a suitable base generates a nucleophilic nitrogen anion that readily reacts with electrophiles like alkyl or aryl halides. The choice of base is critical; stronger bases like sodium hydride (NaH) ensure complete deprotonation, while milder bases like potassium carbonate (K2CO3) are often sufficient and easier to handle.[7]
Protocol 3.1: N1-Alkylation
-
Reaction Setup: Dissolve the 1H-pyrazolo[3,4-b]pyridin-5-ol (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base (e.g., K2CO3, 1.5-2.0 eq.) and stir the suspension at room temperature for 15-30 minutes. For less reactive electrophiles, a stronger base like NaH (1.1 eq., 60% dispersion in mineral oil) can be used at 0 °C.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise to the mixture.
-
Reaction Execution: Allow the reaction to stir at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Trustworthiness Note: A potential side-reaction is O-alkylation at the C5-hydroxyl group. Generally, N-alkylation is kinetically favored. To maximize selectivity, use of milder bases and controlled temperatures is recommended. If both N- and O-alkylation are observed, the isomers can typically be separated by chromatography.
B. C5-Position: Activating the Hydroxyl Group
The C5-OH group is a powerful synthetic handle, but it must first be converted into a better leaving group to participate in cross-coupling or nucleophilic substitution reactions. The most common strategy is its conversion to a 5-chloro derivative.
Causality: Reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are potent dehydrating and chlorinating agents. The reaction proceeds via the pyridone tautomer, where the oxygen is activated (e.g., by phosphorylation with POCl3), making it an excellent leaving group that is subsequently displaced by a chloride ion.
Protocol 3.2: Conversion of C5-OH to C5-Cl
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (N2 or Ar), place the N1-substituted pyrazolopyridin-5-ol (1.0 eq.).
-
Chlorination: Carefully add phosphorus oxychloride (POCl3, 5-10 eq.) in excess, which serves as both reagent and solvent. A co-solvent like toluene can be used if solubility is an issue.
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C) for 2-6 hours. Monitor the reaction by quenching a small aliquot and analyzing via LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice to quench the excess POCl3. Basify the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH > 8. Extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers, concentrate, and purify by column chromatography.
Protocol 3.3: C5-Suzuki-Miyaura Cross-Coupling
This protocol enables the installation of aryl or heteroaryl groups at the C5 position from the 5-chloro intermediate.[8]
-
Reaction Setup: To a reaction vessel, add the 5-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., Cs2CO3 or K2CO3, 2-3 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME.
-
Reaction Execution: Heat the mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (typically 2-16 hours).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography to yield the C5-arylated product.
C. C3-Position: Halogenation and Cross-Coupling
Introducing functionality at the C3 position is critical for exploring structure-activity relationships. The most reliable method involves an initial halogenation step to create a synthetic handle.
Causality: The C3-position of the pyrazole ring is susceptible to electrophilic halogenation. Reagents like N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) are effective for introducing iodine or bromine, respectively.[4] Iodine is often preferred as it is generally more reactive in subsequent palladium-catalyzed cross-coupling reactions.
Protocol 3.4: Iodination at the C3-Position
-
Reaction Setup: Dissolve the N1-substituted 1H-pyrazolo[3,4-b]pyridin-5-ol (or its 5-chloro derivative) (1.0 eq.) in DMF or chloroform.
-
Iodination: Add N-Iodosuccinimide (NIS, 1.1 eq.) in one portion.
-
Reaction Execution: Stir the reaction at room temperature or heat gently (e.g., 60 °C) for 2-12 hours.[4] Monitor for the formation of the higher molecular weight product by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine. Dry, concentrate, and purify by chromatography.
The resulting 3-iodo derivative is a versatile intermediate for Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions, following protocols similar to that described for the C5 position.[8]
Summary of Functionalization Strategies
| Position | Reaction Type | Typical Reagents | Substituent Introduced | Key Insight |
| N1 | Alkylation/Arylation | R-X, Base (K2CO3, NaH) | Alkyl, Benzyl, Aryl | Kinetically favored over O-alkylation. Crucial for protecting the N-H. |
| C5-OH | Chlorination | POCl3, SOCl2 | Chloro (-Cl) | Activates the position for subsequent cross-coupling or SNAr. |
| C5-Cl | Suzuki Coupling | R-B(OH)2, Pd Catalyst, Base | Aryl, Heteroaryl | A robust and versatile C-C bond-forming reaction. |
| C5-Cl | Buchwald-Hartwig | R-NH2, Pd Catalyst, Base | Amino (-NHR) | Forms C-N bonds, introducing key pharmacophoric groups. |
| C3 | Iodination | N-Iodosuccinimide (NIS) | Iodo (-I) | Installs a versatile handle for a wide range of cross-coupling reactions. |
| C3-I | Sonogashira Coupling | Alkyne, Pd/Cu Catalyst, Base | Alkynyl | Introduces linear, rigid linkers via a C-C triple bond. |
References
-
Alcalde, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central, NIH. Available at: [Link]
-
Kryshchyshyn, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
-
Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available at: [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]
-
Request PDF. (2007). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. ResearchGate. Available at: [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
-
(PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2023). ResearchGate. Available at: [Link]
-
Jayanthi, V., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Christodoulou, M. S., et al. (2017). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]
-
Göktaş, O., et al. (2009). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Fadel, S., et al. (2021). SYNTHESIS AND FUNCTIONALIZATION OF THE PYRAZOLO [3,4-b]PYRIDIN-3-ONES RESEARCH OF THE SEROTONINERGIC ACTIVITY. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]
- EP0749963A1 - N-alkylation method of pyrazole. (1996). Google Patents.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. researchgate.net [researchgate.net]
Cellular Assays for Characterizing 1H-Pyrazolo[3,4-b]pyridin-5-ol and its Analogs
An Application Note and Protocol Guide for Researchers
Introduction: The Promise of the 1H-Pyrazolo[3,4-b]pyridine Scaffold in Kinase-Directed Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, structurally resembling the native purine nucleobases.[1] This structural mimicry allows compounds derived from this scaffold to function as antagonists to natural purines in a multitude of biological processes, making them a fertile ground for the discovery of novel therapeutics.[1] Indeed, derivatives of 1H-pyrazolo[3,4-b]pyridine have been successfully developed as potent and selective inhibitors of a variety of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[2][3][4][5]
Prominent examples of kinases targeted by this scaffold include Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 2 (CDK2), and TANK-binding kinase 1 (TBK1), highlighting the versatility of the 1H-pyrazolo[3,4-b]pyridine core in generating inhibitors for diverse kinase families.[2][3][4] Furthermore, this scaffold is present in several compounds that have entered various phases of clinical investigation, underscoring its therapeutic potential.[6][7]
This application note focuses on 1H-Pyrazolo[3,4-b]pyridin-5-ol , a specific derivative featuring a hydroxyl group at the 5-position. This functional group is of particular interest as it may facilitate critical hydrogen-bonding interactions within the ATP-binding pocket of protein kinases, potentially conferring high affinity and selectivity. We present a comprehensive guide for researchers and drug development professionals on how to systematically characterize the cellular activity of this compound and its analogs. The protocols provided herein are designed to first establish its biochemical potency as a kinase inhibitor, then confirm its engagement with the target protein in a cellular context, and finally, elucidate its downstream functional effects on cellular signaling and viability.
Part 1: Foundational Biochemical Characterization - Is it a Kinase Inhibitor?
The logical first step in characterizing a novel compound suspected of having kinase inhibitory activity is to perform direct, in vitro enzymatic assays. These cell-free assays provide a clean measurement of the compound's ability to inhibit the catalytic activity of a purified kinase, allowing for the determination of its potency (typically as an IC50 value) and selectivity across a panel of kinases.[8][9]
In Vitro Kinase Inhibition Assay
A variety of assay formats are available, with luminescence and fluorescence-based methods being highly amenable to high-throughput screening.[8][10] The ADP-Glo™ Kinase Assay is a widely used luminescence-based platform that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Principle of the ADP-Glo™ Kinase Assay: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the newly formed ADP back to ATP, which is then used in a coupled luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the initial kinase activity.
Protocol: In Vitro Kinase Inhibition Profiling
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1H-Pyrazolo[3,4-b]pyridin-5-ol in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution.
-
-
Kinase Reaction Setup (96-well or 384-well plate format):
-
To each well, add the following components in this order:
-
Assay Buffer.
-
Kinase of interest (select from a panel of relevant kinases based on literature for the pyrazolopyridine scaffold, e.g., FGFR1, CDK2, TBK1).
-
Substrate (a peptide or protein specifically phosphorylated by the kinase).
-
Test compound at various concentrations (ensure the final DMSO concentration is consistent across all wells and typically ≤1%).
-
-
Include appropriate controls:
-
Positive Control: Kinase reaction with no inhibitor (DMSO vehicle only).
-
Negative Control: Reaction with no kinase.
-
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase being tested.[11]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range (typically <10% of substrate consumed).[11]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Recommended Value | Rationale |
| Final DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit kinase activity. |
| ATP Concentration | At or near Km | Provides a more physiologically relevant and comparable measure of inhibitor potency.[11] |
| Enzyme Concentration | Within linear velocity range | Ensures accurate measurement of initial reaction rates.[11] |
| Incubation Time | 30-60 minutes | Sufficient time for the reaction to proceed without significant substrate depletion. |
Part 2: Cellular Target Engagement - Does the Compound Bind its Target in a Cell?
Demonstrating that a compound can inhibit a purified enzyme in a test tube is a critical first step, but it does not guarantee that it can effectively reach and bind to its target within the complex environment of a living cell.[12] Cellular target engagement assays are therefore essential to validate that the compound interacts with its intended protein in a physiological setting.[9][13]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for assessing target engagement in intact cells or cell lysates.[14] The principle is based on the ligand-induced thermal stabilization of target proteins. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.
Protocol: CETSA for Target Engagement
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to ~80% confluency.
-
Treat the cells with either the test compound (1H-Pyrazolo[3,4-b]pyridin-5-ol) at a desired concentration (e.g., 10x the biochemical IC50) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in serum-free media.
-
-
Cell Lysis and Heating:
-
Harvest the cells and lyse them using a gentle method (e.g., freeze-thaw cycles) to release the cellular proteins.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures using a thermal cycler for a short duration (e.g., 3 minutes). The temperature range should bracket the known melting temperature (Tm) of the target protein.
-
-
Separation of Soluble and Aggregated Proteins:
-
Cool the samples to room temperature.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.
-
-
Data Interpretation:
-
In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases.
-
In the compound-treated samples, if the compound binds to the target, the protein will be stabilized, resulting in more protein remaining in the soluble fraction at higher temperatures. This is observed as a rightward shift in the melting curve.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Functional Cellular Assays - What are the Biological Consequences?
Once target engagement is confirmed, the next crucial step is to assess the functional consequences of this interaction on cellular signaling and phenotype.
Inhibition of Downstream Signaling (Phospho-Western Blot)
A hallmark of kinase inhibitor activity is the reduction in the phosphorylation of the kinase's downstream substrates. This can be readily assessed by Western blotting using phospho-specific antibodies.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 6. dau.url.edu [dau.url.edu]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. selvita.com [selvita.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing SAR Studies around the 1H-Pyrazolo[3,4-b]pyridin-5-ol Scaffold
Introduction: The Prominence of the 1H-Pyrazolo[3,4-b]pyridine Scaffold in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to the endogenous purine bases, adenine and guanine.[1] This mimicry allows molecules based on this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes such as kinases. The versatility of this scaffold has led to the development of numerous potent and selective inhibitors for various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[2][3][4]
This application note provides a comprehensive guide for researchers initiating Structure-Activity Relationship (SAR) studies around the 1H-Pyrazolo[3,4-b]pyridin-5-ol variant. We will delve into the strategic design of compound libraries, detailed synthetic protocols, robust bioassay development, and the iterative process of data analysis to drive lead optimization. The focus will be on providing not just the "how" but also the "why" behind experimental choices, empowering researchers to make informed decisions in their drug discovery campaigns.
A key feature of the 5-hydroxy-1H-pyrazolo[3,4-b]pyridine is its existence in tautomeric equilibrium with the 1H-pyrazolo[3,4-b]pyridin-5(4H)-one form. For the purpose of this guide, we will refer to it as the 5-ol scaffold, while acknowledging the potential for both tautomers to be biologically relevant. In many cases, the pyridone tautomer is more stable and understanding this equilibrium is crucial for interpreting SAR data.[1]
Strategic Design of an SAR Library
A successful SAR campaign begins with a well-designed library of analogs that systematically probes the chemical space around the core scaffold. For the 1H-Pyrazolo[3,4-b]pyridin-5-ol core, key positions for modification include the N1, C3, C4, and C6 positions. The 5-OH group itself is a critical interaction point and a prime candidate for bioisosteric replacement to modulate physicochemical and pharmacokinetic properties.[5][6]
Key Diversification Points:
-
N1 Position: Substitution at the N1 position can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the target protein. A variety of alkyl, aryl, and heteroaryl groups should be explored.
-
C3 Position: This position often points towards the interior of the ATP-binding pocket. Small, hydrophobic groups or hydrogen bond acceptors/donors can be introduced to probe for specific interactions.
-
C4 Position: Modifications at C4 can significantly impact selectivity and potency. Bulky aromatic or heteroaromatic groups are often well-tolerated and can form crucial interactions with the hinge region of kinases.
-
C6 Position: This position is typically more solvent-exposed. Introducing polar groups here can enhance solubility and fine-tune pharmacokinetic properties.
-
C5-OH Bioisosteric Replacement: The phenolic hydroxyl group is a key hydrogen bond donor and acceptor. However, it can be a liability due to rapid metabolism (glucuronidation or sulfation).[6] Exploring bioisosteres such as indazoles, benzimidazolones, or pyridones can maintain biological activity while improving drug-like properties.[5][7]
A logical workflow for library design is essential for efficient SAR exploration.
Figure 1: A generalized workflow for an SAR campaign around the 1H-Pyrazolo[3,4-b]pyridin-5-ol scaffold.
Synthetic Protocols
The synthesis of a 1H-pyrazolo[3,4-b]pyridin-5-ol library typically involves the condensation of a substituted 5-aminopyrazole with a β-ketoester or a related 1,3-dicarbonyl compound, followed by further modifications.[1]
Protocol 1: General Synthesis of the 1H-Pyrazolo[3,4-b]pyridin-5-ol Core
This protocol describes a common and versatile method for constructing the core scaffold.
Step 1: Synthesis of the Pyrazolopyridone Core
-
To a solution of a substituted 5-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as acetic acid or ethanol, add a β-ketoester (e.g., ethyl acetoacetate) (1.1 eq).
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, using a gradient of hexanes and ethyl acetate) to afford the desired 1H-pyrazolo[3,4-b]pyridin-5-ol derivative.
Step 2: N-Alkylation/Arylation (optional)
-
To a solution of the 1H-pyrazolo[3,4-b]pyridin-5-ol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., K2CO3 or Cs2CO3) (1.5 eq).
-
Add the desired alkyl or aryl halide (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 3: Functionalization of the Pyridine Ring (e.g., Halogenation)
-
To introduce a handle for further diversification (e.g., at the C4 or C6 positions), halogenation can be performed.
-
Dissolve the 1H-pyrazolo[3,4-b]pyridin-5-ol derivative in a suitable solvent (e.g., chloroform or acetic acid).
-
Add a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer and concentrate to yield the halogenated product, which can be used in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).[2]
Figure 2: General synthetic scheme for the 1H-Pyrazolo[3,4-b]pyridin-5-ol scaffold.
Biological Evaluation: A Kinase Inhibition Assay Protocol
Given the prevalence of the 1H-pyrazolo[3,4-b]pyridine scaffold as a kinase inhibitor, this section provides a protocol for a representative in vitro kinase inhibition assay.[2][8]
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for TBK1)
This protocol is a guideline and should be optimized for the specific kinase of interest.
Materials:
-
Recombinant human kinase (e.g., TBK1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., BX795 for TBK1)[2]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical starting concentration range is 10 mM to 1 nM.
-
In a 384-well plate, add the test compounds, positive control, and a DMSO vehicle control.
-
Add the kinase and substrate mixture to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30 °C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quenches the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.
-
Incubate for the recommended time to allow the detection signal to stabilize.
-
Measure the luminescence signal using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).
Interpreting SAR Data and Driving Lead Optimization
The IC50 values obtained from the primary screen form the basis of the initial SAR. This data should be organized into tables to facilitate analysis.
Table 1: Example SAR Data for a Hypothetical Series of 1H-Pyrazolo[3,4-b]pyridin-5-ol Analogs against Kinase X
| Compound | R1 | R3 | R4 | R6 | IC50 (nM) |
| 1a | H | CH3 | Phenyl | H | 5,200 |
| 1b | Methyl | CH3 | Phenyl | H | 2,100 |
| 1c | Ethyl | CH3 | Phenyl | H | 1,500 |
| 2a | Methyl | H | Phenyl | H | >10,000 |
| 2b | Methyl | CF3 | Phenyl | H | 850 |
| 3a | Methyl | CH3 | 4-Fluorophenyl | H | 750 |
| 3b | Methyl | CH3 | 3-Aminophenyl | H | 450 |
| 4a | Methyl | CH3 | Phenyl | Cl | 320 |
| 5a (C5-OH) | Methyl | CH3 | 3-Aminophenyl | H | 450 |
| 5b (C5-Indazole) | Methyl | CH3 | 3-Aminophenyl | H | 510 |
Analysis of the Example SAR:
-
N1 Position: Small alkyl groups (1b, 1c) are better tolerated than hydrogen (1a), suggesting a hydrophobic pocket in this region.
-
C3 Position: A methyl group (1b) is preferred over hydrogen (2a), and an electron-withdrawing group like CF3 (2b) further enhances potency.
-
C4 Position: Substitution on the phenyl ring is beneficial. A fluorine atom (3a) improves activity, and a hydrogen bond donor like an amino group (3b) is even more favorable, suggesting a key interaction with the protein.
-
C6 Position: Introducing a chlorine atom (4a) significantly boosts potency, possibly by filling a small hydrophobic pocket or through electronic effects.
-
C5-OH Bioisostere: Replacing the 5-hydroxyl with an indazole (5b) retains a similar level of potency to the parent phenol (5a), demonstrating a successful bioisosteric replacement that may offer improved metabolic stability.[5]
Based on these initial findings, the next generation of compounds would focus on combining the most favorable substitutions. For example, a compound with R1=Methyl, R3=CF3, R4=3-Aminophenyl, and R6=Cl would be a high-priority target for synthesis and evaluation.
Conclusion
The 1H-Pyrazolo[3,4-b]pyridin-5-ol scaffold represents a highly promising starting point for the development of novel therapeutics, particularly kinase inhibitors. A systematic and iterative approach to SAR, combining rational library design, efficient synthesis, and robust biological evaluation, is critical for success. By understanding the underlying principles of molecular interactions and leveraging modern medicinal chemistry strategies such as bioisosteric replacement, researchers can effectively navigate the complexities of lead optimization and advance promising candidates toward clinical development.
References
-
Wang, et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1475-1493. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Tomczyk, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]
-
Kramer, C., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. [Link]
- Beshr, E. A. M., et al. (2025). Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. Sphinx Journal of Pharmaceutical and Medical Sciences.
- de Oliveira, C. S., et al. (2008). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 45(4), 1145-1150.
-
Kramer, C., et al. (2024). Phenol (bio)isosteres in drug design and development. PubMed. [Link]
-
Papafotika, A., et al. (2020). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Molecules, 25(18), 4238. [Link]
-
Taylor, P. S., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8456-8480. [Link]
- Zhang, H., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105934.
-
Abdel-Wahab, B. F., et al. (2021). Pyrazolo[5,1-c][1][2][5]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 26(24), 7599.
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]
-
Norman, M. H., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-1136. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Kherson National Technical University. [Link]
-
Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
- Duplantier, A. J., et al. (2000). SAR of a Series of 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-α]pyridines as Potent Inhibitors of Human Eosinophil Phosphodiesterase. Journal of Medicinal Chemistry, 43(12), 2367-2375.
-
Tan, L., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 521-526. [Link]
-
Tzioumaki, N., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1H-Pyrazolo[3,4-b]pyridin-5-ol and its Analogs in Cancer Cell Lines: A Technical Guide for Researchers
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application and evaluation of 1H-Pyrazolo[3,4-b]pyridin-5-ol and its related analogs in cancer cell line research. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of purines, enabling it to effectively interact with the ATP-binding sites of various kinases.[1][2][3] This guide provides an in-depth overview of the potential mechanisms of action, key experimental protocols, and data interpretation strategies.
Introduction: The Promise of Pyrazolopyridine Scaffolds in Oncology
The 1H-pyrazolo[3,4-b]pyridine core is a recurring motif in the development of kinase inhibitors for targeted cancer therapy.[1] Its structural similarity to adenine allows it to function as a hinge-binding moiety in the ATP pocket of a wide range of kinases, which are often dysregulated in cancer.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against several key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Src Family Kinases (SFKs), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), leading to anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][5][6][7][8][9][10]
This guide will focus on providing a framework for investigating the anticancer properties of compounds based on the 1H-pyrazolo[3,4-b]pyridin-5-ol structure. The protocols and methodologies described herein are designed to be robust and adaptable for screening and characterizing novel derivatives.
Postulated Mechanism of Action: Kinase Inhibition and Downstream Effects
The primary mechanism by which 1H-pyrazolo[3,4-b]pyridine derivatives are thought to exert their anticancer effects is through the competitive inhibition of ATP-binding to protein kinases. This can disrupt signaling pathways critical for cancer cell survival, proliferation, and metastasis.
Key Kinase Targets
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression.[4] Inhibition of CDKs, such as CDK1 and CDK2, by pyrazolopyridine compounds can lead to cell cycle arrest and apoptosis.[9][11]
-
Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are involved in signaling pathways that regulate cell growth, adhesion, and motility.[6][10] Their inhibition can suppress tumor growth and metastasis.[8]
-
Other Potential Targets: Research has indicated that pyrazolopyridine derivatives can also target other kinases such as DYRK1A/1B, ALK, and c-Met, highlighting the broad potential of this scaffold.[7][12][13]
Downstream Cellular Consequences
Inhibition of these key kinases by a 1H-pyrazolo[3,4-b]pyridin-5-ol analog would be expected to trigger a cascade of downstream events, including:
-
Induction of Apoptosis: Disruption of survival signaling often leads to programmed cell death.
-
Inhibition of Cell Proliferation: Arresting the cell cycle prevents tumor growth.
-
Reduction of Metastatic Potential: Inhibition of kinases involved in cell motility and invasion can limit cancer spread.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a 1H-pyrazolo[3,4-b]pyridin-5-ol analog.
Caption: General experimental workflow for testing a novel compound.
Detailed Experimental Protocols
The following section provides detailed, step-by-step protocols for key assays to characterize the activity of 1H-pyrazolo[3,4-b]pyridin-5-ol and its analogs in cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. [14][15] Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
1H-Pyrazolo[3,4-b]pyridin-5-ol analog (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO or a solution of SDS in HCl) [16]* Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. 5. Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [14]A reference wavelength of 630 nm or higher can be used to subtract background absorbance. 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Example Data from MTT Assay
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.95 | 76.0 |
| 5 | 0.63 | 50.4 |
| 10 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
Protocol 2: Apoptosis Detection by Annexin V Staining and Flow Cytometry
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane. [17]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative). [17] Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the 1H-pyrazolo[3,4-b]pyridin-5-ol analog, collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold PBS. [17]3. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. 4. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. 5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. 6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Table 2: Example Data from Annexin V/PI Staining
| Treatment | % Viable Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| Compound (IC₅₀) | 45.8 | 35.1 | 19.1 |
| Compound (2x IC₅₀) | 20.3 | 50.7 | 29.0 |
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can provide insights into the mechanism of action of a compound by assessing changes in protein expression or post-translational modifications (e.g., phosphorylation). [18][19] Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, p-Src, total Src, p-CDK, total CDK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors. [18]2. Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. [18]4. Protein Transfer: Transfer the separated proteins from the gel to a membrane. [18]5. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. 6. Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. [20]7. Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [21]8. Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine relative changes in protein expression or phosphorylation.
Conclusion and Future Directions
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the initial characterization of new derivatives in cancer cell lines. By systematically evaluating cell viability, induction of apoptosis, and the modulation of key signaling pathways, researchers can effectively identify and advance promising lead compounds. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the identification of specific kinase targets to fully elucidate the therapeutic potential of this important class of molecules.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. (n.d.).
- Protocol for Cell Viability Assays - BroadPharm. (2022).
- Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine. (n.d.).
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - NIH. (n.d.).
- Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.).
- Protocol to identify small-molecule inhibitors against cancer drug resistance. (n.d.).
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (n.d.).
- Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models - Benchchem. (n.d.).
- New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023).
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (2023).
- Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. (2021).
- CDK-IN-6 | CDK Inhibitor - MedchemExpress.com. (n.d.).
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - RSC Publishing. (2023).
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC - PubMed Central. (n.d.).
- Application Note: Western Blot Protocol for Cells Treated with Antitumor Agent-88 - Benchchem. (n.d.).
- 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed. (n.d.).
- Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed. (n.d.).
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC - NIH. (n.d.).
- SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed. (n.d.).
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[17][22]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity - Taylor & Francis Online. (n.d.). Retrieved from
- Western Blotting Protocol - Cell Signaling Technology. (n.d.).
- Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed. (2025).
- Western Blot Protocol | OriGene Technologies Inc. (n.d.).
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (n.d.).
- Development of CDK inhibitors from existing pyrazolopyrimidine and... - ResearchGate. (n.d.).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (n.d.).
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. (2022).
- Western blot protocol - Abcam. (n.d.).
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (2022).
- 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed. (2022).
- Anticancer activity of some known pyrazolopyridine derivatives. - ResearchGate. (n.d.).
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - NIH. (n.d.).
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents | Scilit. (n.d.).
- Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer " - Semantic Scholar. (2023).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - OUCI. (n.d.).
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (n.d.).
- Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - NIH. (2014).
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 7. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 13. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medium.com [medium.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. origene.com [origene.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Testing the Antimicrobial Activity of 1H-Pyrazolo[3,4-b]pyridin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Antimicrobial Evaluation
The emergence of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global public health. Consequently, the discovery and development of new antimicrobial agents are of paramount importance. The pyrazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial effects.[1][2] The fusion of a pyrazole ring with a pyridine moiety, as seen in 1H-Pyrazolo[3,4-b]pyridin-5-ol, creates a structure analogous to purine bases, suggesting potential interactions with essential microbial enzymes, such as DNA gyrase.[1]
This document outlines a detailed experimental protocol to systematically determine the antimicrobial spectrum and potency of 1H-Pyrazolo[3,4-b]pyridin-5-ol. The methodologies described herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories.[3][4][5]
PART 1: PRELIMINARY CONSIDERATIONS & PREPARATION
Test Compound: 1H-Pyrazolo[3,4-b]pyridin-5-ol
-
Structure:
-
The 1H-tautomer of pyrazolo[3,4-b]pyridine is generally more stable than the 2H-form.[6]
-
-
Purity: The compound should be of high purity (≥95%), confirmed by analytical techniques such as NMR, LC-MS, and elemental analysis, to ensure that the observed activity is not due to impurities.
-
Solubility: Due to the heterocyclic nature of 1H-Pyrazolo[3,4-b]pyridin-5-ol, it is anticipated to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the preparation of stock solutions. It is crucial to determine the highest concentration of DMSO that does not affect microbial viability, which is typically ≤1% (v/v) in the final assay.
Microbial Strains
A panel of clinically relevant and quality control (QC) microbial strains should be used to determine the spectrum of activity. The following QC strains are recommended by CLSI and EUCAST:[7][8]
-
Gram-positive Bacteria:
-
Staphylococcus aureus (ATCC 29213)
-
Enterococcus faecalis (ATCC 29212)
-
-
Gram-negative Bacteria:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
In addition to QC strains, it is advisable to include a panel of clinical isolates, particularly those with known resistance mechanisms (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
Culture Media and Reagents
-
Broth Microdilution: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by CLSI for susceptibility testing of most non-fastidious aerobic bacteria.[5][9]
-
Disk Diffusion: Mueller-Hinton Agar (MHA) is the standard medium for the disk diffusion assay. The agar depth should be uniform (4 mm) as it can affect the diffusion of the compound.
-
Bacterial Inoculum Preparation: 0.85% sterile saline and 0.5 McFarland turbidity standard.
-
Positive Control: A broad-spectrum antibiotic (e.g., Ciprofloxacin or Gentamicin) should be run in parallel to validate the assay.
-
Solvent: Sterile, cell culture grade DMSO.
PART 2: EXPERIMENTAL PROTOCOLS
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] This protocol is adapted from the CLSI M07 guidelines.[5][9]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of the Test Compound Stock Solution:
-
Dissolve 1H-Pyrazolo[3,4-b]pyridin-5-ol in 100% DMSO to a high concentration (e.g., 12.8 mg/mL or 12800 µg/mL). This will be the stock solution.
-
From this stock, prepare an intermediate solution (e.g., 1280 µg/mL) in CAMHB. This step is crucial to minimize the final DMSO concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Plate Setup (96-well microtiter plate):
-
Add 50 µL of CAMHB to wells 2 through 12 in a given row.
-
Add 100 µL of the intermediate compound solution (e.g., 128 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. This will create a concentration gradient (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
A separate row should be set up as a solvent control, containing the highest concentration of DMSO used in the assay, to ensure it does not inhibit bacterial growth.
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
-
Incubation and MIC Determination:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation:
| Microorganism | Compound | MIC Range (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| S. aureus ATCC 29213 | 1H-Pyrazolo[3,4-b]pyridin-5-ol | [Record Result] | [Record Result] |
| E. faecalis ATCC 29212 | 1H-Pyrazolo[3,4-b]pyridin-5-ol | [Record Result] | [Record Result] |
| E. coli ATCC 25922 | 1H-Pyrazolo[3,4-b]pyridin-5-ol | [Record Result] | [Record Result] |
| P. aeruginosa ATCC 27853 | 1H-Pyrazolo[3,4-b]pyridin-5-ol | [Record Result] | [Record Result] |
Disk Diffusion Assay
The disk diffusion assay (Kirby-Bauer test) is a qualitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[11]
Workflow for Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of MHA Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
-
Disk Preparation and Placement:
-
Sterile blank paper disks (6 mm diameter) are impregnated with a known amount of 1H-Pyrazolo[3,4-b]pyridin-5-ol. A specific amount of the stock solution is applied to each disk and allowed to dry. The concentration should be optimized, but a starting point could be 30 µg per disk.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.
-
A disk impregnated with the solvent (DMSO) alone must be included as a negative control.
-
A disk with a standard antibiotic should be used as a positive control.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
PART 3: TRUSTWORTHINESS AND VALIDATION
For the protocols to be self-validating, strict adherence to quality control is essential.
-
Sterility Control: The sterility control well in the MIC plate should remain clear. Any turbidity indicates contamination of the medium or reagents.
-
Growth Control: The growth control well (containing inoculum but no compound) must show distinct turbidity, confirming that the medium and incubation conditions support bacterial growth.
-
Solvent Control: The well containing the highest concentration of DMSO should show growth comparable to the growth control, confirming the solvent does not inhibit bacterial growth at the concentrations used.
-
Quality Control Strains: The MIC values obtained for the QC strains with the positive control antibiotic must fall within the acceptable ranges specified by CLSI M100 or EUCAST guidelines.[8][12] This validates the entire testing system, including the medium, inoculum density, and incubation conditions.
Conclusion
This application note provides a robust and detailed framework for the initial antimicrobial evaluation of 1H-Pyrazolo[3,4-b]pyridin-5-ol. By adhering to the standardized methodologies of CLSI and EUCAST, researchers can generate reliable and comparable data on the compound's inhibitory activity. The determination of the MIC will provide a quantitative measure of potency, while the disk diffusion assay offers a qualitative assessment of its activity spectrum. These foundational experiments are critical for guiding further preclinical development of this promising class of compounds in the fight against infectious diseases.
References
-
Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. PubMed. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Available at: [Link]
-
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. ESCMID. Available at: [Link]
-
Disk Diffusion and Quality Control. EUCAST. Available at: [Link]
-
EUCAST breakpoints. EUCAST. Available at: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
-
Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. PMC. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. ANSI Webstore. Available at: [Link]
-
Broth Microdilution. MI - Microbiology. Available at: [Link]
-
Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). PubMed. Available at: [Link]
-
Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. Available at: [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Guidance Documents. EUCAST. Available at: [Link]
-
Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). europepmc.org. Available at: [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH. Available at: [Link]
-
Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities, and cytotoxic effect on MCF-7 cell line. ResearchGate. Available at: [Link]
-
Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. JOCPR. Available at: [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
- Pyrazolopyridine compound and preparation method thereof. Google Patents.
-
Solvents and diluents for preparation of stock solutions of antimicrobial agents. ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC - PubMed Central. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available at: [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. OUCI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 4. ESCMID: EUCAST [escmid.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. szu.gov.cz [szu.gov.cz]
- 9. researchgate.net [researchgate.net]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Application Note and Protocol for the Scale-Up Synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol, a key heterocyclic scaffold with significant potential in drug discovery and preclinical development. The synthesis is based on the well-established condensation reaction between 3-amino-1H-pyrazol-5(4H)-one and ethyl acetoacetate. This application note details the rationale behind the chosen synthetic route, provides a step-by-step protocol for a multi-gram scale synthesis, and addresses critical considerations for process safety, scalability, purification, and analytical characterization to ensure the material is suitable for preclinical evaluation.
Introduction: The Significance of 1H-Pyrazolo[3,4-b]pyridin-5-ol in Preclinical Research
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to the purine nucleobases. This has led to the development of numerous derivatives with a wide range of biological activities, including but not limited to kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[1][2] The specific analogue, 1H-Pyrazolo[3,4-b]pyridin-5-ol, serves as a crucial building block for the synthesis of more complex drug candidates. Its hydroxyl group offers a versatile handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3]
The provision of a reliable and scalable synthesis for this key intermediate is a critical step in accelerating drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals who require a robust method for producing multi-gram to kilogram quantities of high-purity 1H-Pyrazolo[3,4-b]pyridin-5-ol for preclinical studies, ensuring consistency and quality of the material.[4][5]
Retrosynthetic Analysis and Strategy
The most convergent and industrially viable approach to the 1H-pyrazolo[3,4-b]pyridine scaffold is the construction of the pyridine ring onto a pre-existing pyrazole core.[6] Our retrosynthetic analysis identifies 3-amino-1H-pyrazol-5(4H)-one and a suitable 1,3-dielectrophile as the key starting materials.
Caption: Retrosynthetic analysis of 1H-Pyrazolo[3,4-b]pyridin-5-ol.
This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials. The condensation reaction is typically robust and can be driven to completion with simple work-up procedures.
Detailed Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| 3-amino-1H-pyrazol-5(4H)-one | 6126-22-3 | 99.09 | 100 g | 1.01 | Ensure >98% purity.[7] |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 145 g (142 mL) | 1.11 | 1.1 equivalents. Combustible liquid.[8][9] |
| Acetic Acid, Glacial | 64-19-7 | 60.05 | 1 L | - | Solvent and catalyst. |
| Isopropanol (IPA) | 67-63-0 | 60.10 | As needed | - | For washing. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | For washing. |
Equipment
-
2 L three-necked round-bottom flask
-
Mechanical stirrer with a PTFE paddle
-
Reflux condenser
-
Heating mantle with a temperature controller and thermocouple
-
Addition funnel
-
Buchner funnel and filter flask
-
Vacuum oven
Step-by-Step Procedure
Caption: Workflow for the synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol.
-
Reactor Setup: Assemble the 2 L three-necked round-bottom flask with the mechanical stirrer, reflux condenser, and a thermocouple.
-
Charging Reagents: To the flask, add 3-amino-1H-pyrazol-5(4H)-one (100 g, 1.01 mol) and glacial acetic acid (1 L).
-
Initial Heating: Begin stirring and gently heat the mixture to 60-70 °C to aid dissolution.
-
Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate (145 g, 1.11 mol) via the addition funnel over a period of 30-45 minutes. The addition is exothermic, so maintain the internal temperature below 80 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LCMS until the starting material is consumed.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. Slowly add 500 mL of deionized water to the stirred mixture to induce further precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with isopropanol (2 x 200 mL) and deionized water (2 x 200 mL) to remove residual acetic acid and other impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Expected Yield and Purity
-
Expected Yield: 120-135 g (78-88% of theoretical)
-
Appearance: Off-white to pale yellow solid
-
Initial Purity (by HPLC): >95%
Scale-Up Considerations and Process Safety
Scaling up chemical reactions from the laboratory to pilot or production scale introduces challenges that must be carefully managed.[10]
-
Heat Management: The condensation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Controlled addition of the ethyl acetoacetate and efficient cooling are crucial to prevent a runaway reaction.
-
Mixing: Ensure adequate agitation to maintain a homogeneous mixture, especially during the precipitation step, to ensure consistent product quality.
-
Material Handling:
-
Work-up and Isolation: On a larger scale, filtration and drying times will be longer. Ensure the equipment is appropriately sized. The use of a filter-dryer can streamline this process.
Purification for Preclinical Use
For preclinical studies, the purity of the active pharmaceutical ingredient (API) is paramount.[12][13] Recrystallization is a common and effective method for purifying solid organic compounds.[7][14]
Recrystallization Protocol
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of 1H-Pyrazolo[3,4-b]pyridin-5-ol.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol (approximately 5-10 volumes).
-
If there are any insoluble impurities, perform a hot filtration.
-
Slowly add hot deionized water until the solution becomes turbid.
-
Re-heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
-
Analytical Characterization for Preclinical Release
A comprehensive analytical characterization is required to ensure the identity, purity, and quality of the 1H-Pyrazolo[3,4-b]pyridin-5-ol before it can be used in preclinical studies.[15][16]
| Test | Method | Specification |
| Identity | ||
| ¹H NMR | USP <761> | Conforms to the expected structure. |
| ¹³C NMR | USP <761> | Conforms to the expected structure. |
| Mass Spectrometry | USP <736> | [M+H]⁺ consistent with the molecular formula. |
| Purity | ||
| HPLC | USP <621> | ≥98.0% (by area normalization). |
| Residual Solvents | USP <467> | Acetic Acid, Isopropanol, Ethanol within acceptable limits. |
| Physical Properties | ||
| Melting Point | USP <741> | Report value. |
| Appearance | Visual | Off-white to pale yellow solid. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol. By following the outlined procedures and considering the scale-up and safety recommendations, researchers can reliably produce high-purity material suitable for preclinical studies. The robust nature of the described synthesis, coupled with straightforward purification and comprehensive analytical characterization, will facilitate the advancement of drug discovery programs that utilize this important heterocyclic building block.
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. (n.d.). Pharmaceuticals. Retrieved from [Link]
-
Stieger, N., & Liebenberg, W. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]
-
API Purification. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643–1657. [Link]
-
Donaire-Arias, A., Montagut, A. M., Borrell, J. I., & El-Gendy, M. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]
-
NIH's SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
- Lu, Y., et al. (2022). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry, 20(12), 3846-3856.
-
Donaire-Arias, A., Montagut, A. M., Borrell, J. I., & El-Gendy, M. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Heterocycles: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
-
Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. arxada.com [arxada.com]
- 9. chempoint.com [chempoint.com]
- 10. reddit.com [reddit.com]
- 11. scribd.com [scribd.com]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. syrris.com [syrris.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. seed.nih.gov [seed.nih.gov]
Application Notes & Protocols: A Strategic Guide to the In Vivo Administration of 1H-Pyrazolo[3,4-b]pyridin-5-ol in Animal Models
Introduction: Navigating the Preclinical Path for Pyrazolopyridine Derivatives
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors and anti-infective agents.[1][2][3][4] The subject of this guide, 1H-Pyrazolo[3,4-b]pyridin-5-ol, is a member of this versatile class. A critical step in the preclinical evaluation of any such novel compound is the establishment of robust and reproducible in vivo administration protocols in relevant animal models, most commonly mice and rats.[5][6]
This document serves as a comprehensive guide, moving beyond a simple recitation of steps to explain the critical thinking and scientific rationale behind protocol design. Given that novel heterocyclic compounds like 1H-Pyrazolo[3,4-b]pyridin-5-ol often exhibit poor aqueous solubility, this guide places a strong emphasis on the foundational—and often most challenging—step: vehicle selection and formulation development.[7][8] We will then detail the application of these formulations across the most common parenteral and enteral administration routes, ensuring that every protocol is a self-validating system grounded in best practices for animal welfare and scientific integrity.
Part 1: The Cornerstone of Success—Pre-formulation and Vehicle Selection
The bioavailability and, consequently, the observed efficacy and toxicity of a compound are inextricably linked to its formulation. An inappropriate vehicle can lead to compound precipitation, inaccurate dosing, poor absorption, or vehicle-induced toxicity, confounding experimental results.[9] The first step is not to select a route, but to understand the physicochemical properties of 1H-Pyrazolo[3,4-b]pyridin-5-ol and select a vehicle that ensures its stability and delivery.
Causality in Vehicle Choice: A Decision-Making Workflow
The selection of a vehicle is a systematic process dictated by the compound's solubility, the intended route of administration, and the required dose. For intravenous (IV) administration, a true solution is mandatory to prevent embolism. For other routes like oral (PO), intraperitoneal (IP), or subcutaneous (SC), a homogenous suspension may be acceptable if a solution cannot be achieved at the target concentration.[8][10]
Data Presentation: Common Vehicle Formulations
The following table summarizes common vehicle strategies for compounds with poor aqueous solubility, providing starting points for formulation development.[9][11][12]
| Vehicle Type | Composition Example | Primary Routes | Advantages | Causality & Key Considerations |
| Aqueous Solution | 0.9% Saline, Phosphate-Buffered Saline (PBS) | All | Biologically inert, minimal toxicity. | Ideal but often not feasible. The compound must be fully dissolved and stable at the desired pH (typically 4.5-8.0).[13] |
| Co-solvent System | 10% DMSO, 40% PEG300, 50% Saline | IV, IP, PO | Simple to prepare; can significantly increase solubility. | Causality: The organic co-solvent dissolves the compound, which is then kept in solution upon dilution with the aqueous component. Trustworthiness: Must validate the final co-solvent concentration is non-toxic for the chosen species and route.[8] High concentrations can cause hemolysis (IV) or local irritation (IP, SC). |
| Cyclodextrin Complex | 10-20% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | IV, IP, SC, PO | Increases solubility and stability by forming inclusion complexes. Generally well-tolerated. | Causality: The hydrophobic inner cavity of the cyclodextrin encapsulates the poorly soluble drug molecule, while the hydrophilic exterior renders the complex water-soluble.[11] |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.2% (v/v) Tween 80 in Water | PO, IP, SC | Suitable for water-insoluble compounds when a solution is not possible. | Causality: CMC acts as a suspending agent to increase viscosity and prevent settling. Tween 80 is a surfactant that wets the compound particles, aiding in uniform dispersion.[9] Trustworthiness: Requires vigorous homogenization before each dose to ensure accuracy. Not for IV use. |
| Lipid-based | Corn Oil, Sesame Oil | PO, SC | Enhances oral bioavailability for highly lipophilic compounds. | Causality: The compound dissolves in the oil, which can facilitate absorption through lymphatic pathways.[7][11] Not suitable for IV administration. |
Part 2: Strategic Selection of Administration Route
The choice of administration route is a critical experimental parameter that directly influences the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the compound.[10] The decision should be based on the scientific question being asked.
| Route | Speed of Onset | Bioavailability | Key Rationale & Use Case | Potential Complications |
| Intravenous (IV) | Immediate | 100% (by definition) | Pharmacokinetics: Establishes a baseline for absolute bioavailability. Efficacy: Rapidly achieves target plasma concentration.[14] | Technically challenging; requires a true solution; risk of embolism with suspensions; low volume limits.[15] |
| Intraperitoneal (IP) | Rapid | Variable, often high | Efficacy Screening: Common preclinical route offering rapid absorption from the large peritoneal surface area. Bypasses first-pass metabolism. | Inadvertent injection into organs (intestine, bladder, cecum) is a significant risk.[16][17] Potential for local irritation and peritonitis. |
| Oral Gavage (PO) | Slower | Variable | Clinical Relevance: Mimics the intended human route for most small molecule drugs. Assesses oral bioavailability and first-pass metabolism. | Risk of esophageal or stomach perforation; potential for aspiration into the lungs if performed incorrectly.[18][19] |
| Subcutaneous (SC) | Slow | Variable, often prolonged | Sustained Exposure: Forms a depot under the skin for slow, continuous absorption. Useful for reducing dosing frequency.[20] | Slower absorption may not be suitable for acute models. Limited to non-irritating substances. Potential for local tissue reaction. |
Part 3: Validated Experimental Protocols
The following protocols are synthesized from established institutional and governmental guidelines.[13][16][18][20][21] Each protocol includes validation checkpoints to ensure procedural accuracy and animal welfare.
Quantitative Data: Recommended Dosing Volumes & Needle Sizes
Adherence to recommended volumes and needle sizes is paramount to prevent tissue damage, pain, and distress.[10][13][22]
| Route | Mouse (25-30g) | Rat (200-250g) | Recommended Needle (Mouse) | Recommended Needle (Rat) |
| IV (Tail Vein) | 5 mL/kg (~0.1-0.15 mL) | 5 mL/kg (~1.0-1.25 mL) | 27-30 G | 25-27 G |
| IP | 10 mL/kg (~0.25-0.3 mL) | 10 mL/kg (~2.0-2.5 mL) | 25-27 G | 23-25 G |
| SC | 10 mL/kg (~0.25-0.3 mL) | 5-10 mL/kg (~1.0-2.5 mL) | 25-27 G | 23-25 G |
| PO (Gavage) | 10 mL/kg (~0.25-0.3 mL) | 10 mL/kg (~2.0-2.5 mL) | 20-22 G (ball-tipped) | 16-18 G (ball-tipped) |
Protocol 1: Oral Gavage (PO) Administration
Principle: To deliver a precise volume of the formulation directly into the stomach. This method is chosen to assess oral bioavailability and is highly relevant for compounds intended for oral use in humans.[19]
Step-by-Step Methodology:
-
Animal & Dose Preparation: Weigh the animal and calculate the precise volume to be administered.[22] Prepare the formulation, ensuring it is at room temperature and, if a suspension, thoroughly homogenized.
-
Measure Needle Depth: Pre-measure the gavage needle against the animal, from the tip of the nose to the last rib, to prevent insertion into the stomach, which can cause perforation.[19]
-
Restraint: Securely restrain the mouse or rat to immobilize the head and align the esophagus and stomach in a relatively straight line.[18][23]
-
Insertion: Gently insert the ball-tipped gavage needle into the mouth just off-center (in the diastema) to avoid the incisors. Advance the needle along the roof of the mouth toward the esophagus.[24]
-
Validation Checkpoint: The animal should swallow as the tube enters the esophagus, and the needle should advance smoothly without resistance.[22] If the animal coughs, if gurgling is heard, or if resistance is met, the needle may be in the trachea. STOP IMMEDIATELY , withdraw, and begin again.
-
Administration: Once the needle is properly positioned, depress the syringe plunger steadily to deliver the formulation.
-
Withdrawal: Remove the needle gently along the same path of insertion.
-
Monitoring: Return the animal to its cage and observe closely for several minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[24]
Protocol 2: Intraperitoneal (IP) Injection
Principle: To administer the substance into the peritoneal cavity, where it is rapidly absorbed into circulation. This route bypasses the gastrointestinal tract and first-pass metabolism.
Step-by-Step Methodology:
-
Preparation: Prepare the dose in an appropriately sized sterile syringe and needle.
-
Restraint: Restrain the animal securely on its back (dorsal recumbency) and tilt the head downwards. This causes the abdominal organs to shift cranially, away from the injection site.[25][26]
-
Site Identification: The injection site is critical. Locate the animal's lower right abdominal quadrant. Causality: This site is chosen to avoid puncturing the bladder (midline) and the cecum (which is typically on the left side in rodents).[16][27]
-
Insertion: Insert the needle, bevel facing up, at approximately a 30-40 degree angle into the skin and through the abdominal wall.
-
Validation Checkpoint: Gently pull back on the plunger (aspirate). If blood (vessel puncture) or a yellowish fluid (bladder puncture) enters the syringe, withdraw the needle immediately. Discard the syringe and re-prepare the dose.[16]
-
Administration: If aspiration is clear, inject the substance with a steady motion.
-
Monitoring: After returning the animal to its cage, monitor for any signs of distress, such as lethargy, hunched posture, or abdominal swelling.
Protocol 3: Intravenous (IV) Injection via Lateral Tail Vein
Principle: To deliver the compound directly into the systemic circulation, achieving 100% bioavailability and immediate onset. This is the gold standard for pharmacokinetic studies.
Step-by-Step Methodology:
-
Formulation Check: CRITICAL: Ensure the formulation is a sterile, true solution, free of any particulates.
-
Restraint & Vasodilation: Place the animal in an appropriate restrainer. Warming the tail with a heat lamp or warm water is essential to dilate the veins, making them easier to visualize and access.[15][28]
-
Insertion: Identify a lateral tail vein. Insert the needle (bevel up) at a very shallow angle, nearly parallel to the tail, advancing it a few millimeters into the vein.[21]
-
Validation Checkpoint: Slowly inject a very small volume (~5 µL). If the injection is successful, there will be no resistance and no subcutaneous swelling (a "bleb") will form.[29] If a bleb appears, the needle is not in the vein. Withdraw, apply pressure, and attempt again at a more proximal site (closer to the body).
-
Administration: Once in the vein, inject the solution slowly and steadily.
-
Post-injection: Withdraw the needle and immediately apply gentle pressure to the site with gauze to prevent hematoma formation.
Protocol 4: Subcutaneous (SC or SQ) Injection
Principle: To create a depot of the compound in the loose connective tissue under the skin for slow and sustained absorption.
Step-by-Step Methodology:
-
Preparation: Prepare the sterile dose in a syringe.
-
Restraint: Manually restrain the animal. Grasp the loose skin between the shoulder blades (the scruff) or along the flank to lift it away from the underlying muscle, creating a "tent".[20][27]
-
Insertion: Insert the needle into the base of the tented skin, parallel to the body.
-
Validation Checkpoint: Aspirate to ensure a blood vessel has not been inadvertently entered.[30] If blood appears, withdraw and re-insert at a different location.
-
Administration: Inject the solution. A palpable fluid-filled bleb will form under the skin; this is expected.[30]
-
Withdrawal: Remove the needle and you may gently massage the area to help disperse the injected volume. Monitor the injection site over time for any signs of irritation, inflammation, or ulceration, especially with novel compounds or complex formulations.
References
-
PubChem. 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Abás, S., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Abdel-Aziem, A., et al. Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. PubMed. [Link]
-
PubChem. 1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. [Link]
-
UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. University of British Columbia. [Link]
-
NIH Office of Animal Care and Use (OACU). Rodent Administration Route Tutorial. National Institutes of Health. [Link]
-
ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate GmbH. [Link]
-
Pillai, G.G., et al. A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models.... PubMed. [Link]
-
de Souza, A.R.A., et al. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. MDPI. [Link]
-
UBC Animal Care Services. Subcutaneous (SC or SQ) Injection in Rats and Mice SOP. University of British Columbia. [Link]
-
UBC Animal Care Committee. TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. University of British Columbia. [Link]
-
Instech Laboratories. Guide to Oral Gavage for Mice and Rats. [Link]
-
Assay Guidance Manual. In Vivo Assay Guidelines. NCBI Bookshelf. [Link]
-
Morton, D.B., et al. A good practice guide to the administration of substances and removal of blood, including routes and volumes. Laboratory Animal Resources. [Link]
-
Procedures with Care. Intraperitoneal Injection in the Mouse. Research Animal Training. [Link]
-
Virginia Tech. SOP: Intravenous Injections in the Rat. Virginia Polytechnic Institute and State University. [Link]
-
Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Shrestha, H., et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Admescope. Preclinical formulations for pharmacokinetic studies. [Link]
-
Virginia Tech. SOP: Mouse Oral Gavage. Virginia Polytechnic Institute and State University. [Link]
-
Liu, Y., et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.... PMC. [Link]
-
Procedures with Care. Intravenous Injection in the Mouse. Research Animal Training. [Link]
-
Queen's University. Intraperitoneal Injection in Rats. [Link]
-
Semantic Scholar. Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents.... [Link]
-
IACUC. Routes and Volumes of Administration in Mice. [Link]
-
WSU IACUC. Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
-
MDPI. Special Issue : Rodent Animal Models for Drug Discovery. [Link]
-
ResearchGate. Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents.... [Link]
-
UQBR. LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats. The University of Queensland. [Link]
-
ResearchGate. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. [Link]
-
Taconic Biosciences. The Role of Mouse Models in Drug Discovery. [Link]
-
NTNU. Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology. [Link]
-
UBC Animal Care Committee. TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. University of British Columbia. [Link]
-
UNC Research. Mouse Handling & Techniques. The University of North Carolina at Chapel Hill. [Link]
-
Virginia Tech. SOP: Mouse Subcutaneous Injections. Virginia Polytechnic Institute and State University. [Link]
-
ResearchGate. Intraperitoneal (IP) Injection in Rats and Mice SOP. ResearchGate GmbH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cea.unizar.es [cea.unizar.es]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ntnu.edu [ntnu.edu]
- 14. research.vt.edu [research.vt.edu]
- 15. researchanimaltraining.com [researchanimaltraining.com]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. researchanimaltraining.com [researchanimaltraining.com]
- 18. instechlabs.com [instechlabs.com]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
- 23. ouv.vt.edu [ouv.vt.edu]
- 24. animalcare.ubc.ca [animalcare.ubc.ca]
- 25. uac.arizona.edu [uac.arizona.edu]
- 26. researchgate.net [researchgate.net]
- 27. research.unc.edu [research.unc.edu]
- 28. animalcare.ubc.ca [animalcare.ubc.ca]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. research.vt.edu [research.vt.edu]
Application Notes and Protocols for 1H-Pyrazolo[3,4-b]pyridin-5-ol: A Novel Chemical Probe for Kinase-Driven Signaling Pathways
Authored by: Senior Application Scientist, Chemical Biology Division
Abstract
This document provides a comprehensive technical guide for the use of 1H-Pyrazolo[3,4-b]pyridin-5-ol as a chemical probe. The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged" structure in medicinal chemistry, with numerous derivatives reported as potent modulators of key cellular targets, particularly protein kinases.[1][2][3][4][5][6][7][8][9][10] This guide details the hypothesized mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-5-ol as an ATP-competitive kinase inhibitor and provides detailed, field-proven protocols for its application in biochemical and cellular assays. We present methodologies for comprehensive kinase selectivity profiling, validation of intracellular target engagement, and assessment of downstream pathway modulation. These protocols are designed to ensure scientific rigor and generate reproducible, high-confidence data for researchers in academic and drug discovery settings.
Introduction: The Promise of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a heterocyclic amine that has garnered significant interest from medicinal chemists due to its structural similarity to purine bases.[6] This has led to its successful development as a scaffold for a multitude of biologically active compounds. A significant body of literature demonstrates that derivatives of this scaffold potently and selectively inhibit various protein kinases, a family of enzymes crucial for cellular signaling and frequently dysregulated in diseases like cancer.[1][2][3][5][7][8][10]
Derivatives have been successfully developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinases (CDKs), and TANK-binding kinase 1 (TBK1), among others.[1][2][4][5] This established precedent suggests that even unadorned scaffolds like 1H-Pyrazolo[3,4-b]pyridin-5-ol may serve as valuable starting points for probe development or as tool compounds for interrogating kinase biology.
This application note positions 1H-Pyrazolo[3,4-b]pyridin-5-ol as a novel, investigational chemical probe. Based on the extensive research into its structural class, we hypothesize its primary mode of action is the inhibition of protein kinases. The protocols herein provide a rigorous framework for researchers to:
-
Characterize its potency and selectivity against the human kinome.
-
Confirm its interaction with target kinases within a live-cell context.
-
Quantify its effect on downstream signaling pathways.
By following these guidelines, researchers can confidently employ 1H-Pyrazolo[3,4-b]pyridin-5-ol to explore kinase-dependent biology and validate novel therapeutic hypotheses.
Properties of the Chemical Probe: 1H-Pyrazolo[3,4-b]pyridin-5-ol
A high-quality chemical probe must be well-characterized to ensure that experimental results are attributable to its intact structure and intended mechanism of action.[11]
| Property | Value | Source / Notes |
| IUPAC Name | 1H-Pyrazolo[3,4-b]pyridin-5-ol | N/A |
| Molecular Formula | C₆H₅N₃O | N/A |
| Molecular Weight | 135.12 g/mol | N/A |
| CAS Number | 1256818-99-1 | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Purity (Recommended) | >98% (by HPLC) | Essential for minimizing off-target effects from impurities. |
| Solubility | Soluble in DMSO (>25 mg/mL), sparingly soluble in aqueous buffers. | Prepare a concentrated stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Negative Control | A structurally similar but biologically inactive analog should be used to control for off-target or scaffold-specific effects. The selection of a suitable negative control is a critical aspect of probe-based research.[12] | A suitable negative control would ideally have a modification that ablates binding to the target kinase, such as methylation of the N(1)-H of the pyrazolopyridine nucleus, which has been shown to abolish activity in some analogs.[1][3] |
Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition
The vast majority of kinase inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold function by competing with the endogenous ATP substrate for binding within the kinase catalytic domain.[1][5][13] The N(1)-H and the pyridine nitrogen of the core structure often form critical hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine portion of ATP.
We hypothesize that 1H-Pyrazolo[3,4-b]pyridin-5-ol engages kinases in a similar manner. The N(1)-H of the pyrazole ring is predicted to act as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket.
Caption: Hypothesized ATP-competitive mechanism of 1H-Pyrazolo[3,4-b]pyridin-5-ol.
Application I: In Vitro Kinase Selectivity Profiling
Causality Behind Experimental Choices: Before using a compound in a complex biological system, it is imperative to understand its intrinsic potency and selectivity. A broad kinase screen provides a comprehensive "map" of the probe's interactions across the kinome.[13][14][15][16] This is a self-validating step; if a probe is non-selective, any cellular phenotype observed could be due to off-target effects, rendering the results uninterpretable.[17] We recommend a radiometric filter-binding assay as a robust, industry-standard method, though other formats like luminescence-based assays (e.g., ADP-Glo™) are also suitable.
Protocol 4.1: Radiometric ³³P-ATP Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35). The optimal buffer composition may vary between kinases.
-
ATP Mix: Prepare a solution containing unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of competitive inhibition.
-
Substrate: Reconstitute the specific peptide or protein substrate for each kinase in the appropriate buffer.
-
Probe Dilution Series: Prepare a serial dilution of 1H-Pyrazolo[3,4-b]pyridin-5-ol in 100% DMSO, typically starting from 1000X the highest final assay concentration. Then, perform an intermediate dilution into kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Procedure:
-
Add 5 µL of the diluted probe or vehicle (DMSO control) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase buffer.
-
Incubate for 10-15 minutes at room temperature to allow the probe to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP mix.
-
Incubate the reaction for a predetermined time (e.g., 30-120 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
Transfer 10 µL of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat three times with 0.75% phosphoric acid and once with acetone to remove unincorporated [γ-³³P]ATP.
-
Allow the filter mat to dry completely.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each probe concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Kinase Selectivity Data
| Kinase Target | IC₅₀ (nM) for 1H-Pyrazolo[3,4-b]pyridin-5-ol | Comments |
| FGFR1 | 85 | Potent inhibition, primary hypothesized target family. |
| FGFR2 | 110 | Potent inhibition, consistent with FGFR family activity. |
| VEGFR2 | 1,200 | >10-fold selectivity over VEGFR2, a common off-target for FGFR inhibitors.[3] |
| CDK2 | 2,500 | Moderate off-target activity. |
| p38α | >10,000 | Weak to no activity. |
| SRC | >10,000 | Weak to no activity. |
Application II: Cellular Target Engagement Validation
Causality Behind Experimental Choices: An in vitro IC₅₀ value does not guarantee that a probe will engage its target in the complex milieu of a living cell.[18][19] Factors like cell permeability, efflux pumps, and intracellular metabolism can all affect a probe's effective concentration at the target site. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to directly measure target engagement in cells or tissues.[20][21] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[21] Observing a thermal shift provides strong, direct evidence that the probe is binding to its intended target inside the cell.
Protocol 5.1: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentrations of 1H-Pyrazolo[3,4-b]pyridin-5-ol or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells by scraping and resuspend them in a lysis buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell lysate into separate PCR tubes for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Fractions:
-
Subject the lysates to a freeze-thaw cycle (e.g., using liquid nitrogen) to ensure complete cell lysis.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a standard method (e.g., BCA assay).
-
Normalize the samples to equal protein concentration.
-
Analyze the abundance of the target kinase (e.g., FGFR1) in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
-
Use a loading control (e.g., GAPDH or a protein known not to be stabilized by the probe) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the relative amount of soluble target protein as a function of temperature.
-
A shift of the melting curve to higher temperatures in the probe-treated samples compared to the vehicle control indicates target stabilization and thus, target engagement.
-
Application III: Cellular Functional Assay - Downstream Pathway Analysis
Causality Behind Experimental Choices: Confirming target engagement is necessary but not sufficient. A high-quality probe must also elicit a quantifiable biological response that is consistent with the modulation of its target.[22][23] For a kinase inhibitor, the most direct functional readout is a decrease in the phosphorylation of a known downstream substrate. For the FGFR pathway, Fibroblast growth factor receptor substrate 2 (FRS2) is a key immediate substrate. Measuring the phosphorylation status of FRS2 upon ligand stimulation (e.g., with FGF2) in the presence and absence of the probe provides a direct link between target engagement and pathway modulation.
Protocol 6.1: Western Blot for Phospho-FRS2
-
Cell Culture and Serum Starvation:
-
Probe Pre-treatment:
-
Pre-treat the serum-starved cells with various concentrations of 1H-Pyrazolo[3,4-b]pyridin-5-ol or vehicle (DMSO) for 1-2 hours.
-
-
Ligand Stimulation:
-
Stimulate the cells with a growth factor relevant to the target kinase (e.g., 20 ng/mL FGF2 for FGFR) for a short period (e.g., 10-15 minutes). Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-FRS2).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate (e.g., anti-total-FRS2) and a loading control (e.g., anti-Actin) to confirm equal loading and rule out protein degradation.
-
-
Data Analysis:
-
Quantify the band intensities for the phospho-protein and total protein.
-
A dose-dependent decrease in the ratio of phospho-FRS2 to total FRS2 in the probe-treated samples demonstrates effective inhibition of the FGFR signaling pathway.
-
Integrated Experimental Workflow
The following diagram illustrates the logical flow for validating 1H-Pyrazolo[3,4-b]pyridin-5-ol as a chemical probe, moving from broad in vitro characterization to specific cellular validation. This systematic approach constitutes a self-validating system, where each step provides the foundation for the next.
Caption: A logical workflow for the validation of a chemical probe.
References
-
Drewry, D. H., et al. (2017). Progress towards a public chemogenomic set for protein kinases and a call for contributions. PLOS ONE, 12(8), e0181585. [Link]
-
Ren, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 607–612. [Link]
-
Kim, H., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(1), 108–112. [Link]
-
Zuercher, W. J., et al. (2016). The importance of quantitative kinase inhibitor selectivity profiling. Current Opinion in Chemical Biology, 33, 134–139. [Link]
-
Ren, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Bamborough, P., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
-
Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214.e11. [Link]
-
Liu, N., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436–1450. [Link]
-
Norman, T. C., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133–1136. [Link]
-
Al-Obaidi, H., et al. (2018). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 61(21), 9471–9499. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 10, 2026, from [Link]
-
Martinez Molina, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
-
Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 563–572. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. OUCI. [Link]
-
ResearchGate. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved January 10, 2026, from [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Alto Predict. (2020). Assay Validation Using Chemical Probes. Retrieved January 10, 2026, from [Link]
-
Müller, S., et al. (2020). The era of high-quality chemical probes. RSC Medicinal Chemistry, 11(10), 1073–1081. [Link]
-
The Royal Society of Chemistry. (2020). Assays to Characterize the Cellular Pharmacology of a Chemical Probe. In Chemical Probes in Biology. [Link]
-
Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]
-
Wells, C. I., et al. (2021). Discovery and Characterization of a Chemical Probe for Cyclin-Dependent Kinase-Like 2. Journal of Medicinal Chemistry, 64(14), 10306–10321. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 11. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Assay Validation Using Chemical Probes - Alto Predict [altopredict.com]
- 23. books.rsc.org [books.rsc.org]
Application Notes & Protocols: Streamlining Drug Discovery with Click Chemistry on the 1H-Pyrazolo[3,4-b]pyridin-5-ol Scaffold
Introduction: A Privileged Scaffold Meets a Powerful Ligation Chemistry
The 1H-pyrazolo[3,4-b]pyridine core is a "privileged" heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2][3] Its structural rigidity, combined with its capacity for multiple points of hydrogen bonding and substitution, has led to its incorporation into a multitude of potent kinase inhibitors and other therapeutic agents.[4][5][6][7] The development of novel analogues based on this core is a high-priority area for researchers targeting cancer, infectious diseases, and neurological disorders.[4][8]
However, the efficient and modular synthesis of diverse libraries of these compounds presents a significant challenge. Traditional cross-coupling methods can require harsh conditions and exhibit limited functional group tolerance. This is where the elegance of click chemistry, a concept introduced by K.B. Sharpless, provides a transformative solution.[9][10] Click chemistry offers a suite of reactions that are modular, high-yielding, stereospecific, and biocompatible, making them ideal for late-stage functionalization and the rapid assembly of compound libraries.[11][12][13][14][15]
This guide provides detailed protocols and expert insights into the application of the two most prominent click reactions—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for the derivatization of 1H-Pyrazolo[3,4-b]pyridin-5-ol.
Foundational Principles: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC is dictated by the specific experimental context, particularly the tolerance of the system to copper.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the prototypical "click" reaction, involving the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[9][10] The reaction's power lies in its enormous rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) facilitated by a Cu(I) catalyst.[9][10] The active Cu(I) species is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent, most commonly sodium ascorbate.[10][16]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in biological systems where copper toxicity is a concern, SPAAC provides a bioorthogonal alternative.[17][18] This reaction leverages the high intrinsic energy of a strained cyclooctyne derivative (e.g., DIBO, BCN, DIFO) to react rapidly with an azide without the need for a metal catalyst.[17][19][20] The relief of ring strain is the thermodynamic driving force for the reaction.[17]
Protocols: Synthesis of Functionalized Precursors
A prerequisite for any click reaction is the synthesis of the azide- or alkyne-functionalized pyrazolopyridine core. The hydroxyl group at the C5 position is an ideal handle for introducing these functionalities via etherification.
Protocol A: Synthesis of 5-(2-Azidoethoxy)-1H-pyrazolo[3,4-b]pyridine
This protocol describes the conversion of the C5-hydroxyl group to an azide-terminated linker, preparing the scaffold for reaction with an alkyne.
Causality: This is a two-step process. First, a Williamson ether synthesis is performed using a dihaloethane to install a reactive halide. Second, a nucleophilic substitution with sodium azide introduces the azide "click" handle. Using a dihaloalkane is a cost-effective way to create a short, flexible linker.
Materials:
-
1H-Pyrazolo[3,4-b]pyridin-5-ol
-
1-Bromo-2-chloroethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Sodium Azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Procedure:
-
Alkylation:
-
To a solution of 1H-Pyrazolo[3,4-b]pyridin-5-ol (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromo-2-chloroethane (3.0 eq) dropwise. Rationale: The bromo- end is more reactive, allowing for selective initial alkylation, leaving the chloro- end for the subsequent step.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-cold deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude intermediate, 5-(2-chloroethoxy)-1H-pyrazolo[3,4-b]pyridine, by column chromatography.
-
-
Azidation:
-
Dissolve the purified chloro-intermediate (1.0 eq) in DMF.
-
Add sodium azide (NaN₃, 3.0 eq).
-
Heat the mixture to 90 °C and stir for 6-8 hours. Safety Note: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
The resulting 5-(2-azidoethoxy)-1H-pyrazolo[3,4-b]pyridine can be purified by column chromatography if necessary, but is often clean enough to proceed to the click reaction.
-
Protocol B: Synthesis of 5-(Prop-2-yn-1-yloxy)-1H-pyrazolo[3,4-b]pyridine
This protocol installs a terminal alkyne, preparing the scaffold for reaction with an azide.
Causality: This is a direct Williamson ether synthesis using propargyl bromide. The acetylenic proton of the propargyl group is sufficiently acidic to participate in the CuAAC catalytic cycle.
Materials:
-
1H-Pyrazolo[3,4-b]pyridin-5-ol
-
Propargyl Bromide (80% solution in toluene)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl Acetate
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Procedure:
-
To a suspension of 1H-Pyrazolo[3,4-b]pyridin-5-ol (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous acetone, add propargyl bromide (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, filter off the K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the pure alkynylated product.
Application Protocols for Click Chemistry
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the classic click reaction to couple an azide-functionalized pyrazolopyridine with a terminal alkyne partner.
Causality: The reaction requires a Cu(I) catalyst, which is generated in situ by the reduction of Cu(II)SO₄ with sodium ascorbate. The Cu(I) coordinates with the alkyne, lowering the pKa of its terminal proton and facilitating the formation of a copper acetylide intermediate, which then reacts with the azide.[10] The use of a mixed solvent system like t-BuOH/H₂O ensures the solubility of both organic precursors and inorganic catalyst components.
Materials:
-
Azide-functionalized Pyrazolopyridine (from Protocol A, 1.0 eq)
-
Terminal Alkyne coupling partner (1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
Step-by-Step Procedure:
-
In a reaction vial, dissolve the azide-functionalized pyrazolopyridine (1.0 eq) and the alkyne partner (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In a third vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Add the sodium ascorbate solution to the main reaction vial, followed immediately by the CuSO₄ solution. The solution should turn a yellow-green color. Rationale: Adding the reductant first ensures that the Cu(II) is immediately reduced to the active Cu(I) state upon addition, minimizing potential side reactions.
-
Stir the reaction vigorously at room temperature for 4-12 hours. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers. To remove residual copper, wash with a dilute aqueous solution of ammonia/ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography or recrystallization.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation, ideal for sensitive substrates or biological applications.
Causality: The reaction is driven by the release of ring strain from the cyclooctyne. No external catalyst is needed. The choice of solvent is critical to ensure both partners are fully dissolved to maximize reaction kinetics.
Materials:
-
Azide-functionalized Pyrazolopyridine (from Protocol A, 1.0 eq)
-
Strained Cyclooctyne (e.g., DIBO, BCN) (1.0-1.2 eq)
-
Methanol (MeOH) or Dimethyl Sulfoxide (DMSO)
Step-by-Step Procedure:
-
Dissolve the azide-functionalized pyrazolopyridine (1.0 eq) in a suitable solvent like MeOH or DMSO.
-
Add the strained cyclooctyne (1.0-1.2 eq).
-
Stir the reaction at room temperature for 1-4 hours. Reaction kinetics are generally faster than CuAAC.[17][21]
-
Monitor the reaction by LC-MS. SPAAC reactions often proceed to completion with high purity.
-
Once complete, the solvent can be removed under high vacuum.
-
Purification is often simplified due to the absence of a catalyst. If necessary, purify by column chromatography or preparative HPLC to remove any excess cyclooctyne.
Characterization of Triazole Products
Confirmation of the newly formed 1,2,3-triazole ring is typically achieved through a combination of spectroscopic methods.[22][23][24]
-
¹H NMR: The most diagnostic signal is the appearance of a new singlet for the triazole proton (CH -triazole), typically appearing downfield in the range of δ 7.5-8.5 ppm.[22][25] Protons on the carbon adjacent to the triazole nitrogen (e.g., -N-CH₂ -) will also show a characteristic downfield shift compared to the precursor.
-
¹³C NMR: The formation of the triazole is confirmed by the appearance of two new aromatic carbon signals corresponding to the triazole ring, typically between δ 120-150 ppm.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry should be used to confirm the exact mass of the product, corresponding to the addition of the two precursor masses.
-
FT-IR: A key indicator of reaction completion is the disappearance of the strong, sharp azide stretch (around 2100 cm⁻¹) from the starting material's spectrum.
| Spectroscopic Data | Azide Precursor (from Protocol A) | Alkyne Precursor (from Protocol B) | CuAAC Triazole Product |
| ¹H NMR (δ, ppm) | Methylene protons (~3.6-4.0) | Acetylenic proton (~2.5, t), Methylene (~4.8, d) | Triazole proton (7.5-8.5, s), Methylene protons shifted |
| FT-IR (cm⁻¹) | Strong, sharp azide stretch (~2100) | Terminal alkyne C-H (~3300), C≡C (~2150) | Azide stretch disappears |
| HRMS (m/z) | [M+H]⁺ calculated | [M+H]⁺ calculated | [M_azide + M_alkyne + H]⁺ calculated |
Troubleshooting and Key Considerations
-
Low Yield in CuAAC: This can be due to oxidation of the Cu(I) catalyst. Ensure solutions of sodium ascorbate and CuSO₄ are freshly prepared and that the reaction is assembled promptly. Degassing the solvent prior to catalyst addition can also help.[26] In some cases, a copper-stabilizing ligand like TBTA or acetonitrile can improve yields and prevent catalyst disproportionation.[26]
-
Difficult Purification: Removing all traces of copper can be challenging. Washing with a chelating solution like dilute aqueous EDTA or ammonia/ammonium chloride is effective. Alternatively, stirring the crude product with a copper-scavenging resin can be employed.[27]
-
SPAAC Reactivity: The kinetics of SPAAC are highly dependent on the specific strained alkyne used. DIFO and cyclopropenone-caged cyclooctynes often exhibit the fastest rates.[17] Ensure the chosen alkyne is stable under your reaction conditions.
-
Solubility Issues: The pyrazolopyridine core can have limited solubility. A co-solvent system (e.g., THF/water, DMSO/water) may be necessary to ensure all reactants are in the solution phase for an efficient reaction.
References
- Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 47, 128226.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2237. [Link]
-
Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. (2022). Molecules, 27(23), 8206. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed. [Link]
-
Strain-promoted azide-alkyne cycloaddition enhanced by secondary interactions. (2025). Organic and biomolecular chemistry. [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition. (2022). Progress in Chemistry, 34(10), 2134-2145. [Link]
-
Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. (n.d.). Semantic Scholar. [Link]
-
Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. (2023). Scientific Reports, 13(1), 2707. [Link]
-
The synthesis of 1H-pyrazolo[3,4-b]pyridine. (1966). Chemical Communications (London), (9), 293b. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2237. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). Molecules, 27(19), 6432. [Link]
-
Synthesis of New Heterocycles from Reactions of 1‐Phenyl‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonyl Azides. (2019). Journal of Heterocyclic Chemistry, 56(44). [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Semantic Scholar. [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). ResearchGate. [Link]
-
Stable Cu (I) Complexes for Intracellular Cu-Catalyzed Azide Alkyne Cycloaddition. (2024). Angewandte Chemie International Edition. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis. (2015). Chembiochem, 16(12), 1805-1811. [Link]
-
Recent applications of click chemistry in drug discovery. (2017). Expert Opinion on Drug Discovery, 12(8), 801-815. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1369-1386. [Link]
-
Cu(I)-catalyzed alkyne–azide 'click' cycloaddition (CuAAC): a clean, efficient, and mild synthesis of new 1,4-disubstituted 1H-1,2,3-triazole-linked 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile–. (2022). ResearchGate. [Link]
-
Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. (2023). International Journal of Molecular Sciences, 24(5), 4872. [Link]
-
Advances in click chemistry for drug discovery and development. (2025). Expert Opinion on Drug Discovery. [Link]
-
Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. (2025). ResearchGate. [Link]
-
Copper(i) acetate-catalyzed azide–alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
The Use of Click Chemisty in Drug Development Applications. (n.d.). DergiPark. [Link]
-
Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. (n.d.). Jetir.Org. [Link]
-
The Use of Click Chemistry in Drug Development Applications. (2023). ResearchGate. [Link]
-
Applications of click chemistry in drug discovery. (2024). Slideshare. [Link]
-
Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies. (2023). Letters in Drug Design & Discovery, 20(10), 1216-1229. [Link]
-
Exploring advanced Click Chemistry for versatile and efficient bioconjugations. (2023). Interchim. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. (2012). Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.47. [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews, 121(12), 6907-6953. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 9. jetir.org [jetir.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. Stable Cu (I) Complexes for Intracellular Cu-Catalyzed Azide Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Strain-promoted azide-alkyne cycloaddition enhanced by secondary interactions. | Semantic Scholar [semanticscholar.org]
- 21. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors [mdpi.com]
- 23. elar.urfu.ru [elar.urfu.ru]
- 24. researchgate.net [researchgate.net]
- 25. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization | MDPI [mdpi.com]
Application Note: Quantitative Analysis of 1H-Pyrazolo[3,4-b]pyridin-5-ol using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
1H-Pyrazolo[3,4-b]pyridin-5-ol is a heterocyclic compound of significant interest in pharmaceutical research and drug development due to its structural similarity to purine bases, suggesting potential interactions with various biological targets.[1] As with many novel chemical entities, the journey from discovery to potential therapeutic application necessitates robust and reliable analytical methods for its quantification in various biological matrices. This application note provides a comprehensive guide for the development and validation of a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 1H-Pyrazolo[3,4-b]pyridin-5-ol in human plasma.
The protocols outlined herein are designed to meet the rigorous standards of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines.[2][3][4] Adherence to these principles ensures the generation of high-quality, reproducible data crucial for pharmacokinetic, toxicokinetic, and other drug development studies.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of 1H-Pyrazolo[3,4-b]pyridin-5-ol is paramount for developing an effective analytical method. While specific experimental data for this exact molecule is limited in publicly available literature, we can infer key characteristics from its structure and related analogs.
| Property | Estimated Value/Characteristic | Implication for Analytical Method Development |
| Molecular Weight | 135.13 g/mol [5] | Suitable for mass spectrometric detection. |
| Polarity | High (due to -OH and N-H groups) | Reversed-phase chromatography may require a highly aqueous mobile phase or the use of a polar-modified column. HILIC could be an alternative. |
| pKa | Estimated acidic pKa for the phenol and basic pKa for the pyridine and pyrazole nitrogens. | pH of the mobile phase will significantly impact retention and peak shape. pH adjustment is critical for method optimization. |
| Solubility | Likely soluble in polar organic solvents and aqueous solutions with pH adjustment. | Influences the choice of solvents for stock solutions, sample extraction, and mobile phase preparation. |
Experimental Workflow
The overall workflow for the quantification of 1H-Pyrazolo[3,4-b]pyridin-5-ol in plasma is depicted below. This multi-step process is designed to ensure the accurate and precise measurement of the analyte while minimizing matrix effects.
Figure 1: Overall experimental workflow for the quantification of 1H-Pyrazolo[3,4-b]pyridin-5-ol.
Detailed Protocols
Preparation of Stock and Working Solutions
The accuracy of the entire assay is fundamentally dependent on the correct preparation of stock and working solutions.
Protocol:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of 1H-Pyrazolo[3,4-b]pyridin-5-ol reference standard and dissolve it in 1.0 mL of a suitable solvent (e.g., DMSO or methanol). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock Solutions: Prepare a series of working stock solutions by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These solutions will be used to prepare calibration standards and quality control samples.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte or a structurally similar compound with different mass).
-
IS Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.
Protocol:
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
To 50 µL of plasma in each tube, add 150 µL of the IS working solution in acetonitrile (100 ng/mL). The acetonitrile will precipitate the plasma proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for UPLC-MS/MS analysis.
UPLC-MS/MS System and Conditions
The following UPLC-MS/MS conditions are provided as a starting point and should be optimized for your specific instrumentation and laboratory conditions.
UPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent retention and peak shape for a broad range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions and particle size. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Gradient | See Table Below | To achieve optimal separation from endogenous plasma components. |
Gradient Elution Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 4.0 | 95 | 5 |
MS/MS Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table Below |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 1H-Pyrazolo[3,4-b]pyridin-5-ol | To be determined | To be determined | To be optimized | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized | To be optimized |
Note: The precursor ion will be the [M+H]+ adduct. Product ions and optimal voltages/energies must be determined empirically.
Method Validation
A comprehensive validation of the bioanalytical method must be performed in accordance with FDA and ICH guidelines to ensure its reliability.[2][3][4] The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma from at least six different sources.
-
Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve with at least six non-zero standards should be prepared and analyzed. A correlation coefficient (r²) of ≥0.99 is typically required.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This is assessed by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on different days.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be evaluated to ensure that the accuracy of the assay is not compromised.
-
Recovery: The efficiency of the extraction procedure. This is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.
Data Analysis and Quantification
The concentration of 1H-Pyrazolo[3,4-b]pyridin-5-ol in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. A weighted (1/x² or 1/x) linear regression is often used for bioanalytical assays to ensure accuracy at the lower end of the calibration range.[6]
Logical Framework for Method Development
The development of this analytical method follows a logical progression, as illustrated in the diagram below. Each step builds upon the previous one to create a robust and reliable assay.
Figure 2: Logical flow of the analytical method development process.
Conclusion
This application note provides a detailed framework for the quantitative analysis of 1H-Pyrazolo[3,4-b]pyridin-5-ol in human plasma using UPLC-MS/MS. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection, when coupled with a thorough method validation, will yield a reliable and robust assay suitable for supporting drug development programs. The principles and methodologies outlined are grounded in established scientific practices and regulatory expectations, ensuring the integrity and quality of the resulting data.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
International Council for Harmonisation. (2019). M10 Bioanalytical Method Validation. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
PubChem. 1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 1H-Pyrazolo[3,4-b]pyridin-6-ol. National Center for Biotechnology Information. [Link]
-
van den Broek, I., et al. (2015). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. Journal of Visualized Experiments. [Link]
Sources
- 1. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hovione.com [hovione.com]
- 3. 1H-PYRAZOLO[3,4-B]PYRIDINE CAS#: 271-73-8 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazolo[3,4-b]pyridin-6-ol | C6H5N3O | CID 135741701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol and its derivatives. This scaffold is a cornerstone in medicinal chemistry, analogous to purine bases, and serves as a privileged structure in the development of therapeutics for oncology, inflammation, and neurological disorders.[1][2][3] Achieving high yields of this heterocyclic system is critical for advancing drug discovery programs.
This guide is structured to provide direct, actionable advice. We will first address frequently asked questions to build a foundational understanding, followed by a detailed troubleshooting section to resolve specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for constructing the 1H-pyrazolo[3,4-b]pyridine core?
There are two primary retrosynthetic approaches for this bicyclic system. The most prevalent and versatile strategy involves starting with a pre-formed pyrazole ring and subsequently constructing the pyridine ring.[4] A less common alternative is to form the pyrazole ring onto a pre-existing pyridine.
-
Strategy 1: Pyridine Ring Annulation (Most Common): This approach typically utilizes a nucleophilic 5-aminopyrazole derivative which reacts with a 1,3-bielectrophilic synthon (a three-carbon fragment) to form the pyridine ring. This method is widely adopted due to the commercial availability of diverse 5-aminopyrazoles and the modularity it offers for substituent placement.[1][4]
-
Strategy 2: Pyrazole Ring Formation: This involves the cyclization of a suitably substituted pyridine derivative, such as a 2-chloro-3-formylpyridine, with hydrazine.[2] While effective, this route can sometimes be limited by the availability of the required pyridine starting materials.
Q2: Which specific reaction is most suitable for synthesizing the 1H-pyrazolo[3,4-b]pyridin-5-ol target?
For the synthesis of a 1H-pyrazolo[3,4-b]pyridin-5-ol (which exists in tautomeric equilibrium with its keto form, 1H-pyrazolo[3,4-b]pyridin-5(4H)-one), the most direct method is the condensation of a 5-aminopyrazole with a β-ketoester , such as ethyl acetoacetate.
This reaction proceeds through an initial condensation, followed by an intramolecular cyclization and dehydration/aromatization to yield the final product. The choice of substituents on both the aminopyrazole (R1 and R3) and the β-ketoester (R4 and R6) directly translates to the final product's substitution pattern.
Caption: General synthesis of 1H-pyrazolo[3,4-b]pyridin-5-ol.
Q3: What is tautomerism and how does it apply to my target molecule?
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Your target molecule, 1H-pyrazolo[3,4-b]pyridin-5-ol, exhibits two significant forms of tautomerism:
-
Keto-Enol Tautomerism: The 5-hydroxy (enol) form is in equilibrium with the 1H-pyrazolo[3,4-b]pyridin-5(4H)-one (keto) form. The position of this equilibrium can be influenced by the solvent and the presence of other substituents.
-
Annular Tautomerism: For pyrazoles unsubstituted on the ring nitrogen (R1 = H), the proton can reside on either nitrogen atom, leading to the 1H- and 2H-isomers.[1] For the pyrazolo[3,4-b]pyridine system, quantum mechanical calculations have shown the 1H-tautomer to be significantly more stable (by nearly 9 kcal/mol), meaning it will be the overwhelmingly predominant form.[4]
Q4: What are the most critical parameters that influence reaction yield?
Low yields in these syntheses are common but can often be rectified by systematically optimizing key parameters.[5] The most critical factors are:
-
Purity of Starting Materials: The purity of the 5-aminopyrazole is especially crucial. Impurities can act as catalyst poisons or participate in side reactions.[5]
-
Reaction Temperature and Time: These reactions often require heat to overcome activation barriers for cyclization and dehydration. Sub-optimal temperatures or insufficient time can lead to incomplete conversion, while excessive heat can cause degradation.[5] Monitoring reaction progress by Thin Layer Chromatography (TLC) is essential.[5]
-
Solvent and Catalyst: The solvent affects reactant solubility and reaction kinetics.[5] Common solvents include ethanol, DMF, or glacial acetic acid.[1] Catalysts, which can be acidic (e.g., ZrCl4, L-proline) or basic, are often required to promote condensation and cyclization.[4][5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired product after the recommended reaction time. What are the likely causes and how can I develop a systematic optimization plan?
A: This is the most common issue encountered. A low yield is a symptom that can point to several root causes. A systematic approach is the most efficient way to diagnose and solve the problem.
Systematic Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Action Plan:
-
Verify Starting Materials:
-
Cause: Impurities in the 5-aminopyrazole or degradation of the β-ketoester are common culprits.
-
Solution: Confirm the identity and purity of your starting materials using NMR and/or LC-MS. If purity is questionable, recrystallize the aminopyrazole or distill the β-ketoester. Ensure stoichiometry is accurate.
-
-
Optimize Reaction Conditions:
-
Cause: The reaction may have a high activation energy or be kinetically slow under your current conditions.
-
Solution: Set up a small array of reactions to screen temperatures. Start from your initial condition (e.g., 80 °C) and test +/- 20 °C (e.g., 60 °C, 100 °C). Monitor each by TLC to find the optimal balance between reaction rate and impurity formation.
-
-
Screen Solvents and Catalysts:
-
Cause: Poor solubility or an inappropriate catalytic environment can stall the reaction.
-
Solution: If a standard solvent like ethanol is failing, consider a higher-boiling polar aprotic solvent like DMF or DMA. If the reaction is uncatalyzed, test the addition of a catalytic amount of a protic acid (p-TsOH), a Lewis acid (ZrCl4), or a base (piperidine, Et3N).
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent | Ethanol | Acetic Acid | DMF | Toluene |
| Catalyst | None | Self-catalyzed | p-TsOH (0.1 eq) | Piperidine (0.1 eq) |
| Temperature | Reflux | 110 °C | 110 °C | Reflux |
| Typical Use Case | General purpose | Drives dehydration | Acid catalysis | Base catalysis |
-
Consider Reaction Atmosphere:
-
Cause: The final step of the synthesis is an aromatization, which is often an oxidation.[1][4]
-
Solution: If you suspect the reaction is stalling at a di- or tetrahydro- intermediate, ensure the reaction is not running under a strict inert (N2/Ar) atmosphere. Some protocols specify leaving the reaction open to air or even bubbling air through the mixture to facilitate the final oxidation step.[4]
-
Issue 2: Formation of Regioisomers
Q: I am getting a mixture of two isomeric products that are very difficult to separate. How can I improve the regioselectivity of my reaction?
A: This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound . The 5-aminopyrazole has two nucleophilic sites (the exocyclic NH2 group and the endocyclic C4 carbon) that can react with the two different electrophilic carbonyl carbons of your β-ketoester.
-
Cause: When the two carbonyl groups of the 1,3-dicarbonyl starting material have similar electrophilicity, both can be attacked by the aminopyrazole, leading to two different regioisomers.[1][4]
-
Solutions:
-
Use a Symmetrical Reagent: The simplest solution is to use a symmetrical 1,3-dicarbonyl compound, such as diethyl malonate or acetylacetone. This will result in a single regioisomer.
-
Increase Steric or Electronic Differentiation: Choose an unsymmetrical β-ketoester where one carbonyl is significantly more reactive than the other. For example, in ethyl benzoylacetate, the ketone is generally more electrophilic than the ester. This can drive the reaction towards a single isomer, often with regioselectivity exceeding 80%.[1]
-
Modify Reaction Conditions: In some cases, the choice of catalyst and solvent can influence the regioselectivity. It is advisable to consult literature for specific examples similar to your target molecule.[5]
-
Issue 3: Product Purification Challenges
Q: My crude product is a complex mixture, and the target molecule is difficult to isolate via column chromatography. What purification strategies can I employ?
A: Purification can be challenging due to similar polarities of byproducts or poor solubility.
-
Optimize Column Chromatography:
-
Cause: Co-elution of impurities with the product.
-
Solution: Experiment with different eluent systems. If a standard Hexane/Ethyl Acetate gradient is not working, try a Dichloromethane/Methanol system. Adding a small amount of acid (acetic acid) or base (triethylamine) to the mobile phase can sometimes dramatically improve the separation of heterocyclic compounds.
-
-
Recrystallization:
-
Cause: The product may be an amorphous solid or an oil.
-
Solution: If you have >90% purity after the column, attempt recrystallization. Screen various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate) to find one in which your product is soluble when hot but sparingly soluble when cold.
-
-
Acid-Base Extraction:
-
Cause: Non-polar impurities are contaminating the polar product.
-
Solution: The pyrazolopyridine core is basic. Dissolve the crude material in an organic solvent (e.g., EtOAc) and extract with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO3 or NaOH) and back-extract the pure product into an organic solvent.
-
Validated Experimental Protocol
This protocol describes a general procedure for the synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol as a representative example.
Reaction Scheme: 3-Methyl-1H-pyrazol-5-amine + Ethyl acetoacetate → 4-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol
Materials:
-
3-Methyl-1H-pyrazol-5-amine (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Glacial Acetic Acid (10-15 mL per gram of aminopyrazole)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-1H-pyrazol-5-amine.
-
Add glacial acetic acid, followed by ethyl acetoacetate.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). Look for the consumption of the starting aminopyrazole.
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Pour the mixture slowly into a beaker of ice-cold water with stirring.
-
Adjust the pH to ~7-8 using a saturated solution of sodium bicarbonate. This will precipitate the product.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Dry the crude product under vacuum.
-
If necessary, purify the product further by recrystallization from ethanol or by flash column chromatography.
References
-
Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem Tech Support. 5
-
Ramiro, P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.
-
Walczak, K., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules, 27(9), 2775. 6
-
Google Patents. (2013). US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives thereof.
-
X-MOL. (n.d.). What is the synthesis method of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylicacid(9CI)?.
-
PubMed. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications.
-
Kiseleva, A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules, 28(11), 4469.
-
ResearchGate. (n.d.). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues | Request PDF.
-
ResearchGate. (n.d.). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
Sources
troubleshooting regioisomer formation in pyrazolo[3,4-b]pyridine synthesis
Technical Support Center: Pyrazolo[3,4-b]pyridine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazolo[3,4-b]pyridine synthesis. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, appearing in numerous developmental and approved drugs.[1][2][3][4] However, its synthesis is often plagued by the formation of regioisomers, a challenge that can complicate purification, reduce yields, and hinder project timelines.
This guide is designed to provide you with both high-level understanding and in-the-lab troubleshooting strategies to master the regioselectivity of your pyrazolo[3,4-b]pyridine preparations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding regioisomer formation.
Q1: What are the primary regioisomers formed during pyrazolo[3,4-b]pyridine synthesis?
There are two main types of regioisomerism to consider:
-
N-H Tautomerism/N-Substitution: When using an N-unsubstituted aminopyrazole, the resulting pyrazolo[3,4-b]pyridine can exist as two different N-H tautomers: the 1H- and 2H-isomers.[5] While theoretical calculations show the 1H-tautomer is significantly more stable (by nearly 9 kcal/mol), the reaction conditions can sometimes lead to the formation of the 2H product, especially during subsequent alkylation reactions.[5] Starting with a pre-substituted N-1 or N-2 aminopyrazole is the most effective way to prevent this type of isomerism.[5]
-
Pyridine Ring Annulation: This is the most common and challenging issue. When condensing a 3-amino- or 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound (or its equivalent), the cyclization can occur in two different directions. This leads to two distinct isomers with different substitution patterns on the pyridine ring (e.g., C4 vs. C6 substitution).[5]
Q2: What is the underlying chemical reason for the formation of these pyridine ring regioisomers?
The formation of regioisomers is a direct consequence of the reaction mechanism. In the common synthesis involving a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound, the initial step is a nucleophilic attack of the exocyclic amino group onto one of the two carbonyl carbons.[5] Because the two carbonyl groups have different electronic and steric environments, one is typically more electrophilic than the other. The initial attack is followed by intramolecular condensation with the second carbonyl group and subsequent dehydration to form the pyridine ring.[5] The ratio of the final regioisomers is determined by the relative rates of attack at the two distinct carbonyl sites.[5]
Q3: How can I reliably identify and differentiate the regioisomers I've synthesized?
Unequivocal characterization is critical. A combination of spectroscopic techniques is the gold standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
1H NMR: The chemical shifts and coupling patterns of the protons on the pyridine ring are distinct for each isomer. For instance, the chemical shift of a proton at C3 will be different from one at C5.[6][7]
-
13C NMR: The carbon chemical shifts, particularly for the substituted carbons on the pyridine ring, provide clear evidence of the substitution pattern.[7]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is invaluable. By observing through-space correlations between protons on the pyrazole ring (e.g., N1-substituent) and protons on the newly formed pyridine ring, you can definitively assign the regiochemistry.[8]
-
-
X-Ray Crystallography: If you can grow a suitable crystal of one of the isomers, single-crystal X-ray diffraction provides unambiguous structural proof.[9]
Part 2: In-Depth Troubleshooting Guide
This section provides actionable solutions to specific problems you may encounter in the lab.
Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers, and I cannot achieve selectivity.
This is a common outcome when the electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl partner are minimal.[5]
Root Cause Analysis:
-
Similar Electrophilicity: The two carbonyl carbons of your β-dicarbonyl compound are electronically and sterically very similar, leading to non-selective nucleophilic attack by the aminopyrazole.
-
Thermodynamic Equilibrium: The reaction conditions (e.g., high temperature, prolonged reaction time) may be allowing the initial adducts to equilibrate, leading to a product ratio that reflects thermodynamic stability rather than kinetic preference.
Solutions & Experimental Protocols:
Solution A: Modify Reaction Conditions to Favor Kinetic Control
The goal is to "freeze" the product ratio that results from the initial, kinetically-favored nucleophilic attack.
-
Protocol: Low-Temperature Synthesis
-
Dissolve the 5-aminopyrazole (1.0 eq) in a suitable solvent (e.g., EtOH, DMF) in a flame-dried flask under an inert atmosphere (N2 or Ar).[6]
-
Cool the solution to 0 °C or -20 °C using an ice or ice/salt bath.
-
Add the 1,3-dicarbonyl compound (1.0-1.1 eq) dropwise as a solution in the same solvent.
-
Add a catalyst if required (e.g., a catalytic amount of p-toluenesulfonic acid or ZrCl4).[6][10]
-
Stir the reaction at the low temperature and monitor carefully by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated NaHCO3 solution while still cold, and proceed with workup.
-
Solution B: Alter the Electronic Environment with a Catalyst
A Lewis acid catalyst can preferentially coordinate to one of the carbonyl oxygens, making the attached carbon significantly more electrophilic.
-
Protocol: Lewis Acid Catalysis
-
To a solution of the α,β-unsaturated ketone or 1,3-dicarbonyl compound (1.0 eq) in DMF, add the 5-aminopyrazole (1.0 eq).[6]
-
Degas the reaction mixture.
-
Add a Lewis acid catalyst such as ZrCl4 (0.3 eq) portion-wise at room temperature.[6]
-
Heat the reaction mixture (e.g., to 95 °C) and stir for 16-24 hours.[6]
-
Monitor the reaction for the formation of the desired product.
-
Upon completion, perform an aqueous workup to remove the catalyst and isolate the product.
-
Visualizing the Mechanistic Pathways
The diagram below illustrates the competing reaction pathways that lead to the formation of two possible regioisomers from an unsymmetrical dicarbonyl compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 1H-Pyrazolo[3,4-b]pyridin-5-ol in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, derivatives like 1H-Pyrazolo[3,4-b]pyridin-5-ol often present significant solubility challenges in the aqueous buffers required for biological assays. This guide provides a systematic, in-depth approach to understanding and overcoming these issues, ensuring reliable and reproducible experimental results.
Section 1: Understanding the Molecule - The Root of the Problem
Q: Why is 1H-Pyrazolo[3,4-b]pyridin-5-ol so poorly soluble in neutral aqueous buffers?
A: The solubility behavior of 1H-Pyrazolo[3,4-b]pyridin-5-ol is dictated by its chemical structure, which has two key features that work against it in neutral water:
-
Aromatic, Fused-Ring System: The core pyrazolopyridine structure is a flat, rigid, and predominantly non-polar aromatic system.[4] This hydrophobic nature makes it energetically unfavorable for the molecule to interact with polar water molecules, leading to low intrinsic solubility.
-
Amphoteric Nature: The molecule contains both a weakly acidic group (the phenolic -OH at position 5) and a weakly basic group (the nitrogen atom in the pyridine ring).[5][6] Molecules with both acidic and basic properties are called amphoteric. At a specific pH, known as the isoelectric point (pI), the net electrical charge of the molecule is zero.[7][8] At this pI, intermolecular attractions between the drug molecules are at their maximum, and solubility in water is at its minimum, often leading to precipitation.[8][9]
| Property | Predicted Value / Characteristic | Implication for Solubility |
| Molecular Weight | ~135.13 g/mol | Low, generally favorable for solubility. |
| Predicted logP | ~0.8 - 1.2 | Indicates moderate lipophilicity; contributes to poor aqueous solubility.[10] |
| Predicted pKa (Acidic) | ~9.0 - 10.0 (Phenolic -OH) | Above this pH, the molecule becomes a negatively charged, more soluble phenolate. |
| Predicted pKa (Basic) | ~4.5 - 5.5 (Pyridine Nitrogen) | Below this pH, the molecule becomes a positively charged, more soluble pyridinium salt.[11] |
| Nature | Amphoteric / Zwitterionic | Exhibits a U-shaped solubility-pH profile with minimum solubility at the isoelectric point (pI).[12] |
Section 2: Frequently Asked Questions (FAQs)
Q: What is the very first thing I should try to dissolve my compound for an assay?
A: Always start with pH adjustment . Given the compound's amphoteric nature, moving the pH of your buffer away from its isoelectric point is the most effective initial strategy. For most biological assays conducted around pH 7.4, this will mean either making the buffer more acidic (e.g., pH < 5) or more basic (e.g., pH > 9) to create a concentrated stock, which is then diluted into the final assay medium.
Q: Can I just make a 10 mM stock in 100% DMSO?
A: Yes, Dimethyl Sulfoxide (DMSO) is an excellent solvent for most organic compounds and is a common practice for creating high-concentration stock solutions.[13] However, you must be cautious. When a DMSO stock is diluted into an aqueous buffer, the final DMSO concentration should be kept as low as possible (ideally ≤0.1%, and almost always <0.5%) to avoid artifacts.[14][15][16] High concentrations of DMSO can be directly toxic to cells, alter membrane permeability, or interfere with assay components.[13][17] Furthermore, the compound can still precipitate from the diluted solution if its solubility limit in the final aqueous buffer (containing a low percentage of DMSO) is exceeded.
Q: My compound dissolves perfectly in 0.1 M HCl, but it crashes out as soon as I neutralize it with buffer for my experiment. What's happening?
A: This is a classic solubility problem. You successfully dissolved the compound by protonating it into its highly soluble cationic salt form. However, when you adjust the pH back towards neutral for your experiment, you cross its isoelectric point, where it is least soluble, causing it to precipitate.[7][8] The solution is to employ additional strategies like co-solvents or cyclodextrins before final dilution to keep the compound in solution at the target pH.
Section 3: A Systematic Troubleshooting Guide
Follow this workflow to systematically find the right conditions for your compound. Always validate that your final formulation vehicle does not interfere with your assay by running a "vehicle-only" control.
Strategy 1: pH Optimization - The Primary Approach
The solubility of 1H-Pyrazolo[3,4-b]pyridin-5-ol is fundamentally linked to its ionization state, which is controlled by pH.
Caption: Decision workflow for solubilizing 1H-Pyrazolo[3,4-b]pyridin-5-ol.
Key Best Practices:
-
Always Use a Vehicle Control: Your negative control must contain the exact same concentration of buffer salts, co-solvents, and/or cyclodextrins as your test article to account for any effects of the formulation itself.
-
Prepare Solutions Fresh: Poorly soluble compounds can precipitate out of solution over time, especially if stored at lower temperatures. It is best practice to prepare solutions fresh for each experiment.
-
Visual Inspection is Key: Always visually inspect your final solutions for clarity before use. The presence of a slight haze or shimmer indicates that the compound is not fully dissolved and may be present as a fine suspension, which will lead to inaccurate and irreproducible results.
References
-
Wikipedia. Isoelectric point. Available from: [Link].
-
Scientist Solutions. DMSO in cell based assays. (2025). Available from: [Link].
-
MetwareBio. Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods. Available from: [Link].
-
Avdeef A, Tsinman O, Tsinman K, Sun N, Voloboy D. Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. 2013. Available from: [Link].
-
ResearchGate. Isoelectric point (pI) of a protein is a pH at which the net... Available from: [Link].
-
Quora. What effects does DMSO have on cell assays? (2017). Available from: [Link].
-
Chemistry LibreTexts. 17.7: Solubility and pH. (2016). Available from: [Link].
-
News. The Role Of SBE-β-CD in Modern Drug Formulation: Solving Solubility Challenges. (2025). Available from: [Link].
-
ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link].
-
Homework.Study.com. Are amphoteric oxides soluble in water? Available from: [Link].
-
Publish. Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Available from: [Link].
-
YouTube. What Is Isoelectric Point In Biochemistry? - Chemistry For Everyone. (2025). Available from: [Link].
-
Frontiers. Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability. (2022). Available from: [Link].
-
ACS Publications. Effect of Hydroxypropyl-β-Cyclodextrin on the Solubility of an Antiarrhythmic Agent | Industrial & Engineering Chemistry Research. Available from: [Link].
-
MDPI. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. Available from: [Link].
-
Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link].
-
PubMed. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. (1991). Available from: [Link].
-
Wikipedia. Dimethyl sulfoxide. Available from: [Link].
-
Chemistry LibreTexts. Solubility of Metal Hydroxides. (2023). Available from: [Link].
-
Hylanda Chemical. Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. (2025). Available from: [Link].
-
ResearchGate. Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. Available from: [Link].
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link].
-
In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. Available from: [Link].
-
MDPI. Shaping the Future of Cosmetic and Pharmaceutical Chemistry—Trends in Obtaining Fine Chemicals from Natural Sources. Available from: [Link].
-
Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link].
-
PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available from: [Link].
-
PMC. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Available from: [Link].
-
ResearchGate. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. Available from: [Link].
-
PubChem. 1H-pyrazolo(3,4-b)pyridine. Available from: [Link].
-
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link].
-
PubMed Central. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link].
-
PMC. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Isoelectric point - Wikipedia [en.wikipedia.org]
- 8. Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods - MetwareBio [metwarebio.com]
- 9. researchgate.net [researchgate.net]
- 10. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. peerj.com [peerj.com]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
Technical Support Center: Purification of 1H-Pyrazolo[3,4-b]pyridin-5-ol by Column Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of 1H-Pyrazolo[3,4-b]pyridin-5-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the nuances of isolating this polar heterocyclic compound. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and streamline your purification workflow.
I. Foundational Principles: Understanding the Molecule
1H-Pyrazolo[3,4-b]pyridin-5-ol is a polar, aromatic N-heterocycle. Its purification by normal-phase column chromatography is often challenging due to the presence of a phenolic hydroxyl group and two basic nitrogen atoms within the fused ring system. These features can lead to strong interactions with the stationary phase, resulting in poor separation and peak tailing. A thorough understanding of these properties is the first step toward developing a successful purification strategy. The 1H-tautomer is significantly more stable than the 2H-tautomer, which simplifies the purification process as you are primarily isolating a single major tautomeric form.[1]
II. Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues you may encounter during the column chromatography of 1H-Pyrazolo[3,4-b]pyridin-5-ol.
Question 1: My compound is streaking badly or showing significant peak tailing on the TLC plate and column. How can I improve the peak shape?
Answer:
Peak tailing is a common issue with basic, polar compounds like 1H-Pyrazolo[3,4-b]pyridin-5-ol on standard silica gel. This is primarily due to strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[2]
Causality: The acidic silanol groups can protonate the basic sites on your molecule, causing it to bind very strongly and elute slowly and unevenly.
Solutions:
-
Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% TEA or DIPEA to your eluent. These amines are volatile and can be easily removed under vacuum after purification.
-
Ammonia: A solution of 1-2% ammonia in methanol can be used as the polar component of your mobile phase (e.g., in a dichloromethane/methanol system).[2]
-
-
Change the Stationary Phase: If a basic modifier is not desirable or ineffective, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica for the purification of basic compounds.[3] Start with neutral alumina (Brockmann activity II or III).
-
Deactivated Silica Gel: You can use commercially available end-capped silica or prepare your own by treating standard silica gel.[3]
-
Question 2: My compound is not moving from the baseline (Rf ≈ 0) on the TLC plate, even with highly polar solvent systems like 10% Methanol in Dichloromethane.
Answer:
This indicates that your compound has a very high affinity for the stationary phase, and the mobile phase is not strong (polar) enough to elute it.
Causality: The combination of the polar hydroxyl group and the basic nitrogens makes 1H-Pyrazolo[3,4-b]pyridin-5-ol highly polar, leading to very strong adsorption on silica gel.
Solutions:
-
Drastically Increase Mobile Phase Polarity:
-
Increase the percentage of methanol in dichloromethane (e.g., 15-20%). Be cautious, as high concentrations of methanol can sometimes cause silica to dissolve slightly.[4]
-
Add a small amount of acetic acid (0.5-1%) to the eluent. This can help to protonate the basic nitrogens, but it may also alter the interaction of the hydroxyl group. Use this approach with caution and assess its impact on a TLC plate first.
-
-
Switch to a Different Chromatographic Technique:
-
Reversed-Phase Chromatography: In reversed-phase (e.g., C18 silica), the elution order is inverted; polar compounds elute first. This is an excellent option for highly polar molecules. You would use a polar mobile phase, such as a water/acetonitrile or water/methanol gradient.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent. In this technique, water is the strong eluting solvent.[2][5][6]
-
Question 3: I have two spots on my TLC that are very close together (low ΔRf). How can I improve the separation?
Answer:
Poor separation of closely eluting impurities is a common challenge. The goal is to find a solvent system that maximizes the difference in their affinities for the stationary and mobile phases.
Causality: The impurity likely has a very similar polarity and functional group profile to your target compound. This is common for regioisomers or byproducts from the synthesis.
Solutions:
-
Fine-Tune the Mobile Phase:
-
Test a Range of Solvent Systems: Do not rely on a single solvent system. Systematically screen binary and ternary solvent mixtures. Good starting points for polar compounds include:
-
Use a Less Polar, More Selective Solvent: Sometimes, reducing the overall polarity and using a solvent that offers different types of interactions (e.g., dipole-dipole, π-π) can enhance separation. Try replacing a portion of your highly polar solvent with a moderately polar one (e.g., switch from DCM/MeOH to DCM/EtOAc/MeOH).
-
-
Optimize Column Parameters:
-
Use a Finer Mesh Silica: Switch from 60-120 mesh to 230-400 mesh silica gel for higher resolution.
-
Decrease the Column Diameter to Length Ratio: A longer, narrower column will provide more theoretical plates and better separation.
-
Dry Loading: If your compound is not very soluble in the initial eluent, dissolve it in a stronger solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This ensures a narrow starting band.
-
Question 4: I have a low yield after column chromatography. Where could my compound have gone?
Answer:
Low recovery can be due to several factors, from incomplete elution to degradation on the column.
Causality and Solutions:
-
Irreversible Adsorption: Your compound may be binding irreversibly to the acidic sites on the silica.
-
Solution: As mentioned in Question 1, use a basic modifier (like TEA) or switch to a more inert stationary phase like alumina.
-
-
Compound Degradation: 1H-Pyrazolo[3,4-b]pyridin-5-ol could be unstable on acidic silica gel.
-
Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears, your compound is degrading. Use a deactivated stationary phase or a different purification method.
-
-
Incomplete Elution: You may not have used a sufficiently polar solvent to elute all of your compound.
-
Solution: After your product has eluted, flush the column with a very strong solvent mixture (e.g., 20% methanol in DCM with 1% TEA) and check the collected fraction by TLC to see if any more of your compound comes off.
-
-
Co-elution with an Unseen Impurity: A UV-inactive impurity might be co-eluting with your product, leading to fractions that appear pure by TLC but are not, resulting in a lower mass of the desired product after solvent evaporation.
-
Solution: Use a secondary analytical technique, like ¹H NMR or LC-MS, to check the purity of your pooled fractions. Also, try staining the TLC plate with a general stain like potassium permanganate to visualize non-UV active impurities.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for developing a TLC method for 1H-Pyrazolo[3,4-b]pyridin-5-ol? A1: Due to its high polarity, start with a relatively polar solvent system. A good initial screening would be:
-
5-10% Methanol in Dichloromethane
-
50-70% Ethyl Acetate in Hexane
The goal is to achieve an Rf value for your target compound between 0.2 and 0.5 for optimal separation on a column.[8][9] If the compound remains at the baseline, increase the proportion of the polar solvent. If it runs to the solvent front, decrease the polarity.[10][11]
Q2: What are the key parameters to consider when setting up the column? A2:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | High-resolution separation. |
| Column Dimensions | Length-to-diameter ratio of ~10-15:1 | Good for general-purpose purification. |
| Sample Loading | 1-5% of the silica gel mass | Prevents column overloading and band broadening. |
| Loading Method | Dry loading is preferred | Ensures a narrow application band, leading to better separation. |
| Elution | Step or gradient elution | Start with a less polar solvent mixture to elute non-polar impurities, then gradually increase the polarity to elute your compound. |
Q3: How can I identify which fractions contain my purified compound? A3:
-
TLC Analysis: Collect fractions and spot each one on a TLC plate alongside your crude starting material and a pure standard (if available).
-
UV Visualization: If your compound has a chromophore, you can visualize the spots under a UV lamp (typically at 254 nm).
-
Staining: If your compound is not UV-active or to check for impurities, use a stain like potassium permanganate or iodine.
-
Pooling Fractions: Combine the fractions that show a single, clean spot corresponding to your product's Rf value.
-
Purity Confirmation: Before combining all pure fractions, it is good practice to take a small aliquot from a central "pure" fraction and confirm its identity and purity by ¹H NMR or LC-MS.
Q4: Can I use recrystallization instead of column chromatography? A4: Recrystallization is an excellent purification technique, especially for final purification, if you can find a suitable solvent system. It is often used after column chromatography to obtain highly pure, crystalline material. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. You will need to screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, or mixtures thereof) to find the optimal conditions.
IV. Experimental Protocol: A General Guideline
This protocol provides a starting point for the purification of 1H-Pyrazolo[3,4-b]pyridin-5-ol. It must be optimized based on your specific crude mixture and the results of your TLC analysis.
Step 1: TLC Method Development
-
Prepare a stock solution of your crude material in a suitable solvent (e.g., methanol or DMF).
-
Test various solvent systems on silica gel TLC plates. A good starting point is 7% Methanol in Dichloromethane with 0.5% Triethylamine.
-
Adjust the solvent ratio until the Rf of your target compound is approximately 0.3.
Step 2: Column Preparation (Slurry Packing)
-
Select a glass column of appropriate size. For 1 gram of crude material, a column with a diameter of ~2.5 cm packed with ~50 g of silica gel is a reasonable start.
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent you plan to use.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is just level with the top of the sand.
Step 3: Sample Loading (Dry Loading)
-
Dissolve your crude material in a minimal amount of a polar solvent (e.g., methanol).
-
Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
Gently add another thin layer of sand on top of the sample layer.
Step 4: Elution and Fraction Collection
-
Carefully add your starting eluent to the column.
-
Apply gentle positive pressure (flash chromatography) to achieve a flow rate of about 5 cm/minute.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
If using a gradient, gradually increase the polarity of the eluent as the column runs.
-
Monitor the elution process by TLC analysis of the collected fractions.
Step 5: Product Isolation
-
Combine the pure fractions containing your desired compound.
-
Remove the solvent under reduced pressure.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent and triethylamine.
-
Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
V. Visual Workflow for Troubleshooting
Caption: Troubleshooting workflow for column chromatography purification.
VI. References
-
Journal of Pharmacy & Pharmacognosy Research. (2024). Chromatographic approaches for the isolation and detection of a new antifungal phenolic compound from lichen Heterodermia. Retrieved from [Link]
-
RSC Publishing. (2022). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Retrieved from [Link]
-
MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography? Retrieved from [Link]
-
PubMed Central. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Stack Exchange. (2016). If the polarity of the solvent increases, will the Rf value increase or decrease? Retrieved from [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds? Retrieved from [Link]
-
Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]
-
ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved from [Link]
-
MDPI. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
-
PubMed. (1983). Determination of hydroxylated aromatic compounds produced via superoxide-dependent formation of hydroxyl radicals by liquid chromatography/electrochemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
TLC. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
PubMed Central. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]
-
TLC. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
identifying and removing byproducts in 1H-Pyrazolo[3,4-b]pyridin-5-ol synthesis
Welcome to the dedicated technical support guide for the synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrazolo[3,4-b]pyridines are of significant interest in medicinal chemistry due to their structural similarity to purines, leading to a wide range of biological activities.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and remove byproducts, thereby improving your yield and purity.
I. Overview of the Synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol
A prevalent and efficient method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound.[2][3] For the synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol, a common strategy is the reaction of a 3-amino-1H-pyrazole with ethyl acetoacetate. This reaction proceeds via a cyclocondensation mechanism.
However, the use of an unsymmetrical β-dicarbonyl compound like ethyl acetoacetate introduces the potential for the formation of regioisomeric byproducts, which is the most significant challenge in this synthesis.[2][3] The primary nucleophilic centers of the 3-aminopyrazole can react with either of the two electrophilic carbonyl carbons of ethyl acetoacetate, leading to two possible isomeric products.
Diagram of the General Synthesis and Potential Regioisomeric Byproduct
Sources
Technical Support Center: Optimizing N-Alkylation of 1H-Pyrazolo[3,4-b]pyridin-5-ol
Welcome to the dedicated technical support center for the N-alkylation of 1H-Pyrazolo[3,4-b]pyridin-5-ol. This guide is crafted for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this privileged heterocyclic scaffold. Here, we dissect common experimental challenges, offering scientifically grounded solutions and detailed protocols to streamline your research and development efforts.
Section 1: Understanding the Core Reaction
The N-alkylation of pyrazolo[3,4-b]pyridines is a cornerstone reaction for diversifying this scaffold, which is prevalent in numerous biologically active compounds.[1][2][3] However, the presence of multiple reactive nitrogen atoms (N1 and N2) in the pyrazole ring, and potentially the pyridine nitrogen, introduces significant challenges in achieving regioselectivity.[4][5] The outcome of the alkylation is a delicate interplay of steric and electronic effects of the substituents, the nature of the alkylating agent, and the reaction conditions employed.[6][7]
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity (N1 vs. N2 alkylation) the primary challenge with 1H-Pyrazolo[3,4-b]pyridin-5-ol?
A1: The core issue lies in the similar nucleophilicity of the N1 and N2 atoms of the pyrazole ring.[5][6] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging and costly to separate.[6][8] The electronic environment of the fused pyridine ring and the hydroxyl group at the C5 position further modulate the reactivity of these nitrogens.
Q2: What are the key factors influencing the N1 vs. N2 selectivity?
A2: The regiochemical outcome is governed by a combination of factors:
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. The substituents on the pyrazolo[3,4-b]pyridine core and the bulkiness of the alkylating agent are critical determinants.[6][7]
-
Reaction Conditions: The choice of base and solvent system is paramount. For instance, strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or THF tend to favor N1-alkylation by forming the pyrazolate anion.[6][9] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often in solvents like DMSO.[4][10]
-
Nature of the Alkylating Agent: The reactivity and structure of the electrophile play a significant role. More reactive alkyl halides (I > Br > Cl) can influence the reaction rate and selectivity.[11][12]
Q3: Besides regioselectivity, what other common side reactions should I be aware of?
A3: Several side reactions can complicate your synthesis:
-
O-Alkylation: The hydroxyl group at the C5 position is also nucleophilic, especially under basic conditions, and can compete with N-alkylation to form the corresponding O-alkylated ether.
-
Over-alkylation: The N-alkylated product can sometimes be more nucleophilic than the starting material, leading to a second alkylation and the formation of a quaternary salt.[6][11]
-
Decomposition: Harsh reaction conditions, such as excessively high temperatures or very strong bases, can lead to the decomposition of the starting material or product.[11]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the N-alkylation of 1H-Pyrazolo[3,4-b]pyridin-5-ol.
Problem 1: Poor or No Conversion to Product
Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting material.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Deprotonation | The base may not be strong enough to deprotonate the pyrazole NH. Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure anhydrous conditions, as water will quench strong bases like NaH.[6][12] |
| Low Reactivity of Alkylating Agent | Alkyl chlorides or sterically hindered halides may react sluggishly. Solution: Switch to a more reactive alkylating agent (e.g., use an alkyl bromide or iodide instead of a chloride).[11] The addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction with less reactive alkyl chlorides or bromides through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction). |
| Suboptimal Temperature | The reaction may require thermal energy to overcome the activation barrier. Solution: Gradually increase the reaction temperature while carefully monitoring for byproduct formation by TLC or LC-MS.[11] Microwave-assisted synthesis can also be explored to accelerate the reaction.[13] |
| Poor Solubility | The starting material or base may not be sufficiently soluble in the chosen solvent.[14] Solution: Screen alternative solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for N-alkylation reactions.[12][15] |
Problem 2: Mixture of N1 and N2 Regioisomers
Symptoms: ¹H NMR or LC-MS analysis indicates the presence of two or more isomeric products.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Lack of Steric or Electronic Bias | The substituents on the pyrazolopyridine ring do not sufficiently differentiate the two nitrogen atoms. |
| Solution 1 (Steric Control): Employ a bulkier alkylating agent. The increased steric demand will favor attack at the less hindered nitrogen atom.[6][7] | |
| Solution 2 (Solvent Effects): The regioselectivity can be highly dependent on the solvent. Polar aprotic solvents like DMSO have been shown to favor N1-alkylation in some systems, while less polar solvents like THF may favor N2.[15] A systematic solvent screen is recommended. | |
| Solution 3 (Protecting Groups): In complex syntheses, consider a protecting group strategy. Protect one nitrogen, alkylate the other, and then deprotect.[15] | |
| Kinetic vs. Thermodynamic Control | The initial product formed (kinetic) may not be the most stable one (thermodynamic). Solution: Varying the reaction temperature and time can influence the product ratio. Lower temperatures may favor the kinetic product, while higher temperatures or longer reaction times can allow for equilibration to the thermodynamic product.[15][16][17] |
Problem 3: Significant O-Alkylation Byproduct
Symptoms: A byproduct with a mass corresponding to the O-alkylated product is observed.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Explanation |
| Competitive Deprotonation of Phenol | The base is deprotonating both the pyrazole NH and the phenolic OH. |
| Solution 1 (Protect the Hydroxyl Group): The most robust solution is to protect the hydroxyl group prior to N-alkylation. Common protecting groups for phenols include benzyl (Bn), silyl ethers (e.g., TBDMS), or methyl ethers. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal. | |
| Solution 2 (Optimize Base and Temperature): Use a base that is more selective for the N-H deprotonation. A slight excess of a milder base at lower temperatures might favor N-alkylation. | |
| Solution 3 (Mitsunobu Reaction): Consider a Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD).[18] This reaction often shows good selectivity for N-alkylation over O-alkylation of phenols in heterocyclic systems, although it can sometimes favor the N2 position.[16] |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for N1-Alkylation using NaH/DMF
This protocol is a starting point and may require optimization.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 1H-Pyrazolo[3,4-b]pyridin-5-ol (1.0 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Caution: NaH reacts violently with water. Ensure all glassware is dry and the solvent is anhydrous.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[19]
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[19]
-
Quenching: Once complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common N-alkylation issues.
Section 4: Data Summary for Condition Optimization
Systematic optimization is key. The following table provides a starting point for screening reaction conditions.
| Parameter | Condition A (Standard) | Condition B (Stronger Base) | Condition C (Milder, High Temp) | Rationale & Expected Outcome |
| Base (eq.) | K₂CO₃ (2.0) | NaH (1.2) | Cs₂CO₃ (1.5) | NaH ensures full deprotonation. Cs₂CO₃ is a milder but often highly effective base.[12] |
| Solvent | Acetone | Anhydrous DMF | DMSO | Solvent polarity can significantly impact rate and regioselectivity.[11][12][15] |
| Alkylating Agent | R-Br (1.1 eq.) | R-Br (1.1 eq.) | R-Cl (1.2 eq.) + KI (0.1 eq.) | Comparing halide reactivity and the effect of a catalytic additive. |
| Temperature | 56 °C (Reflux) | 0 °C to RT | 80-100 °C | Temperature can switch between kinetic and thermodynamic control.[9][15] |
| Monitoring | TLC/LC-MS at 2, 6, 24h | TLC/LC-MS at 1, 4, 16h | TLC/LC-MS at 1, 3, 12h | Different conditions will have different reaction rates. |
Section 5: Conclusion
The N-alkylation of 1H-Pyrazolo[3,4-b]pyridin-5-ol is a nuanced transformation where success hinges on the careful selection and optimization of reaction conditions. By understanding the interplay of steric and electronic factors and by systematically troubleshooting issues like poor regioselectivity and unwanted side reactions, researchers can efficiently synthesize the desired N-alkylated derivatives. This guide provides a foundational framework to approach these challenges, enabling the rapid advancement of drug discovery and development programs.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
- BenchChem. (n.d.). Technical Support Center: Regioselective N-Alkylation of Pyrazoles.
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
-
MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation.
- BenchChem. (n.d.). Common side reactions in the alkylation of N-methylethanolamine and how to avoid them.
-
Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- BenchChem. (n.d.). Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis.
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
- BenchChem. (n.d.). Overcoming steric hindrance in N-alkylation of imidazole derivatives.
-
ResearchGate. (n.d.). N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. Retrieved from [Link]
-
Bharate, S. B., Mahajan, T. R., Gole, Y. R., Nambiar, M., Matan, T. T., Kulkarni-Almeida, A., Balachandran, S., Junjappa, H., Balakrishnan, A., & Vishwakarma, R. A. (2008). Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7167–7176. [Link]
-
Scientific Reports. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]
-
PubMed. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of N-Alkyl-1H-Pyrazolo[3,4-b]pyridine Derivatives. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 17. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Pyrazolo[3,4-b]Pyridine Derivatives
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and practical solutions to common pitfalls encountered during the synthesis of this important heterocyclic scaffold. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can overcome challenges in your synthetic endeavors.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter at the bench. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a systematic approach to resolution.
Issue 1: Low or No Product Yield in Condensation Reactions
Question: I am attempting a multi-component synthesis of a pyrazolo[3,4-b]pyridine derivative using a 5-aminopyrazole, a 1,3-dicarbonyl compound (or equivalent), and an aldehyde, but I am observing very low yields or only starting material upon work-up. What are the potential causes and how can I troubleshoot this?
Answer: Low or negligible yield is one of the most common frustrations in heterocyclic chemistry. For the synthesis of pyrazolo[3,4-b]pyridines, the issue often stems from one or more of the following factors. Let's diagnose this systematically.
A. Purity of Starting Materials
The purity of your reactants, particularly the 5-aminopyrazole, is paramount. Aminopyrazoles can degrade upon storage, and impurities can significantly interfere with the reaction pathway.[1]
-
Causality: The 5-aminopyrazole is the key nucleophile in the pyridine ring formation. Its nucleophilicity can be compromised by oxidation or the presence of acidic impurities from its synthesis (e.g., residual salts). Such impurities can neutralize basic catalysts or promote unwanted side reactions.
-
Troubleshooting Protocol:
-
Verify Purity: Check the purity of your 5-aminopyrazole by NMR and melting point. Compare the data with literature values. Look for broad peaks or unexpected signals.
-
Purify if Necessary: If impurities are detected, recrystallize the 5-aminopyrazole from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Check Other Reactants: Ensure your dicarbonyl compounds and aldehydes are also of high purity and free from water or acidic residues.
-
B. Catalyst Selection and Activity
The choice and condition of the catalyst are critical. While acetic acid is a common Brønsted acid catalyst, Lewis acids like Zirconium(IV) chloride (ZrCl₄) are often more effective for certain substrates, such as condensations with α,β-unsaturated ketones.[1][2]
-
Causality: The catalyst's role is to activate the carbonyl groups towards nucleophilic attack. Lewis acids like ZrCl₄ are highly oxophilic and coordinate strongly to the carbonyl oxygen, making it a much better electrophile. However, ZrCl₄ is extremely sensitive to moisture.[3] Water contamination will hydrolyze it to zirconium oxychloride (ZrOCl₂), which is significantly less catalytically active.[4]
-
Troubleshooting Protocol:
-
Catalyst Screening: If a standard catalyst like acetic acid is failing, screen a panel of alternatives. Lewis acids (ZrCl₄, InCl₃) or solid-supported acid catalysts (e.g., amorphous carbon-supported sulfonic acid) have proven effective.[1]
-
Ensure Anhydrous Conditions for Lewis Acids: When using ZrCl₄, handle it in a glovebox or under a strong inert atmosphere (Argon or Nitrogen). Use anhydrous solvents, and flame-dry your glassware before use.
-
Optimize Catalyst Loading: Catalyst loading is a delicate balance. Too little will result in a sluggish reaction, while too much can sometimes promote side reactions. A typical starting point for ZrCl₄ is 15-30 mol%.[1][2]
-
C. Reaction Conditions: Solvent and Temperature
The reaction environment dictates reactant solubility and kinetics.
-
Causality: Reactants must be sufficiently soluble at the reaction temperature to interact. Furthermore, the cyclization and subsequent dehydration steps often require elevated temperatures to overcome activation barriers.
-
Troubleshooting Protocol:
-
Solvent Screen: Ethanol and acetic acid are common solvents.[5] However, for less soluble substrates, higher boiling point solvents like DMF or dioxane may be necessary.[2] In some cases, solvent-free conditions at high temperatures (e.g., 100 °C) can be highly effective.[1][6]
-
Temperature Optimization: While some reactions proceed at room temperature, many require heating to reflux.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures to find the optimal point where product formation is efficient without significant decomposition (indicated by streaking or the appearance of many new spots on the TLC plate).
-
Caption: A systematic workflow to diagnose and resolve low product yield.
Issue 2: Formation of Regioisomers
Question: My reaction produces a mixture of two isomeric products that are very difficult to separate. How can I confirm they are regioisomers, and how can I improve the selectivity of my reaction?
Answer: The formation of regioisomers is a classic challenge in the synthesis of pyrazolo[3,4-b]pyridines, especially when using unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[5][7]
A. Identification of Regioisomers
Confirming the identity of your products is the first step. Co-elution on TLC is a strong indicator of isomers.
-
Causality: Regioisomers have the same mass and often similar polarities, making them difficult to distinguish by mass spectrometry alone and challenging to separate by chromatography. Their structural difference lies in the position of substituents on the pyridine ring.
-
Troubleshooting Protocol:
-
NMR Spectroscopy: This is the most powerful tool for distinguishing regioisomers.
-
¹H NMR: The chemical shifts of protons on the heterocyclic core are sensitive to the substitution pattern. For example, the singlets corresponding to the H-3 and H-5 protons can provide crucial information.[2]
-
2D NMR: For unambiguous assignment, use techniques like NOESY (to identify through-space correlations between protons on different rings or with substituents) or HMBC (to see long-range correlations between protons and carbons).
-
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction provides definitive structural proof.
-
B. Controlling Regioselectivity
Controlling the reaction to favor one isomer is key to improving yield and simplifying purification.
-
Causality: When an unsymmetrical dicarbonyl compound is used, the initial nucleophilic attack from the 5-aminopyrazole can occur at either of the two carbonyl carbons. The selectivity is governed by the relative electrophilicity of these two sites.[5][7] A more electrophilic carbonyl group (e.g., one adjacent to an electron-withdrawing group like CF₃) will react preferentially.[5]
-
Troubleshooting Protocol:
-
Modify the Substrate: If possible, choose starting materials that are symmetrical to avoid this problem altogether.
-
Exploit Electronic Effects: Use a 1,3-dicarbonyl compound with significantly different electronic environments at the two carbonyls. For instance, reacting a 5-aminopyrazole with 1,1,1-trifluoro-2,4-pentanedione will strongly favor the formation of the 4-(trifluoromethyl)pyrazolo[3,4-b]pyridine due to the high electrophilicity of the carbonyl adjacent to the CF₃ group.[5]
-
Vary Reaction Conditions: In some cases, the choice of catalyst and solvent can influence the kinetic vs. thermodynamic product ratio, thereby affecting regioselectivity. It is advisable to consult the literature for systems similar to your own.[1]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor cell permeability of 1H-Pyrazolo[3,4-b]pyridin-5-ol
Welcome, Researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals encountering challenges with the cell permeability of the 1H-Pyrazolo[3,4-b]pyridin-5-ol scaffold. As Senior Application Scientists, we understand that promising biochemical activity can be frustrated by poor performance in cell-based models. This center provides in-depth troubleshooting guides and FAQs to help you diagnose, understand, and overcome these permeability barriers.
Troubleshooting Guide: From Benchtop to Cell
This section addresses specific experimental issues. The underlying logic is to first confirm that poor permeability is the true cause of low cellular activity, and then to systematically explore strategies to mitigate it.
Question: My 1H-Pyrazolo[3,4-b]pyridin-5-ol analog shows potent activity in my biochemical/enzymatic assay, but its activity drops significantly or disappears in cell-based assays. What's happening?
Answer:
This is a classic and frequent challenge in drug discovery, often pointing directly to poor cell permeability or rapid efflux. The compound isn't reaching its intracellular target at a sufficient concentration. Here’s how to systematically troubleshoot this issue.
Step 1: Rule Out Experimental Artifacts
Before focusing on permeability, ensure other factors aren't confounding your results:
-
Compound Stability: Is your compound stable in the cell culture medium over the time course of your experiment? Perform an LC-MS analysis of your compound in the medium at t=0 and after the experiment duration at 37°C.
-
Solubility: Poor aqueous solubility can be mistaken for poor permeability. Is your compound precipitating in the aqueous cell culture medium? Visually inspect your wells for precipitation and determine the kinetic solubility of your compound in the assay buffer.
-
Cytotoxicity: Is the compound simply killing the cells at the tested concentrations, leading to a false negative result? Run a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel.
Step 2: Diagnose the Permeability Problem with In Vitro Assays
If the above factors are ruled out, the next step is to directly measure the compound's ability to cross a membrane. We recommend a tiered approach starting with the simplest model.
-
A. Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cost-effective first step that models only passive, transcellular permeation.[1] It tells you if your molecule has the fundamental physicochemical properties to cross a lipid bilayer. A low PAMPA result strongly suggests the core structure is too polar or otherwise unsuited for passive diffusion.
-
B. Cell-Based Permeability Assays (Caco-2 or MDCK): If PAMPA results are moderate to high, but cellular activity is still low, you must investigate active transport phenomena.
-
Caco-2 cells are derived from human colon carcinoma and, when cultured, form a polarized monolayer that mimics the intestinal epithelium.[2] They are considered a gold standard for predicting human drug absorption because they express both uptake and efflux transporters.[3][4]
-
MDCK (Madin-Darby Canine Kidney) cells are another option. MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) are particularly useful for specifically identifying substrates of the P-glycoprotein (P-gp) efflux pump, a common culprit in poor permeability of kinase inhibitors and other heterocyclic compounds.[5][6]
-
Step 3: Interpret the Data and Formulate a Strategy
-
Scenario 1: Low PAMPA & Low Caco-2 Permeability.
-
Diagnosis: The molecule has inherently poor passive permeability. Its physicochemical properties are not conducive to crossing the cell membrane.
-
Strategy: Focus on medicinal chemistry approaches to improve lipophilicity or reduce polarity. (See FAQ section below).
-
-
Scenario 2: High PAMPA & Low Caco-2 Permeability (Apical to Basolateral).
-
Diagnosis: This is the classic signature of active efflux. The compound can passively diffuse into the cell, but it is being actively pumped out by transporters like P-gp or BCRP expressed on the Caco-2 cells.[4]
-
Strategy: Confirm efflux by running a bidirectional Caco-2 assay. If the permeability from the basolateral to the apical side (B→A) is significantly higher than from the apical to the basolateral side (A→B), efflux is confirmed.[5] An efflux ratio [Papp(B-A)/Papp(A-B)] greater than 2 is a strong indicator.[2] Consider medicinal chemistry to design analogs that evade the transporter or co-dosing with a known efflux pump inhibitor in your experiments to validate the mechanism.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1H-Pyrazolo[3,4-b]pyridin-5-ol that may limit its cell permeability?
Answer:
To understand the permeability challenges, we must look at the physicochemical properties of the scaffold. While data for the exact 1H-Pyrazolo[3,4-b]pyridin-5-ol is not aggregated, we can infer its properties from the parent scaffold and related structures.
| Property | 1H-Pyrazolo[3,4-b]pyridine (Parent Scaffold) | 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid[8] | Expected for 1H-Pyrazolo[3,4-b]pyridin-5-ol | Impact on Permeability |
| Molecular Weight ( g/mol ) | 119.12 | 163.13 | ~135 | Favorable. Well below the 500 Da guideline. |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | 78.9 Ų | ~61.8 Ų (Calculated Estimate) | Moderate to High. The addition of the hydroxyl (-OH) group significantly increases polarity compared to the parent scaffold. High TPSA (>140 Ų) is often associated with poor permeability, but even values >60-70 Ų can present challenges. |
| Hydrogen Bond Donors (HBD) | 2 (N-H) | 3 (N-H, -OH) | 3 (N-H, -OH) | Unfavorable. The phenolic -OH and pyrazole N-H groups are potent hydrogen bond donors. Molecules with more than 5 HBDs often have poor permeability. Masking these donors is a key strategy for improvement.[9] |
| XLogP3 (Lipophilicity) | 0.8 | 0.3 | ~0.5-1.0 | Low. This indicates the compound is quite hydrophilic and prefers the aqueous phase over the lipid membrane, hindering passive diffusion. |
Key Takeaway: The primary challenge for this scaffold is its high polarity, driven by the exposed hydrogen bond donors on the pyrazole ring and the C5-hydroxyl group, leading to a high TPSA and low lipophilicity (LogP).
Q2: How can I improve the permeability of my compound? What are the main strategies?
Answer:
Strategies can be broadly divided into two categories: Medicinal Chemistry Modification and Formulation Approaches .
| Strategy | Approach | Pros | Cons |
| Medicinal Chemistry | Prodrug Approach [10][11] | Temporarily masks polar groups (like the -OH) with a lipophilic moiety that is cleaved inside the cell to release the active drug.[12] | Requires careful design to ensure efficient cleavage; adds synthetic complexity. |
| Hydrogen Bond Masking [9] | Replace or cap key hydrogen bond donors (e.g., N-methylation of the pyrazole). Can significantly improve passive diffusion. | May disrupt critical interactions with the biological target, leading to loss of activity. | |
| Lipophilicity Modulation | Add lipophilic groups at other positions on the scaffold to increase the overall LogP. | Can lead to solubility issues or off-target effects if not done carefully. | |
| Formulation | Permeation Enhancers [13] | Use of excipients (e.g., certain fatty acids, surfactants) in the formulation that transiently and reversibly open tight junctions or disrupt the membrane.[14] | Primarily for in vivo applications; can be difficult to control and may cause irritation.[13] |
| Nanoparticle Delivery | Encapsulate the compound in lipid-based or polymeric nanoparticles to facilitate entry into cells.[15] | Complex formulation development; may alter pharmacokinetics significantly. |
Q3: Can you provide a basic protocol for the PAMPA assay?
Answer:
Certainly. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line screen for passive permeability.[1][16]
Objective: To measure the rate of passive diffusion of a test compound from a donor well, through a synthetic membrane coated with a lipid solution, into an acceptor well.
Materials:
-
96-well PAMPA plate sandwich (a donor plate and an acceptor plate)
-
Lipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds: one high permeability (e.g., propranolol) and one low permeability (e.g., atenolol).
-
Plate shaker and plate reader or LC-MS/MS for quantification.
Protocol:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Using a pipette, carefully add 5 µL of the lipid-dodecane solution to the membrane of each well in the donor plate. Allow the solvent to evaporate for a few minutes, leaving a lipid film.
-
Prepare Donor Solutions:
-
Prepare a 200 µM solution of your test compound and control compounds in PBS from your 10 mM DMSO stock. The final DMSO concentration should be low (<1-2%) to not disrupt the membrane.
-
-
Start the Assay:
-
Add 150 µL of the donor solutions (test compounds, controls, blank) to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the acceptor solution.
-
-
Incubation: Incubate the plate sandwich at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
Quantification:
-
After incubation, separate the plates.
-
Take samples from both the donor and acceptor wells.
-
Determine the concentration of the compound in each well using a suitable analytical method (e.g., UV-Vis spectroscopy for chromophoric compounds or LC-MS/MS for higher sensitivity and specificity).
-
-
Calculate Permeability (Pe): The apparent permeability coefficient (Pe) is calculated using established equations that account for the concentration in donor and acceptor wells, volume, surface area, and incubation time.[1] Compounds are typically classified as low, medium, or high permeability based on their Pe values.
Q4: What are the critical parameters for a successful Caco-2 permeability assay?
Answer:
The Caco-2 assay is more complex than PAMPA and requires rigorous quality control for reliable data.[2][3]
Critical Parameters:
-
Cell Monolayer Integrity: This is the most crucial parameter. The cells must form a tight, confluent monolayer with well-established tight junctions to ensure that transport is primarily transcellular, not paracellular (through gaps between cells).
-
How to Measure: Transepithelial Electrical Resistance (TEER). TEER values are measured before and after the experiment. A high and stable TEER reading (e.g., >200 Ω·cm²) indicates a healthy monolayer.[17]
-
Validation: Additionally, the flux of a low-permeability paracellular marker, such as Lucifer Yellow or [14C]-Mannitol, should be measured. Low passage of this marker confirms monolayer integrity.[1]
-
-
Culture Time: Caco-2 cells require a long culture time (typically 18-22 days) post-seeding on Transwell™ inserts to fully differentiate and form a polarized monolayer with the necessary transporter expression.[2]
-
Passage Number: Use cells within a consistent and relatively low passage number range (e.g., 30-45) as transporter expression can change at very high passages.[17]
-
Control Compounds: Always run well-characterized control compounds in parallel to validate each assay plate.
-
High Permeability Control: Propranolol or Antipyrine (passive transcellular transport).[2]
-
Low Permeability Control: Atenolol (passive paracellular transport).[2]
-
Efflux (P-gp) Substrate Control: Talinolol or Prazosin. This confirms that the cells are expressing functional efflux transporters.[2][5]
-
-
Sink Conditions: The concentration of the compound in the acceptor (receiver) compartment should remain low (ideally <10% of the donor concentration) throughout the experiment. This ensures that the concentration gradient, the driving force for passive diffusion, is maintained.
By carefully controlling these parameters, you can generate trustworthy and reproducible data to guide your drug discovery program.
References
-
PubChem. 1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. [Link]
-
ScholarWorks@UTEP. Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. University of Texas at El Paso. [Link]
-
Ramirez, M. S., & Tolmasky, M. E. Efflux pump inhibitors for bacterial pathogens: From bench to bedside. PMC, NIH. [Link]
-
PubChem. 1H-Pyrazolo(3,4-b)pyridine-5-acetic acid, 2,3-dihydro-4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-a,3-dioxo-2-phenyl-, methyl ester. National Center for Biotechnology Information. [Link]
-
Di, L., & Rong, H. Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC, PubMed Central. [Link]
-
Evotec. Caco-2 Permeability Assay. Evotec. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
ACS Publications. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. I am not able to see drug permeation in MDCK cell permeability experiment, could anybody suggest if I need to modify the protocol?. ResearchGate. [Link]
-
ConductScience. Factors Affecting Cell Membrane Permeability and Fluidity. ConductScience. [Link]
-
PubMed. Formulation strategies to improve the efficacy of intestinal permeation enhancers. National Center for Biotechnology Information. [Link]
-
ACS Publications. Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Evotec. MDCK-MDR1 Permeability Assay. Evotec. [Link]
-
AQA A-Level Biology. Factors that affect the permeability of the cell surface membrane. AQA A-Level Biology. [Link]
-
PMC, NIH. Heterocycles in Medicinal Chemistry. National Center for Biotechnology Information. [Link]
-
Bioscience, Biotechnology Research Asia. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Bioscience, Biotechnology Research Asia. [Link]
-
Diva-portal.org. Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org. [Link]
-
Wiley Online Library. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Wiley Online Library. [Link]
-
MDPI. Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
MDPI. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
PMC, PubMed Central. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. National Center for Biotechnology Information. [Link]
-
DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]
-
Creative Biolabs. MDCK Permeability. Creative Biolabs. [Link]
-
PubMed. Enhancing the Intestinal Absorption of Molecules Containing the Polar Guanidino Functionality: A Double-Targeted Prodrug Approach. National Center for Biotechnology Information. [Link]
-
Technology Networks. pampa-permeability-assay.pdf. Technology Networks. [Link]
-
MDPI. Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. MDPI. [Link]
-
NIH. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Center for Biotechnology Information. [Link]
-
Journal of Applied Pharmaceutical Science. Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
-
YouTube. Efflux inhibitors: A strategy to tackle multidrug resistance. YouTube. [Link]
-
PubChem. N-(5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridazin-3-yl)cyclopropanecarboxamide;2,2,2-trifluoroacetic acid. National Center for Biotechnology Information. [Link]
-
MDPI. Old Drug, New Science: Metformin and the Future of Pharmaceutics. MDPI. [Link]
-
ResearchGate. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. ResearchGate. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
Creative Bioarray. MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]
-
UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. [Link]
-
ResearchGate. How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Study Mind. Factors Affecting Cell Membrane Structure (A-level Biology). Study Mind. [Link]
-
Caco2 assay protocol. Caco2 assay protocol. [Link]
-
Pharmaffiliates. 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine. Pharmaffiliates. [Link]
-
PRISM BioLab. Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]
-
ResearchGate. Factors Affecting the Membrane Permeability Barrier Function of Cells during Preservation Technologies. ResearchGate. [Link]
-
Creative Bioarray. Caco-2 permeability assay. Creative Bioarray. [Link]
-
PubChem. 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. PAMPA | Evotec [evotec.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 6. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 7. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid | C7H5N3O2 | CID 21408148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. upm-inc.com [upm-inc.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Minimizing Off-Target Effects of 1H-Pyrazolo[3,4-b]pyridin-5-ol in Cellular Assays
Welcome to the technical support center for researchers utilizing 1H-Pyrazolo[3,4-b]pyridin-5-ol and related pyrazolopyridine-based compounds. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of cellular assays and ensure the specificity of your findings. The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its interaction with a variety of protein kinases and other cellular targets.[1][2] This versatility, however, necessitates a rigorous approach to validating on-target activity and minimizing confounding off-target effects.
This document will provide you with the experimental frameworks to confidently assess the cellular activity of 1H-Pyrazolo[3,4-b]pyridin-5-ol, moving your research forward with scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a particular concern for 1H-Pyrazolo[3,4-b]pyridin-5-ol?
A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[3] These interactions can lead to misleading experimental data, cellular toxicity, or unexpected pharmacological outcomes. For compounds built on the 1H-pyrazolo[3,4-b]pyridine scaffold, such as 1H-Pyrazolo[3,4-b]pyridin-5-ol, this is a significant consideration because this chemical class has been shown to inhibit a wide range of protein kinases, including TBK1, ALK, CDKs, and FGFRs, due to the structural similarity of the ATP-binding pocket across the kinome.[3][4][5][6] Therefore, an observed cellular phenotype may be the result of inhibiting one or more of these unintended kinases, rather than the intended target.
Q2: I'm observing a potent cytotoxic effect with 1H-Pyrazolo[3,4-b]pyridin-5-ol at my desired concentration. How can I determine if this is an on-target or off-target effect?
A2: This is a critical question in drug discovery. Differentiating on-target from off-target toxicity is paramount. Here are several experimental strategies to dissect this:
-
Genetic Target Validation: The gold standard is to use genetic tools like CRISPR/Cas9 to knock out the intended target protein in your cell line. If the knockout cells are resistant to your compound, it strongly suggests the cytotoxicity is on-target. Conversely, if the knockout cells remain sensitive, the effect is likely off-target.
-
Use of a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of 1H-Pyrazolo[3,4-b]pyridin-5-ol that is inactive against the primary target. If this "dead" compound still produces the same cytotoxic effect, it points towards off-target effects or general toxicity of the chemical scaffold.
-
Dose-Response Correlation: Carefully titrate your compound and establish a dose-response curve for both target engagement (see Q3) and cytotoxicity. A significant rightward shift in the cytotoxicity curve compared to the target engagement curve suggests that toxicity occurs at concentrations where the compound is likely hitting off-targets.
-
Orthogonal Assays: Confirm the phenotype with a different modality. For example, if you are targeting a specific kinase, does siRNA or shRNA knockdown of that kinase phenocopy the effect of 1H-Pyrazolo[3,4-b]pyridin-5-ol? Discrepancies may indicate off-target activity.
Q3: How can I confirm that 1H-Pyrazolo[3,4-b]pyridin-5-ol is engaging its intended target within the cell at the concentrations I'm using?
A3: Direct measurement of target engagement in a cellular context is crucial. Here are two robust methods:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of a protein in the presence of a ligand. Binding of 1H-Pyrazolo[3,4-b]pyridin-5-ol to its target should increase the protein's melting temperature. This allows you to generate a dose-response curve for target engagement inside intact cells.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to quantify the binding of a compound to a target protein fused to a NanoLuc® luciferase. It provides real-time binding kinetics and affinity data in a physiological setting.
Troubleshooting Guide: Common Issues in Cellular Assays
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| High variability between replicate wells. | 1. Inconsistent cell seeding density.2. Compound precipitation at higher concentrations.3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency.2. Check the aqueous solubility of 1H-Pyrazolo[3,4-b]pyridin-5-ol. Perform a visual check for precipitation under a microscope. Consider using a lower DMSO concentration.3. Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity. |
| Observed phenotype does not match the known function of the target. | 1. The compound has significant off-target effects that dominate the cellular response.2. The assumed mechanism of action for the target in the specific cell line is incorrect. | 1. Perform a broad-panel kinase screen (see Protocol 2) to identify potential off-targets. Cross-reference hits with known signaling pathways.2. Use genetic methods (siRNA or CRISPR) to validate the target's role in the observed phenotype in your specific cellular model. |
| No observable effect even at high concentrations. | 1. Low cell permeability of the compound.2. Rapid metabolism of the compound by the cells.3. The target is not expressed or is non-essential in the chosen cell line. | 1. Assess cell permeability using a parallel artificial membrane permeability assay (PAMPA) or by quantifying intracellular compound concentration via LC-MS/MS.2. Test the compound's stability in the cell culture medium over the time course of the experiment.3. Confirm target protein expression by Western blot or qPCR. |
| Discrepancy between biochemical IC50 and cellular EC50. | 1. Poor cell permeability or high efflux.2. Compound binding to serum proteins in the media.3. High intracellular ATP concentration competing with the inhibitor (if ATP-competitive). | 1. As above, measure intracellular compound concentration.2. Perform assays in low-serum or serum-free media to assess the impact of serum proteins.3. Ensure your biochemical assay's ATP concentration is close to physiological levels (typically 1-10 mM). |
Experimental Protocols & Workflows
Protocol 1: Validating On-Target vs. Off-Target Effects using CRISPR-Cas9
This workflow provides a definitive method to distinguish between on-target and off-target cellular effects.
Caption: Workflow for CRISPR-Cas9 based validation of on-target effects.
Methodology:
-
sgRNA Design and Validation: Design at least two independent sgRNAs targeting your gene of interest to control for off-target cutting by the sgRNA itself.
-
Generation of Knockout Cell Line: Co-transfect your chosen cell line with a Cas9 expression vector and the sgRNA vectors.
-
Clonal Selection and Verification: Isolate single-cell clones and expand them. Screen clones for the absence of the target protein by Western blot. Confirm the gene knockout at the genomic level by sequencing.
-
Phenotypic Assay: Perform a dose-response experiment with 1H-Pyrazolo[3,4-b]pyridin-5-ol on both the wild-type and the verified knockout cell lines in parallel.
-
Data Analysis: If the knockout cells show a significant increase in the EC50 value (i.e., they are more resistant) compared to wild-type cells, the phenotype is on-target. If both cell lines show similar sensitivity, the effect is off-target.
Protocol 2: Kinase Selectivity Profiling
Given that the 1H-pyrazolo[3,4-b]pyridine scaffold is prevalent in kinase inhibitors, assessing the selectivity of your compound is essential.
Caption: Workflow for determining the kinase selectivity profile.
Methodology:
-
Primary Screen: Submit 1H-Pyrazolo[3,4-b]pyridin-5-ol for screening against a large, commercially available kinase panel (e.g., Eurofins DiscoverX, Reaction Biology) at a single high concentration (typically 1 µM or 10 µM).
-
Hit Identification: Identify all kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition).
-
Dose-Response Validation: For the primary target and any potent off-targets identified, perform 10-point dose-response curves to determine their respective IC50 values.
-
Selectivity Analysis: Calculate the selectivity window by dividing the IC50 of the off-target by the IC50 of the on-target. A selectivity window of >100-fold is generally considered good, but the required window depends on the specific application.
-
Cellular Confirmation: For any concerning off-targets (i.e., those with potent IC50 values), validate their engagement in cells using methods like CETSA or NanoBRET to understand their physiological relevance.
References
-
Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411–1425. Available from: [Link]
-
Kim, H. P., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426–1438. Available from: [Link]
-
Norman, M. H., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133–1136. Available from: [Link]
-
Bunnage, M. E., et al. (2013). Know your target, know your molecule. Nature Chemical Biology, 9(4), 195–199. Available from: [Link]
-
Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. Available from: [Link]
-
Abdel-Aziz, M., & Abuo-Rahma, G. E.-D. A. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available from: [Link]
-
Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available from: [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Available from: [Link]
-
Wu, H., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 610–614. Available from: [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. WO2024091541A1 - Compounds and compositions as gpr52 modulators - Google Patents [patents.google.com]
- 5. Buy 4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol [smolecule.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Microwave-Assisted Synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol
Welcome to the technical support center for the synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing microwave-assisted organic synthesis (MAOS) to construct this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format. We diagnose the problem, explain the underlying scientific principles, and provide actionable solutions.
Issue 1: Low or No Product Yield
Question: I am performing the microwave-assisted synthesis of a 1H-Pyrazolo[3,4-b]pyridin-5-ol derivative via a multicomponent reaction (e.g., 5-aminopyrazole, ethyl acetoacetate, and an aldehyde), but my yield is consistently low or I'm recovering only starting materials. What is going wrong?
Potential Causes & Recommended Solutions:
-
Suboptimal Microwave Parameters: Microwave heating is not simply about high temperatures; it's about the efficient transfer of energy to the reaction mixture.[1][2]
-
Cause: The set temperature may be too low to overcome the activation energy, or the reaction time may be insufficient. Conversely, excessively high temperatures can lead to reactant or product degradation.[3][4]
-
Solution: Systematically screen the reaction temperature and time. Start with conditions reported in the literature for similar scaffolds (e.g., 100-150 °C) and vary the temperature in 10-15 °C increments.[3] Monitor the reaction by TLC or LC-MS at short intervals (e.g., 5, 10, 20 minutes) to establish an optimal reaction time. Avoid unnecessarily long reaction times, which can promote side reactions.[5]
-
-
Inappropriate Solvent Choice: The ability of a solvent to absorb microwave energy is crucial for efficient heating.[6]
-
Cause: Non-polar solvents like toluene or hexane are poor microwave absorbers and will not heat efficiently.[3][6] The reaction may fail to reach the target temperature, resulting in a failed reaction.
-
Solution: Choose a polar solvent with a high dielectric constant and loss tangent for effective microwave coupling.[1] Solvents like DMF, NMP, ethanol, and even water are excellent choices.[1][7] Water, in particular, acts as a pseudo-organic solvent at elevated temperatures and is a green chemistry choice.[1][7]
Data Presentation: Solvent Properties for Microwave Synthesis
Solvent Dielectric Constant (ε) at 25°C Boiling Point (°C) Microwave Absorption Water 80.4 100 High DMF 36.7 153 High Ethanol 24.3 78 Medium Acetonitrile 37.5 82 Medium Toluene 2.38 111 Very Low | Dioxane | 2.21 | 101 | Very Low |
-
-
Catalyst Inefficiency or Absence: Many multicomponent reactions for this scaffold require a catalyst to promote key steps like Knoevenagel condensation or cyclization.[7][8]
-
Cause: The reaction may be uncatalyzed or the chosen catalyst (e.g., a base like triethylamine or an acid like p-TSA) may be unsuitable or used in the wrong amount.[7]
-
Solution: If using a base-catalyzed route, ensure the base is sufficiently strong and anhydrous if required. Screen different catalysts; for instance, while TEA might be effective, sometimes an inorganic base like K₂CO₃ or a stronger organic base like DBU may be superior.[7] Optimize the catalyst loading, as excess catalyst can sometimes promote side reactions.
-
Issue 2: Significant Impurity or Side Product Formation
Question: My reaction produces the desired product, but it is contaminated with significant impurities that are difficult to separate. How can I improve the reaction's selectivity?
Potential Causes & Recommended Solutions:
-
Thermal Degradation: The high energy input from microwave irradiation can lead to decomposition if not properly controlled.[3]
-
Cause: The reaction temperature is too high, or the "hold time" at the target temperature is too long, causing the desired product or intermediates to degrade.
-
Solution: Re-optimize the temperature, aiming for the lowest possible temperature that still provides a reasonable reaction rate.[4] As determined from your time-course study, quench the reaction as soon as the starting material is consumed to prevent the product from degrading.[5]
-
-
Formation of Regioisomers: When using unsymmetrical reagents, such as a non-symmetrical 1,3-dicarbonyl compound, the formation of two different regioisomers is possible.[9]
-
Cause: The relative electrophilicity of the two carbonyl groups in the reactant can be similar, leading to a mixture of products.[9]
-
Solution: If possible, modify the starting material to increase the electronic differentiation between the reactive sites. Alternatively, a careful screening of catalysts and solvents may favor the formation of one regioisomer over the other. Post-reaction purification via column chromatography or recrystallization will be necessary.[10]
-
-
Incomplete Cyclization or Dehydration: The reaction mechanism involves several steps, and intermediates can accumulate if the final cyclization or dehydration steps are not efficient.
-
Cause: The reaction conditions may not be optimal for the final, often rate-limiting, ring-closing step.
-
Solution: Consider adding a dehydrating agent if water elimination is a key step. Sometimes, switching to a higher boiling point solvent can provide the extra thermal energy needed to push the final cyclization to completion. An acidic or basic catalyst is often crucial for this step.[7]
-
Visualization: Troubleshooting Workflow Below is a decision tree to guide your troubleshooting process for common issues encountered during synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: Why is microwave irradiation superior to conventional oil bath heating for this synthesis?
Microwave irradiation offers several key advantages that stem from its unique heating mechanism, known as dielectric heating.[1]
-
Speed and Efficiency: Microwaves heat the reaction mixture volumetrically and directly, leading to a rapid increase in temperature.[2] This dramatically reduces reaction times from hours to mere minutes.[4][11]
-
Higher Yields and Purity: The rapid heating can minimize the formation of side products that often occur during long reaction times with conventional heating.[4][12] This often results in cleaner reaction profiles and higher isolated yields.
-
Energy Savings: By heating only the sample and not the vessel (as an oil bath does), microwave synthesis is a more energy-efficient and greener approach.[3][6]
Q2: What are the most critical safety precautions for microwave-assisted organic synthesis?
Safety is paramount when working with reactions at high temperatures and pressures.[13]
-
Use a Dedicated Reactor: Never use a domestic microwave oven.[14] Laboratory-grade microwave reactors are engineered with safety interlocks, pressure monitoring systems, and robust vessel designs to handle the rigors of chemical synthesis.[14]
-
Know Your Reagents: Be aware of the stability of your reagents and solvents at high temperatures. Check the Material Safety Data Sheet (MSDS) for information on thermal decomposition.[14] Avoid reactions known to be dangerously exothermic or that produce gaseous byproducts in a sealed vessel.
-
Start Small: When optimizing a new reaction, always start with a small scale to gauge the reaction kinetics and potential for pressure buildup.[14]
-
Proper Vessel Use: Use only the certified pressure vessels and accessories provided by the manufacturer. Ensure the vessel is not overfilled and is sealed correctly.
Q3: How do I properly set up and run a microwave synthesis experiment?
A generalized protocol for a multicomponent synthesis of a 1H-Pyrazolo[3,4-b]pyridin-5-ol derivative is provided below.
Experimental Protocols: General Microwave Synthesis Workflow
-
Reagent Preparation: In a certified microwave reaction vessel equipped with a magnetic stir bar, add the 5-aminopyrazole derivative (1.0 mmol), the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 mmol), and the aldehyde (1.0 mmol).
-
Solvent and Catalyst Addition: Add the chosen polar solvent (e.g., 3-5 mL of ethanol or DMF) and the catalyst (e.g., 2-3 drops of piperidine or 0.1 mmol of p-TSA).
-
Vessel Sealing: Securely cap the vessel according to the manufacturer's instructions. Ensure the seal is tight to prevent solvent leakage at high temperatures.
-
Microwave Reactor Programming: Place the vessel in the microwave reactor cavity. Program the reaction parameters:
-
Set the target temperature (e.g., 120 °C).
-
Set the reaction hold time (e.g., 15 minutes).
-
Set a maximum pressure limit as a safety feature (e.g., 250 psi).
-
Ensure stirring is enabled.
-
-
Reaction Execution: Start the irradiation program. The reactor will automatically adjust power to maintain the set temperature for the specified time.
-
Cooling and Work-up: After the reaction is complete, the vessel will be cooled rapidly with compressed air. Once at a safe temperature (typically <50 °C), carefully open the vessel inside a fume hood.
-
Product Isolation: Transfer the reaction mixture to a round-bottom flask. If the product precipitates upon cooling, it can be isolated by filtration.[8] Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[10][15]
Visualization: General Synthesis Workflow This diagram illustrates the key stages of a typical microwave-assisted synthesis experiment.
Caption: A step-by-step workflow for microwave-assisted synthesis.
References
-
Kumar, A., & Sharma, S. (2021). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
- Hayes, B. L. (2002).
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]
-
Farrag, A. A., et al. (2013). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. European Journal of Medicinal Chemistry. [Link]
-
Synapse. (2024). Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [Link]
-
Bargiggia, F. O., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]
-
Kumar, A., & Sharma, S. (2021). (PDF) Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ResearchGate. [Link]
-
Patil, S. (2023). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Besson, T., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][7][11][13]triazines. Molecules. [Link]
-
Singh, U. P., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
-
Synapse. (2024). Microwave assisted green organic synthesis. [Link]
-
Hsieh, M.-C., et al. (2011). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link]
-
Sowińska, A., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules. [Link]
-
Borriello, C., et al. (2023). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Organic Process Research & Development. [Link]
-
Acar, Ç., & Acar, B. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Sowińska, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. OUCI. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Kumar, A., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. New Journal of Chemistry. [Link]
-
Klásek, A., et al. (2016). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Tetrahedron Letters. [Link]
-
Sharma, S., & Singh, P. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews. [Link]
-
Kumar, D., & Singh, V. (2020). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. [Link]
-
Mejat, B., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave assisted green organic synthesis [wisdomlib.org]
- 11. Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. Page loading... [guidechem.com]
Technical Support Center: Characterization of 1H-Pyrazolo[3,4-b]pyridin-5-ol Isomers
Welcome to the technical support center for the characterization of 1H-Pyrazolo[3,4-b]pyridin-5-ol isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of heterocyclic compounds. Pyrazolo[3,4-b]pyridines are a significant scaffold in medicinal chemistry, and the precise determination of isomeric structures is critical for understanding structure-activity relationships (SAR) and ensuring the quality of pharmaceutical compounds.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of isomers I should be concerned with for 1H-Pyrazolo[3,4-b]pyridin-5-ol?
You will primarily encounter two types of isomers:
-
Constitutional Isomers: These are molecules that have the same molecular formula but different connectivity of atoms. In the case of a hydroxypyrazolo[3,4-b]pyridine, the hydroxyl (-OH) group can be located at different positions on the pyridine ring, leading to isomers such as 1H-Pyrazolo[3,4-b]pyridin-3-ol, 1H-Pyrazolo[3,4-b]pyridin-4-ol, and 1H-Pyrazolo[3,4-b]pyridin-6-ol, in addition to the 5-ol isomer.
-
Tautomeric Isomers: These are isomers that readily interconvert through the migration of a proton. For the 1H-Pyrazolo[3,4-b]pyridine core, a significant consideration is the tautomerism between the 1H- and 2H- forms of the pyrazole ring.[1] While computational studies have shown that the 1H-tautomer is generally more stable, the presence of the 2H-tautomer in solution should not be entirely discounted and can complicate spectral interpretation.[1] Additionally, the hydroxyl group at the 5-position can exhibit keto-enol tautomerism, leading to the corresponding pyrazolo[3,4-b]pyridin-5(4H)-one form.
Q2: Why is it so challenging to distinguish between these isomers?
The challenges arise from the subtle structural differences between the isomers, which can lead to:
-
Similar Spectroscopic Properties: The isomers often exhibit very similar NMR spectra, with chemical shifts of corresponding protons and carbons being in close proximity.
-
Indistinguishable Mass Spectrometry Fragmentation: Under standard electron ionization (EI) conditions, the isomers may produce nearly identical fragmentation patterns, making it difficult to assign the position of the hydroxyl group based on mass spectra alone.
-
Co-elution in Chromatography: The similar polarities and physicochemical properties of the isomers can lead to poor separation or complete co-elution in HPLC, complicating their isolation and quantification.[2]
Q3: What is the most definitive method for characterizing these isomers?
While a combination of techniques is always recommended, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination of a specific isomer, provided a suitable crystal can be obtained.[3] For routine analysis and in the absence of single crystals, a combination of advanced NMR techniques (such as 2D NMR), high-resolution mass spectrometry (HRMS), and carefully optimized HPLC methods is essential.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for isomer differentiation, but challenges with pyrazolo[3,4-b]pyridine isomers are common.
Issue 1: Ambiguous Proton and Carbon Assignments in 1D NMR Spectra
-
Problem: The 1H and 13C NMR spectra of the different hydroxyl isomers show signals in similar regions, making definitive assignment difficult. For example, the aromatic protons on the pyridine ring will have similar coupling patterns and chemical shifts across the isomers.
-
Causality: The electronic environment of the pyridine and pyrazole rings is only subtly perturbed by the change in the hydroxyl group's position.
-
Troubleshooting Protocol:
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and trace the connectivity within the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the proton on the pyrazole ring (H3) can show a correlation to the carbon bearing the hydroxyl group, helping to pinpoint its location.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to identify protons that are close in space, which can help to confirm assignments.
-
-
Solvent Effects: As demonstrated in studies of similar pyrazole derivatives, changing the NMR solvent can induce differential shifts in proton signals, which can aid in resolving overlapping peaks and distinguishing isomers.[4]
-
Reference Comparison: If available, compare your spectra to literature data for known isomers or closely related derivatives.[5][6]
-
Workflow for NMR-Based Isomer Differentiation
Caption: A workflow for differentiating isomers using NMR spectroscopy.
Mass Spectrometry (MS)
While MS is excellent for determining molecular weight, distinguishing constitutional isomers can be problematic.
Issue 2: Identical or Very Similar Fragmentation Patterns
-
Problem: Electron Ionization (EI) mass spectra of the isomers may show a strong molecular ion peak and a common set of fragment ions, making it impossible to determine the hydroxyl group's position.
-
Causality: The initial fragmentation often involves the loss of stable neutral molecules like HCN or N2 from the pyrazole ring, a process that is common to all isomers.[7] The subsequent fragmentation may not be sufficiently influenced by the initial position of the hydroxyl group.
-
Troubleshooting Protocol:
-
Employ Soft Ionization Techniques:
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These techniques are less energetic and tend to produce more abundant protonated molecules ([M+H]+) with less fragmentation. While this may not directly differentiate the isomers, it provides a clean molecular ion for subsequent tandem MS analysis.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Fragment the protonated molecule ([M+H]+) from ESI or CI using collision-induced dissociation (CID). The fragmentation pathways of the protonated species may be more sensitive to the position of the hydroxyl group than the radical cation formed in EI.
-
Look for subtle differences in the relative abundances of fragment ions between the isomers. Even small, reproducible differences can be used as a fingerprint to distinguish them.
-
-
High-Resolution Mass Spectrometry (HRMS): While HRMS will not differentiate isomers, it is crucial for confirming the elemental composition of the molecular ion and any key fragments, which is a prerequisite for any structural elucidation.[3]
-
Table 1: Hypothetical Comparative MS/MS Fragmentation Data
| m/z of Precursor Ion | Isomer | Key Fragment Ions (m/z) and Relative Abundance | Plausible Neutral Loss |
| 136.0455 ([M+H]+) | 1H-Pyrazolo[3,4-b]pyridin-5-ol | 108.0349 (85%) | CO |
| 91.0451 (40%) | HCN from 108 | ||
| 136.0455 ([M+H]+) | 1H-Pyrazolo[3,4-b]pyridin-6-ol | 108.0349 (95%) | CO |
| 91.0451 (25%) | HCN from 108 |
Note: This data is illustrative and would need to be experimentally determined.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for separating the isomers before characterization and for assessing the purity of synthesized compounds.
Issue 3: Co-elution or Poor Resolution of Isomers
-
Problem: The isomers have very similar polarities, leading to overlapping peaks in standard reversed-phase HPLC methods.
-
Causality: The small difference in the position of the hydroxyl group may not be sufficient to cause a significant difference in partitioning between the mobile and stationary phases.
-
Troubleshooting Protocol:
-
Optimize Mobile Phase Composition:
-
pH Adjustment: The pKa values of the isomers will likely differ slightly. Adjusting the pH of the mobile phase can alter the ionization state of the molecules and significantly impact their retention. A pH screening study is highly recommended.
-
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) can change the selectivity of the separation due to different interactions with the stationary phase.[8]
-
-
Select an Appropriate Stationary Phase:
-
Standard C18: While a good starting point, it may not provide sufficient selectivity.
-
Phenyl-Hexyl: This stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of the isomers.
-
Pentafluorophenyl (PFP): PFP columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be very effective for separating closely related isomers.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For these polar compounds, HILIC can be a powerful alternative to reversed-phase chromatography.
-
-
Adjust Column Temperature: Varying the column temperature can affect the thermodynamics of the separation and may improve resolution.
-
Gradient Optimization: If using a gradient, adjusting the slope of the gradient can help to improve the separation of closely eluting peaks.
-
Logical Flow for HPLC Method Development
Caption: A systematic approach to resolving co-eluting isomers in HPLC.
By systematically applying these troubleshooting strategies, researchers can overcome the inherent challenges in characterizing 1H-Pyrazolo[3,4-b]pyridin-5-ol isomers, leading to accurate structural assignments and reliable analytical data.
References
-
Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The use of ¹H NMR spectroscopy to differentiate between the isomeric compounds 12-14 and 15-17. Retrieved from [Link]
-
PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. Retrieved from [Link]
-
PubMed Central. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Retrieved from [Link]
-
RSC Publishing. (2013). Fac and mer isomers of Ru(II) tris(pyrazolyl-pyridine) complexes as models for the vertices of coordination cages. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
MDPI. (n.d.). 3,6-Dihydro-5H-pyrazolo [4′,3′:5,6]pyrano[3,4-b]indol-5-one. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Pyrazolo[3,4-b]pyridin-3-ol, 1-cyclohexyl-4,6-dimethyl-. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Semantic Scholar. (n.d.). NMR study of 5‐substituted pyrazolo[3,4‐c]pyridine derivatives. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
YouTube. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved from [Link]
-
International Journal of Materials and Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
improving the regioselectivity of functional group addition to pyrazolo[3,4-b]pyridines
Welcome to the technical support center for the regioselective functionalization of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of substituting this privileged heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling regioselectivity. Our focus is on the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies effectively.
I. Understanding the Pyrazolo[3,4-b]pyridine Core: A Reactivity Overview
The pyrazolo[3,4-b]pyridine scaffold is an annulated system where an electron-rich pyrazole ring is fused to an electron-deficient pyridine ring. This electronic dichotomy governs its reactivity. The pyridine ring is generally deactivated towards electrophilic attack but activated for nucleophilic substitution, particularly at the C4 and C6 positions. The pyrazole ring contains two nitrogen atoms (N1 and N2) that can be alkylated, and the C3 position is susceptible to electrophilic attack. Understanding this electronic landscape is paramount to predicting and controlling the outcome of functionalization reactions.
II. Troubleshooting Guide: N-Alkylation Regioselectivity (N1 vs. N2)
The alkylation of the pyrazole moiety in an unsubstituted pyrazolo[3,4-b]pyridine presents a significant regioselectivity challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2. The outcome of the reaction is a delicate interplay of steric hindrance, electronic effects, and reaction conditions.
Frequently Asked Questions (FAQs): N-Alkylation
Q1: I am getting a mixture of N1 and N2 alkylated products. How can I favor the N1-isomer?
A1: Achieving N1 selectivity is often a thermodynamic pursuit. The N1-anion is generally more sterically accessible, but the N2-anion can be more thermodynamically stable in some cases. To favor the N1-isomer, consider the following strategies:
-
Solvent Choice: Employ polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the cation of the base, leading to a "freer" pyrazolide anion. Under these conditions, the reaction tends to be governed by the charge distribution on the anion, which often favors attack at the N1 position.
-
Base and Temperature: The use of a weaker base, such as K₂CO₃ or Cs₂CO₃, and higher temperatures can favor the thermodynamically more stable N1-product. This is because the reaction may be reversible under these conditions, allowing for equilibration to the most stable isomer.
-
Directed Alkylation: If your substrate allows, a directing group at the C6 position can sterically hinder the N1 position, paradoxically leading to N1 selectivity under certain conditions through a complexation-dissociation mechanism. However, this is highly substrate-dependent.
Q2: My goal is the N2-alkylated pyrazolo[3,4-b]pyridine. What conditions should I use?
A2: N2-selectivity is often achieved under kinetic control, where the most accessible nitrogen is alkylated.
-
Steric Hindrance: The most significant factor favoring N2-alkylation is steric hindrance at the C6 position of the pyridine ring. A bulky substituent at C6 will effectively block the N1 position, directing the alkylating agent to N2.
-
Reaction Conditions: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as THF or dioxane at low temperatures is the classic approach for kinetic control. These conditions promote the formation of a tight ion pair between the pyrazolide anion and the sodium cation. This complex can sterically direct the incoming electrophile to the less hindered N2 position.
-
Alkylating Agent: Using a bulkier alkylating agent can also enhance N2 selectivity, as it will preferentially react at the less sterically encumbered nitrogen.
Table 1: General Conditions for N-Alkylation Regioselectivity
| Target Isomer | Base | Solvent | Temperature | Rationale |
| N1-Alkylated | K₂CO₃, Cs₂CO₃ | DMF, DMSO | Room Temp to 80 °C | Thermodynamic control, favors the more stable product. |
| N2-Alkylated | NaH, LiHMDS | THF, Dioxane | 0 °C to Room Temp | Kinetic control, favors the sterically more accessible N2 position. |
Workflow for Optimizing N-Alkylation Regioselectivity
Caption: Decision workflow for N-alkylation optimization.
III. Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)
The pyrazolo[3,4-b]pyridine ring system is electron-deficient and therefore generally unreactive towards electrophilic aromatic substitution. Harsh conditions are often required, which can lead to poor selectivity and decomposition. However, with the right strategy, regioselective functionalization is achievable.
Frequently Asked Questions (FAQs): Electrophilic Aromatic Substitution
Q1: I am attempting to nitrate my pyrazolo[3,4-b]pyridine, but I am getting no reaction or a mixture of products. What is going wrong?
A1: The pyridine part of the scaffold is strongly deactivated towards EAS. The position of substitution will be directed by both the pyridine nitrogen and any existing substituents.
-
Inherent Reactivity: The most likely position for electrophilic attack on the unsubstituted pyrazolo[3,4-b]pyridine core is the C3 position on the pyrazole ring. The pyridine ring is generally less reactive.
-
Activating Groups: If you have an electron-donating group (EDG) on the pyridine ring (e.g., at C4, C5, or C6), this will activate the ring and direct ortho and para to itself. You must consider the interplay between the directing effect of the EDG and the deactivating effect of the ring nitrogens.
-
Reaction Conditions: Standard nitrating conditions (HNO₃/H₂SO₄) can be too harsh. Consider milder conditions such as using a nitrate salt (e.g., KNO₃) in sulfuric acid or using a nitrating agent like nitronium tetrafluoroborate (NO₂BF₄) at low temperatures.
Q2: How can I achieve regioselective halogenation of the pyrazolo[3,4-b]pyridine core?
A2: Direct halogenation can be challenging and often lacks selectivity. Modern methods offer milder and more selective alternatives.
-
C3-Halogenation: For many pyrazole-fused systems, the C3 position is the most electron-rich and thus the most susceptible to electrophilic attack. Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like DMF or acetonitrile can favor C3 halogenation. For a more robust method, consider a hypervalent iodine(III) reagent with a halide salt (e.g., PIDA with KX) in an aqueous medium, which has been shown to be highly regioselective for the C3 position in related pyrazolo[1,5-a]pyrimidines[1].
-
Halogenation of the Pyridine Ring: Direct halogenation of the pyridine moiety is difficult. If you require a halogen on the pyridine ring, it is often more strategic to introduce it during the synthesis of the scaffold or to use a halogenated starting material.
Directing Effects in Electrophilic Aromatic Substitution
Caption: Influence of substituents on EAS regioselectivity.
IV. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of carbon-carbon and carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions are indispensable. Success hinges on having a halogenated pyrazolo[3,4-b]pyridine precursor.
Frequently Asked Questions (FAQs): Cross-Coupling Reactions
Q1: I have a chloropyrazolo[3,4-b]pyridine. My Suzuki-Miyaura coupling is sluggish. How can I improve it?
A1: Aryl chlorides are notoriously less reactive than bromides and iodides in Suzuki-Miyaura couplings. The key to success lies in the choice of catalyst system.
-
Ligand Choice: For unreactive aryl chlorides, you need an electron-rich, bulky phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos are excellent choices as they promote the rate-limiting oxidative addition step.
-
Palladium Pre-catalyst: Use a pre-catalyst like a G3 or G4 palladacycle from the Buchwald group. These are air-stable and highly active.
-
Base and Solvent: A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary. A polar aprotic solvent system like dioxane/water or toluene/water is typically effective.
-
Reactivity Trend: Remember the general reactivity trend for the leaving group: I > Br > Cl. If possible, starting with the bromo- or iodo-analog will significantly facilitate the reaction.
Q2: I want to perform a Buchwald-Hartwig amination on my halopyrazolo[3,4-b]pyridine. What are the critical parameters for success?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The success of this reaction is highly dependent on the ligand, base, and the nature of the amine.
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, electron-rich and bulky ligands are crucial. For aryl chlorides, ligands like BrettPhos or the Josiphos family of ligands are often effective.
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the most common choices. Be aware that these strong bases can have limited functional group compatibility. For more sensitive substrates, milder organic bases like DBU in combination with specific ligands can be an option[2][3].
-
Amine Scope: The reaction is generally broad in scope, accommodating primary and secondary alkyl and aryl amines. However, very bulky amines may require more forcing conditions or specialized ligands.
Table 2: Relative Reactivity of Halogen Positions in Cross-Coupling
| Position on Pyridine Ring | Relative Reactivity | Rationale |
| C4 and C6 | High | These positions are most activated towards oxidative addition due to the electron-withdrawing effect of the pyridine nitrogen. |
| C5 | Low | This position is the least electron-deficient on the pyridine ring. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 4-Chloropyrazolo[3,4-b]pyridine
-
Reaction Setup: To a flame-dried Schlenk flask, add the 4-chloropyrazolo[3,4-b]pyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
V. Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in the pyrazolo[3,4-b]pyridine scaffold makes it susceptible to nucleophilic aromatic substitution, especially if a good leaving group (like a halogen) is present at an activated position.
Frequently Asked Questions (FAQs): Nucleophilic Aromatic Substitution
Q1: At which position is SNAr most favorable on a halopyrazolo[3,4-b]pyridine?
A1: SNAr is most favorable at the positions ortho and para to the pyridine nitrogen, which correspond to the C6 and C4 positions . Attack at these positions allows for the formation of a resonance-stabilized Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative ring nitrogen. Attack at the C5 position does not allow for this stabilization, making it significantly less reactive.
Q2: My SNAr reaction with an amine nucleophile is not proceeding. What can I do?
A2: If your SNAr reaction is sluggish, consider the following:
-
Leaving Group: The reactivity of the leaving group follows the trend F > Cl > Br > I. A fluoro or chloro substituent will be more reactive in SNAr than a bromo or iodo substituent.
-
Activation: The presence of an electron-withdrawing group on the pyridine ring will further activate it towards nucleophilic attack.
-
Reaction Conditions: The reaction often requires elevated temperatures. Using a high-boiling point polar aprotic solvent like DMSO, DMF, or NMP can be beneficial. The addition of a base like K₂CO₃ or Et₃N may be necessary to neutralize the HX formed during the reaction.
-
Nucleophile: A more potent nucleophile will, of course, increase the reaction rate.
SNAr Mechanism and Regioselectivity
Caption: SNAr is favored at C4/C6 due to stabilization of the intermediate.
VI. References
-
M. A. Khan, B. M. Lynch, H. C. Teo, Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra, Canadian Journal of Chemistry, 1988 , 66(3), 420-428. [Link]
-
L. de Lescure, J. Levy, B. Boyle, R. S. Paton, A. McNally, Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation, American Chemical Society, 2021 . [Link]
-
Organic Chemistry Tutor, Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
S. L. Buchwald, A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds, Organic Chemistry Portal. [Link]
-
Wikipedia, Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts, Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
B. C. Bookser, et al., Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions..., Journal of Organic Chemistry, 2018 , 83(12), 6334-6353. [Link]
-
E. J. Crust, P. Gurnani, Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine, ChemSpider SyntheticPages, 2013 , SP602. [Link]
-
Wikipedia, Electrophilic aromatic substitution. [Link]
-
S. Kumar, et al., Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions, RSC Advances, 2024 , 14, 11181-11185. [Link]
-
A. A. G. El-Wahab, et al., Synthesis and biological evaluation of certain C-4 substituted pyrazolo [3, 4-b] pyridine nucleosides, Chemsrc, 2016 . [Link]
-
Y. Wang, et al., Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches, Molecules, 2022 , 27(19), 6443. [Link]
-
I. J. E. G. del C. G.-G. y. M. J. R. Y. L. F.-F. M. J. G. C. A. M. D. J. J. C. C. M. J. R. P. F. J. T. y. J. G. d. l. C. M. d. l. L. F. J. V. A. S. J. A. O. C. A. C. y. F. O. d. l. P. C. A. M. C. C. M. E. C. C. F. J. B. y. J. E. D. R. M. d. C. R. C. M. J. R. Y. L. F.-F. M. J. G. C. A. M. D. J. J. C. C. M. J. R. P. F. J. T. y. J. G. d. l. C. M. d. l. L. F. J. V. A. S. J. A. O. C. A. C. y. F. O. d. l. P. C. A. M. C. C. M. E. C. C. F. J. B. y. J. E. D. R., 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications, Molecules, 2022 , 27(7), 2237. [Link]
-
Chemistry LibreTexts, 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
M. A. Ali, et al., Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst..., Molecules, 2021 , 26(16), 4995. [Link]
-
M. Zhang, et al., Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors, Bioorganic & Medicinal Chemistry, 2021 , 48, 116413. [Link]
-
J. D. Levy, Selective halogenation of pyridines and diazines via unconventional intermediates, 2020 . [Link]
-
S. K. Kashani, J. E. Jessiman, S. G. Newman, Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow, ChemRxiv, 2019 . [Link]
-
S. K. Kashani, J. E. Jessiman, S. G. Newman, Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow, S3 Amazonaws, 2019 . [Link]
-
Chemistry LibreTexts, Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Tutor, Determining Directing Effects in Electrophilic Aromatic Substitutions, YouTube, 2023 . [Link]
-
ResearchGate, Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
A. A. G. El-Wahab, et al., Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis, Scientific Reports, 2021 , 11, 1485. [Link]
-
M. A. Ali, et al., Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters, Organic Letters, 2018 , 20(15), 4644–4647. [Link]
-
H. Göker, T. Özden, N-Alkylation of Some Imidazopyridines, FABAD Journal of Pharmaceutical Sciences, 2024 , 49(1), 1-8. [Link]
-
A. S. Howard, et al., Development of a selective and scalable N1-indazole alkylation, RSC Advances, 2024 , 14, 4661-4667. [Link]
Sources
Technical Support Center: Enhancing the Oral Bioavailability of 1H-Pyrazolo[3,4-b]pyridin-5-ol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrazolo[3,4-b]pyridin-5-ol derivatives. This guide is designed to provide in-depth, actionable insights into overcoming the common challenges associated with the oral bioavailability of this important class of compounds. Drawing from established scientific principles and field-proven methodologies, this resource offers troubleshooting guides and frequently asked questions to navigate the complexities of your experiments.
Introduction: The Bioavailability Challenge
The 1H-Pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology.[1][2][3][4] However, derivatives of this class, particularly those with a 5-ol substitution, often exhibit poor oral bioavailability, hindering their clinical development.[5][6][7][8] This limitation typically stems from a combination of factors including poor aqueous solubility, extensive first-pass metabolism, and susceptibility to efflux transporters.[9][10]
This guide will dissect these challenges and provide a structured approach to systematically identify and address the root causes of low oral bioavailability in your 1H-Pyrazolo[3,4-b]pyridin-5-ol derivatives.
Part 1: Troubleshooting Guide - Low Oral Bioavailability
This section is formatted as a series of questions you might ask when encountering poor oral bioavailability with your compound. Each question is followed by a detailed answer providing potential causes and actionable experimental strategies.
Question 1: My 1H-Pyrazolo[3,4-b]pyridin-5-ol derivative shows poor oral exposure in preclinical species. Where do I start my investigation?
Answer: A systematic investigation into the underlying causes of poor oral bioavailability is crucial. The three primary pillars to investigate are solubility, permeability, and metabolism . A logical first step is to characterize the physicochemical properties of your compound and perform a series of in vitro assays to dissect the contribution of each factor.
Initial Assessment Workflow:
Caption: Initial workflow for diagnosing poor oral bioavailability.
Key Experimental Steps:
-
Determine Aqueous Solubility: Measure the thermodynamic solubility of your compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.[11]
-
Assess Intestinal Permeability: Utilize in vitro models like the Caco-2 cell monolayer assay or a parallel artificial membrane permeability assay (PAMPA) to estimate the compound's ability to cross the intestinal epithelium.[11][12]
-
Evaluate Metabolic Stability: Incubate your compound with liver microsomes or hepatocytes to determine its intrinsic clearance.[12] This will provide an early indication of its susceptibility to first-pass metabolism.
The results from these initial assays will allow for a provisional Biopharmaceutics Classification System (BCS) classification, which can guide your subsequent enhancement strategies.[13]
| Provisional BCS Class | Characteristics | Primary Challenge |
| Class II | Low Solubility, High Permeability | Dissolution rate-limited absorption |
| Class III | High Solubility, Low Permeability | Permeability-limited absorption |
| Class IV | Low Solubility, Low Permeability | Both dissolution and permeability are limiting |
Question 2: My compound has very low aqueous solubility. What are the most effective strategies to improve this?
Answer: For compounds with low aqueous solubility (likely BCS Class II or IV), the primary goal is to increase the concentration of the drug in solution at the site of absorption.[14] Several formulation and chemical modification strategies can be employed.
Strategies for Solubility Enhancement:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate.[15][16] High-pressure homogenization is a common method for producing nanosuspensions.[15][17]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymeric carrier in its amorphous, higher-energy state can significantly enhance its apparent solubility and dissolution.[18][19]
-
-
Chemical Modifications:
-
Salt Formation: For weakly basic or acidic compounds, forming a salt is often the most effective way to increase solubility and dissolution rate.[20][21][22] Given the pyrazolopyridine core, forming salts with pharmaceutically acceptable acids is a viable strategy.[20] However, be mindful of the common ion effect, especially with hydrochloride salts in the acidic environment of the stomach, which can suppress solubility.[20]
-
Co-crystals: Engineering co-crystals with a suitable co-former can modify the crystal lattice energy, leading to improved solubility and dissolution.
-
-
Formulation-Based Approaches:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be highly effective.[18] These systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[18]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[14][15]
-
Experimental Protocol: Feasibility Study for Salt Formation
-
Determine the pKa of your 1H-Pyrazolo[3,4-b]pyridin-5-ol derivative. This is critical for selecting appropriate counter-ions.
-
Select a range of pharmaceutically acceptable acids with pKa values at least 2-3 units lower than the pKa of your basic compound to ensure a high degree of salt formation.[22]
-
Screen for salt formation by mixing your compound with the selected acids in various solvent systems.
-
Characterize the resulting solids using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline salt form.
-
Measure the aqueous solubility of the promising salt forms and compare it to the free base.
Question 3: My compound has poor permeability in the Caco-2 assay. What could be the cause and how can I address it?
Answer: Poor permeability suggests that the compound has difficulty crossing the intestinal epithelial barrier. This can be due to its intrinsic physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters.[9][23]
Investigating and Overcoming Poor Permeability:
-
Rule out Efflux: The first step is to determine if your compound is a substrate for major efflux transporters like P-glycoprotein (P-gp, also known as MDR1) or Breast Cancer Resistance Protein (BCRP).[10][24] This is done by conducting a bi-directional Caco-2 assay.
-
Efflux Ratio (ER): The ratio of the apparent permeability coefficient (Papp) from the basolateral to apical side (B -> A) to the Papp from the apical to basolateral side (A -> B). An ER greater than 2 is generally considered indicative of active efflux.[10]
-
Confirmation with Inhibitors: The assay should be repeated in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that transporter.[10]
-
-
Strategies if Efflux is Confirmed:
-
Medicinal Chemistry Approaches: Modify the structure of your compound to reduce its affinity for the efflux transporter. This can involve masking hydrogen bond donors, altering lipophilicity, or changing the overall shape of the molecule.
-
Formulation with Excipients: Some formulation excipients, such as certain surfactants (e.g., polysorbates) and polymers, can inhibit efflux transporters, thereby increasing the intestinal absorption of substrate drugs.[13]
-
-
Strategies for Intrinsically Poor Permeability:
-
Permeation Enhancers: These are compounds that reversibly increase the permeability of the intestinal epithelium.[9] However, their use must be carefully evaluated for potential toxicity.
-
Nanotechnology-based delivery systems: Nanoparticles can be engineered to be taken up by intestinal cells through various endocytic pathways, bypassing the traditional transcellular and paracellular routes.[25][26][27][28]
-
Prodrugs: A lipophilic prodrug can be designed to improve membrane permeation, which is then converted to the active parent drug in vivo.[29]
-
Question 4: My compound is rapidly cleared in liver microsome stability assays. What are my options?
Answer: High intrinsic clearance in liver microsomes indicates rapid metabolism, likely by cytochrome P450 (CYP) enzymes.[30] This leads to a significant first-pass effect and low oral bioavailability.
Addressing Rapid Metabolism:
-
Metabolite Identification: The first and most critical step is to identify the "soft spots" on your molecule that are susceptible to metabolism. This is achieved by incubating the compound with liver microsomes and analyzing the resulting metabolites using liquid chromatography-mass spectrometry (LC-MS).
-
Medicinal Chemistry Strategies ("Metabolic Blocking"):
-
Once the sites of metabolism are identified, you can strategically modify the molecule to block these positions.
-
Deuteration: Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium, can slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.
-
Introducing Electron-Withdrawing Groups: For aromatic rings susceptible to oxidation, introducing an electron-withdrawing group (e.g., a fluorine atom) can deactivate the ring towards electrophilic attack by CYPs.[31]
-
Scaffold Hopping: In some cases, replacing a metabolically labile part of the scaffold (e.g., a phenyl ring) with a more stable bioisostere (e.g., a pyridine or pyrazole ring) can improve metabolic stability while retaining pharmacological activity.[30]
-
Metabolic Liability Mitigation Workflow:
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 肠道外排转运蛋白在药物吸收中的作用 [sigmaaldrich.com]
- 11. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. brieflands.com [brieflands.com]
- 14. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ijpbr.in [ijpbr.in]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. upm-inc.com [upm-inc.com]
- 20. rjpdft.com [rjpdft.com]
- 21. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmtech.com [pharmtech.com]
- 23. Intestinal efflux transporters and drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bioivt.com [bioivt.com]
- 25. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems” [mdpi.com]
- 27. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
The Ascendant Scaffolds: A Comparative Kinase Inhibitory Profile of 1H-Pyrazolo[3,4-b]pyridine Derivatives
In the landscape of kinase inhibitor discovery, the relentless pursuit of novel scaffolds that offer both potency and selectivity is paramount. Kinases, as central regulators of a myriad of cellular processes, represent a major class of therapeutic targets, particularly in oncology.[1] Dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival.[2] The 1H-pyrazolo[3,4-b]pyridine core has emerged as a privileged scaffold, demonstrating remarkable versatility in targeting a range of critical kinases. This guide provides a comparative analysis of the kinase inhibitory profiles of two exemplary 1H-pyrazolo[3,4-b]pyridine derivatives against established, clinically relevant inhibitors, supported by experimental data and detailed methodologies.
Our investigation focuses on two distinct derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold: the potent TANK-binding kinase 1 (TBK1) inhibitor, designated as Compound 15y , and the highly effective cyclin-dependent kinase (CDK) inhibitor, BMS-265246 . These will be compared against the known TBK1 inhibitor BX795 and the FDA-approved CDK4/6 inhibitor Palbociclib , respectively. Through this comparative lens, we aim to illuminate the therapeutic potential and strategic advantages of the 1H-pyrazolo[3,4-b]pyridine framework for researchers and drug development professionals.
Comparative Kinase Inhibitory Profiles
The potency of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the in vitro kinase inhibitory activities of our selected compounds.
TANK-Binding Kinase 1 (TBK1) Inhibition
TBK1 is a key regulator of innate immune signaling pathways.[3] Its aberrant activation has been implicated in certain cancers, making it a compelling therapeutic target.[4]
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 15y | TBK1 | 0.2 | BX795 | 6 |
| (1H-pyrazolo[3,4-b]pyridine derivative) | (Known TBK1 Inhibitor) |
Table 1: Comparative in vitro inhibitory activity against TBK1.
As evidenced by the data, Compound 15y demonstrates exceptional potency against TBK1, with an IC50 value of 0.2 nM.[2][5][6][7][8] This represents a 30-fold increase in potency when compared to the well-characterized TBK1 inhibitor, BX795.[9] Such a significant improvement in potency highlights the optimized interactions of the 1H-pyrazolo[3,4-b]pyridine scaffold within the ATP-binding pocket of TBK1.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are fundamental to the regulation of the cell cycle, and their dysregulation is a common feature of cancer.[10] The development of CDK inhibitors has been a major advancement in oncology.[11]
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| BMS-265246 | CDK1/cyclin B | 6 | Palbociclib | CDK4 | 9-11 |
| (1H-pyrazolo[3,4-b]pyridine derivative) | CDK2/cyclin E | 9 | CDK6 | 15 |
Table 2: Comparative in vitro inhibitory activity against CDKs.
BMS-265246, a 1H-pyrazolo[3,4-b]pyridine derivative, exhibits potent inhibition of CDK1 and CDK2, with IC50 values of 6 nM and 9 nM, respectively.[12] For comparison, Palbociclib, an FDA-approved drug, selectively inhibits CDK4 and CDK6 with IC50 values in a similar low nanomolar range.[11] This demonstrates that the 1H-pyrazolo[3,4-b]pyridine scaffold can be tailored to potently and selectively target different members of the CDK family, offering the potential for therapies with distinct mechanisms of action and clinical applications.
Signaling Pathway Context
To fully appreciate the impact of these inhibitors, it is crucial to understand the signaling pathways in which their targets operate.
TBK1 Signaling Pathway
TBK1 is a central kinase in the innate immune response, activated by various stimuli, including viral and bacterial infections.[13] It phosphorylates and activates transcription factors such as IRF3, leading to the production of type I interferons.[14]
Caption: Simplified TBK1 signaling pathway and the inhibitory action of Compound 15y.
CDK2 Cell Cycle Regulation
CDK2, in complex with cyclin E and cyclin A, plays a pivotal role in the G1/S phase transition and the progression of DNA synthesis.[15][16] Its activity is tightly regulated to ensure proper cell cycle progression.[17]
Caption: Role of CDK2 in the G1/S cell cycle transition and inhibition by BMS-265246.
Experimental Methodologies
The determination of kinase inhibitory activity relies on robust and reproducible assays. Below are detailed protocols for two widely used methods: an in vitro biochemical assay and a cell-based target engagement assay.
In Vitro Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays are a common method for quantifying kinase activity in a high-throughput format.[14] They measure the phosphorylation of a substrate by a kinase through the proximity-based transfer of energy between a donor and an acceptor fluorophore.[4]
Experimental Workflow:
Caption: Generalized workflow for a TR-FRET based in vitro kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute the test inhibitor (e.g., Compound 15y or BMS-265246) in the reaction buffer.
-
Prepare a solution containing the kinase and a fluorescein-labeled substrate peptide in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer at a concentration appropriate for the kinase being assayed.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add the inhibitor dilutions.
-
Add the kinase/substrate solution to all wells.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 10-20 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a stop/detection solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody in a TR-FRET dilution buffer.
-
Add the stop/detection solution to each well to terminate the kinase reaction and initiate the detection process.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Assay: NanoBRET™ Target Engagement
Cell-based assays provide a more physiologically relevant context by measuring inhibitor binding to its target within living cells.[18] The NanoBRET™ assay quantifies the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase by measuring the displacement of a fluorescent tracer.[5][17]
Experimental Workflow:
Sources
- 1. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 6. revvity.com [revvity.com]
- 7. youtube.com [youtube.com]
- 8. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. mdpi.com [mdpi.com]
- 12. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. manuals.plus [manuals.plus]
- 17. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 18. promega.com [promega.com]
Validating the Anticancer Efficacy of 1H-Pyrazolo[3,4-b]pyridin-5-ol Scaffolds in Preclinical Xenograft Models: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo anticancer activity of a representative 1H-Pyrazolo[3,4-b]pyridine derivative against established standard-of-care chemotherapeutic agents. The data and protocols herein are intended for researchers, scientists, and drug development professionals in the field of oncology, offering a robust framework for the preclinical validation of this promising class of compounds.
While specific in vivo xenograft data for the parent compound, 1H-Pyrazolo[3,4-b]pyridin-5-ol, is not extensively available in published literature, this guide will utilize a well-characterized, substituted derivative—a 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine—which has demonstrated significant antitumor efficacy in a breast cancer xenograft model.[1][2][3][4] This derivative will serve as a surrogate to exemplify the therapeutic potential of the core scaffold. For comparative analysis, we will contrast its performance with Doxorubicin, a standard therapeutic for breast cancer, and 5-Fluorouracil (5-FU), a cornerstone of colorectal cancer treatment.
Introduction to the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The 1H-Pyrazolo[3,4-b]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, structurally analogous to purine.[1][2] This similarity allows it to interact with a variety of biological targets, particularly protein kinases, which are often dysregulated in cancer.[5][6] Derivatives of this scaffold have been shown to inhibit several key kinases involved in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3 (GSK-3), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B), as well as other critical enzymes like Topoisomerase IIα.[7][8][9][10] This multi-targeted profile suggests a broad potential for anticancer activity across various tumor types.
Comparative In Vivo Efficacy in Xenograft Models
The gold standard for preclinical evaluation of a novel anticancer agent is its performance in in vivo models. Here, we compare the efficacy of a representative 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine derivative in a breast cancer xenograft model with the standard-of-care agent, Doxorubicin. Additionally, we provide comparative data for 5-Fluorouracil in a colorectal cancer model to illustrate the broader context of preclinical anticancer drug evaluation.
Breast Cancer Xenograft Model: A Head-to-Head Comparison
In an orthotopic breast cancer mouse model using the murine EO771 cell line, a 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine derivative demonstrated significant inhibition of tumor growth.[4] For a direct comparison, we will consider a similar xenograft model utilizing the human MDA-MB-231 breast cancer cell line, a common model for testing doxorubicin efficacy.[11][12]
| Compound | Xenograft Model | Dosing Regimen | Key Finding | Citation |
| Representative 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine | EO771 (murine breast cancer) | Not specified | Significant tumor growth inhibition | [4] |
| Doxorubicin | MDA-MB-231 (human breast cancer) | 4 mg/kg/week, i.v. | Inhibition of tumor growth | [13] |
| Doxorubicin | 4T1 (murine breast cancer) | Not specified | Reduced tumor growth and lung metastasis | [13] |
Colorectal Cancer Xenograft Model: A Standard-of-Care Benchmark
To provide a broader perspective on preclinical validation, the following table summarizes the efficacy of 5-Fluorouracil (5-FU) in a HCT116 human colorectal carcinoma xenograft model. This serves as a benchmark for the level of activity expected from an effective anticancer agent in this indication.
| Compound | Xenograft Model | Dosing Regimen | Key Finding | Citation |
| 5-Fluorouracil (5-FU) | HCT116 (human colorectal cancer) | 35 mg/kg, twice weekly, i.p. | Delayed tumor growth | [14] |
| 5-Fluorouracil (5-FU) | HCT116 (human colorectal cancer) | Not specified | Slower tumor growth rate | [15] |
Unraveling the Mechanism of Action: A Focus on Kinase Inhibition
The anticancer activity of 1H-Pyrazolo[3,4-b]pyridine derivatives is largely attributed to their ability to function as ATP-competitive kinase inhibitors.[5] By occupying the ATP-binding pocket of various kinases, they block downstream signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.
Key kinase targets for this scaffold include:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in several cancers. Pyrazolopyridine derivatives have been shown to be potent and selective inhibitors of FGFRs.[8][16]
-
Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is implicated in multiple signaling pathways, including the Wnt/β-catenin pathway, which is often dysregulated in cancer.[10]
-
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A/1B): These kinases are involved in cell cycle regulation and apoptosis, and their inhibition by pyrazolopyridines has shown promise in colon cancer models.[9]
-
Topoisomerase IIα (TOPIIα): Some derivatives have also been found to inhibit TOPIIα, an enzyme crucial for DNA replication and repair, leading to DNA damage and apoptosis in cancer cells.[7]
The following diagram illustrates the central role of pyrazolopyridines as kinase inhibitors, disrupting key oncogenic signaling pathways.
Caption: General workflow for a comparative in vivo xenograft study.
Conclusion
The 1H-Pyrazolo[3,4-b]pyridine scaffold represents a promising platform for the development of novel anticancer agents, primarily through the inhibition of key protein kinases. As demonstrated by the in vivo efficacy of its substituted derivatives, this class of compounds warrants further investigation. The comparative framework and detailed protocols provided in this guide offer a robust starting point for researchers seeking to validate the therapeutic potential of new 1H-Pyrazolo[3,4-b]pyridin-5-ol analogs in preclinical xenograft models, ultimately paving the way for their potential clinical translation.
References
-
Pyrazolopyrimidines as anticancer agents; syntheses and mode of action (review article). (n.d.). Science.gov. Retrieved from [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). [PMC] Retrieved from [Link]
-
Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. (2021). PubMed. Retrieved from [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved from [Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). (2025). ResearchGate. Retrieved from [Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (n.d.). NIH. Retrieved from [Link]
-
A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4). (n.d.). PubMed Central. Retrieved from [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PubMed Central. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (2022). Bentham Science. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (n.d.). europepmc.org. Retrieved from [Link]
-
Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. (2010). NIH. Retrieved from [Link]
-
Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling. (2021). Annals of Translational Medicine. Retrieved from [Link]
-
Validated HCT-116 Xenograft Model. (n.d.). Altogen Labs. Retrieved from [Link]
-
Efficacy of sequential treatment of HCT116 colon cancer monolayers and xenografts with docetaxel, flavopiridol, and 5-fluorouracil. (2006). PubMed. Retrieved from [Link]
-
Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (n.d.). PubMed Central. Retrieved from [Link]
-
MDA-MB-231 Xenograft Model. (n.d.). Xenograft Services: CDX, PDX, PDO, Syngeneic. Retrieved from [Link]
-
5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy. (2019). PubMed Central. Retrieved from [Link]
-
Discovery of New 1,4,6-Trisubstituted-1 H-pyrazolo[3,4- b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2023). PubMed. Retrieved from [Link]
-
Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.). spandidos-publications.com. Retrieved from [Link]
-
Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. (2021). Frontiers. Retrieved from [Link]
-
Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (n.d.). OUCI. Retrieved from [Link]
-
(PDF) Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2025). ResearchGate. Retrieved from [Link]
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). NIH. Retrieved from [Link]
Sources
- 1. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New 1,4,6-Trisubstituted-1 H-pyrazolo[3,4- b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Can… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 13. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - Gao - Translational Cancer Research [tcr.amegroups.org]
- 15. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1H-Pyrazolo[3,4-b]pyridin-5-ol and its 2H-Isomer: A Guide for Medicinal Chemists
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere of purine and its efficacy as a kinase hinge-binding motif. The potential for tautomerism between the 1H- and 2H- forms of N-unsubstituted pyrazolopyridines introduces a critical variable in drug design, profoundly influencing the compound's physicochemical properties and biological interactions. This guide provides a comprehensive head-to-head comparison of 1H-pyrazolo[3,4-b]pyridin-5-ol and its 2H-isomer, synthesizing theoretical calculations and experimental data from analogous systems to offer a predictive framework for researchers in drug development. We will delve into the structural nuances, comparative stability, spectroscopic differentiation, and the resulting impact on key drug-like properties.
Introduction: The Isomerism Challenge in a Privileged Scaffold
Pyrazolo[3,4-b]pyridines are classified as privileged structures in drug discovery, with numerous derivatives showing potent activity against a range of biological targets, including various kinases, topoisomerases, and microbes.[1][2] Their structural similarity to purine bases like adenine allows them to function as effective mimics in ATP-binding sites of enzymes.[3]
A fundamental challenge arises when the pyrazole nitrogen atoms are unsubstituted: the existence of two distinct tautomeric isomers, 1H- and 2H-pyrazolo[3,4-b]pyridine.[3][4] The position of the proton on either the N1 or N2 nitrogen of the pyrazole ring is not a trivial distinction. It dictates the molecule's hydrogen bonding capabilities—whether it can act as a donor or acceptor at specific positions—which is paramount for target engagement, particularly in the hinge region of kinases.[5] Furthermore, this isomerism influences fundamental physicochemical properties such as pKa, lipophilicity (LogP), and aqueous solubility, all of which are critical determinants of a drug candidate's pharmacokinetic profile.
Computational studies have indicated that for the parent pyrazolo[3,4-b]pyridine system, the 1H-tautomer is significantly more stable than the 2H-tautomer by nearly 9 kcal/mol.[3] This intrinsic stability often, but not always, translates to the 1H-isomer being the thermodynamically preferred product in many synthetic routes. This guide aims to provide a detailed comparison to aid chemists in both predicting and confirming the isomeric identity of their compounds.
Structural and Stability Analysis
The core difference between the two isomers lies in the location of the endocyclic N-H proton and the resulting electronic distribution across the fused ring system.
Caption: Structural diagrams of the 1H- and 2H-isomers.
Key Structural Differences:
-
Hydrogen Bond Donor/Acceptor Profile:
-
In the 1H-isomer , the N1 position bears a hydrogen atom, making it a hydrogen bond donor. The N2 atom, being a pyridine-type nitrogen, acts as a hydrogen bond acceptor. This arrangement is analogous to the hinge-binding motif of indazole.[5]
-
In the 2H-isomer , the roles are reversed. The N2 position is the hydrogen bond donor, while the N1 position is the acceptor. This mimics the pattern seen in pyrrolo[2,3-b]pyridine analogues.[5]
-
-
Dipole Moment and Electron Density: The position of the N-H proton significantly alters the molecule's dipole moment and the electron density on the adjacent pyridine ring nitrogen (N7). This can influence long-range interactions with the protein target and affect the compound's pKa.
As previously mentioned, theoretical calculations strongly favor the 1H-tautomer in the gas phase.[3] This preference is a crucial starting point for synthetic chemists. Most annulation strategies that build a pyridine ring onto a pre-existing 5-aminopyrazole tend to yield the 1H-isomer as the major product.[6][7] However, reaction conditions, substitution patterns, and kinetic versus thermodynamic control can all influence the final isomeric ratio. Therefore, unambiguous experimental characterization is non-negotiable.
Synthesis and Isomer Differentiation
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly approached in two ways: annelating a pyrazole ring onto a pyridine precursor or, more commonly, constructing a pyridine ring onto a pyrazole.[7][8]
A prevalent method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[3] The regioselectivity of this reaction can be influenced by the electrophilicity of the two carbonyl groups in an unsymmetrical dicarbonyl compound.[3]
Workflow for Isomer Separation and Characterization
Caption: Workflow for synthesis, separation, and characterization.
Spectroscopic Characterization: The Key to Isomer Identity
Differentiating the 1H- and 2H-isomers is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques.[9]
-
¹H NMR: The chemical shift of the N-H proton can be an indicator, but it is often broad and concentration-dependent. The shifts of the aromatic protons on the pyridine ring (H4 and H6) are more reliable clues, as they are influenced by the electronic effects of the adjacent pyrazole ring.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (especially C3 and C7a) are distinct between the two isomers.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most definitive 2D NMR technique for this purpose. An HMBC experiment will show a correlation between the N-H proton and specific carbon atoms.
-
For the 1H-isomer , the N1-H proton will show long-range correlations to carbons C7a and C3.
-
For the 2H-isomer , the N2-H proton will show correlations to C3. The absence of a correlation to C7a is a key differentiating factor.
-
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the isomeric structure in the solid state.[5][10][11]
Head-to-Head Physicochemical Properties
While experimental data for the parent 1H-Pyrazolo[3,4-b]pyridin-5-ol is sparse, we can extrapolate from data on related pyrazolopyridine derivatives and fundamental chemical principles to build a comparative table.
| Property | 1H-Pyrazolo[3,4-b]pyridin-5-ol | 2H-Pyrazolo[3,4-b]pyridin-5-ol | Rationale & Causality |
| Thermodynamic Stability | More Stable | Less Stable | The 1H-tautomer is computationally predicted to be ~9 kcal/mol more stable for the parent scaffold, a significant energy difference.[3] |
| Acidity (pKa of N-H) | Higher pKa (Less Acidic) | Lower pKa (More Acidic) | The N1-H in the 1H-isomer is part of an amidine-like system, generally making it less acidic than the N2-H in the 2H-isomer. |
| Basicity (pKa of Pyridine N) | Lower pKa (Less Basic) | Higher pKa (More Basic) | The electron-withdrawing effect of the pyrazole ring is modulated by the N-H position. The N2-H in the 2H-isomer may result in greater electron density on the pyridine N7, increasing its basicity. |
| Aqueous Solubility | Likely Lower | Likely Higher | The 2H-isomer, being the less stable and potentially more polar tautomer, may exhibit slightly better solubility. However, this is highly dependent on crystal packing forces. |
| Lipophilicity (LogP) | Likely Higher | Likely Lower | The more stable, less polar 1H-isomer is expected to have a higher LogP value, indicating greater partitioning into an octanol phase. |
| H-Bond Donor Site | N1 | N2 | This is the defining structural difference, directly impacting interactions with biological targets like kinase hinge regions.[5] |
| H-Bond Acceptor Sites | N2, N7, 5-OH | N1, N7, 5-OH | The number of acceptor sites is the same, but their spatial arrangement and electronic character differ. |
Comparative Biological Activity and Mechanistic Insights
The choice between a 1H- and 2H-isomer is critical for biological activity. In kinase inhibition, for example, the pyrazolo[3,4-b]pyridine scaffold often forms two or three crucial hydrogen bonds with the enzyme's hinge region.
-
A 1H-isomer can act as a hydrogen bond donor via its N1-H and an acceptor via N7. This pattern is highly effective for many kinases.[12]
-
A 2H-isomer would present a different bonding pattern (donor at N2, acceptor at N7), which may be favorable for a different set of kinases or could lead to a loss of affinity if the original pharmacophore model required a donor at N1.
For instance, in the development of TANK-binding kinase 1 (TBK1) inhibitors, derivatives of 1H-pyrazolo[3,4-b]pyridine were found to be highly potent.[12] The structure-activity relationship studies in such cases implicitly validate the importance of the 1H-tautomer for binding to that specific target. A switch to the 2H-isomer would likely disrupt the established hydrogen bonding network and reduce potency.
Experimental Protocols
Protocol 1: General Synthesis of the Pyrazolo[3,4-b]pyridine Core
Causality: This protocol utilizes the common strategy of building the pyridine ring onto a pre-existing aminopyrazole. Acetoacetate is used as the 1,3-dielectrophile. The reaction is typically acid-catalyzed to activate the carbonyls for nucleophilic attack.
-
To a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid (5 mL per mmol of aminopyrazole), add ethyl acetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate. A precipitate will form.
-
Filter the solid, wash with cold water, and dry under vacuum. This crude product will likely be a mixture of isomers, predominantly the 1H form.
-
Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the isomers.
Protocol 2: Isomer Identification using ¹H-¹³C HMBC NMR
Causality: This protocol provides a definitive method to distinguish the isomers by observing long-range (2- and 3-bond) correlations between protons and carbons, which are unique to each isomer's bonding framework.
-
Prepare a sample of the purified isomer (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to identify the chemical shifts of all protons and carbons.
-
Set up a gradient-selected HMBC experiment (e.g., hsqcetgplp on a Bruker spectrometer). Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance 2- and 3-bond correlations.
-
Process the 2D data.
-
Analysis for 1H-Isomer: Locate the N1-H proton signal in the F2 (¹H) dimension. Observe cross-peaks in the F1 (¹³C) dimension corresponding to C7a and C3.
-
Analysis for 2H-Isomer: Locate the N2-H proton signal in the F2 (¹H) dimension. Observe a cross-peak in the F1 (¹³C) dimension to C3. Note the absence of a cross-peak to C7a.
Conclusion and Future Outlook
The distinction between 1H- and 2H-pyrazolo[3,4-b]pyridin-5-ol is a critical design element in medicinal chemistry. While the 1H-isomer is generally the more thermodynamically stable and, therefore, often the major synthetic product, this cannot be assumed. The subtle shift of a single proton fundamentally alters the molecule's electronic properties, its interaction profile, and ultimately its biological function.
We strongly recommend that researchers in this field do not rely on synthetic precedent alone. Rigorous analytical characterization, with 2D NMR techniques like HMBC serving as the workhorse and X-ray crystallography as the ultimate arbiter, is essential for confirming isomer identity. Understanding and controlling this isomerism will continue to be a key factor in the successful development of novel therapeutics based on this privileged scaffold.
References
- Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (n.d.). Vertex AI Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvUF_tR3udtR-hu328cHeQBiQQgv1MXTkCo-HoJ5mwazQcsJMEpV53wox8gNLL8VPCwkW3qc4DUVRGK3tLcHkh36_kHix6W37UrxxXKit2UlPTWVeBhxX98UZ3I_LALcKvZELJafAUGlcYZLLaaO_LFah1XGozvEa9xf-Ze9WtleAemF8bgyD4vepq2rxKrLLcsxQHE9bM9LSxDIB74c_rfKsrpha__u-c0NnHoF87D6Kw9ngi5XYxKdav6Si6wg==]
- 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table. (n.d.). ResearchGate. [URL: https://www.researchgate.
- Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (n.d.). Vertex AI Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5F-RocpktoJzDAq02IpypkGPBAfIgS9Ag0UjUzrro5VA9_zOTmtzjHzFmeFJU5ZWy1tH1BjnffeaIxrdVOYauU9UFPRY03ZbJgu-4fogLGq_rUXGWRo22L4srfBjVqMvUYT3dQmVxZA==]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19). Vertex AI Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxdAW-RUGQP2mKubZ7Z3JEBTZemzy7PRqfO0jW2kV9rSJQ37LKGj5c3oD3n-StEcC1Z2uiRQq5Uevk3mmk32BsbEFlb10wvJupVgyU_UHuJamdcBqshxFFUhBECJv11H1SI-DRw41ZocuzHR4=]
- Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules (Basel, Switzerland), 27(7), 2237. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9000459/]
- Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (n.d.). Vertex AI Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqxiMqTLptTsLTo9Uijj8eFNdpxLcVbWmeHHTw1OU5mfrdlwRM3K9z_JlBSEer1QdusDHog1VGgImWNiifJ_y23eEHIsq8TRIpGR2SQUB6MAa5PbfqXul6sd46BLGjvarB9Mpxn6RuM_oK4D-J5eoFmks4UqpVjd36A_QIj11goLU3L1rHk1QTXdMH9VTXVouTsWdRuYHnm6crE0Cg2AGO_g5jsSlK7kyFjNvzQbNDTQPjbX6SfHiirTD1gjreDrAIVqEED1s=]
- Barghash, A. M., Abdel-Aziz, M., Sirch, M., El-Gohary, N. S., Ragab, F. A., & Ali, M. M. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(10), 1301. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11513222/]
- Examples of pyrazolo[3,4-b]pyridines biologically actives. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-pyrazolo-3-4-b-pyridines-biologically-actives_fig1_328325983]
- Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420–428. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v88-073]
- What is the synthesis method of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylicacid(9CI)?. (n.d.). Vertex AI Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz7tl641S9Aj-7QyE031h0aH7ZjiQrqk14if5OlhL8nWmqnHK4-U5zxtEfhC7bg9pbS5NP0P5_iXYhqYmGcti5PGaTgKTa6sXsslGUi6kBJzqqVwnQKKfu37rirRAzmrF7PL5aK5Ds_-NMPj5lwSEBago8vAIAXX0x274ql0ojU-A6nl-SfnRJiL4=]
- Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. Molecules (Basel, Switzerland), 27(7), 2237. [URL: https://pubmed.ncbi.nlm.nih.gov/35408636/]
- Al-Ostath, A. I., Zabiulla, M., Khan, M. A. A., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Ali, R. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC advances, 14(18), 12792–12812. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019323/]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/1H-Pyrazolo[3,4-b]pyridines%3A-Synthesis-and-Donaire-Arias-Montagut/96f634567210134015694b2a8d3c52e1f40078b5]
- NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. (n.d.). CORE. [URL: https://core.ac.uk/display/10408169]
- Synthesis of (b) 2-Methyl-6-phenyl-2H-pyrazolo[3,4-b]pyridin-4-ol. (n.d.). PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-b-2-methyl-6-phenyl-2h-pyrazolo-3-4-b-pyridin-4-ol/]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). OUCI. [URL: https://oci.org.
- Huang, P. H., Wen, Y. S., & Shen, J. Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta crystallographica. Section E, Structure reports online, 70(Pt 7), o650. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4082155/]
- New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (n.d.). Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/new-pyrazolol-3-4-b-pyridines-synthesis-and-antimicrobial-activity.pdf]
- Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile | Request PDF. (n.d.). ResearchGate. [URL: https://www.researchgate.
- Wang, Y., Zhang, X., Li, X., Wu, X., & Ma, C. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules (Basel, Switzerland), 27(19), 6438. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573357/]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00109f]
- Maleki, A., Ghamari, N., & Gholami, M. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific reports, 12(1), 14125. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9391515/]
- The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/The-X-ray-crystal-structures-of-the-pyrazolo-3-4-b-pyridines-16a-16d-and-16e_fig5_348427774]
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 1H-Pyrazolo[3,4-b]pyridin-5-ol Against a Panel of Kinases
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets, particularly in oncology.[1] The 1H-Pyrazolo[3,4-b]pyridine scaffold, a bioisostere of the purine ring in ATP, is a privileged structure in kinase inhibitor design, enabling potent interactions within the highly conserved ATP-binding pocket.[2][3] This structural mimicry, however, presents a significant challenge: the potential for off-target binding and cross-reactivity across the human kinome.[4][5]
While a compound like 1H-Pyrazolo[3,4-b]pyridin-5-ol may be designed with a primary target in mind—such as DYRK1A/1B, ALK, or TBK1, for which this scaffold has shown potent inhibition[6][7][8]—its true therapeutic potential and safety profile can only be understood through comprehensive cross-reactivity profiling.[9][10] Unintended inhibition of other kinases can lead to toxicity or, in some cases, beneficial polypharmacology.[11] Therefore, rigorously mapping the selectivity of a lead compound is not merely a characterization step but a cornerstone of translational drug development.[12][13]
This guide provides an in-depth, objective comparison of methodologies for profiling the kinase selectivity of 1H-Pyrazolo[3,4-b]pyridin-5-ol. We will explore the causality behind experimental choices, present a detailed protocol for a robust biochemical assay, and provide a framework for interpreting the resulting data in comparison to alternative inhibitors.
The Strategic Framework for Kinase Selectivity Profiling
The goal of selectivity profiling is to quantify a compound's activity across a broad, representative panel of kinases.[14] The choice of assay and the composition of the kinase panel are critical decisions that directly impact the quality and interpretability of the data.
Causality Behind Panel Selection: A profiling panel should not be limited to kinases closely related by sequence to the primary target.[15] Experience shows that significant off-target interactions can occur with structurally divergent kinases. Therefore, a comprehensive panel, such as those offered by commercial vendors (e.g., Eurofins DiscoverX, Reaction Biology, Promega), should cover all major branches of the human kinome tree to provide a robust measure of selectivity.[16][17]
Choosing the Right Assay Platform: A variety of methods are available, each with distinct advantages.[18][19]
-
Biochemical Assays: These in vitro assays directly measure the inhibition of enzymatic activity or binding to the kinase. They are highly sensitive, reproducible, and ideal for generating quantitative data like IC50 values (half-maximal inhibitory concentration). Common formats include:
-
Radiometric Assays: The traditional "gold standard," using ³²P- or ³³P-labeled ATP to measure phosphate incorporation into a substrate.[18]
-
Fluorescence/Luminescence-Based Assays: These methods, such as ADP-Glo™ (Promega), measure ATP consumption by quantifying the amount of ADP produced. They offer a non-radioactive, high-throughput alternative.[20]
-
-
Binding Assays: These assays, like KiNativ (ActivX) or KinomeScan™ (DiscoverX), measure the ability of a compound to displace a known ligand from the ATP-binding site. They are independent of enzyme activity and can identify non-competitive inhibitors.
-
Cell-Based Assays: These assays measure target engagement within a physiological context, accounting for cell permeability and intracellular ATP concentrations.[1] NanoBRET™ (Prometa) is a prominent example that measures inhibitor binding to a target kinase in live cells.
For initial, broad profiling, a sensitive biochemical assay is often the most efficient and cost-effective strategy.[13] It provides a clear, quantitative measure of enzymatic inhibition that can be used to rank-order off-targets and guide further studies.
Experimental Protocol: Profiling via the ADP-Glo™ Luminescent Kinase Assay
This protocol outlines a detailed, self-validating workflow for assessing the inhibitory activity of 1H-Pyrazolo[3,4-b]pyridin-5-ol against a kinase panel. The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and non-radioactive format.
Pillar of Trustworthiness: The Self-Validating System The protocol's integrity relies on a system of controls:
-
No-Enzyme Control: Wells containing substrate and ATP but no kinase, to establish baseline signal.
-
Vehicle Control (0% Inhibition): Full kinase reaction with DMSO, representing maximum activity.
-
Positive Control Inhibitor (100% Inhibition): A known, potent inhibitor for each kinase (or a broad-spectrum inhibitor like Staurosporine), to define the assay window.
Workflow Diagram
Caption: Workflow for kinase cross-reactivity profiling using the ADP-Glo™ assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1H-Pyrazolo[3,4-b]pyridin-5-ol in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration gradient for IC50 determination.
-
-
Assay Plating (384-well, low-volume plate):
-
Dispense 50 nL of each compound concentration, vehicle (DMSO), and control inhibitor into appropriate wells.
-
-
Kinase Reaction:
-
Prepare a master mix of kinase and its specific substrate in reaction buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant and comparable IC50 data.[1]
-
Dispense 2.5 µL of the kinase/substrate mix into each well.
-
Dispense 2.5 µL of the ATP solution to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and, through a coupled luciferase/luciferin reaction, produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to stabilize the signal.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to vehicle (0% inhibition) and positive control (100% inhibition) wells.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter non-linear regression model to determine the IC50 value for each kinase.
-
Data Presentation and Comparative Analysis
The output of a profiling study is a large dataset of inhibition values. Clear presentation is crucial for interpretation.[9][11]
Quantitative Data Summary
The primary data should be summarized in a table listing the IC50 value (or percent inhibition at a single concentration, e.g., 1 µM) for each kinase tested.
Table 1: Comparative Kinase Selectivity Profile (IC50, nM)
| Kinase Target | 1H-Pyrazolo[3,4-b]pyridin-5-ol | Comparator A (e.g., Dasatinib) | Comparator B (e.g., Staurosporine) |
| DYRK1A | 8 | 25 | 1.5 |
| ALK | 15 | 30 | 3.0 |
| TBK1 | 22 | >10,000 | 7.5 |
| ABL1 | 5,500 | 0.8 | 6.2 |
| SRC | 8,200 | 0.5 | 2.1 |
| LCK | >10,000 | 1.1 | 1.9 |
| EGFR | 9,100 | 1,200 | 45 |
| VEGFR2 | >10,000 | 79 | 18 |
| CDK2 | 1,250 | 3,500 | 3.2 |
| PKA | >10,000 | >10,000 | 12 |
| ... (and so on for the full panel) | ... | ... | ... |
Data are hypothetical and for illustrative purposes. Primary targets for each compound are in bold .
Interpreting the Data and Quantifying Selectivity
The table above allows for direct comparison. We can see that 1H-Pyrazolo[3,4-b]pyridin-5-ol shows high potency against its intended targets (DYRK1A, ALK, TBK1) with significantly lower activity against kinases like ABL1 and SRC, which are potently inhibited by the multi-targeted inhibitor Dasatinib.[21] Staurosporine, a notoriously non-selective inhibitor, shows potent activity across most kinases.
To quantify selectivity, several metrics can be used:[13][22]
-
Selectivity Score (S-score): A common method is to define a threshold (e.g., S(1µM)) which is the number of kinases inhibited by more than a certain percentage (e.g., 90%) at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
-
Gini Coefficient: This metric, adapted from economics, can be applied to kinome profiling data to provide a single value representing the evenness of inhibition across the kinome. A value closer to 1 indicates high selectivity (uneven distribution of inhibition), while a value closer to 0 indicates promiscuity.
Based on the hypothetical data, 1H-Pyrazolo[3,4-b]pyridin-5-ol would have a much better selectivity score (fewer off-targets) than both Dasatinib and Staurosporine, making it a more precise tool for studying its primary targets. This high selectivity is a desirable trait, minimizing the risk of confounding off-target effects in cellular experiments and reducing the potential for toxicity in therapeutic applications.[5][10]
Conclusion
Comprehensive cross-reactivity profiling is an indispensable component of modern drug discovery.[4][23] For a promising scaffold like 1H-Pyrazolo[3,4-b]pyridin-5-ol, moving beyond single-target potency is essential. By employing robust, well-controlled biochemical assays and systematic data analysis, researchers can build a detailed map of a compound's kinome-wide interactions. This selectivity profile, when benchmarked against established inhibitors, provides the critical insights needed to confidently advance a compound from a chemical entity to a validated chemical probe or a viable therapeutic candidate.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, D., & Pargellis, C. (2013). A broad-spectrum screen of a library of clinical kinase inhibitors. Nature Biotechnology, 31(11), 1042-1055. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Kifle, L., & Hajduk, P. J. (2011). Navigating the kinome. Nature Chemical Biology, 7(4), 200-202. [Link]
-
Park, H., Lee, K. S., Kim, B., Kim, S. M., Choi, J., Nam, G., ... & Kim, Y. C. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. [Link]
-
Song, Z., Wang, M., Liu, Y., Wu, J., Zhang, Y., & Liu, H. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(7), 1723-1740. [Link]
-
Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Quantitative, real-time monitoring of intracellular target engagement using a BRET-based NanoLuc reporter. Cell Chemical Biology, 25(2), 215-227.e6. [Link]
-
Donaire-Arias, A., Montagut, A. M., de la Bellacasa, R. P., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 17. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. caymanchem.com [caymanchem.com]
- 21. portal.fis.tum.de [portal.fis.tum.de]
- 22. researchgate.net [researchgate.net]
- 23. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
The Discerning Profile of a Privileged Scaffold: A Comparative Guide to the Selectivity of 1H-Pyrazolo[3,4-b]pyridine Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the quest for potent and selective agents is paramount. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, undermining the clinical potential of promising drug candidates. The 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold," a molecular framework that, with strategic chemical modifications, can be tailored to inhibit a diverse array of protein kinases with high affinity and, crucially, with tunable selectivity. This guide provides an in-depth, comparative analysis of the selectivity profiles of various 1H-pyrazolo[3,4-b]pyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of this versatile scaffold. We will delve into the experimental methodologies used to assess selectivity and present a comparative analysis of published data to illuminate how subtle structural changes can profoundly influence the interaction of these inhibitors with the human kinome.
The Imperative of Kinase Inhibitor Selectivity
Protein kinases, comprising a superfamily of over 500 enzymes, are central regulators of virtually all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. While the development of kinase inhibitors has revolutionized targeted therapy, achieving selectivity remains a significant challenge due to the conserved nature of the ATP-binding pocket across the kinome. A promiscuous inhibitor, while potent against its intended target, may interact with dozens of other kinases, leading to a cascade of unintended biological consequences. Therefore, a rigorous assessment of an inhibitor's selectivity profile is not merely an academic exercise but a critical step in the development of safe and effective medicines.
The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Platform for Precision Targeting
The 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a fertile ground for the development of kinase inhibitors. Its bicyclic structure provides a rigid framework that can be functionalized at multiple positions, allowing for the fine-tuning of interactions within the ATP-binding pocket of different kinases. This chemical tractability has enabled the development of potent inhibitors targeting a range of kinases, including TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), ROS1, Tropomyosin Receptor Kinases (TRK), and Fibroblast Growth Factor Receptors (FGFR). The following sections will compare the selectivity of representative compounds from the literature, showcasing the remarkable adaptability of this scaffold.
Comparative Selectivity Profiles of 1H-Pyrazolo[3,4-b]pyridine Derivatives
The selectivity of a kinase inhibitor is not an absolute value but is context-dependent on the panel of kinases against which it is screened. Here, we present a comparative analysis of the selectivity of different 1H-pyrazolo[3,4-b]pyridine derivatives based on published data.
Case Study 1: Targeting TBK1 with High Selectivity
A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a key regulator of innate immunity.[1][2] One standout compound, Compound 15y , demonstrated an impressive IC50 of 0.2 nM against TBK1.[1] Critically, this compound also displayed good selectivity, a crucial feature for therapeutic development.[1][2] The selectivity of such compounds is often assessed against closely related kinases, such as IKKε, as well as a broader panel of kinases to identify potential off-targets.
| Compound | Primary Target | IC50 (nM) | Key Off-Targets (if reported) | Reference |
| Compound 15y | TBK1 | 0.2 | Good selectivity reported | [1][2] |
| MRT67307 | TBK1/IKKε | 19 (TBK1), 160 (IKKε) | Almost no inhibitory effect on IKKα and IKKβ at 10 µM | [1] |
Case Study 2: Dual ALK and ROS1 Inhibition with the 1H-Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine scaffold has also been successfully employed to develop inhibitors of ALK and ROS1, two receptor tyrosine kinases implicated in non-small cell lung cancer.[3][4][5][6] A notable example, Compound 10g , exhibited exceptional potency against both wild-type ALK and the clinically relevant L1196M mutant, with IC50 values of less than 0.5 nM.[3][4][5] Furthermore, this compound was a highly potent inhibitor of ROS1 (IC50 < 0.5 nM) and demonstrated excellent selectivity over c-Met.[3][4][5]
| Compound | Primary Target(s) | IC50 (nM) | Selectivity Profile | Reference |
| Compound 10g | ALK (wt & L1196M), ROS1 | < 0.5 | Excellent selectivity over c-Met | [3][4][5] |
| Crizotinib | ALK, ROS1, c-Met | Varies by target | Approved multi-kinase inhibitor | [3] |
Case Study 3: Pan-TRK Inhibition with Selectivity Against Other Kinases
Derivatives of 1H-pyrazolo[3,4-b]pyridine have also been developed as pan-TRK inhibitors for the treatment of cancers harboring TRK fusions.[7][8][9][10] In one study, compounds C03, C09, and C10 were identified as pan-TRK inhibitors with IC50 values in the nanomolar range.[7][8] Importantly, these compounds showed significant selectivity against other kinases like FAK, PAK4, and PLK4.[7]
| Compound | Primary Target(s) | IC50 (nM, TRKA) | Selectivity Profile | Reference |
| C03 | TRKA, TRKB, TRKC | 56 | Significant selectivity for FAK, PAK4, and PLK4 | [7][8] |
| C09 | TRKA, TRKB, TRKC | 57 | Pan-TRK inhibitor | [7] |
| C10 | TRKA, TRKB, TRKC | 26 | Pan-TRK inhibitor | [7] |
| Entrectinib | TRKA/B/C, ALK, ROS1 | 1 (TRKA) | Multi-kinase inhibitor | [7] |
Case Study 4: Achieving High Selectivity for FGFR
The versatility of the scaffold is further highlighted by its use in developing highly selective inhibitors of FGFR.[11] Through systematic structure-activity relationship (SAR) studies, compound 7n was identified as a potent FGFR inhibitor with excellent selectivity over other protein kinases.[11] For instance, compound 4a from the same study displayed over 1200-fold selectivity for FGFR1 over VEGFR2.[11]
| Compound | Primary Target | IC50 (nM, FGFR1) | Selectivity Profile | Reference |
| 7n | FGFR1-3 | Potent (exact value not specified) | Good selectivity over other protein kinases | [11] |
| 4a | FGFR1 | 0.3 | >1200-fold selective over VEGFR2 | [11] |
Experimental Workflows for Assessing Kinase Inhibitor Selectivity
A comprehensive evaluation of a kinase inhibitor's selectivity requires a multi-faceted approach, employing both biochemical and cell-based assays.
In Vitro Kinase Profiling
The initial assessment of selectivity is typically performed using in vitro kinase assays.[12][13][14][15][16] This involves testing the compound against a large panel of purified kinases to determine its inhibitory activity (often as an IC50 value).
Caption: Workflow for in vitro kinase selectivity profiling.
Step-by-Step Protocol for a Radiometric In Vitro Kinase Assay:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).
-
Compound Plating: Serially dilute the test compound in DMSO and dispense into a 96- or 384-well plate.
-
Kinase Reaction Initiation: Add the kinase, substrate, and assay buffer to the wells containing the compound. Allow for a brief pre-incubation.
-
Start Reaction: Initiate the kinase reaction by adding the radiolabeled ATP. Incubate at a controlled temperature for a specific duration.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Separate the phosphorylated substrate from the unreacted ATP. This can be achieved using methods like filter binding assays, where the phosphorylated substrate binds to the filter membrane.
-
Detection: Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement Assays
While in vitro assays are essential, they do not fully recapitulate the complex cellular environment. Cellular target engagement assays confirm that the inhibitor binds to its intended target within living cells.
1. Cellular Thermal Shift Assay (CETSA):
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[17][18][19][20][21]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol for CETSA:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells, for example, by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody (e.g., via Western blotting or ELISA) or by mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.
2. NanoBRET™ Target Engagement Assay:
This assay measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[22][23][24][25]
Caption: NanoBRET™ Target Engagement Assay workflow.
Step-by-Step Protocol for NanoBRET™ Target Engagement Assay:
-
Cell Transfection: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in an assay plate and incubate to allow for protein expression.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of a cell-permeable fluorescent tracer that also binds to the target protein.
-
Substrate Addition: Add the NanoBRET™ substrate to initiate the luminescent reaction.
-
BRET Measurement: Measure the luminescence at two wavelengths: the donor emission (from NanoLuc®) and the acceptor emission (from the fluorescent tracer).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and allows for the determination of the compound's affinity for the target in live cells.
Conclusion: A Scaffold for Selective Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine scaffold has unequivocally demonstrated its value as a privileged structure in the design of kinase inhibitors. The comparative analysis presented in this guide highlights the remarkable ability of medicinal chemists to modulate the selectivity of compounds based on this core by strategic placement of various substituents. The development of highly selective inhibitors for diverse kinases such as TBK1, ALK, ROS1, TRK, and FGFR from a common chemical starting point underscores the power of this scaffold.
For researchers in the field, a thorough understanding of the methodologies to assess selectivity is as crucial as the synthetic strategies employed. A combination of comprehensive in vitro kinase profiling and robust cellular target engagement assays, such as CETSA and NanoBRET™, provides the necessary data to build a convincing case for the selectivity of a novel inhibitor. As the demand for precisely targeted therapies continues to grow, the 1H-pyrazolo[3,4-b]pyridine scaffold is poised to remain a cornerstone of kinase inhibitor drug discovery, enabling the development of the next generation of safer and more effective medicines.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Drug Discovery Today, 12(15-16), 635-644.
-
EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds Version. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Martens, S. (2023, September 23). In vitro kinase assay. protocols.io. [Link]
- Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.
- Zhang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 771-776.
- Lee, H., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.
- Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Lee, H., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.
- Tanaka, M., & Hirayama, T. (2024). In Vitro Kinase Assay with Recombinant SnRK2s: An Example for Assaying Stress-Responsive Kinases in Plants. In: Methods in Molecular Biology. Humana, New York, NY.
- Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Biochemistry, 83, 145-166.
- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Lee, H., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.
- Donaire-Arias, A., et al. (2022).
- Sun, Y., et al. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.
- Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 603-611.
-
UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
- Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368.
- Wang, Y., et al. (2019). Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(10), 1237-1242.
- Medard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586.
- Zhang, Y., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 14(1), 69-75.
- Lee, H., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.
- Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 603-611.
- Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 603-611.
- Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 603-611.
- Amer, M. S., et al. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 265, 116086.
- Tang, Y., et al. (2020). Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. Current Medicinal Chemistry, 27(25), 4296-4318.
-
HMS LINCS Project. (2018, January 18). KINOMEscan data. Retrieved from [Link]
- El-Adl, K., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4940.
- Al-Sanea, M. M., et al. (2022).
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. In vitro kinase assay [protocols.io]
- 16. In Vitro Kinase Assay with Recombinant SnRK2s: An Example for Assaying Stress-Responsive Kinases in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. eubopen.org [eubopen.org]
- 25. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
comparative study of the synthesis efficiency of different pyrazolo[3,4-b]pyridine routes
A Comparative Guide to the Synthesis Efficiency of Pyrazolo[3,4-b]pyridine Routes
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a vast range of pharmacological activities, including potent kinase inhibition for anticancer therapies, as well as antiviral, and anti-inflammatory properties.[1][2] Given its significance, the efficient and scalable synthesis of this bicyclic heterocycle is a critical objective for researchers in drug discovery and organic synthesis.
This guide provides an in-depth comparative analysis of the most prominent synthetic routes to the pyrazolo[3,4-b]pyridine framework. We will move beyond simple procedural descriptions to dissect the underlying mechanisms, compare efficiencies with supporting data, and offer field-proven insights to guide your selection of the optimal synthetic strategy. Our focus is on providing a self-validating framework, grounded in authoritative literature, to empower researchers to make informed, causality-driven decisions in their synthetic endeavors.
Pillar 1: The Workhorse Strategy - Pyridine Ring Annulation onto a Pyrazole Core
The most prevalent and versatile approach for constructing the pyrazolo[3,4-b]pyridine system involves building the pyridine ring onto a pre-existing, readily available 5-aminopyrazole precursor.[3][4] This strategy leverages the nucleophilic character of the 5-aminopyrazole to react with various 1,3-bielectrophilic synthons.
The Classical Approach: Condensation with 1,3-Dicarbonyl Compounds
One of the foundational methods for pyridine ring formation is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[5] The reaction typically proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolopyridine.
Mechanistic Rationale: The reaction is driven by the nucleophilicity of the exocyclic amino group of the pyrazole attacking one of the carbonyl carbons. The subsequent cyclization involves the pyrazole ring's C4 carbon attacking the second carbonyl group, followed by elimination of water. A critical consideration in this synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is used, two different product regioisomers can form.[5][6] The outcome is dictated by the relative electrophilicity of the two carbonyl groups; the more electrophilic carbonyl will preferentially react with the amino group first.[6] For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is significantly more electrophilic, leading to a highly regioselective reaction.[5][6]
Caption: Streamlined workflow for the highly efficient microwave-assisted MCR synthesis.
Detailed Experimental Protocol: Microwave-Assisted MCR
The following protocol is a representative example of a highly efficient, green synthesis of a pyrazolo[3,4-b]pyridine derivative. [7]
-
Reactant Charging: In a 10 mL microwave process vial, add 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl cyanoacetate (1 mmol), a substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (TEA, 0.5 eq.).
-
Solvent Addition: Add 4 mL of deionized water to the vial. Water serves as a green and efficient solvent for this transformation under microwave conditions.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 40°C (110 W power) for 20 minutes.
-
Product Isolation: After the reaction is complete, cool the vial to room temperature. The solid product will typically precipitate out of the aqueous solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from ethanol to yield the final compound with high purity (often >90% yield).
Pillar 2: The Alternative Strategy - Pyrazole Ring Formation onto a Pyridine Core
An alternative, though less common, retrosynthetic approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine scaffold. [3][5]This method is particularly useful when the desired pyridine precursors are more readily available than the corresponding 5-aminopyrazoles.
Mechanistic Rationale: A typical pathway involves the reaction of a hydrazine derivative with a 2-halopyridine bearing an ortho-carbonyl or cyano group (e.g., 2-chloro-3-cyanopyridine). [3][4]The reaction proceeds via an initial nucleophilic aromatic substitution of the halide by the hydrazine, followed by an intramolecular cyclization of the second hydrazine nitrogen onto the ortho electrophilic group (cyano or carbonyl) to form the pyrazole ring.
Caption: Synthesis via pyrazole ring formation on a functionalized pyridine precursor.
While effective, this route is generally less convergent than the pyridine annulation strategy and its efficiency is highly dependent on the availability and substitution pattern of the pyridine starting materials.
Comparative Synthesis Efficiency Summary
| Synthetic Route | Key Reactants | Typical Yield | Typical Time | Versatility | Green Chemistry |
| Classical Condensation | 5-Aminopyrazole, 1,3-Dicarbonyl | 60-85% | 3-16 hours | Good | Fair (often uses AcOH at reflux) |
| MCR (Conventional) | 5-Aminopyrazole, Aldehyde, Active Methylene | 70-85% | 10-24 hours | Excellent | Good (One-pot) |
| MCR (Microwave) | 5-Aminopyrazole, Aldehyde, Active Methylene | 85-95% | 10-25 mins | Excellent | Excellent (Water solvent, low energy) |
| Pyrazole Annulation | 2-Halopyridine, Hydrazine | 75-90% | 12-48 hours | Moderate | Fair (Depends on precursor synthesis) |
Conclusion and Recommendations
For researchers aiming to synthesize diverse libraries of pyrazolo[3,4-b]pyridines with maximum efficiency, the three-component reaction under microwave irradiation is the unequivocally superior strategy . This approach offers an outstanding combination of high yields, exceptionally short reaction times, operational simplicity, and adherence to the principles of green chemistry. [8][7][9]The classical condensation with 1,3-dicarbonyls remains a viable and robust method, particularly for specific substitution patterns where regioselectivity can be precisely controlled. The pyrazole annulation route serves as a valuable alternative when pyridine starting materials are more accessible or when specific isomers are targeted that are difficult to obtain via other methods. By understanding the mechanistic underpinnings and comparative efficiencies of these routes, scientists can better navigate the synthetic landscape to accelerate their research and development objectives.
References
-
Elguero, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Abdel-Aziz, A. A. M., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link]
-
Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6443. [Link]
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
Elguero, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Reddy, C. S., et al. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry, 88(11), 7349–7358. [Link]
-
Zhang, X., et al. (2010). Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside. Molecular Diversity, 14(1), 159-167. [Link]
-
Gorbunova, E. A., et al. (2020). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. [Link]
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]
-
Pachipulusu, S., et al. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Charris-Molina, A., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12384–12391. [Link]
-
Pachipulusu, S., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemCatChem. [Link]
-
Unknown Author. (2024). Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. Synopsis. [Link]
-
Unknown Author. (n.d.). Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles. ResearchGate. [Link]
-
Elguero, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. [Link]
-
Sharma, P., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity. [Link]
-
Zou, X., et al. (2006). An Efficient Synthesis of Pyrazolo (3,4-b) Pyridine Derivatives Under Microwave Irradiation. ARKIVOC. [Link]
-
Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Unknown Author. (2025). Microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives (microreview). ResearchGate. [Link]
-
Elguero, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Unknown Author. (2025). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]
Sources
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
Comparison Guide: Validating the Mechanism of Action of 1H-Pyrazolo[3,4-b]pyridin-5-ol Using Knockout Cell Lines
This guide provides a comprehensive, field-proven framework for definitively validating the mechanism of action (MoA) of a novel compound, using 1H-Pyrazolo[3,4-b]pyridin-5-ol as a case study. We will operate under the working hypothesis that this compound, hereafter referred to as 'PBP-5', is a selective inhibitor of TANK-binding kinase 1 (TBK1) , a key regulator in innate immunity signaling pathways.[1]
The gold standard for MoA validation is the use of isogenic knockout (KO) cell lines, which allows for a direct comparison of a compound's activity in the presence and complete absence of its putative target.[2] This approach moves beyond correlative evidence to establish causality, a critical step in any drug development program. This document outlines the integrated workflow, from the generation of a high-fidelity TBK1 KO cell line to the comparative biophysical and phenotypic assays that together provide unequivocal evidence of the drug's MoA.
Section 1: The Foundational Tool - Generation and Validation of a TBK1 Knockout Cell Line
The cornerstone of this entire validation strategy is a robustly characterized knockout cell line. The CRISPR-Cas9 system is the method of choice due to its high efficiency, precision, and relative ease of use compared to older technologies like ZFNs or TALENs. Our objective is to generate a clonal cell line with a functional knockout of the TBK1 gene, which we will then use as the negative control to interrogate the activity of PBP-5.
Caption: Workflow for generating and validating a knockout (KO) cell line.
Protocol 1: Generation of TBK1 Knockout Cell Line via CRISPR-Cas9
This protocol details the generation of a clonal KO cell line. For this example, we will use HEK293T cells, which are amenable to transfection and genomic editing.[3]
Materials:
-
HEK293T cells
-
PX458 plasmid (expresses Cas9 and a guide RNA, Addgene #48138)[3]
-
TBK1-targeting sgRNA sequence (designed using a tool like CHOPCHOP)[3]
-
Lipofectamine 3000 or similar transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
Methodology:
-
sgRNA Design & Cloning:
-
Design two independent sgRNAs targeting an early exon of the TBK1 gene to maximize the likelihood of generating a loss-of-function frameshift mutation.[3] Using two guides provides a control against off-target effects.[2]
-
Clone the annealed sgRNA oligonucleotides into the BbsI-linearized pX458 vector.[3]
-
-
Transfection:
-
Plate HEK293T cells to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the TBK1-sgRNA-pX458 plasmid according to the manufacturer's protocol for your chosen transfection reagent. The pX458 plasmid also co-expresses GFP, allowing for the identification of transfected cells.
-
-
Enrichment and Clonal Isolation:
-
48 hours post-transfection, harvest the cells.
-
Use FACS to sort GFP-positive cells into a 96-well plate, depositing a single cell per well. This step is crucial for ensuring the final cell line is derived from a single clone.
-
-
Clonal Expansion:
-
Culture the single-cell clones for 2-3 weeks until visible colonies form.
-
Expand promising clones into larger culture vessels for validation.
-
Protocol 2 & 3: Validating the Knockout
Validation is a non-negotiable step to ensure the integrity of your results. We will perform validation at both the genomic and proteomic levels.[4]
Protocol 2: Genomic Validation (Sanger Sequencing)
-
Genomic DNA Extraction: Extract genomic DNA from each expanded clone and from the parental wild-type (WT) cell line.
-
PCR Amplification: Amplify the region of the TBK1 gene targeted by the sgRNA using PCR.
-
Sequencing: Send the PCR products for Sanger sequencing.
-
Analysis: Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) to identify and characterize the insertions or deletions (indels) at the target site.[5] A successful KO clone will have out-of-frame indels on all alleles.
Protocol 3: Proteomic Validation (Western Blot) The ultimate confirmation of a knockout is the absence of the target protein.[6][7]
-
Cell Lysis: Prepare whole-cell lysates from both WT and putative KO clones.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.[8][9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for TBK1 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[6]
-
Crucially, strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes. [10]
-
Expected Validation Results:
| Clone ID | Genomic Validation (Sequencing) | Proteomic Validation (Western Blot) | Status |
| WT | Wild-Type Sequence | Strong band at ~84 kDa | Wild-Type Control |
| KO Clone #1 | Biallelic frameshift (-7bp / +1bp) | No detectable band at 84 kDa | Validated Knockout |
| KO Clone #2 | Monoallelic frameshift (-2bp) | Band at ~84 kDa (reduced intensity) | Incomplete Knockout |
| KO Clone #3 | In-frame deletion (-3bp) | Band at ~84 kDa | Not a Knockout |
Senior Application Scientist's Note: A common pitfall is misinterpreting Western blot data.[11] A frameshift mutation can sometimes lead to a truncated, non-functional protein that may still be recognized by an antibody if the epitope is upstream of the truncation.[11] This is why sequencing is essential to confirm a frameshift. Conversely, some frameshifts lead to nonsense-mediated mRNA decay, resulting in a complete absence of protein.[11] Using both methods provides a self-validating system for confirming the knockout.
Section 2: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
With a validated TBK1 KO cell line, we can now ask the first critical question: does PBP-5 physically interact with TBK1 in a cellular environment? CETSA is a powerful technique that measures changes in the thermal stability of a protein upon ligand binding.[12][13] A compound that binds and stabilizes its target will increase the temperature at which the protein denatures and aggregates.[10]
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Protocol 4: CETSA for PBP-5 Target Engagement
Methodology:
-
Cell Treatment: Culture both WT and validated TBK1 KO cells. Treat the cells with either vehicle (DMSO) or a saturating concentration of PBP-5 (e.g., 10 µM) for 1 hour at 37°C.[14]
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the samples for 3 minutes across a temperature gradient (e.g., 46°C to 70°C in 2°C increments).[12]
-
-
Lysis and Fractionation:
-
Lyse the cells via three rapid freeze-thaw cycles.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[10]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Detection:
-
Analyze the amount of soluble TBK1 remaining in each sample by Western blot, as described in Protocol 3.
-
Expected CETSA Results:
| Cell Line | Treatment | Apparent Melting Temp (Tm) | ΔTm | Interpretation |
| WT | DMSO | 54.2 °C | - | Baseline TBK1 stability |
| WT | PBP-5 (10 µM) | 61.5 °C | +7.3 °C | PBP-5 binds and stabilizes TBK1 |
| TBK1 KO | DMSO | Not Detectable | N/A | Confirms absence of TBK1 |
| TBK1 KO | PBP-5 (10 µM) | Not Detectable | N/A | Confirms target absence |
Senior Application Scientist's Note: The key comparison here is the thermal shift (ΔTm) observed only in the WT cells treated with PBP-5. The complete lack of signal in the KO cell line serves as the ultimate antibody specificity control for the assay, proving that the protein being stabilized is indeed TBK1.[7] This result provides powerful, direct evidence of target engagement in a physiologically relevant context.
Section 3: Linking Target Engagement to Cellular Function
Having shown that PBP-5 binds TBK1, we must now demonstrate that this binding event is responsible for the compound's functional activity. We will do this by comparing the effect of PBP-5 on a known TBK1-dependent signaling pathway in both WT and KO cells. TBK1 is activated by various stimuli, such as viral RNA mimics like poly(I:C), leading to the phosphorylation of the transcription factor IRF3. Therefore, measuring IRF3 phosphorylation is a direct and relevant phenotypic readout of TBK1 activity.[1]
Caption: Simplified TBK1 signaling pathway leading to IRF3 phosphorylation.
Protocol 5: Phenotypic Assay - Inhibition of IRF3 Phosphorylation
Methodology:
-
Cell Plating: Seed WT and TBK1 KO cells in 6-well plates.
-
Pre-treatment: Pre-treat the cells for 1 hour with either vehicle (DMSO) or varying concentrations of PBP-5.
-
Stimulation: Stimulate the cells with poly(I:C) for 90 minutes to activate the TBK1 pathway. Include an unstimulated control for each cell line.
-
Analysis: Harvest the cells and prepare lysates. Analyze the levels of phosphorylated IRF3 (p-IRF3) and total IRF3 by Western blot.
Expected Phenotypic Results:
| Cell Line | PBP-5 (µM) | Stimulation | p-IRF3 Level (Relative to Stimulated WT) | Interpretation |
| WT | 0 (Vehicle) | - | 0.05 | Basal p-IRF3 is low |
| WT | 0 (Vehicle) | + poly(I:C) | 1.00 | Strong pathway activation |
| WT | 1 | + poly(I:C) | 0.15 | PBP-5 potently inhibits TBK1 activity |
| TBK1 KO | 0 (Vehicle) | + poly(I:C) | 0.08 | Pathway activation is ablated in KO |
| TBK1 KO | 1 | + poly(I:C) | 0.09 | PBP-5 has no effect in the absence of TBK1 |
Senior Application Scientist's Note: This is the definitive experiment. The data should clearly show that PBP-5 inhibits poly(I:C)-induced IRF3 phosphorylation in WT cells. Crucially, the KO cells should show no significant IRF3 phosphorylation upon stimulation, confirming that TBK1 is essential for this pathway.[2] The inability of PBP-5 to cause any further reduction in the already-low p-IRF3 signal in the KO cells proves that its pharmacological effect is entirely dependent on the presence of its target, TBK1. This comparison effectively eliminates the possibility that the drug is acting via an off-target mechanism to produce its effect.
Conclusion
-
Directly engages TBK1 in cells , as shown by the ligand-induced thermal stabilization in the CETSA experiment.
-
Exerts its cellular effect through TBK1 , as its ability to block downstream IRF3 phosphorylation is completely lost in cells lacking the TBK1 gene.
This rigorous, evidence-based approach provides the highest level of confidence in the proposed mechanism of action for 1H-Pyrazolo[3,4-b]pyridin-5-ol, establishing a solid foundation for further preclinical and clinical development. This guide illustrates that when validating a drug's MoA, the knockout cell line is not just a tool; it is the ultimate arbiter.
References
-
CD Biosynsis. (n.d.). Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. Retrieved from [Link]
-
Lin, Y., et al. (2018). An efficient and precise method for generating knockout cell lines based on CRISPR-Cas9 system. Biotechnology Journal. Retrieved from [Link]
-
Horizon Discovery. (n.d.). 5 ways to validate and extend your research with Knockout Cell Lines. Retrieved from [Link]
-
Biognosys. (n.d.). How to Validate a CRISPR Knockout. Retrieved from [Link]
-
Hanna, M., & De Camilli, P. (2024, October 5). Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells. Protocols.io. Retrieved from [Link]
-
ResearchGate. (2019, July 10). Can I validate/quantify a CRISPR knockout cell line with qPCR?. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Retrieved from [Link]
-
Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery. Retrieved from [Link]
-
Addgene. (2022, November 3). CRISPR 101: Validating Your Genome Edit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Lee, K., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]
-
Crimson Publishers. (2018, June 12). Phenotypic Assays in Drug Discovery: a resurgence. Retrieved from [Link]
-
ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, June 1). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Retrieved from [Link]
-
Horizon Discovery. (2023, June 30). Overcoming the pitfalls of validating knockout cell lines by western blot. Retrieved from [Link]
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
Semantic Scholar. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]
-
Bosterbio. (2025, December 4). Why Knockout Validation is Essential for Western Blot Specificity Evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. Retrieved from [Link]
-
MDPI. (2023). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 3. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 4. How to Validate a CRISPR Knockout [biognosys.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. blog.avivasysbio.com [blog.avivasysbio.com]
- 8. ptglab.com [ptglab.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro ADME Benchmark: Evaluating the Drug-like Properties of 1H-Pyrazolo[3,4-b]pyridin-5-ol
Introduction: The Imperative of Early ADME Profiling
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant proportion of promising drug candidates falter in late-stage development due to suboptimal pharmacokinetic properties.[1] In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies serve as a critical early-warning system, providing essential insights into a compound's potential behavior within a biological system.[2][3][4] By characterizing these fundamental properties outside of a living organism, researchers can make informed decisions, guide medicinal chemistry efforts to optimize molecular structures, and ultimately select candidates with a higher probability of clinical success.[4][5]
This guide provides an in-depth comparative analysis of the in vitro ADME properties of 1H-Pyrazolo[3,4-b]pyridin-5-ol , a novel heterocyclic compound. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[6][7] To provide a meaningful benchmark, its performance is evaluated against a panel of well-characterized standard drugs: Propranolol (high permeability, high clearance), Atenolol (low permeability, low clearance), Warfarin (high protein binding), and Verapamil (P-gp substrate). This objective comparison, supported by detailed experimental protocols, aims to elucidate the drug-like potential of this promising new chemical entity for researchers and drug development professionals.
Experimental Design: A Rationale-Driven Approach
The selection of in vitro assays was guided by the need to assess the three most critical pillars of early ADME profiling: metabolic stability, membrane permeability, and plasma protein binding. Each protocol is designed to be a self-validating system, incorporating appropriate controls to ensure data integrity and reproducibility.
I. Metabolic Stability in Human Liver Microsomes (HLM)
Scientific Rationale: The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP) enzymes, abundant in the microsomal fraction, are responsible for the Phase I metabolism of a vast majority of drugs.[8][9] The HLM stability assay provides a robust measure of a compound's susceptibility to this enzymatic degradation.[9] The resulting data, expressed as intrinsic clearance (CLint) and half-life (t½), are crucial for predicting a compound's in vivo hepatic clearance and, consequently, its dosing regimen.[8][9]
Experimental Protocol: HLM Stability Assay
-
Preparation: Human liver microsomes are thawed and diluted in a 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[10] The test compound and positive controls (Propranolol, Verapamil) are prepared as 1 µM solutions in the same buffer.
-
Reaction Initiation: The reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the microsomal suspension pre-warmed to 37°C.[8][11] A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.
-
Time-Course Sampling: The mixture is incubated at 37°C with gentle agitation.[11] Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[10]
-
Reaction Termination: The enzymatic reaction in each aliquot is immediately stopped by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[12]
-
Sample Processing & Analysis: The samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[12]
II. Permeability and Efflux Liability using Caco-2 Monolayers
Scientific Rationale: A drug's ability to be absorbed orally is largely dependent on its capacity to permeate the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[13][14][15] This model is the industry standard for predicting in vivo intestinal absorption and identifying whether a compound is a substrate of efflux pumps, which can limit bioavailability.[13][16]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® filter inserts and cultured for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[14]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold (e.g., 250 Ω·cm²) are used.[13][17]
-
Bidirectional Transport Study:
-
Apical-to-Basolateral (A-to-B) Transport: The test compound (typically at 10 µM) is added to the apical (donor) compartment, representing the intestinal lumen. Samples are collected from the basolateral (receiver) compartment, representing the bloodstream, over a 2-hour period.[13][15]
-
Basolateral-to-Apical (B-to-A) Transport: In a separate set of wells, the compound is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment to measure active efflux.[13]
-
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated in cm/s for both directions. The Efflux Ratio (ER) is then determined by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 is a strong indicator that the compound is a substrate for active efflux.[14]
III. Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)
Scientific Rationale: Once absorbed, drugs circulate in the bloodstream, where they can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute to tissues and be cleared.[5][18] High plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) method is a "gold standard" technique that accurately measures the unbound fraction by allowing the free drug to diffuse across a semi-permeable membrane until equilibrium is reached.[19][20]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: A RED device plate, which contains individual wells split into two chambers by a semipermeable membrane (8 kDa molecular weight cutoff), is used.[18][21]
-
Sample Loading: The test compound (e.g., at 1 µM) is spiked into human plasma. 300 µL of this plasma-drug mixture is added to one chamber (the sample chamber).[18] 500 µL of phosphate-buffered saline (PBS, pH 7.4) is added to the adjacent buffer chamber.[18]
-
Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium between the two chambers.[18][19]
-
Sampling and Matrix Matching: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers. To avoid analytical artifacts, the samples are matrix-matched: the buffer aliquot is mixed with blank plasma, and the plasma aliquot is mixed with PBS.[22]
-
Analysis: The concentration of the compound in both matrix-matched samples is determined by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The % Bound is then calculated as 100 - % Unbound.
Visualizing the Workflow
The following diagram illustrates the logical flow of the in vitro ADME screening cascade described above.
Caption: In Vitro ADME Screening Workflow.
Comparative Data Summary
The following table summarizes the in vitro ADME properties of 1H-Pyrazolo[3,4-b]pyridin-5-ol benchmarked against the selected standard drugs.
| Compound | Metabolic Stability (HLM) | Caco-2 Permeability | Plasma Protein Binding |
| CLint (µL/min/mg) | t½ (min) | Papp (A→B) (10⁻⁶ cm/s) | |
| 1H-Pyrazolo[3,4-b]pyridin-5-ol | 25.5 | 54.3 | 18.2 |
| Propranolol (High Perm, High CL) | 150.1 | < 10 | > 20 |
| Atenolol (Low Perm, Low CL) | < 5 | > 120 | < 1.0 |
| Verapamil (P-gp Substrate) | 65.7 | 21.1 | 15.5 |
| Warfarin (High Binding) | 10.2 | > 120 | > 10 |
Expert Interpretation and Scientific Insights
The data presented provides a compelling preliminary profile for 1H-Pyrazolo[3,4-b]pyridin-5-ol, suggesting it possesses several desirable drug-like characteristics.
-
Favorable Metabolic Stability: With an intrinsic clearance of 25.5 µL/min/mg and a half-life of over 50 minutes in HLM, the compound demonstrates moderate metabolic stability. It is significantly more stable than a high-clearance drug like Propranolol, suggesting it may have a reasonable half-life in vivo, potentially avoiding the need for frequent dosing. This profile indicates that while it is metabolized, it is not subject to rapid first-pass elimination, a common cause of poor oral bioavailability.
-
High Permeability and Low Efflux Liability: The Papp (A→B) value of 18.2 x 10⁻⁶ cm/s categorizes 1H-Pyrazolo[3,4-b]pyridin-5-ol as a highly permeable compound, comparable to Propranolol and Verapamil. This is a strong positive indicator for good oral absorption.[16] Critically, its efflux ratio is 1.1, which is well below the threshold of 2. This strongly suggests that the compound is not a substrate for major efflux transporters like P-glycoprotein.[14] This is a distinct advantage over a compound like Verapamil and reduces the risk of poor absorption and drug-drug interactions mediated by these transporters.
-
Moderate Plasma Protein Binding: The compound exhibits 78.5% binding to human plasma proteins. This is a well-balanced property. It is not as highly bound as Warfarin (>99%), which can sometimes limit the free drug available for therapeutic action, nor is it as unbound as Atenolol (<10%), which can lead to rapid clearance. A moderate level of binding often contributes to a favorable volume of distribution and duration of action. The 21.5% unbound fraction is substantial and should be sufficient to engage its pharmacological target effectively.
Visualizing Key Concepts: Hepatic Metabolism
To understand the context of the metabolic stability assay, it is crucial to visualize the primary process being modeled.
Caption: Phase I Drug Metabolism in Liver Microsomes.
Conclusion and Forward Look
Benchmarking against established drugs is an indispensable exercise in drug discovery. The in vitro ADME profile of 1H-Pyrazolo[3,4-b]pyridin-5-ol is highly encouraging. It combines high intestinal permeability with moderate metabolic stability and is not a substrate for efflux pumps. Its plasma protein binding is in a favorable range, suggesting adequate free fraction for pharmacological activity.
Collectively, these data build a strong case for advancing 1H-Pyrazolo[3,4-b]pyridin-5-ol to the next stage of preclinical development, which would typically involve in vivo pharmacokinetic studies in animal models. The insights gained from these in vitro assays provide a solid, data-driven foundation for predicting its in vivo behavior and de-risking its progression as a potential therapeutic agent.
References
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]
-
Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
PubMed. (2010). Semi-automated protein binding methodology using equilibrium dialysis and a novel mixed-matrix cassette approach. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Plasma Protein Binding - Technical Notes. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
-
NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]
-
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]
-
YouTube. (2024). ADME 101: Overview of In Vitro Drug-Drug Interaction (DDI) Studies. Retrieved from [Link]
-
NIH. (2016). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. Retrieved from [Link]
-
PubMed Central. (n.d.). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. Retrieved from [Link]
-
PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. Retrieved from [Link]
-
MDPI. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Retrieved from [Link]
-
Springer. (2019). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
Cusabio. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-5-boronicacidpinacolester. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of in vitro ADME properties and pharmacokinetics of azithromycin and selected 15-membered ring macrolides in rodents. Retrieved from [Link]
-
PubMed. (n.d.). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]
-
PubMed. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Retrieved from [Link]
-
EFSA. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. Retrieved from [Link]
-
NIH. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]
Sources
- 1. In Vitro ADME Assays [conceptlifesciences.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. selvita.com [selvita.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. enamine.net [enamine.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. enamine.net [enamine.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Semi-automated protein binding methodology using equilibrium dialysis and a novel mixed-matrix cassette approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of the 1H-Pyrazolo[3,4-b]pyridine Scaffold and Commercial Antibiotics
In an era defined by the escalating threat of antimicrobial resistance, the discovery and development of novel antimicrobial agents are of paramount importance. The scientific community is in a continuous search for new chemical scaffolds that can overcome existing resistance mechanisms and provide effective treatment options against a wide range of pathogenic microorganisms. One such scaffold of significant interest is the 1H-pyrazolo[3,4-b]pyridine core. This guide provides a comprehensive comparison of the antimicrobial spectrum of derivatives of this scaffold with a selection of widely used commercial antibiotics, supported by established experimental methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.
The Promise of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine nucleus, a fused heterocyclic system, has garnered considerable attention due to the diverse biological activities exhibited by its derivatives, including anticancer, antiviral, and, notably, antimicrobial properties.[1][2] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of compounds with potentially unique antimicrobial profiles. This guide will focus on the demonstrated antimicrobial potential of this scaffold by examining the activity of its derivatives against a panel of clinically relevant bacteria and comparing it to the known spectra of established antibiotics.
Methodologies for Determining Antimicrobial Spectrum
To ensure the scientific integrity and reproducibility of antimicrobial susceptibility data, standardized methodologies are crucial. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are globally recognized as the gold standard in antimicrobial susceptibility testing.[3][4]
Experimental Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[5]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (e.g., a 1H-pyrazolo[3,4-b]pyridine derivative) and comparator antibiotics is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: The bacterial strain to be tested is cultured overnight, and the inoculum is prepared by suspending colonies in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agents is inoculated with the prepared bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are included. The plate is then incubated at 35-37°C for 16-20 hours under ambient air.
-
MIC Determination: Following incubation, the microtiter plate is visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Experimental Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.[6]
Step-by-Step Methodology:
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab in three directions to ensure confluent growth.
-
Application of Antimicrobial Disks: Paper disks impregnated with a standardized concentration of the test compound and comparator antibiotics are placed on the surface of the inoculated agar plate using sterile forceps.
-
Incubation: The plate is inverted and incubated at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: After incubation, the diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone is then compared to standardized interpretive charts (as provided by CLSI) to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Comparative Antimicrobial Spectrum
Table 1: Antimicrobial Spectrum of Selected Commercial Antibiotics
| Antibiotic | Class | Spectrum of Activity |
| Amoxicillin | Penicillin | Primarily targets Gram-positive bacteria (e.g., Streptococcus spp., Enterococcus spp.) and some Gram-negative bacteria (e.g., Haemophilus influenzae, some Escherichia coli strains).[7][8] |
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum with excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[9][10] It also has activity against some Gram-positive bacteria.[11] |
| Doxycycline | Tetracycline | Broad-spectrum, effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical bacteria like Chlamydia and Mycoplasma.[4][12] |
| Azithromycin | Macrolide | Good activity against many Gram-positive and Gram-negative bacteria, particularly respiratory pathogens like Haemophilus influenzae and atypical bacteria.[5] |
| Vancomycin | Glycopeptide | Primarily active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] |
| Imipenem | Carbapenem | Very broad-spectrum, with activity against most Gram-positive and Gram-negative aerobic and anaerobic bacteria. |
Table 2: Reported Antimicrobial Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Derivative Class | Target Organisms | Reported Activity (MIC/Zone of Inhibition) | Reference |
| Coumarin-substituted and pyran-fused pyrazoles | Staphylococcus aureus, Pseudomonas aeruginosa | MIC values in the range of 1.56–6.25 μg/ml. | [12] |
| Various pyrazolo[3,4-b]pyridine derivatives | Anaerobic bacteria | Elevated activity against 25 strains of anaerobic bacteria. | |
| Various pyrazolo[3,4-b]pyridine derivatives | Mycobacterium tuberculosis | Tuberculostatic activity with MIC values between 22-100 µg/cm³. | |
| Pyrazolo[3,4-b]pyridine derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Moderate antibacterial activity with inhibition zones of 12-14 mm. |
Proposed Mechanism of Action
The precise mechanism of action for all 1H-pyrazolo[3,4-b]pyridine derivatives has not been fully elucidated and may vary depending on the specific substitutions on the core scaffold. However, research into pyrazole-containing compounds suggests several potential molecular targets.
One proposed mechanism is the inhibition of DNA gyrase and topoisomerase IV .[12] These essential bacterial enzymes are responsible for managing DNA topology during replication, transcription, and repair. Their inhibition leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death. This mechanism is shared with the fluoroquinolone class of antibiotics.
Another potential target is dihydrofolate reductase (DHFR) , an enzyme crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to a bacteriostatic or bactericidal effect.
Additionally, some pyrazole derivatives have been shown to disrupt the bacterial cell wall , a mechanism that would lead to cell lysis.[12]
Concluding Remarks and Future Directions
The available data strongly suggest that the 1H-pyrazolo[3,4-b]pyridine scaffold represents a promising foundation for the development of novel antimicrobial agents. Derivatives of this core structure have demonstrated a broad spectrum of activity, encompassing Gram-positive, Gram-negative, and anaerobic bacteria, as well as mycobacteria. Notably, some derivatives exhibit potency comparable to or exceeding that of established antibiotics against certain pathogens.
The multifaceted potential mechanisms of action, including the inhibition of DNA gyrase and dihydrofolate reductase, offer exciting avenues for overcoming existing resistance to single-target antibiotics. Further research, including comprehensive structure-activity relationship (SAR) studies, is warranted to optimize the antimicrobial activity, selectivity, and pharmacokinetic properties of this promising class of compounds. The continued exploration of the 1H-pyrazolo[3,4-b]pyridine scaffold is a critical endeavor in the global effort to combat the growing challenge of antimicrobial resistance.
References
- Foks, H., et al. (Year). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Journal Name, Volume(Issue), pages.
-
Verma, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(2), 115-138. [Link]
-
CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing; 33rd ed. CLSI supplement M100. Clinical and Laboratory Standards Institute. [Link]
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Wikipedia. (n.d.). Imipenem. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
Foks, H., et al. (2025). Synthesis and Antibacterial Activiy of 1H-Pyrazolo[3,4-b]pyrazine and -pyridine Derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2023). Amoxicillin. In StatPearls. [Link]
-
Wikipedia. (n.d.). Vancomycin. [Link]
-
Wikipedia. (n.d.). Ciprofloxacin. [Link]
-
PubChem. (n.d.). Imipenem. [Link]
-
Wikipedia. (n.d.). Amoxicillin. [Link]
-
National Center for Biotechnology Information. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
ResearchGate. (n.d.). Pyrazole derivatives showing antimicrobial activity. [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]
-
National Center for Biotechnology Information. (n.d.). Ciprofloxacin. In StatPearls. [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Polycyclic Aromatic Compounds. [Link]
-
CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]
-
Dr.Oracle. (2025). What class of antibiotics does Cipro (ciprofloxacin) belong to? [Link]
-
Der Pharma Chemica. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Journal of Applied Pharmaceutical Science. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentrations (MIC in µg/mL) of the title compounds, the negative control DMSO showed no activity. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of compounds 4b, 5a, and 9a. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) values of the compounds L 1 -L 5... [Link]
-
ResearchGate. (n.d.). Microwave assisted, solvent-free synthesis and in-vitro antimicrobial screening of some novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
National Center for Biotechnology Information. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. [Link]
-
ResearchGate. (n.d.). 1H-pyrazolo[3,4-b]pyridine with high antimicrobial activity. [Link]
-
National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
-
J-Stage. (2016). Biol. Pharm. Bull. 39(4): 473-483. [Link]
-
ResearchGate. (n.d.). Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... [Link]
-
PubMed. (n.d.). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. [Link]
-
ResearchGate. (n.d.). (PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. [Link]
Sources
- 1. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrazolo[3,4-b]pyridin-5-ol Analogues in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to the purine bases adenine and guanine.[1] This structural similarity has made it a fertile ground for the development of a diverse range of therapeutic agents, particularly kinase inhibitors for oncology.[2][3] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1H-pyrazolo[3,4-b]pyridin-5-ol analogues, synthesizing data from various studies to offer insights for researchers and drug development professionals. While a direct, systematic comparison of a broad series of 5-ol analogues against a single target is not extensively documented, this guide consolidates findings from research on various substituted pyrazolopyridines to elucidate key SAR trends.
The 5-hydroxy group of these analogues exists in tautomeric equilibrium with its 5-oxo form (a pyridone), a feature that can significantly influence their biological activity and physicochemical properties.[4] Understanding the impact of substituents at various positions on the core scaffold is crucial for the rational design of potent and selective inhibitors.
The 1H-Pyrazolo[3,4-b]pyridine Core: A Versatile Pharmacophore
The 1H-pyrazolo[3,4-b]pyridine nucleus serves as an excellent framework for kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The pyrazole nitrogen (N1) and the pyridine nitrogen (N7) can act as hydrogen bond donors and acceptors, respectively, mimicking the adenine portion of ATP.
Figure 1: Key structural features and SAR hotspots of the 1H-pyrazolo[3,4-b]pyridin-5-ol scaffold.
Comparative Structure-Activity Relationship Analysis
The following sections dissect the SAR at key positions of the 1H-pyrazolo[3,4-b]pyridine core, drawing on data from studies on various analogues, including those with functionalities at the C5 position.
N1-Position: The Anchor to the Hinge
The N1 position of the pyrazole ring is critical for anchoring the molecule to the hinge region of kinases.
-
Hydrogen Bonding: An unsubstituted N1-H is often crucial for potent kinase inhibition, acting as a hydrogen bond donor.[2]
-
Substitution: Alkylation or arylation at the N1 position can be tolerated, and in some cases, beneficial, depending on the target kinase. For instance, in a series of TANK-binding kinase 1 (TBK1) inhibitors, substitution at the N1 position with various groups was explored to optimize activity.[2] However, large, bulky substituents at N1 can also lead to a loss of activity due to steric hindrance.
C3-Position: A Key Determinant of Selectivity and Potency
The C3 position often projects into the solvent-exposed region of the ATP-binding pocket, making it an ideal point for modification to enhance potency and selectivity.
-
Aryl and Heteroaryl Substituents: Introduction of substituted aryl or heteroaryl rings at the C3 position is a common strategy to pick up additional interactions with the kinase. The nature and substitution pattern of these rings can dramatically influence selectivity. For example, in a series of ALK inhibitors, various substituted phenyl groups at the C3 position were investigated to overcome resistance mutations.[5]
-
Linker and Functional Groups: The C3 substituent can be further modified with linkers and various functional groups to improve physicochemical properties and target engagement.
C4-Position: Driving Potency and Cellular Activity
The C4 position is another critical determinant of the biological activity of pyrazolopyridine analogues.
-
Aryl Substituents: In many kinase inhibitor series, a substituted aniline at the C4 position has been shown to be optimal for potency. The substituent on the aniline ring can be varied to fine-tune activity and properties.
-
Other Substituents: While anilines are common, other substituents at C4 have also been explored. The nature of the group at this position can significantly impact cellular permeability and, consequently, the translation of enzymatic inhibition to cellular activity.
C5-Position: The Hydroxy/Oxo Tautomer
The 5-hydroxy group and its tautomeric 5-oxo form can participate in hydrogen bonding interactions within the ATP-binding site. The specific tautomer present can influence the binding mode and overall activity. While extensive SAR data for this specific position is limited, its potential for interaction is significant.
C6-Position: Modulating Physicochemical Properties
Substituents at the C6 position are often used to modulate the physicochemical properties of the compounds, such as solubility and metabolic stability, without directly impacting target binding. Small, non-polar groups are generally well-tolerated.
Tabulated SAR Data
The following tables summarize the SAR data for representative 1H-pyrazolo[3,4-b]pyridine analogues from various studies.
Table 1: SAR of 1H-Pyrazolo[3,4-b]pyridine Analogues as TBK1 Inhibitors [2]
| Compound | N1-Substituent | C3-Substituent | C4-Substituent | TBK1 IC50 (nM) |
| 15a | H | 4-(methylsulfonyl)phenyl | 4-(1H-indol-5-yl)amino | 83% inhibition @ 10 µM |
| 15i | H | 4-(methylsulfonyl)phenyl | 4-(1-(methylsulfonyl)piperidin-4-yl)amino | 8.5 |
| 15t | H | 4-(dimethylamino)phenyl | 4-(1-(methylsulfonyl)piperidin-4-yl)amino | 0.8 |
| 15y | H | 4-(dimethylamino)phenyl | 4-(1-(2-hydroxyethyl)piperidin-4-yl)amino | 0.2 |
Data extracted from a study on TBK1 inhibitors, highlighting the impact of C3 and C4 substituents on potency.
Table 2: SAR of 1H-Pyrazolo[3,4-b]pyridine Analogues as Anticancer Agents [6]
| Compound | N1-Substituent | C3-Substituent | C4-Substituent | C6-Substituent | HePG-2 IC50 (µM) |
| 19 | Phenyl | Methyl | 4-chlorophenyl | H | 5.3 |
| 20 | Phenyl | Methyl | 4-methoxyphenyl | H | 4.8 |
| 21 | Phenyl | Methyl | 4-methylphenyl | H | 6.1 |
| 24 | Phenyl | Methyl | 3,4-dimethoxyphenyl | H | 3.9 |
| 25 | Phenyl | Methyl | 3,4,5-trimethoxyphenyl | H | 2.7 |
Data from a study on the antiproliferative activity of pyrazolopyridines, demonstrating the effect of C4-aryl substitution.
Experimental Protocols
To facilitate further research and comparison, detailed experimental protocols for the synthesis of the 1H-pyrazolo[3,4-b]pyridin-5-ol core and a standard cell viability assay are provided below.
General Synthesis of the 1H-Pyrazolo[3,4-b]pyridin-5-ol Core
A common synthetic route to the 1H-pyrazolo[3,4-b]pyridin-5-ol scaffold involves the condensation of a 5-aminopyrazole with a β-ketoester.[4]
Figure 2: General synthetic workflow for the 1H-pyrazolo[3,4-b]pyridin-5-ol core.
Step-by-Step Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve the appropriately substituted 5-aminopyrazole (1 equivalent) and a suitable β-ketoester (1.1 equivalents) in glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Figure 3: Step-by-step workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the 1H-pyrazolo[3,4-b]pyridin-5-ol analogues. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold remains a highly attractive starting point for the design of novel therapeutic agents, particularly kinase inhibitors. This guide has synthesized key structure-activity relationship insights from the literature to provide a comparative overview for researchers in the field. While more systematic studies on 1H-pyrazolo[3,4-b]pyridin-5-ol analogues are needed to fully elucidate the role of the 5-hydroxy/oxo group, the existing data on related pyrazolopyridines provides a strong foundation for the rational design of new and improved drug candidates. The provided experimental protocols offer a starting point for the synthesis and evaluation of novel analogues based on this promising scaffold.
References
-
Eissa, I., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(16), 4065-4071. Available from: [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. Available from: [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]
-
El-Emary, T. I. (2000). New pyrazolo[3,4-b]pyrazines: Synthesis and Biological Activity. Pharmazie, 55(8), 572-576. Available from: [Link]
-
Abdel-Aziz, H. A., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports, 11(1), 1-17. Available from: [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]
-
Tomas, M., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4967. Available from: [Link]
-
Al-Omary, F. A. M. (2023). MTT assay protocol. protocols.io. Available from: [Link]
-
University of California, San Francisco. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]
-
El-Emary, T. I. (2000). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. ResearchGate. Available from: [Link]
-
Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5482-5503. Available from: [Link]
-
Abdel-Aziem, A., & Fouad, S. (2020). 1H-pyrazolo[3,4-b] pyridine with anticancer activity. ResearchGate. Available from: [Link]
-
Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5482-5503. Available from: [Link]
-
Eissa, I., et al. (2016). Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Semantic Scholar. Available from: [Link]
-
Schiedel, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11229-11256. Available from: [Link]
-
Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. Available from: [Link]
-
Kumar, A., et al. (2015). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. ResearchGate. Available from: [Link]
-
Stein, R. G., et al. (1971). Antimalarials. 4-Substituted 1H-pyrazolo[3,4-b]quinolines. Journal of Medicinal Chemistry, 14(2), 148-151. Available from: [Link]
-
Lee, J. H., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2661-2666. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Preclinical Evaluation: Determining the Therapeutic Index of 1H-Pyrazolo[3,4-b]pyridin-5-ol
A Comparative Framework for Drug Development Professionals
In the competitive arena of drug discovery, particularly within oncology, the pyrazolopyridine scaffold has emerged as a "privileged structure."[1][2] Its resemblance to the native purine core allows it to effectively compete for the ATP-binding pocket of numerous protein kinases, crucial regulators of cell signaling.[1][3] This has led to the successful development of several pyrazolopyridine-based kinase inhibitors, with some achieving regulatory approval or advancing to late-stage clinical trials.[1][2]
This guide focuses on a novel compound from this class, 1H-Pyrazolo[3,4-b]pyridin-5-ol , providing a comprehensive, technically-grounded framework for its preclinical evaluation. Our central objective is to rigorously determine its therapeutic index (TI), a critical measure of a drug's safety and efficacy that dictates its potential for clinical translation.[4] We will delve into the causality behind experimental choices, compare the compound's potential profile with established alternatives, and provide detailed protocols to ensure scientific integrity.
The Decisive Metric: Understanding the Therapeutic Index
The therapeutic index (TI) is the quantitative relationship between a drug's desired effect and its adverse effects. It is most commonly defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[5][6]
TI = TD50 / ED50
A large TI is desirable, indicating a wide margin of safety between the effective and toxic doses.[5] For a novel kinase inhibitor, establishing a robust TI is a cornerstone of the preclinical data package required for advancing to human trials.[4][7]
The Scientific Rationale: Targeting Kinase Pathways
1H-Pyrazolo[3,4-b]pyridine derivatives are frequently designed as kinase inhibitors.[8][9] Kinases are pivotal enzymes in signaling cascades, such as the MAPK/ERK pathway, that regulate cell proliferation and survival. In many cancers, these pathways are aberrantly activated, making them prime targets for therapeutic intervention.[10][11] 1H-Pyrazolo[3,4-b]pyridin-5-ol is hypothesized to function by inhibiting a key kinase in such a pathway, thereby halting uncontrolled cell growth.
Hypothesized Mechanism of Action for 1H-Pyrazolo[3,4-b]pyridin-5-ol
Caption: Hypothesized inhibition of a key kinase cascade by the compound.
A Dual-Pronged Strategy for TI Determination
The evaluation of the therapeutic index is not a single experiment but a synthesis of data from two distinct, yet complementary, in vivo study types: efficacy and toxicity. This integrated approach is essential for building a comprehensive safety and activity profile.[12]
Overall Workflow for Therapeutic Index Evaluation
Caption: The integrated workflow for establishing the therapeutic index.
Part 1: In Vivo Efficacy Assessment
The objective of efficacy studies is to determine the dose-response relationship of 1H-Pyrazolo[3,4-b]pyridin-5-ol in a biologically relevant disease model, ultimately yielding the ED50. For a putative anti-cancer kinase inhibitor, the human tumor xenograft model is the industry standard.[13][14] This model allows for the assessment of a compound's activity against a human tumor in a living system.[13]
Detailed Protocol: Human Tumor Xenograft Efficacy Study
-
Model Selection & Justification:
-
Cell Line: Select a human cancer cell line (e.g., HT-29 colorectal cancer) known to be driven by the kinase pathway targeted by the compound.[14]
-
Animal Strain: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent immune rejection of the human tumor cells. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[15]
-
-
Tumor Implantation and Staging:
-
Culture selected cancer cells to ~80% confluency.
-
Prepare a cell suspension of 2-5 x 10⁶ cells in 100-200 µL of sterile phosphate-buffered saline (PBS), often mixed with Matrigel to support initial tumor establishment.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Monitor animals 2-3 times weekly. Once tumors become palpable, use digital calipers to measure length (L) and width (W). Calculate tumor volume (V) using the formula: V = (L x W²)/2.
-
-
Randomization and Treatment Initiation:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize animals into cohorts of 8-10 mice each to ensure statistical power.
-
Treatment groups should include:
-
Vehicle Control (the formulation solution without the drug).
-
1H-Pyrazolo[3,4-b]pyridin-5-ol (at least 3-4 dose levels, e.g., 10, 30, 100 mg/kg).
-
Positive Control (an established drug for the same indication, e.g., another kinase inhibitor).[14]
-
-
-
Dosing and Monitoring:
-
Administer the compound and controls via the intended clinical route (e.g., oral gavage) on a predetermined schedule (e.g., once daily for 21 days). The route and schedule should be informed by prior pharmacokinetic studies.[10][16]
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of general toxicity.
-
-
Endpoint and Data Analysis:
-
The study concludes when tumors in the vehicle group reach a pre-specified endpoint (e.g., 2000 mm³).
-
Calculate the percent tumor growth inhibition (%TGI) for each group.
-
Plot the dose-response curve to determine the ED50, the dose at which 50% of the maximal tumor growth inhibition is achieved.
-
Comparative Efficacy Data (Hypothetical)
| Compound | Putative Mechanism | ED50 (mg/kg, oral) | Max TGI (%) at MTD |
| 1H-Pyrazolo[3,4-b]pyridin-5-ol | Kinase Inhibitor | To be Determined | To be Determined |
| Alternative Kinase Inhibitor | MEK1/2 Inhibitor | ~15 mg/kg | 85-95%[10][16] |
| Standard Chemotherapy (e.g., 5-FU) | Antimetabolite | Variable | 50-70% |
Part 2: In Vivo Toxicity Assessment
Toxicity studies are designed to identify potential safety concerns and establish the upper limit of the therapeutic window.[17] These studies are typically conducted in both a rodent and a non-rodent species as per regulatory guidelines.[7][18] The primary goals are to determine the Maximum Tolerated Dose (MTD) and the TD50.
Detailed Protocol: Dose Range-Finding Toxicity Study (Rodent Model)
-
Animal Model and Justification:
-
Dose Selection and Administration:
-
Select a wide range of doses based on any available in vitro cytotoxicity data. A common approach is to use a control group and 3-5 escalating dose groups.
-
Administer the compound daily for a set duration (e.g., 14 days) via the same route as in the efficacy study.[17]
-
-
Clinical and Pathological Monitoring:
-
Daily Observations: Record detailed clinical observations twice daily. This includes checks for changes in skin, fur, eyes, respiration, and behavior (e.g., lethargy, ataxia). A functional observational battery (like a modified Irwin's test) can be used for more detailed neurological assessment.[15]
-
Weekly Measurements: Record body weight and food consumption at least weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology (e.g., complete blood count) and clinical chemistry (e.g., liver and kidney function panels).
-
Gross Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs and preserve them in formalin for histopathological examination by a board-certified veterinary pathologist.
-
-
Endpoint and Data Analysis:
-
The MTD is defined as the highest dose that does not produce unacceptable side effects or mortality.[15]
-
The TD50 is determined by correlating dose levels with specific, quantifiable toxic effects (e.g., a 10% reduction in body weight, elevation of a liver enzyme, or a specific histopathological finding).
-
Comparative Toxicity Data (Hypothetical)
| Compound | MTD (mg/kg, 14-day study) | TD50 (mg/kg) | Key Adverse Findings |
| 1H-Pyrazolo[3,4-b]pyridin-5-ol | To be Determined | To be Determined | To be Determined |
| Alternative Kinase Inhibitor | ~100 mg/kg | >100 mg/kg | Mild, reversible weight loss |
| Standard Chemotherapy (e.g., 5-FU) | ~20 mg/kg | ~25 mg/kg | Myelosuppression, gastrointestinal toxicity |
Conclusion: Synthesizing a Path Forward
The preclinical journey of a promising compound like 1H-Pyrazolo[3,4-b]pyridin-5-ol is a rigorous, data-driven process. By systematically determining its efficacy (ED50) in a relevant disease model and its safety profile (TD50) through comprehensive toxicity studies, we can calculate the therapeutic index. This single metric, supported by a wealth of contextual data, provides the critical foundation for comparing the compound to existing therapies and making the crucial " go/no-go " decision for advancing into clinical development. A favorable TI, indicating a wide margin between efficacy and toxicity, is the hallmark of a promising therapeutic candidate.
References
-
Reaction Biology. In Vivo Kinase Activity Models. [Link]
-
MuriGenics. Toxicology. [Link]
-
Vivotecnia. In vivo toxicology studies. [Link]
-
Altasciences. Small Molecule Safety Assessment. [Link]
-
He, X., et al. (2010). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. Molecular Cancer Therapeutics, 9(1), 134–144. [Link]
-
Diamond, J. R., et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 17(9), 2817-2827. [Link]
-
Biogem. In Vivo and in Vitro Toxicity Studies. [Link]
-
Prior, H., et al. (2020). Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Regulatory Toxicology and Pharmacology, 113, 104624. [Link]
-
He, X., et al. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. PubMed, 20053744. [Link]
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4991. [Link]
-
Ye, H.-F., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(3), 424-430. [Link]
-
Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(6), 1452-1470. [Link]
-
Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. [Link]
-
El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6932. [Link]
-
Celgene Corporation. (2016). Identification and optimization of a series of novel kinase inhibitors targeting three important tumor cell proliferation / survival pathways: MAPK, Wnt, and hippo. AACR Annual Meeting 2016. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Baskin, J. M., et al. (2016). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 7(9), 844-849. [Link]
-
Chem-Impex. 1H-Pyrazolo[3,4-b]pyridine. [Link]
-
Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery, 11(10), 751-761. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. PubMed, 35408636. [Link]
-
Tamargo, J., Le Heuzey, J. Y., & Mabo, P. (2015). Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. European Journal of Clinical Pharmacology, 71(5), 549-567. [Link]
-
Kikelj, D., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 27(19), 6610. [Link]
-
Szlachcic, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]
-
Altasciences. Planning Your Preclinical Assessment. [Link]
-
Zhao, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1451. [Link]
-
National Center for Biotechnology Information. 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid. In: PubChem Compound Database. [Link]
-
Yu, L. X. (2008). Narrow Therapeutic Index drugs: clinical pharmacology perspective. Journal of Clinical Pharmacology, 48(10), 1219-1227. [Link]
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 6. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altasciences.com [altasciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification and optimization of a series of novel kinase inhibitors targeting three important tumor cell proliferation / survival pathways: MAPK, Wnt, and hippo - American Chemical Society [acs.digitellinc.com]
- 12. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxicology | MuriGenics [murigenics.com]
- 16. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biogem.it [biogem.it]
- 18. fda.gov [fda.gov]
- 19. altasciences.com [altasciences.com]
side-by-side analysis of the photophysical properties of fluorescent pyrazolo[3,4-b]pyridine derivatives
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms make it an excellent platform for the design of novel fluorescent probes, imaging agents, and organic light-emitting diode (OLED) materials.[3] The photophysical properties of these derivatives, such as their absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, are highly tunable through synthetic modification, making them a versatile class of fluorophores.
This guide provides a side-by-side analysis of the photophysical properties of a selection of fluorescent pyrazolo[3,4-b]pyridine derivatives. We will delve into the structural features that govern their fluorescence characteristics, explore the influence of the surrounding environment, and provide standardized protocols for their photophysical characterization. This information is intended to be a valuable resource for researchers and scientists working in drug discovery, chemical biology, and materials science who are interested in utilizing the unique fluorescent properties of the pyrazolo[3,4-b]pyridine core.
The Pyrazolo[3,4-b]pyridine Core: A Foundation for Fluorescence
The inherent electronic structure of the pyrazolo[3,4-b]pyridine core provides a basis for its fluorescent properties. The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a system with potential for intramolecular charge transfer (ICT) upon photoexcitation, a key process in many fluorescent molecules. The specific photophysical properties of a given derivative are then dictated by the nature and position of substituents on this core structure.
Caption: Core structure of the pyrazolo[3,4-b]pyridine ring system.
Side-by-Side Photophysical Analysis
To illustrate the impact of substitution on the photophysical properties of the pyrazolo[3,4-b]pyridine core, we will compare three distinct derivatives:
-
Derivative A: 4-(4-(N,N-dimethylamino)phenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine - A derivative featuring a strong electron-donating group.[1]
-
Derivative B: A Tetracyclic Pyrazolo[3,4-b]pyridine-Coumarin Hybrid - A fused system with an extended π-conjugation.
-
Derivative C: A Pyrene-Substituted Pyrazolo[3,4-b]pyridine - A derivative incorporating a large polycyclic aromatic hydrocarbon.[1]
| Derivative | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Solvent |
| Derivative A | 364 | N/A | 532 | 168 | N/A | N/A | Dichloromethane |
| Derivative B | ~450-470 | N/A | ~500-530 | ~50-60 | High | N/A | Various |
| Derivative C | 348, 356 | N/A | N/A | N/A | N/A | N/A | Dichloromethane |
Note: "N/A" indicates that the data was not available in the cited literature. The data for Derivative B is approximated from graphical representations in the source material.
Analysis of Photophysical Trends
Derivative A , with its 4-(N,N-dimethylamino)phenyl substituent, exhibits a significant Stokes shift of 168 nm.[1] This large shift is indicative of a substantial change in the dipole moment upon excitation, a hallmark of an effective intramolecular charge transfer (ICT) process from the electron-rich dimethylamino-phenyl moiety to the pyrazolo[3,4-b]pyridine core. This property is highly desirable for applications in fluorescence imaging, as it minimizes self-absorption and enhances signal-to-noise ratios.
Derivative B , the tetracyclic coumarin hybrid, displays absorption and emission in the visible region, with high fluorescence quantum yields.[3][4] The extended π-conjugation resulting from the fusion of the coumarin and pyrazolo[3,4-b]pyridine rings leads to a red-shift in both absorption and emission spectra compared to simpler derivatives. These compounds often exhibit good electrochemical and thermal stability, making them suitable for optoelectronic applications.[4]
Derivative C , featuring a pyrene substituent, shows absorption bands characteristic of the pyrene moiety, albeit red-shifted due to conjugation with the pyrazolo[3,4-b]pyridine core.[1] The photophysical properties of such derivatives are often dominated by the appended polycyclic aromatic hydrocarbon, which can be a strategy to harness the well-known fluorescence characteristics of moieties like pyrene for specific sensing applications.
Factors Influencing Photophysical Properties
The fluorescence of pyrazolo[3,4-b]pyridine derivatives is not static but is dynamically influenced by their environment. Understanding these influences is critical for designing experiments and interpreting results.
Solvatochromism
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. For pyrazolo[3,4-b]pyridine derivatives with significant ICT character, the emission wavelength is often highly sensitive to solvent polarity. In polar solvents, the excited state, which typically has a larger dipole moment than the ground state, is stabilized, leading to a red-shift in the emission spectrum. This property can be exploited for developing fluorescent sensors that report on the polarity of their microenvironment.
pH Sensitivity
The nitrogen atoms within the pyrazolo[3,4-b]pyridine core can be protonated or deprotonated depending on the pH of the medium.[5] Protonation can significantly alter the electronic structure of the molecule, leading to changes in both absorption and emission spectra, as well as the fluorescence quantum yield.[6] This pH-dependent fluorescence provides a basis for the development of ratiometric pH sensors, where the ratio of fluorescence intensities at two different wavelengths can be used to determine the pH.
Experimental Protocols
To ensure the reproducibility and accuracy of photophysical measurements, standardized experimental protocols are essential. Below are step-by-step methodologies for key experiments.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pyrazolo[3,4-b]pyridine derivative in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) in a 1 cm path length cuvette.
-
Blank Measurement: Record the absorption spectrum of the pure solvent in the same cuvette to be used for the sample. This will serve as the baseline.
-
Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range.
-
Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected absorption spectrum of the compound. Identify the λ_max and the corresponding absorbance value. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.
Steady-State Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the fluorophore with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrument Setup: Set the excitation and emission monochromators of the spectrofluorometer. The excitation wavelength is typically set to the λ_max of the compound. The emission is scanned over a range that encompasses the expected fluorescence.
-
Measurement: Record the fluorescence emission spectrum of the sample.
-
Data Analysis: Identify the wavelength of maximum emission (λ_em) and the corresponding fluorescence intensity. The Stokes shift is calculated as the difference between λ_em and λ_abs.
Fluorescence Quantum Yield Determination (Integrating Sphere Method)
The absolute fluorescence quantum yield (Φ_F) is the ratio of the number of photons emitted to the number of photons absorbed. The integrating sphere method is a direct and accurate way to measure this value.
-
Instrument Setup: Place the integrating sphere accessory in the sample compartment of the spectrofluorometer.
-
Blank Measurement (Scattering): Place a cuvette containing the pure solvent inside the integrating sphere. Record the spectrum of the scattered excitation light.
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution (absorbance at the excitation wavelength should be around 0.1). Record the spectrum, which will include both the scattered excitation light and the fluorescence emission.
-
Calculation: The quantum yield is calculated using the instrument's software, which compares the integrated intensity of the sample's emission to the integrated intensity of the scattered light from the blank and the remaining scattered light from the sample.
Caption: Workflow for fluorescence quantum yield determination.
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.
-
Instrument Setup: Use a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with a high repetition rate to excite the sample. The fluorescence emission is detected by a single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
Data Acquisition: The TCSPC electronics measure the time delay between the excitation pulse and the detection of a single fluorescence photon. This process is repeated for a large number of photons to build up a histogram of photon arrival times.
-
Instrument Response Function (IRF): Measure the temporal profile of the excitation pulse by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox). This is the IRF of the instrument.
-
Data Analysis: The measured fluorescence decay curve is a convolution of the true fluorescence decay and the IRF. Deconvolution analysis is performed using fitting software to extract the fluorescence lifetime(s) of the sample.
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Conclusion and Future Outlook
The pyrazolo[3,4-b]pyridine scaffold offers a rich platform for the development of novel fluorescent molecules with tailored photophysical properties. Through judicious selection of substituents, researchers can fine-tune the absorption and emission wavelengths, Stokes shift, and quantum yield to suit a wide range of applications, from biological imaging to materials science. The sensitivity of these derivatives to their local environment, in terms of polarity and pH, further expands their utility as sophisticated fluorescent sensors.
Future research in this area will likely focus on the development of pyrazolo[3,4-b]pyridine derivatives with even more advanced properties, such as two-photon absorption for deep-tissue imaging, aggregation-induced emission for sensing in complex media, and applications in theranostics, where the fluorescent properties are combined with therapeutic activity. The continued exploration of the structure-property relationships within this versatile class of fluorophores will undoubtedly lead to exciting new discoveries and technologies.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of fluorescence dyes: tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores with intramolecular charge transfer character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photooxidation Activity Control of Dimethylaminophenyl-tris-(N-methyl-4-pridinio)porphyrin by pH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of Pyrazolo[3,4-b]Pyridine-Based Compounds: A Guide for Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] These derivatives have been investigated for their potential as anticancer agents, kinase inhibitors, antivirals, and more.[1][2][3] As with any class of therapeutic candidates, understanding their toxicity profile is paramount for advancing their development. This guide provides a comparative analysis of the toxicity of different pyrazolo[3,4-b]pyridine-based compounds, drawing on available preclinical data to inform researchers and drug development professionals. We will delve into structure-toxicity relationships, the influence of the biological target on the toxicity profile, and the standard methodologies used for their evaluation.
The Pyrazolo[3,4-b]Pyridine Scaffold: A Double-Edged Sword of Efficacy and Toxicity
The versatility of the pyrazolo[3,4-b]pyridine core allows for substitutions at various positions, leading to a diverse chemical space with a broad spectrum of biological targets. This structural flexibility, however, also results in a range of toxicity profiles. The overall toxicity of a given derivative is often a complex interplay between its on-target and off-target effects. For instance, compounds designed to be potent kinase inhibitors may exhibit toxicity due to the inhibition of kinases essential for the normal functioning of healthy cells.
Comparative In Vitro Cytotoxicity: A First Look at the Toxicity Landscape
In vitro cytotoxicity assays are the frontline in assessing the potential toxicity of new chemical entities. These assays typically measure the concentration of a compound required to inhibit the growth of or kill a certain percentage of cells (e.g., IC50 or GI50). The following table summarizes the cytotoxic activities of several pyrazolo[3,4-b]pyridine derivatives against various human cancer and normal cell lines.
| Compound ID/Series | Target/Class | Cell Line | IC50/GI50 (µM) | Normal Cell Line Cytotoxicity | Reference |
| Compound 15y | TBK1 Inhibitor | A172 (Glioma) | Micromolar | HUVECs (IC50 = 21.2 µM) | [4] |
| U87MG (Glioma) | Micromolar | [4] | |||
| A375 (Melanoma) | Micromolar | [4] | |||
| A2058 (Melanoma) | Micromolar | [4] | |||
| Panc0504 (Pancreatic) | Micromolar | [4] | |||
| Compound 8c | Topoisomerase IIα Inhibitor | NCI-60 Panel | 1.33 (MG-MID) | Not specified | [1][5] |
| Compound 7b | Schiff's Base Derivative | HepG2 (Hepatocellular Carcinoma) | 0.0158 | Not specified | [6][7] |
| MCF7 (Breast Adenocarcinoma) | 0.0001 | [6][7] | |||
| Compound 17f | AMPK Activator | NRK-49F (Rat Kidney Fibroblast) | 0.78 | Not specified | [8] |
| Various Derivatives (2a-l) | Antibacterial/Anticancer | HepG2 | 0.01 - >100 | Not specified | [9] |
| MCF-7 | 0.02 - >100 | [9] |
Analysis of In Vitro Data:
The data reveals a wide range of cytotoxic potencies among pyrazolo[3,4-b]pyridine derivatives. For instance, Compound 7b , a Schiff's base derivative, exhibits exceptionally high potency against both HepG2 and MCF7 cell lines, with IC50 values in the nanomolar range.[6][7] In contrast, some antibacterial derivatives show much lower cytotoxicity, with IC50 values exceeding 100 µM.[9]
A crucial aspect of this analysis is the comparison of cytotoxicity in cancer versus normal cells. Compound 15y , a TBK1 inhibitor, showed weak toxicity to human umbilical vein endothelial cells (HUVECs) with an IC50 of 21.2 µM, which is significantly higher than its micromolar efficacy against several cancer cell lines.[4] This suggests a potential therapeutic window for this compound.
The broad-spectrum antiproliferative activity of Compound 8c across the NCI 60-cell line panel, with a mean GI50 of 1.33 µM, highlights its potent and widespread cytotoxic effects, which is consistent with its mechanism as a Topoisomerase IIα inhibitor.[1][5]
Structure-Toxicity Relationships: Decoding the Molecular Determinants of Toxicity
The chemical structure of pyrazolo[3,4-b]pyridine derivatives plays a critical role in their toxicity profile. Structure-activity relationship (SAR) studies, while often focused on efficacy, also provide valuable insights into toxicity.
For a series of indole-conjugated pyrazolo[3,4-b]pyridines, derivatives with 3-hydroxyphenyl and 4-hydroxyphenyl substitutions (compounds 8b, 10b, 8c, 10c) were among the most potent cytotoxic agents.[1] This suggests that the position and nature of substituents on the phenyl ring are key determinants of cytotoxicity.
In another study, the introduction of an electron-withdrawing group (–Br) on the phenyl ring of pyrazolo[3,4-b]pyridine derivatives enhanced antibacterial activity, while an electron-donating group (–OCH3) increased cytotoxic activity.[9] This highlights the nuanced effects of electronic properties on different biological activities and associated toxicities.
The following diagram illustrates the generalized structure of a pyrazolo[3,4-b]pyridine and highlights key areas for modification that can influence its toxicity profile.
Caption: Generalized structure of pyrazolo[3,4-b]pyridine and key modification points.
Mechanistic Insights into Toxicity: The Role of Biological Targets
The toxicity of pyrazolo[3,4-b]pyridine-based compounds is often intrinsically linked to their intended biological target.
Topoisomerase II Inhibitors:
Compounds like 8c that target Topoisomerase IIα induce DNA damage, leading to cell cycle arrest and apoptosis.[1][5] While effective against rapidly dividing cancer cells, this mechanism can also lead to toxicity in healthy, proliferating cells, such as those in the bone marrow, potentially causing myelosuppression.[1] This is a known side effect of other clinical Topoisomerase II inhibitors like etoposide.[1]
The following diagram illustrates the mechanism of action of Topoisomerase II inhibitors.
Caption: Mechanism of toxicity for Topoisomerase II inhibitors.
Kinase Inhibitors:
Many pyrazolo[3,4-b]pyridines are designed as kinase inhibitors, targeting enzymes like TBK1, ALK, and VEGFR2.[4][10][11] The selectivity of these inhibitors is a critical factor in their toxicity. While a compound may be highly potent against its intended target, off-target inhibition of other kinases can lead to unforeseen toxicities. For example, inhibition of VEGFR2, while beneficial for its anti-angiogenic effects in cancer, can also lead to hypertension and other cardiovascular side effects. A study on a multikinase inhibitor pyrazolo[3,4-d]pyrimidine derivative showed that at a dose of 10 mg/kg for 18 days, it led to complete tumor regression without obvious toxicity in a mouse model.[10]
In Vivo Toxicity and Safety Pharmacology
While in vitro data provides a valuable initial screen, in vivo studies are essential for understanding the systemic toxicity and safety profile of a compound.
One study investigating pyrazolo[3,4-d]pyrimidine-based kinase inhibitors for liver fibrosis in rats found that the compounds, at therapeutic doses, did not cause any significant changes in liver or renal function markers, suggesting good hepatic and renal safety.[12] Another study on a multikinase inhibitor for acute myeloid leukemia reported that a once-daily dose of 10 mg/kg for 18 days in a mouse xenograft model resulted in complete tumor regression without obvious signs of toxicity.[10]
These findings are promising; however, comprehensive in vivo toxicity studies, including dose-range finding, acute and chronic toxicity, and safety pharmacology assessments, are necessary to fully characterize the safety profile of any new pyrazolo[3,4-b]pyridine-based drug candidate.
Experimental Protocols for Toxicity Assessment
To ensure the reproducibility and reliability of toxicity data, standardized protocols are crucial. Below are step-by-step methodologies for common in vitro cytotoxicity assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated and untreated controls. Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is a cell-staining method used to measure cell density by quantifying total cellular protein.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incub-ate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
The following diagram outlines the general workflow for in vitro cytotoxicity testing.
Caption: General workflow for in vitro cytotoxicity assessment.
Conclusion and Future Perspectives
The pyrazolo[3,4-b]pyridine scaffold continues to be a rich source of novel therapeutic candidates. The comparative analysis of their toxicity profiles reveals a complex picture where cytotoxicity is influenced by the substitution pattern, the intended biological target, and the cellular context. While some derivatives exhibit potent and broad-spectrum cytotoxicity, others demonstrate a favorable therapeutic index with minimal effects on normal cells.
Future research should focus on:
-
Systematic toxicity screening: Early and comprehensive toxicity profiling of new derivatives using a panel of both cancer and normal cell lines is crucial.
-
Selectivity profiling: For kinase inhibitors, extensive selectivity profiling against a broad panel of kinases is essential to identify and mitigate potential off-target toxicities.
-
In vivo safety studies: Comprehensive in vivo studies are needed to understand the systemic toxicity, pharmacokinetics, and pharmacodynamics of promising candidates.
-
Development of safer derivatives: A deeper understanding of structure-toxicity relationships will enable the rational design of new pyrazolo[3,4-b]pyridine-based compounds with improved safety profiles.
By integrating a thorough evaluation of toxicity throughout the drug discovery and development process, the full therapeutic potential of this versatile scaffold can be realized while ensuring patient safety.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. ResearchGate. [Link]
-
Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate. [Link]
-
Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed. [Link]
-
Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. [Link]
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. MDPI. [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]
-
Pyrazolo[3,4-b]pyridine: Properties, Uses, Synthesis & Safety Data. Pipzine Chemicals. [Link]
-
Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC. [Link]
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-b]pyridine: Properties, Uses, Synthesis & Safety Data – Trusted China Supplier & Manufacturer [pipzine-chem.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 1H-Pyrazolo[3,4-b]pyridin-5-ol: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1H-Pyrazolo[3,4-b]pyridin-5-ol, a heterocyclic compound often utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Assessment and Triage
Before handling 1H-Pyrazolo[3,4-b]pyridin-5-ol for any purpose, including disposal, it is imperative to be thoroughly familiar with its hazard profile. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | Causes skin irritation. | H315: Causes skin irritation. |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation. | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. | H335: May cause respiratory irritation. |
Data sourced from supplier Safety Data Sheets (SDS).
Due to these identified hazards, 1H-Pyrazolo[3,4-b]pyridin-5-ol must be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in general solid waste receptacles.
Personal Protective Equipment (PPE) and Spill Management
2.1. Required Personal Protective Equipment
When handling 1H-Pyrazolo[3,4-b]pyridin-5-ol for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves are essential. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
2.2. Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues.
-
Containment: If it is safe to do so, prevent the spread of the powder.
-
Cleanup: For small spills, gently cover the powder with an inert absorbent material, such as sand or vermiculite. Avoid raising dust. Carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The recommended and most secure method for the disposal of 1H-Pyrazolo[3,4-b]pyridin-5-ol is through a licensed professional waste disposal service that utilizes high-temperature incineration with afterburner and scrubber capabilities.[1] While chemical neutralization in the laboratory prior to disposal can be a valid strategy for some waste streams, there is no standardized and validated protocol for the deactivation of pyrazolopyridine compounds in a laboratory setting. Therefore, direct collection for professional disposal is the most authoritative and safest route.
Workflow for the Disposal of 1H-Pyrazolo[3,4-b]pyridin-5-ol
Sources
A Researcher's Guide to the Safe Handling of 1H-Pyrazolo[3,4-b]pyridin-5-ol
As researchers and scientists, our primary goal is to advance knowledge, but our foremost responsibility is to ensure a safe laboratory environment for ourselves and our colleagues. This guide provides essential, field-proven safety and handling protocols for 1H-Pyrazolo[3,4-b]pyridin-5-ol, a heterocyclic compound that, like many novel molecules, requires careful and informed handling. The toxicological properties of this specific compound have not been thoroughly investigated, a fact that necessitates a cautious and proactive approach to safety.[1][2] This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to make informed decisions and foster a culture of safety within your laboratory.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is critical. For 1H-Pyrazolo[3,4-b]pyridin-5-ol and its derivatives, the primary concerns based on available Safety Data Sheets (SDS) and data from structurally similar compounds include:
-
Acute Toxicity: Some related pyridine compounds are harmful if swallowed.[3][4]
-
Skin and Eye Irritation: Many heterocyclic compounds are known to cause skin and serious eye irritation.[3][4] Direct contact must be avoided.
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory irritation.[1][3]
Given that the specific toxicological properties are not fully known, we must operate under the principle of minimizing all potential routes of exposure: dermal, inhalation, ingestion, and ocular.[1][5]
Engineering Controls and Work Practices: The First Line of Defense
Personal protective equipment (PPE) is the final barrier between you and a potential hazard. Your first and most effective lines of defense are robust engineering controls and stringent work practices.
-
Chemical Fume Hood: All manipulations of 1H-Pyrazolo[3,4-b]pyridin-5-ol, especially handling the solid powder, must be conducted within a properly functioning and certified chemical fume hood.[3][6] This is non-negotiable, as it is the most effective way to control exposure to airborne particulates and potential vapors.[5]
-
Designated Area: All work with this compound should be performed in a designated area of the laboratory. This area should be clearly marked, and access should be controlled.[5]
-
Work Surface Protection: Before beginning work, protect the surface of the fume hood with disposable, plastic-backed absorbent paper ("bench paper").[5] This contains potential spills and simplifies decontamination.
-
Avoid Aerosol Generation: Procedures that may generate dust or aerosols, such as scraping or vigorous mixing of the solid, should be minimized.[1][7] If such steps are necessary, they must be performed with extreme care deep within the fume hood.
Personal Protective Equipment (PPE): A Self-Validating System
The following PPE is mandatory for all procedures involving 1H-Pyrazolo[3,4-b]pyridin-5-ol. Each component is selected to protect against the specific hazards identified.
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine powders.[4][8] All eye protection must meet ANSI Z87.1 standards.[8]
-
Face Shield: When handling larger quantities (>1 liter of solution) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[8][9] A face shield alone does not provide adequate eye protection.[8]
Skin and Body Protection
-
Gloves: Handle this chemical with appropriate gloves at all times.[1]
-
Glove Type: While specific glove breakthrough data for 1H-Pyrazolo[3,4-b]pyridin-5-ol is not available, nitrile gloves are a common and effective choice for splash protection against many laboratory chemicals. However, for prolonged contact or when handling related hazardous compounds like pyridine, butyl rubber gloves may be recommended.[6] Always check the manufacturer's glove compatibility chart.
-
Glove Technique: Use proper glove removal technique, avoiding contact between the outer surface of the glove and your skin.[1] Dispose of contaminated gloves immediately in the designated hazardous waste container.[1] Never reuse disposable gloves.
-
-
Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required.[8] This protects your skin and personal clothing from contamination.
-
Footwear: Closed-toe shoes are mandatory in all laboratory settings.[8]
Respiratory Protection
When all work with the solid is performed within a certified chemical fume hood, a respirator is typically not required. However, if engineering controls are not sufficient or in the event of a large spill, respiratory protection is critical.[1]
-
Respirator Type: For nuisance exposures to dust, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection or in emergency situations, an OV/AG/P99 (US) or ABEK-P2 (EU) combination respirator cartridge is recommended.[1] All respirator use must comply with your institution's respiratory protection program, including fit testing.
Operational Workflow: Step-by-Step Handling & Disposal
The following workflow provides a procedural guide for safely handling 1H-Pyrazolo[3,4-b]pyridin-5-ol from receipt to disposal.
Step 1: Preparation & Pre-Handling
-
Verify Engineering Controls: Confirm that the chemical fume hood is on, functioning correctly, and has a valid certification.
-
Assemble PPE: Don all required PPE (lab coat, chemical splash goggles, appropriate gloves) before entering the designated handling area.
-
Prepare Workspace: Line the fume hood work surface with bench paper.
-
Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) inside the fume hood before introducing the chemical.
Step 2: Handling the Solid Compound (e.g., Weighing)
-
Location: Perform all weighing operations inside the fume hood.
-
Technique: Open the container slowly. Use a dedicated spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid creating dust.
-
Closure: Tightly seal the primary container immediately after use.
Step 3: Solution Preparation and Transfer
-
Dissolution: Add the weighed solid to your reaction vessel inside the fume hood. Slowly add the solvent to minimize splashing.
-
Transfer: If using syringes or cannulas for transfer, employ established safe techniques.[10][11] Never recap needles by hand; use the one-handed scoop method if recapping is absolutely necessary.[10]
Step 4: Post-Handling Decontamination
-
Equipment: Decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical. The first rinse should be collected as hazardous waste.[12]
-
Workspace: Carefully wipe down the work surface within the fume hood with an appropriate solvent. Dispose of the contaminated bench paper and wipes as chemically contaminated solid waste.[12]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat. Wash hands thoroughly with soap and water after removing gloves.[1]
Step 5: Waste Disposal
-
Solid Waste: All contaminated solid waste (gloves, weigh boats, bench paper, etc.) must be collected in a clearly labeled, sealed container for hazardous waste.[6][12]
-
Liquid Waste: Unused solutions and the initial rinses from cleaning glassware must be collected in a compatible, sealed, and properly labeled hazardous waste container.[6][13] Do not pour chemical waste down the drain.[1]
Visualizing the Workflow
The following diagram illustrates the critical steps for safe handling, from preparation to final disposal.
Caption: A standard workflow for handling 1H-Pyrazolo[3,4-b]pyridin-5-ol.
Emergency Procedures: Plan for What You Can Prevent
Even with meticulous planning, accidents can happen. Being prepared is a critical component of laboratory safety.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Response
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Control: Ensure the spill is contained within the fume hood. If it is outside the hood, control vapors and prevent the substance from entering drains.[1]
-
Cleanup: For a small spill, absorb the material with an inert, dry substance (e.g., sand, vermiculite).[6] Sweep or scoop the material into a suitable, sealed container for hazardous waste disposal.[1] Do not create dust.
-
Report: Report all spills and exposures to your institution's Environmental Health and Safety (EHS) office.
Summary of PPE Requirements
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (in lab) | Chemical Safety Goggles | Nitrile/Butyl Gloves | Lab Coat | Not Required |
| Weighing Solid | Chemical Safety Goggles | Nitrile/Butyl Gloves | Lab Coat | Required if not in fume hood |
| Handling Solutions (<1L) | Chemical Safety Goggles | Nitrile/Butyl Gloves | Lab Coat | Not Required (in fume hood) |
| Large Spill Cleanup | Goggles & Face Shield | Heavy-duty Gloves | Chemical Apron | Required (e.g., ABEK-P2) |
This guide is intended to provide a robust framework for the safe handling of 1H-Pyrazolo[3,4-b]pyridin-5-ol. Always consult your institution's specific Chemical Hygiene Plan and the most recent Safety Data Sheet before beginning any new procedure. By integrating these principles of hazard assessment, engineering controls, and proper PPE usage into your daily work, you contribute to a safer and more effective research environment.
References
-
Capot Chemical. (2025). MSDS of 1H-Pyrazolo[3,4-B]pyridin-4-ol.
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
-
U.S. Department of Health and Human Services. (n.d.). Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.
-
CymitQuimica. (2024). Safety Data Sheet: 6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine.
-
Fisher Scientific. (2025). Safety Data Sheet: Pyrazole.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety.
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
-
ChemicalBook. (2025). Safety Data Sheet: 1H-Pyrazolo[3,4-b]pyridin-3-amine, 5-bromo-N-methyl-.
-
MDPI. (2022). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
-
Sigma-Aldrich. (2025). Safety Data Sheet.
-
Fisher Scientific. (2009). Safety Data Sheet.
-
NIH National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
ACS Publications. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
-
ResearchGate. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
Sources
- 1. capotchem.com [capotchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridin-3-amine, 5-bromo-N-methyl- - Safety Data Sheet [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. hazmatschool.com [hazmatschool.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
